molecular formula C6H6O<br>C6H5OH<br>C6H6O<br>C6H5OH B8820914 Phenol CAS No. 27073-41-2

Phenol

Cat. No.: B8820914
CAS No.: 27073-41-2
M. Wt: 94.11 g/mol
InChI Key: ISWSIDIOOBJBQZ-UHFFFAOYSA-N
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Description

Phenol is both a manufactured chemical and a natural substance. It is a colorless-to-white solid when pure. The commercial product is a liquid. This compound has a distinct odor that is sickeningly sweet and tarry. You can taste and smell this compound at levels lower than those that are associated with harmful effects. This compound evaporates more slowly than water, and a moderate amount can form a solution with water. This compound can catch fire. This compound is used primarily in the production of phenolic resins and in the manufacture of nylon and other synthetic fibers. It is also used in slimicides (chemicals that kill bacteria and fungi in slimes), as a disinfectant and antiseptic, and in medicinal preparations such as mouthwash and sore throat lozenges.
This compound solution, [aqueous] is a white crystalline mass dissolved in an aqueous solution. Solution may be colorless to slightly pink in color with a distinctive this compound odor;  sharp burning taste. Aqueous solution will be acidic and act as such. Toxic by ingestion, inhalation and skin absorption;  strong irritant to tissues.
This compound, liquid appears as a colorless liquid when pure, otherwise pink or red. Combustible. Flash point 175 °F. Must be heated before ignition may occur easily. Vapors are heavier than air. Corrosive to skin but because of anesthetic qualities will numb rather than burn. Upon contact skin may turn white. May be lethal by skin absorption. Does not react with water. Stable in normal transportation. Reactive with various chemicals and may be corrosive to lead, aluminum and its alloys, certain plastics, and rubber. Freezing point about 105 °F. Density 8.9 lb / gal. Used to make plastics, adhesives and other chemicals.
This compound, molten is the white crystalline solid shipped at an elevated temperature to form a semi-solid. It is very hot and may cause burns from contact and also may cause the ignition of combustible materials. It is toxic by ingestion, and inhalation of its fumes, and skin absorption. It may also be very irritating to skin and eyes. It is used to make other chemicals.
This compound, solid appears as a solid melting at 110 °F. Colorless if pure, otherwise pink or red. Flash point 175 °F. Density 9.9 lb / gal. Vapors are heavier than air Corrosive to the skin (turning skin white) but because of its anesthetic quality numbs rather than burn. Lethal amounts can be absorbed through the skin. Used to make plastics and adhesives.
This compound is an organic hydroxy compound that consists of benzene bearing a single hydroxy substituent. The parent of the class of phenols. It has a role as a disinfectant, an antiseptic drug, a human xenobiotic metabolite and a mouse metabolite. It is a conjugate acid of a phenolate.
This compound is an antiseptic and disinfectant. It is active against a wide range of micro-organisms including some fungi and viruses, but is only slowly effective against spores. This compound has been used to disinfect skin and to relieve itching. This compound is also used as an oral analgesic or anesthetic in products such as Chloraseptic to treat pharyngitis. Additionally, this compound and its related compounds are used in surgical ingrown toenail treatment, a process termed phenolization. Research indicates that parental exposure to this compound and its related compounds are positively associated with spontaneous abortion. During the second world war, this compound injections were used as a means of execution by the Nazis. This compound is a toxic compound whose vapours are corrosive to the skin, eyes, and respiratory tract.
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Exposure to this compound may occur from the use of some medicinal products (including throat lozenges and ointments). This compound is highly irritating to the skin, eyes, and mucous membranes in humans after acute (short-term) inhalation or dermal exposures. This compound is considered to be quite toxic to humans via oral exposure. Anorexia, progressive weight loss, diarrhea, vertigo, salivation, a dark coloration of the urine, and blood and liver effects have been reported in chronically (long-term) exposed humans. Animal studies have reported reduced fetal body weights, growth retardation, and abnormal development in the offspring of animals exposed to this compound by the oral route. EPA has classified this compound as a Group D, not classifiable as to human carcinogenicity.
This compound is a natural product found in Aspergillus violaceofuscus, Scrophularia buergeriana, and other organisms with data available.
This compound is hydroxybenzene;  Carbolic Acid. Used as a germicidal agent and as an intermediate in chemical synthesis. Highly toxic;  corrosive to the skin.
This compound, is a toxic, colourless crystalline solid with a sweet tarry odor that resembles a hospital smell. It is commonly used as an antiseptic and disinfectant. It is active against a wide range of micro-organisms including some fungi and viruses, but is only slowly effective against spores. It has been used to disinfect skin and to relieve itching. This compound is also used in the preparation of cosmetics including sunscreens, hair dyes, and skin lightening preparations. It is also used in the production of drugs (it is the starting material in the industrial production of aspirin), weedkillers, and synthetic resins. This compound can be found in areas with high levels of motor traffic, therefore, people living in crowded urban areas are frequently exposed to traffic-derived this compound vapor. The average (mean +/- SD) this compound concentration in urine among normal individuals living in urban areas is 7.4 +/- 2.2 mg/g of creatinine. Exposure of the skin to concentrated this compound solutions causes chemical burns which may be severe;  in laboratories where it is used, it is usually recommended that polyethylene glycol solution is kept available for washing off splashes. Notwithstanding the effects of concentrated solutions, it is also used in cosmetic surgery as an exfoliant, to remove layers of dead skin (Wikipedia). In some bacteria this compound can be directly synthesized from tyrosine via the enzyme tyrosine this compound-lyase [EC:4.1.99.2].
An antiseptic and disinfectant aromatic alcohol.
See also: Hydroquinone (active moiety of);  Chloroxylenol (active moiety of);  Wood Creosote (part of) ... View More ...

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenol
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InChI

InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H
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InChI Key

ISWSIDIOOBJBQZ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)O
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Molecular Formula

C6H5OH, C6H6O, Array
Record name PHENOL SOLUTION, [AQUEOUS]
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Record name PHENOL, LIQUID
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Record name PHENOL, MOLTEN
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Related CAS

17442-59-0, 27073-41-2, 139-02-6 (hydrochloride salt)
Record name Phenol, dimer
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Record name Phenol homopolymer
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Record name Phenol [USP:JAN]
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DSSTOX Substance ID

DTXSID5021124
Record name Phenol
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Molecular Weight

94.11 g/mol
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Physical Description

Phenol solution, [aqueous] is a white crystalline mass dissolved in an aqueous solution. Solution may be colorless to slightly pink in color with a distinctive phenol odor; sharp burning taste. Aqueous solution will be acidic and act as such. Toxic by ingestion, inhalation and skin absorption; strong irritant to tissues., Phenol, liquid appears as a colorless liquid when pure, otherwise pink or red. Combustible. Flash point 175 °F. Must be heated before ignition may occur easily. Vapors are heavier than air. Corrosive to skin but because of anesthetic qualities will numb rather than burn. Upon contact skin may turn white. May be lethal by skin absorption. Does not react with water. Stable in normal transportation. Reactive with various chemicals and may be corrosive to lead, aluminum and its alloys, certain plastics, and rubber. Freezing point about 105 °F. Density 8.9 lb / gal. Used to make plastics, adhesives and other chemicals., Phenol, molten is the white crystalline solid shipped at an elevated temperature to form a semi-solid. It is very hot and may cause burns from contact and also may cause the ignition of combustible materials. It is toxic by ingestion, and inhalation of its fumes, and skin absorption. It may also be very irritating to skin and eyes. It is used to make other chemicals., Phenol, solid appears as a solid melting at 110 °F. Colorless if pure, otherwise pink or red. Flash point 175 °F. Density 9.9 lb / gal. Vapors are heavier than air Corrosive to the skin (turning skin white) but because of its anesthetic quality numbs rather than burn. Lethal amounts can be absorbed through the skin. Used to make plastics and adhesives., Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Colorless to light-pink, crystalline solid with a sweet, acrid odor. [Note: Phenol liquefies by mixing with about 8% water.] [NIOSH] Pure form is liquefied by water absorbed from the air; [CPS&Q: RARs - Final Report], Solid, COLOURLESS-TO-YELLOW OR LIGHT PINK CRYSTALS WITH CHARACTERISTIC ODOUR., White crystalline mass, sharp, medicinal, sweet, tarry odour, Colorless to light-pink, crystalline solid with a sweet, acrid odor., Colorless to light-pink, crystalline solid with a sweet, acrid odor. [Note: Phenol liquefies by mixing with about 8% water.]
Record name PHENOL SOLUTION, [AQUEOUS]
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Record name PHENOL, LIQUID
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Boiling Point

360 °F at 760 mmHg (NTP, 1992), 359 °F at 760 mmHg (NIOSH, 2023), 359.1 °F at 760 mmHg (EPA, 1998), 181.75 °C @ 101.3 kPa, 182 °C, 359 °F
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Flash Point

175 °F (NTP, 1992), 175 °F (NIOSH, 2023), 174.2 °F (EPA, 1998), 175 °F, 175 °F; 79 °C, (Closed cup), 85 °C, (Open cup), 79 °C c.c.
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Phenol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0493.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

50 to 100 mg/mL at 66 °F (NTP, 1992), 9 % at 77 °F (NIOSH, 2023), 1 g/15 ml water, 1 g/12 ml benzene, Very soluble in alcohol, chloroform, ether, glycerol, carbon disulfide, petrolatum, volatile and fixed oils, and aqueous alkali hydroxides, Miscible with acetone, For more Solubility (Complete) data for PHENOL (7 total), please visit the HSDB record page., 82.8 mg/mL at 25 °C, Solubility in water, g/l at 20 °C: 84 (moderate), soluble in water, very soluble (in ethanol), (77 °F): 9%
Record name PHENOL, LIQUID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1310
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENOL, MOLTEN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4200
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENOL, SOLID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5114
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Phenol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03255
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/113
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Phenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000228
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name PHENOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0070
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Phenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/570/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name Phenol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0493.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

1.04 at 105.8 °F (USCG, 1999) - Denser than water; will sink, 1.06 (NIOSH, 2023) - Denser than water; will sink, 1.0722 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.071 g/cu cm, Concn in "saturated" air: 0.046% by volume (0.77 g/cu m) (25 °C); Density of "saturated" air: 1.00104 (air=1); Conversion: 3.84 mg/cu m = 1 ppm; 1 mg/l = 0.26 mg/cu m, 1.06 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0, 1.06
Record name PHENOL, LIQUID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1310
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENOL, MOLTEN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4200
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENOL, SOLID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5114
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/113
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PHENOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0070
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name PHENOL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/94
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Phenol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0493.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

3.24 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.24 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 3.24 (Air= 1), Relative vapor density (air = 1): 3.2, 3.24
Record name PHENOL, LIQUID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1310
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENOL, SOLID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5114
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/113
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PHENOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0070
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name PHENOL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/94
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

0.2 mmHg at 68 °F ; 0.35 mmHg at 77 °F (NTP, 1992), 0.4 mmHg (NIOSH, 2023), 0.3513 mmHg at 77 °F (EPA, 1998), 0.35 [mmHg], 0.35 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 47, 0.4 mmHg
Record name PHENOL, LIQUID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1310
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENOL, MOLTEN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4200
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENOL, SOLID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5114
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Phenol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/84
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Record name PHENOL
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/113
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PHENOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0070
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name PHENOL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/94
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Phenol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0493.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Color/Form

Colorless acicular crystals or white, crystalline mass, White crystalline mass of hygroscopic, translucent needle-shaped crystals; pink or red when impurities are present; darkens on exposure to light, White, crystalline mass that turns pink or red if not perfectly pure or if under influence of light., Colorless to light pink, interlaced, or separate, needleshaped crystals, or a ... light pink, crystalline mass, Colorless to light pink crystalline solid. [Note: Phenol liquefies by mixing with about 8% water.]

CAS No.

108-95-2, 27073-41-2, 73607-76-8
Record name PHENOL SOLUTION, [AQUEOUS]
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17382
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENOL, LIQUID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1310
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENOL, MOLTEN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4200
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENOL, SOLID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5114
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Phenol [USP:JAN]
Source ChemIDplus
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Record name Phenol homopolymer
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027073412
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Record name Phenol, labeled with carbon-14
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Source DrugBank
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Record name phenol
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Record name Phenol
Source EPA Acute Exposure Guideline Levels (AEGLs)
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Source EPA Chemicals under the TSCA
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Record name Phenol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Phenol
Source FDA Global Substance Registration System (GSRS)
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Record name PHENOL
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/113
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Record name Phenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000228
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name PHENOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0070
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name PHENOL
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Melting Point

109 °F (NTP, 1992), 109 °F (NIOSH, 2023), 109 °F (EPA, 1998), 40.91 °C, 40.9 °C, 41 °C, 109 °F
Record name PHENOL, LIQUID
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Foundational & Exploratory

An In-depth Technical Guide on the Chemical Structure and Reactivity of Phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure and reactivity of phenol (B47542) (C₆H₅OH), a foundational aromatic compound in organic chemistry and a critical building block in the synthesis of pharmaceuticals and other industrial chemicals.

Chemical Structure of this compound

This compound consists of a hydroxyl (-OH) group directly bonded to a carbon atom within a benzene (B151609) ring.[1][2] This arrangement confers unique properties to the molecule, influencing its geometry, bonding, and electronic characteristics.

Molecular Geometry and Hybridization

The benzene ring of this compound possesses a planar trigonal geometry, with the carbon atoms being sp² hybridized.[3] The bond angles within the ring are approximately 120°.[1] The oxygen atom of the hydroxyl group is often described as sp³ hybridized, resulting in a bent molecular geometry around the oxygen.[4] However, due to resonance, there is significant sp² character to the oxygen as well.[5]

The structure of this compound can be visualized as follows:

Caption: Ball-and-stick model of the this compound molecule.

Bonding and Resonance

A key feature of this compound's structure is the interaction between a lone pair of electrons on the oxygen atom and the delocalized π-electron system of the benzene ring.[2] This overlap of orbitals leads to the delocalization of the oxygen's lone pair into the ring, which can be represented by several resonance structures.[2] This resonance has profound effects on this compound's reactivity.

Resonance_Structures cluster_this compound This compound cluster_resonance Resonance Structures This compound This compound Structure A Structure A (Negative charge on ortho C) This compound->A Delocalization B Structure B (Negative charge on para C) A->B <-> C Structure C (Negative charge on ortho C) B->C <->

Caption: Resonance delocalization in the phenoxide ion.

Table 1: Selected Bond Lengths and Angles in this compound

ParameterValueReference
C-C (aromatic) bond length~1.39 Å[1]
C-O bond length~1.36 pm[6]
C-O-H bond angle~109°[6]
Internal ring angle at C-OH~121.6°[7]

Chemical Reactivity of this compound

The electronic interplay between the hydroxyl group and the aromatic ring governs the reactivity of this compound, making it susceptible to a variety of chemical transformations.

Acidity

Phenols are significantly more acidic than alcohols.[8][9] The pKa of this compound is approximately 10, whereas the pKa of alcohols is in the range of 16-18.[8][9][10] This increased acidity is attributed to the resonance stabilization of the conjugate base, the phenoxide ion.[8][10][11] The negative charge on the oxygen in the phenoxide ion is delocalized over the aromatic ring, which stabilizes the ion and favors the dissociation of the proton.[8][10]

Electron-withdrawing groups on the benzene ring further enhance the acidity of phenols, while electron-donating groups decrease it.[9][10]

Table 2: pKa Values of this compound and Substituted Phenols

CompoundpKa
This compound10.0
o-Cresol10.28
m-Cresol10.09
p-Cresol10.26
o-Nitrothis compound7.23
m-Nitrothis compound8.40
p-Nitrothis compound7.15

Data compiled from various sources.[6]

Electrophilic Aromatic Substitution

The hydroxyl group is a powerful activating and ortho, para-directing group in electrophilic aromatic substitution reactions.[12][13][14][15] The donation of electron density from the oxygen atom into the ring makes the aromatic ring of this compound highly nucleophilic and much more reactive than benzene.[2][16][17] Consequently, reactions often proceed under milder conditions than those required for benzene.[15]

This compound reacts readily with halogens. For instance, with bromine water, this compound undergoes polysubstitution to form a white precipitate of 2,4,6-tribromothis compound (B41969).[12][17] Monosubstitution can be achieved by using a less polar solvent and lower temperatures.[18]

The nitration of this compound with dilute nitric acid at room temperature yields a mixture of o-nitrothis compound and p-nitrothis compound.[12][16][17] In contrast, reaction with concentrated nitric acid leads to the formation of 2,4,6-trinitrothis compound, also known as picric acid.[12][17]

This compound reacts with concentrated sulfuric acid to produce a mixture of o- and p-hydroxybenzenesulfonic acids. The reaction is temperature-dependent, with the ortho isomer favored at lower temperatures and the para isomer at higher temperatures.[19]

While the hydroxyl group can coordinate with the Lewis acid catalyst, Friedel-Crafts alkylation and acylation of phenols are possible, often requiring higher temperatures.[18]

Reactions of the Hydroxyl Group

Phenols can be converted to ethers via the Williamson ether synthesis. This reaction involves the deprotonation of the this compound with a base to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide.[20][21]

Phenols can be esterified by reacting them with acid chlorides or acid anhydrides in the presence of a base.[16] This is an example of the Schotten-Baumann reaction.[16]

Named Reactions

This reaction involves the carboxylation of sodium phenoxide by heating it with carbon dioxide under pressure.[22] The primary product is salicylic (B10762653) acid (ortho-hydroxybenzoic acid), a precursor to aspirin.[22][23]

Kolbe_Schmitt This compound This compound Sodium_Phenoxide Sodium Phenoxide This compound->Sodium_Phenoxide NaOH Intermediate Carboxylate Intermediate Sodium_Phenoxide->Intermediate + CO2, heat, pressure Salicylic_Acid Salicylic Acid Intermediate->Salicylic_Acid H+

Caption: Workflow for the Kolbe-Schmitt reaction.

The Reimer-Tiemann reaction introduces a formyl group (-CHO) onto the aromatic ring of this compound, typically at the ortho position.[24] The reaction is carried out by treating this compound with chloroform (B151607) in a basic solution.[24][25] The reactive electrophile in this reaction is dichlorocarbene (B158193) (:CCl₂).[24][26]

Reimer_Tiemann cluster_carbene Dichlorocarbene Formation cluster_formylation This compound Formylation Chloroform Chloroform Carbanion Carbanion Chloroform->Carbanion + OH- Dichlorocarbene Dichlorocarbene Carbanion->Dichlorocarbene - Cl- Intermediate Intermediate This compound This compound Phenoxide Phenoxide This compound->Phenoxide + OH- Phenoxide->Intermediate + :CCl2 Salicylaldehyde Salicylaldehyde Intermediate->Salicylaldehyde Hydrolysis

Caption: Key stages of the Reimer-Tiemann reaction.

Experimental Protocols

Bromination of this compound to 2,4,6-Tribromothis compound

Methodology:

  • Dissolve a known quantity of this compound in distilled water in a flask.

  • Slowly add bromine water to the this compound solution while stirring continuously at room temperature.

  • Continue adding bromine water until the yellow color of bromine persists, indicating the completion of the reaction.

  • A white precipitate of 2,4,6-tribromothis compound will form.[12][17]

  • Filter the precipitate using vacuum filtration and wash with cold distilled water to remove any unreacted starting materials and impurities.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain purified 2,4,6-tribromothis compound.

  • Dry the purified crystals and determine the melting point and yield.

Williamson Ether Synthesis of Anisole from this compound

Methodology:

  • In a round-bottom flask, dissolve this compound in an appropriate solvent such as ethanol.

  • Add a base, such as sodium hydroxide, to the solution to deprotonate the this compound and form sodium phenoxide.[21]

  • To the resulting solution, add methyl iodide (or another suitable alkyl halide) and reflux the mixture for a specified period.[27] A phase-transfer catalyst like tetrabutylammonium (B224687) bromide can be used to facilitate the reaction between the aqueous and organic phases.[27][28]

  • After the reaction is complete, cool the mixture to room temperature.

  • Perform an extraction using a suitable organic solvent (e.g., diethyl ether) and water to separate the product from inorganic salts.

  • Wash the organic layer with a dilute base solution to remove any unreacted this compound, followed by a wash with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure to obtain the crude anisole.

  • Purify the product by distillation.

Synthesis of Salicylic Acid via Kolbe-Schmitt Reaction

Methodology:

  • Place sodium phenoxide in a high-pressure autoclave. Sodium phenoxide is prepared by reacting this compound with sodium hydroxide.[22][23]

  • Heat the sodium phenoxide to approximately 125°C under a carbon dioxide atmosphere at a pressure of about 100 atm.[22][23]

  • Maintain these conditions for several hours to allow for the carboxylation to occur.

  • After the reaction, cool the autoclave and release the pressure.

  • Dissolve the resulting solid, which is primarily sodium salicylate, in water.

  • Acidify the aqueous solution with a strong acid, such as sulfuric acid, to precipitate the salicylic acid.[22][23]

  • Filter the crude salicylic acid, wash with cold water, and purify by recrystallization from hot water.

  • Dry the purified salicylic acid and determine its melting point and yield.

Synthesis of Salicylaldehyde via Reimer-Tiemann Reaction

Methodology:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound in an aqueous solution of a strong base, such as sodium hydroxide.[25]

  • Heat the solution to around 60-70°C.

  • Slowly add chloroform to the reaction mixture while stirring vigorously.[25]

  • Reflux the mixture for a few hours. The reaction mixture will turn dark.

  • After the reflux period, distill off the excess chloroform.

  • Acidify the remaining alkaline solution with a dilute acid (e.g., hydrochloric acid) to precipitate the crude product.

  • Perform steam distillation to separate the more volatile o-hydroxybenzaldehyde (salicylaldehyde) from the less volatile p-hydroxybenzaldehyde and other non-volatile impurities.

  • Extract the distillate with a suitable organic solvent, dry the organic layer, and remove the solvent to obtain the purified salicylaldehyde.

References

The Phenol Functional Group: An In-depth Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An exploration of the core chemical and biological properties of the phenolic moiety, providing a critical resource for researchers and scientists in the field of drug discovery and development.

The phenol (B47542) functional group, characterized by a hydroxyl group directly attached to an aromatic ring, is a cornerstone in the architecture of a vast array of biologically active molecules and pharmaceutical agents. Its unique electronic and structural properties confer a specific reactivity and a set of intermolecular interactions that are pivotal in its role in medicinal chemistry. This technical guide provides a comprehensive overview of the fundamental properties of the this compound functional group, with a focus on its implications for drug design and development.

Physicochemical Properties

The direct attachment of the hydroxyl group to an aromatic system results in a unique set of physical and chemical characteristics that distinguish phenols from aliphatic alcohols.

Acidity

Phenols are weakly acidic, significantly more so than alcohols, with a typical pKa in aqueous solution of around 10.[1] This increased acidity is attributed to the resonance stabilization of the corresponding phenoxide ion. The negative charge on the oxygen atom is delocalized into the aromatic ring, thereby stabilizing the conjugate base and favoring the dissociation of the proton.

The acidity of a this compound is highly sensitive to the nature and position of substituents on the aromatic ring. Electron-withdrawing groups, such as nitro (-NO₂) or halo (-X) groups, increase the acidity by further stabilizing the phenoxide ion through inductive and/or resonance effects.[2][3] Conversely, electron-donating groups, like alkyl (-R) or alkoxy (-OR) groups, decrease acidity by destabilizing the phenoxide ion.[3] This predictable modulation of acidity is a key consideration in drug design, as the ionization state of a molecule profoundly influences its solubility, membrane permeability, and interaction with biological targets.

SubstituentPositionpKa
-H-9.99
-CH₃para10.26
-Clpara9.42
-NO₂ortho7.23
-NO₂meta8.40
-NO₂para7.15

Table 1: pKa Values of Substituted Phenols in Water at 25°C

Intermolecular Interactions and Physical Properties

The hydroxyl group of phenols can act as both a hydrogen bond donor and acceptor, leading to strong intermolecular hydrogen bonding.[4] This results in significantly higher boiling points and greater water solubility compared to non-hydroxylated aromatic compounds of similar molecular weight.[4] These hydrogen bonding capabilities are critical for the interaction of phenolic drugs with their biological targets, often forming key binding interactions within receptor pockets or enzyme active sites.

Reactivity of the this compound Functional Group

The this compound moiety exhibits a rich and versatile reactivity, making it a valuable scaffold for chemical modification in drug development.

Electrophilic Aromatic Substitution

The hydroxyl group is a powerful activating, ortho-, para- directing group for electrophilic aromatic substitution.[5][6] The lone pairs of electrons on the oxygen atom are delocalized into the aromatic ring, increasing its electron density and making it more susceptible to attack by electrophiles.[7][8] This high reactivity often allows for reactions to occur under milder conditions than those required for benzene.[6]

Common electrophilic substitution reactions of phenols include:

  • Halogenation: Phenols react readily with bromine water to give polybrominated products, often without the need for a Lewis acid catalyst.[8][9] Monobromination can be achieved under less forcing conditions, for example, by using bromine in a non-polar solvent at low temperatures.[10]

  • Nitration: Phenols can be nitrated with dilute nitric acid to yield a mixture of ortho- and para-nitrophenols.[9] The use of concentrated nitric acid leads to the formation of 2,4,6-trinitrothis compound (picric acid).[9]

  • Sulfonation: The sulfonation of this compound with concentrated sulfuric acid is a reversible reaction, with the product distribution being temperature-dependent. At lower temperatures, the ortho-isomer is favored, while at higher temperatures, the thermodynamically more stable para-isomer predominates.

  • Friedel-Crafts Alkylation and Acylation: While the hydroxyl group can coordinate with the Lewis acid catalyst, Friedel-Crafts reactions can be carried out on phenols, often leading to a mixture of ortho and para substituted products.

Electrophilic_Aromatic_Substitution_Workflow

Oxidation

Phenols are susceptible to oxidation, and the nature of the product depends on the oxidizing agent and reaction conditions.[5] Oxidation of phenols can lead to the formation of quinones, which are conjugated diketones.[5] For example, the oxidation of hydroquinone (B1673460) (1,4-dihydroxybenzene) yields benzoquinone. This redox chemistry is biologically significant, as quinone structures are found in various coenzymes and natural products with important biological activities.

Phenol_Oxidation_Workflow

Spectroscopic Properties

The identification and characterization of phenolic compounds rely on various spectroscopic techniques.

Spectroscopic TechniqueKey Features for this compound Functional Group
Infrared (IR) Spectroscopy - Broad O-H stretching absorption around 3200-3600 cm⁻¹.- C-O stretching absorption in the region of 1200-1250 cm⁻¹.[8]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy - The chemical shift of the hydroxyl proton is variable (typically δ 4-12 ppm) and the signal is often broad due to hydrogen bonding and chemical exchange.[8]- The signal for the -OH proton disappears upon addition of D₂O.[11]- Aromatic protons appear in the δ 7-8 ppm region.[11]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy - The carbon atom bearing the hydroxyl group is deshielded and appears at a lower field compared to other aromatic carbons.
Ultraviolet-Visible (UV-Vis) Spectroscopy - Phenols exhibit characteristic absorption bands in the UV region due to π → π* transitions of the aromatic ring. The position and intensity of these bands are sensitive to substituents and the pH of the medium.

Table 2: Spectroscopic Characteristics of the this compound Functional Group

Role in Drug Development and Biological Activity

The this compound moiety is a prevalent feature in a wide range of pharmaceuticals and natural products, contributing significantly to their biological activity.

Antioxidant Properties

Many phenolic compounds are potent antioxidants.[12] They can act as free radical scavengers by donating a hydrogen atom from their hydroxyl group to neutralize reactive oxygen species (ROS).[13] The resulting phenoxyl radical is stabilized by resonance, making the parent this compound an effective antioxidant. This antioxidant activity is a key mechanism for the protective effects of many phenolic natural products against diseases associated with oxidative stress.

The antioxidant capacity of phenolic compounds can be assessed using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Antioxidant_Mechanism

Protein-Phenol Interactions

The ability of the this compound functional group to participate in hydrogen bonding and hydrophobic interactions is fundamental to its role in molecular recognition.[14] Phenolic drugs often bind to their protein targets through a network of these non-covalent interactions.[14] The hydroxyl group can act as a hydrogen bond donor to an acceptor on the protein (e.g., a carbonyl oxygen of the peptide backbone or a carboxylate side chain) or as a hydrogen bond acceptor from a donor on the protein (e.g., an amide N-H or an ammonium (B1175870) side chain). The aromatic ring can engage in π-π stacking or hydrophobic interactions with aromatic or aliphatic residues in the binding site.

Modulation of Signaling Pathways

Phenolic compounds are known to modulate a variety of intracellular signaling pathways implicated in diseases such as cancer and inflammation.[15][16] Two key pathways frequently influenced by phenols are the Mitogen-Activated Protein Kinase (MAPK) pathway and the Keap1-Nrf2 antioxidant response pathway.

  • MAPK Signaling Pathway: The MAPK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis.[1][2][12][13] Dysregulation of this pathway is a hallmark of many cancers.[1][2][12][13] Several polyphenolic compounds have been shown to exert their anticancer effects by modulating the MAPK pathway, often by inhibiting the activity of key kinases in the cascade.[1][2][12][13]

MAPK_Signaling_Pathway

  • Keap1-Nrf2 Signaling Pathway: The Keap1-Nrf2 pathway is the primary regulator of the cellular antioxidant response.[[“]][18] Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation.[18] In the presence of oxidative stress or certain electrophilic compounds, Nrf2 is stabilized, translocates to the nucleus, and activates the expression of a battery of antioxidant and detoxification genes.[[“]][18] Many phenolic compounds can activate the Nrf2 pathway, thereby enhancing the cell's endogenous defense mechanisms against oxidative damage.[[“]][18]

Keap1_Nrf2_Signaling_Pathway

Experimental Protocols

Spectrophotometric Determination of pKa

Objective: To determine the acid dissociation constant (pKa) of a phenolic compound using UV-Vis spectrophotometry.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the phenolic compound in a suitable solvent (e.g., 10% (v/v) acetonitrile (B52724) in water).[19]

    • Prepare a series of buffer solutions with known pH values spanning the expected pKa of the this compound.

  • Spectrophotometric Measurements:

    • For each pH value, prepare a sample by adding a small, constant volume of the this compound stock solution to the buffer solution.

    • Record the UV-Vis absorption spectrum of each sample over a relevant wavelength range (e.g., 200-500 nm).[19]

    • Identify the wavelength of maximum absorbance (λmax) for both the protonated (acidic) and deprotonated (basic) forms of the this compound.

  • Data Analysis:

    • Measure the absorbance of each solution at the λmax of the phenoxide ion.

    • Plot the absorbance versus the pH of the solutions.

    • The pKa is the pH at which the absorbance is halfway between the minimum and maximum values, corresponding to the point where the concentrations of the protonated and deprotonated forms are equal. Alternatively, the pKa can be determined from the Henderson-Hasselbalch equation by plotting log[(A - Aacid) / (Abase - A)] versus pH, where A is the absorbance at a given pH, and Aacid and Abase are the absorbances of the fully protonated and deprotonated forms, respectively. The pKa is the x-intercept of this plot.

Electrophilic Bromination of this compound

Objective: To demonstrate the electrophilic substitution of this compound using bromine water.

Methodology:

  • Reaction Setup:

    • Dissolve a small amount of this compound in water in a flask.

  • Bromination:

    • Slowly add bromine water dropwise to the this compound solution with constant stirring at room temperature.[8]

    • Continue the addition until the reddish-brown color of the bromine persists.

  • Product Isolation and Characterization:

    • A white precipitate of 2,4,6-tribromothis compound (B41969) will form.[9]

    • Collect the precipitate by filtration, wash with cold water, and dry.

    • The product can be characterized by its melting point and spectroscopic methods (IR, NMR).

Oxidation of this compound to p-Benzoquinone

Objective: To synthesize p-benzoquinone from this compound via oxidation.

Methodology:

  • Reaction Mixture Preparation:

    • In a flask, prepare a mixture of this compound, sodium dichromate (Na₂Cr₂O₇), and sulfuric acid (H₂SO₄).[20] Sodium dichromate serves as the oxidizing agent, and sulfuric acid provides the acidic medium.[20]

  • Oxidation Reaction:

    • Gently heat the reaction mixture. The temperature should be controlled to facilitate the oxidation process.[21]

    • The reaction progress can be monitored by observing the color change of the solution.

  • Product Isolation and Purification:

    • After the reaction is complete, cool the mixture.

    • The crude p-benzoquinone can be isolated by extraction with a suitable organic solvent.

    • The product can be purified by crystallization or recrystallization.[21]

DPPH Radical Scavenging Assay

Objective: To assess the antioxidant activity of a phenolic compound.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).[22]

    • Prepare a series of dilutions of the phenolic test compound and a standard antioxidant (e.g., Trolox or Gallic Acid) in a suitable solvent.[22]

  • Assay Procedure:

    • In a 96-well plate, add a small volume of the test sample or standard at various concentrations to the wells.[22]

    • Add the DPPH working solution to each well.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[23]

  • Measurement and Data Analysis:

    • Measure the absorbance of each well at approximately 517 nm using a microplate reader.[22]

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100 where Abscontrol is the absorbance of the DPPH solution without the sample, and Abssample is the absorbance in the presence of the sample.

    • The antioxidant activity can be expressed as the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) or as Trolox Equivalent Antioxidant Capacity (TEAC).

Conclusion

The this compound functional group is a versatile and indispensable component in the toolkit of medicinal chemists. Its distinct acidity, reactivity, and capacity for intermolecular interactions provide a rich platform for the design and synthesis of novel therapeutic agents. A thorough understanding of the core properties of the this compound moiety, from its fundamental physicochemical characteristics to its complex interplay with biological systems, is paramount for the successful development of new drugs that can effectively address a wide range of human diseases. This guide serves as a foundational resource for researchers and scientists dedicated to this endeavor, providing both the theoretical framework and practical insights necessary for innovation in drug discovery.

References

The Genesis of a Cornerstone Molecule: An In-depth Technical Guide to the History and Discovery of Phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the pivotal moments in the history of phenol (B47542), a molecule that has become a cornerstone of modern organic chemistry and an essential precursor in numerous industrial and pharmaceutical applications. From its initial extraction from the byproducts of industrialization to the sophisticated synthetic routes developed over more than a century, this document provides a comprehensive overview of the discovery, characterization, and evolving production of this compound. The content herein is curated to provide researchers, scientists, and drug development professionals with a thorough understanding of the scientific journey that established this compound as a critical chemical entity.

The Dawn of Discovery: From Coal Tar to Carbolic Acid

This compound was first isolated in 1834 by the German analytical chemist Friedlieb Ferdinand Runge, who extracted it in an impure form from coal tar, a byproduct of coke production.[1][2][3] Runge named the substance "Karbolsäure" (coal-oil-acid or carbolic acid) due to its origin and acidic properties.[1][3] For a considerable period, coal tar remained the principal source of this compound until the rise of the petrochemical industry.[1][3]

In 1841, the French chemist Auguste Laurent was the first to prepare this compound in its pure form, recognizing it as a derivative of benzene (B151609).[1][3] It was Laurent who, in 1836, had proposed the name "phène" for benzene, which became the etymological root for "this compound" and "phenyl."[1][3] The name "phénol" was officially coined in 1843 by another French chemist, Charles Gerhardt.[1][3]

Early Experimental Protocols for this compound Isolation

While detailed, step-by-step protocols from the 19th century are scarce in modern literature, the general principles of early this compound isolation from coal tar can be reconstructed from historical accounts.

Experimental Protocol: Conceptual Reconstruction of Runge's Isolation of this compound from Coal Tar

  • Fractional Distillation of Coal Tar: Coal tar was subjected to fractional distillation. The fraction collected between approximately 165°C and 210°C, known as the "middle oil" or "carbolic oil," was rich in this compound and its homologues (cresols and xylenols).[4]

  • Alkaline Extraction: The carbolic oil fraction was treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521). This step exploited the acidic nature of this compound, converting it into its water-soluble salt, sodium phenoxide.

    C₆H₅OH + NaOH → C₆H₅ONa + H₂O

  • Separation: The aqueous layer containing sodium phenoxide was separated from the remaining non-acidic components of the oil.

  • Acidification: The aqueous solution of sodium phenoxide was then acidified, typically with a mineral acid like sulfuric acid or hydrochloric acid. This regenerated the water-insoluble this compound, causing it to precipitate out of the solution.

    C₆H₅ONa + H⁺ → C₆H₅OH + Na⁺

  • Purification: The crude this compound was further purified by repeated fractional distillation to separate it from other phenolic compounds and impurities.

The Advent of Synthetic this compound: Moving Beyond Coal Tar

The increasing industrial demand for this compound, particularly for the production of synthetic polymers and pharmaceuticals, necessitated the development of efficient synthetic routes that were not reliant on the variable supply of coal tar. This led to the development of several key industrial processes throughout the 20th century.

The Benzene Sulfonation and Alkali Fusion Process

One of the earliest commercial methods for synthesizing this compound involved the sulfonation of benzene followed by fusion with a strong base.[5][6] This process, though largely superseded by more modern methods, was a significant step in the large-scale production of this compound.

Experimental Protocol: Synthesis of this compound via Benzene Sulfonation

  • Sulfonation: Benzene is treated with fuming sulfuric acid (oleum) to produce benzenesulfonic acid.[7]

    C₆H₆ + H₂SO₄/SO₃ → C₆H₅SO₃H + H₂O

  • Neutralization: The benzenesulfonic acid is neutralized with a base, such as sodium sulfite (B76179) or sodium hydroxide, to form sodium benzenesulfonate (B1194179).[6]

    C₆H₅SO₃H + NaOH → C₆H₅SO₃Na + H₂O

  • Alkali Fusion: The sodium benzenesulfonate is then fused with molten sodium hydroxide at high temperatures (around 300-350°C) to produce sodium phenoxide.[6][7]

    C₆H₅SO₃Na + 2NaOH → C₆H₅ONa + Na₂SO₃ + H₂O

  • Acidification: The resulting sodium phenoxide is acidified with an acid, such as sulfuric acid or hydrochloric acid, to yield this compound.[7][8]

    2C₆H₅ONa + H₂SO₄ → 2C₆H₅OH + Na₂SO₄

Benzene_Sulfonation_Process Benzene Benzene Benzenesulfonic_Acid Benzenesulfonic Acid Benzene->Benzenesulfonic_Acid Sulfonation (H₂SO₄/SO₃) Sodium_Benzenesulfonate Sodium Benzenesulfonate Benzenesulfonic_Acid->Sodium_Benzenesulfonate Neutralization (NaOH) Sodium_Phenoxide Sodium Phenoxide Sodium_Benzenesulfonate->Sodium_Phenoxide Alkali Fusion (NaOH) This compound This compound Sodium_Phenoxide->this compound Acidification (H⁺)

Figure 1. Synthesis of this compound via Benzene Sulfonation.

The Dow Process: Hydrolysis of Chlorobenzene (B131634)

Developed by the Dow Chemical Company, this process involves the hydrolysis of chlorobenzene at high temperature and pressure.[5]

Experimental Protocol: The Dow Process for this compound Production

  • Chlorination of Benzene: Benzene is first chlorinated to produce chlorobenzene.

    C₆H₆ + Cl₂ → C₆H₅Cl + HCl

  • Hydrolysis: Chlorobenzene is then hydrolyzed using a strong base, such as sodium hydroxide, under extreme conditions (typically around 350°C and 300 atm) to produce sodium phenoxide.[7]

    C₆H₅Cl + 2NaOH → C₆H₅ONa + NaCl + H₂O

  • Acidification: The sodium phenoxide is subsequently acidified to yield this compound.

    C₆H₅ONa + H⁺ → C₆H₅OH + Na⁺

Dow_Process Benzene Benzene Chlorobenzene Chlorobenzene Benzene->Chlorobenzene Chlorination (Cl₂) Sodium_Phenoxide Sodium Phenoxide Chlorobenzene->Sodium_Phenoxide Hydrolysis (NaOH, high T/P) This compound This compound Sodium_Phenoxide->this compound Acidification (H⁺)

Figure 2. The Dow Process for this compound Synthesis.

The Raschig-Hooker Process

This process involves the oxychlorination of benzene followed by the hydrolysis of the resulting chlorobenzene. A key advantage of this method is the recycling of the hydrogen chloride produced during the hydrolysis step.[5]

Experimental Protocol: The Raschig-Hooker Process

  • Oxychlorination: Benzene is reacted with hydrogen chloride and oxygen (from air) in the presence of a catalyst (typically a mixture of copper and iron chlorides) at elevated temperatures (around 250°C) to produce chlorobenzene and water.

    2C₆H₆ + 2HCl + O₂ → 2C₆H₅Cl + 2H₂O

  • Hydrolysis: The chlorobenzene is then hydrolyzed with steam at high temperatures (around 450°C) over a silica (B1680970) catalyst to produce this compound and hydrogen chloride.

    C₆H₅Cl + H₂O → C₆H₅OH + HCl

  • Recycling: The HCl produced in the hydrolysis step is recycled back to the oxychlorination stage.

Raschig_Hooker_Process Benzene Benzene Chlorobenzene Chlorobenzene Benzene->Chlorobenzene Oxychlorination (HCl, O₂) This compound This compound Chlorobenzene->this compound Hydrolysis (H₂O, steam) HCl_recycle HCl (recycled) This compound->HCl_recycle HCl_recycle->Benzene Recycled

Figure 3. The Raschig-Hooker Process with HCl Recycling.

The Cumene (B47948) Process: The Modern Standard

The cumene process, also known as the Hock process, is the dominant industrial method for the production of this compound and its co-product, acetone. This three-step process is favored for its high yield and the economic value of both products.

Experimental Protocol: The Cumene Process

  • Friedel-Crafts Alkylation: Benzene is alkylated with propene in the presence of an acid catalyst (e.g., phosphoric acid or a zeolite) to produce cumene (isopropylbenzene).

    C₆H₆ + CH₃CH=CH₂ → C₆H₅CH(CH₃)₂

  • Oxidation: Cumene is then oxidized with air to form cumene hydroperoxide.

    C₆H₅CH(CH₃)₂ + O₂ → C₆H₅C(CH₃)₂OOH

  • Acid-Catalyzed Rearrangement: The cumene hydroperoxide is treated with a strong acid (typically sulfuric acid) to undergo a rearrangement and cleavage, yielding this compound and acetone.

    C₆H₅C(CH₃)₂OOH → C₆H₅OH + (CH₃)₂CO

Cumene_Process Benzene Benzene Cumene Cumene Benzene->Cumene Alkylation (Propene, H⁺) Cumene_Hydroperoxide Cumene Hydroperoxide Cumene->Cumene_Hydroperoxide Oxidation (O₂) Phenol_Acetone This compound + Acetone Cumene_Hydroperoxide->Phenol_Acetone Rearrangement (H⁺)

Figure 4. The Cumene (Hock) Process for this compound and Acetone Production.

Quantitative Data and Physical Properties

The following tables summarize key quantitative data related to the historical and modern production of this compound, as well as its fundamental physical properties as reported in early and contemporary chemical literature.

Table 1: Comparison of Industrial this compound Synthesis Processes

ProcessKey ReactantsCatalystTemperature (°C)Pressure (atm)Yield (%)Co-products
Benzene SulfonationBenzene, H₂SO₄, NaOH-300-350-HighNa₂SO₃
Dow ProcessChlorobenzene, NaOH-~350~300HighNaCl
Raschig-HookerBenzene, HCl, O₂Cu/Fe chlorides, SiO₂250 (oxychlorination), 450 (hydrolysis)Atmospheric~90Recycled HCl
Cumene ProcessBenzene, Propene, O₂H₃PO₄ or Zeolite, H₂SO₄200-250 (alkylation), 80-120 (oxidation), 60-100 (cleavage)20-30 (alkylation)>95Acetone

Table 2: Physical Properties of this compound

PropertyValueReference
Molar Mass94.11 g/mol [9]
Melting Point40.5 °C[10]
Boiling Point181.7 °C[2]
Density1.07 g/cm³ (at 25 °C)[9]
Solubility in Water8.3 g/100 mL (at 20 °C)[10]
pKa9.95[9]

Conclusion

The journey of this compound from a foul-smelling component of coal tar to a high-purity, synthetically produced industrial chemical is a testament to the advancements in organic chemistry over the past two centuries. The development of increasingly efficient and economical synthetic routes has secured this compound's position as an indispensable building block in the chemical and pharmaceutical industries. Understanding the historical context and the evolution of its production provides valuable insights into the principles of industrial organic synthesis and the ongoing quest for more sustainable and efficient chemical processes. This guide serves as a foundational resource for professionals in the field, offering a detailed perspective on the origins and production of this vital molecule.

References

An In-Depth Technical Guide to Phenol Derivatives and Their Synthesis Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenol (B47542) and its derivatives are fundamental building blocks in organic chemistry with wide-ranging applications, from the synthesis of polymers and resins to their crucial role as precursors in the pharmaceutical industry. This technical guide provides a comprehensive overview of the core synthesis pathways for key this compound derivatives, detailed experimental protocols, and an exploration of their involvement in significant biological signaling pathways relevant to drug development.

Core Synthesis Pathways of this compound

The industrial production of this compound has evolved over the years, with several key processes dominating global manufacturing. These methods primarily utilize benzene (B151609) as a starting material, converting it to this compound through various chemical transformations.

The Cumene (B47948) Process (Hock Process)

The Cumene Process is the most prevalent industrial method for synthesizing this compound and its co-product, acetone (B3395972).[1] This process is favored for its use of relatively inexpensive starting materials—benzene and propylene—and its efficiency in producing two valuable chemicals simultaneously.[1]

The process unfolds in three main stages:

  • Friedel-Crafts Alkylation: Benzene is alkylated with propene to form cumene (isopropylbenzene). This reaction is typically catalyzed by a Lewis acid, such as phosphoric acid, at elevated temperatures and pressures.[1]

  • Air Oxidation of Cumene: Cumene is oxidized with air to produce cumene hydroperoxide. This step proceeds via a free-radical mechanism.[2]

  • Acid-Catalyzed Cleavage: Cumene hydroperoxide is then treated with an acid, commonly sulfuric acid, which catalyzes its cleavage into this compound and acetone.[3]

Cumene_Process Benzene Benzene Cumene Cumene (Isopropylbenzene) Benzene->Cumene Alkylation Propene Propene Propene->Cumene CumeneHP Cumene Hydroperoxide Cumene->CumeneHP Oxidation Air Air (O2) Air->CumeneHP This compound This compound CumeneHP->this compound Cleavage Acetone Acetone CumeneHP->Acetone Acid Acid Catalyst (e.g., H2SO4) Acid->this compound Acid->Acetone

Diagram 1: The Cumene Process for this compound Synthesis.
The Dow Process

An older but historically significant method, the Dow Process, involves the hydrolysis of chlorobenzene (B131634) to produce this compound.[4][5] Due to the stability of the C-Cl bond in chlorobenzene, this process requires harsh reaction conditions.[6]

The process consists of two main steps:

  • Formation of Sodium Phenoxide: Chlorobenzene is treated with a strong base, typically aqueous sodium hydroxide (B78521), at high temperature (around 350°C) and pressure (around 300 bar).[5][7] This reaction proceeds via a benzyne (B1209423) intermediate to form sodium phenoxide.[5]

  • Acidification: The resulting sodium phenoxide is then acidified, usually with hydrochloric acid, to yield this compound.[7]

Dow_Process Chlorobenzene Chlorobenzene SodiumPhenoxide Sodium Phenoxide Chlorobenzene->SodiumPhenoxide Hydrolysis NaOH Sodium Hydroxide (High T & P) NaOH->SodiumPhenoxide This compound This compound SodiumPhenoxide->this compound Acidification NaCl Sodium Chloride HCl Hydrochloric Acid HCl->this compound

Diagram 2: The Dow Process for this compound Synthesis.
Sulfonation of Benzene

One of the earliest commercial routes to this compound involves the sulfonation of benzene.[8] This multi-step process is less common today due to the generation of significant byproducts.

The key stages are:

  • Sulfonation: Benzene is reacted with fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid) to produce benzenesulfonic acid.[9]

  • Neutralization and Fusion: The benzenesulfonic acid is neutralized with a base, such as sodium hydroxide, to form sodium benzenesulfonate. This salt is then fused with solid sodium hydroxide at high temperatures to yield sodium phenoxide.[10]

  • Acidification: Finally, the sodium phenoxide is acidified to produce this compound.[10]

Sulfonation_Process Benzene Benzene BSA Benzenesulfonic Acid Benzene->BSA Sulfonation SulfuricAcid Fuming H2SO4 SulfuricAcid->BSA SodiumPhenoxide Sodium Phenoxide BSA->SodiumPhenoxide Neutralization & Fusion NaOH_fusion NaOH (fusion) NaOH_fusion->SodiumPhenoxide This compound This compound SodiumPhenoxide->this compound Acidification Acid Acid Acid->this compound

Diagram 3: Benzene Sulfonation Pathway to this compound.

Synthesis of Key this compound Derivatives

This compound serves as a versatile starting material for the synthesis of a wide array of derivatives with significant industrial and pharmaceutical applications.

Bisthis compound A (BPA)

Bisthis compound A is a crucial monomer in the production of polycarbonate plastics and epoxy resins.[11] It is synthesized through the condensation of two equivalents of this compound with one equivalent of acetone, catalyzed by a strong acid.[11]

Alkylphenols

Alkylphenols are produced by the alkylation of this compound with olefins in the presence of an acidic catalyst.[12] This reaction typically involves electrophilic substitution on the this compound ring.[12]

Nitrophenols

Nitrophenols are synthesized by the nitration of this compound, usually with dilute nitric acid. This reaction yields a mixture of ortho- and para-nitrophenols.[13]

Quantitative Data on Synthesis Pathways

The efficiency of this compound synthesis is highly dependent on the chosen pathway and the specific reaction conditions employed. The following table summarizes typical quantitative data for the major industrial processes.

Synthesis PathwayStarting MaterialsCatalystTemperature (°C)Pressure (atm)Typical Yield (%)Co-product
Cumene Process Benzene, PropenePhosphoric Acid2503085-95Acetone
Dow Process Chlorobenzene, NaOH-350300~90NaCl
Benzene Sulfonation Benzene, H₂SO₄, NaOH-300-350-80-90Na₂SO₃

Detailed Experimental Protocols

The following sections provide detailed, step-by-step laboratory-scale procedures for the synthesis of this compound and its derivatives.

Laboratory Synthesis of this compound via the Dow Process

Materials:

  • Chlorobenzene

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), concentrated

  • High-pressure autoclave

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • A high-pressure autoclave is charged with chlorobenzene and a concentrated aqueous solution of sodium hydroxide.

  • The reactor is sealed and heated to approximately 350°C, and the pressure is maintained at around 300 atm.[5] The reaction mixture is stirred under these conditions for a specified period.

  • After cooling, the reaction mixture is carefully transferred to a beaker.

  • The aqueous layer, containing sodium phenoxide, is separated.

  • The sodium phenoxide solution is then slowly acidified with concentrated hydrochloric acid with cooling until the solution is acidic to litmus (B1172312) paper.

  • The crude this compound, which separates as an oily layer, is extracted with a suitable organic solvent (e.g., diethyl ether).

  • The organic extract is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed by distillation.

  • The crude this compound is then purified by fractional distillation.[14]

Laboratory Synthesis of Bisthis compound A

Materials:

  • This compound

  • Acetone

  • p-Toluenesulfonic acid (PTSA) or concentrated Hydrochloric Acid (HCl)

  • Round-bottom flask with a condenser

  • Magnetic stirrer and hotplate

  • Crystallization dish

Procedure:

  • In a 1000 mL two-neck round-bottom flask equipped with a condenser and a magnetic stirrer, 23.5 g of this compound is placed.[15]

  • 8.6 g of p-toluenesulfonic acid (PTSA) catalyst is added to the flask.[15]

  • The mixture is heated to 60°C with stirring to dissolve the solids.[15]

  • 2.9 g of acetone is then added dropwise to the reaction mixture.[15]

  • The reaction is maintained at 60°C under atmospheric pressure with continuous stirring for several hours.[15]

  • After the reaction is complete, the mixture is cooled to room temperature.

  • Unreacted acetone and water formed during the reaction are removed by distillation.[15]

  • The remaining mixture is then cooled to induce crystallization of the BPA-phenol adduct.

  • The crystals are collected by filtration and washed with a cold solvent to remove impurities.

  • The purified BPA-phenol adduct is then heated under vacuum to remove the this compound, yielding pure bisthis compound A.

Laboratory Synthesis of Nitrophenols

Materials:

  • This compound

  • Nitric Acid (HNO₃), dilute solution (e.g., 20%)

  • Ice bath

  • Beakers

  • Stirring rod

  • Separatory funnel

  • Steam distillation apparatus

Procedure:

  • In a beaker, dissolve this compound in a minimal amount of water.

  • Cool the this compound solution in an ice bath.

  • Slowly add a dilute solution of nitric acid dropwise to the cold this compound solution with constant stirring. The temperature should be maintained below 20°C to minimize the formation of dinitrated byproducts.[13]

  • After the addition is complete, continue stirring the mixture in the ice bath for about an hour.

  • The resulting mixture contains both o-nitrothis compound and p-nitrothis compound.

  • The isomers can be separated by steam distillation. o-Nitrothis compound is steam volatile due to intramolecular hydrogen bonding, while p-nitrothis compound is not.[13]

  • The distillate will contain o-nitrothis compound, which can be collected and purified.

  • The non-volatile residue contains p-nitrothis compound, which can be recovered by cooling and crystallization.

This compound Derivatives in Drug Development and Signaling Pathways

Phenolic compounds are a large and diverse group of molecules that have garnered significant attention in drug discovery due to their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Many of these effects are mediated through the modulation of key intracellular signaling pathways.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immune responses, and cell survival. Dysregulation of this pathway is implicated in numerous diseases, including cancer and chronic inflammatory disorders. Several this compound derivatives have been shown to inhibit the NF-κB pathway.

Curcumin , the active component of turmeric, is a well-studied phenolic compound that exerts its anti-inflammatory effects in part by inhibiting the NF-κB pathway.[16] Curcumin can suppress the activation of IκB kinase (IKK), which in turn prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[17] This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

NFkB_Curcumin cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Stimuli->IKK IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB inhibits IkB_p P-IκBα NFkB_active Active NF-κB NFkB->NFkB_active Activation Proteasome Proteasomal Degradation IkB_p->Proteasome Nucleus Nucleus NFkB_active->Nucleus Translocation Transcription Gene Transcription (Pro-inflammatory mediators) Curcumin Curcumin Curcumin->IKK inhibits NFkB_active_n Active NF-κB NFkB_active_n->Transcription

Diagram 4: Curcumin's Inhibition of the NF-κB Pathway.

Resveratrol (B1683913) , a polythis compound found in grapes and red wine, is another natural compound known to modulate the NF-κB pathway.[18] Resveratrol can inhibit NF-κB activation by suppressing the phosphorylation and degradation of IκBα, similar to curcumin.[1] It can also directly inhibit the activity of the p65 subunit of NF-κB.[19]

NFkB_Resveratrol cluster_nucleus Nucleus Stimuli Inflammatory Stimuli IKK IKK Stimuli->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB inhibits IkB_p P-IκBα NFkB_active Active NF-κB NFkB->NFkB_active Activation Proteasome Proteasomal Degradation IkB_p->Proteasome Nucleus Nucleus NFkB_active->Nucleus Translocation Transcription Inflammatory Gene Expression Resveratrol Resveratrol Resveratrol->IKK inhibits NFkB_active_n Active NF-κB Resveratrol->NFkB_active_n inhibits NFkB_active_n->Transcription

Diagram 5: Resveratrol's Modulation of the NF-κB Pathway.

This guide provides a foundational understanding of the synthesis and biological relevance of this compound and its derivatives. The detailed protocols and pathway diagrams serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating further innovation and discovery.

References

Spectroscopic Properties of Phenol: A Technical Guide for Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic properties of phenol (B47542) (C₆H₅OH), a fundamental structural motif in many pharmaceutical compounds and industrial chemicals. Understanding its characteristic spectral signatures across various analytical techniques is crucial for structural elucidation, purity assessment, and quality control. This document details the principles, experimental protocols, and data interpretation for the identification of this compound using Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. In this compound, the absorption is due to electronic transitions within the aromatic benzene (B151609) ring (the chromophore). The hydroxyl group (-OH) acts as an auxochrome, a substituent that modifies the absorption characteristics of the chromophore, typically causing a shift to longer wavelengths (a bathochromic or red shift).

Data Presentation

The UV absorption of this compound is sensitive to the solvent used.[1][2][3] In neutral, aqueous solutions, this compound exhibits a strong absorption maximum (λmax) at approximately 270 nm.[4] Another absorption band can be observed at a shorter wavelength.

Spectroscopic ParameterValue (in Water/Neutral Solvent)Reference
Primary Absorption (λmax)~270-275 nm[4][5]
Secondary Absorption (λmax)~210 nm
Experimental Protocol: UV-Vis Spectrum Acquisition
  • Instrument Preparation: Turn on the UV-Vis spectrophotometer and its lamps (Deuterium for UV, Tungsten for visible) and allow the instrument to warm up for at least 30 minutes to ensure stability.[4]

  • Sample Preparation: Prepare a stock solution of this compound in a suitable UV-grade solvent (e.g., water, methanol, or ethanol). From the stock solution, prepare a dilute sample solution in a volumetric flask. Concentrations are typically in the parts-per-million (ppm) range.[1]

  • Cuvette Selection: Use a pair of matched quartz cuvettes, as glass cuvettes absorb UV radiation.

  • Blanking/Zeroing: Fill one cuvette with the pure solvent to be used for the sample solution. This will serve as the reference or blank. Place it in the spectrophotometer and perform a baseline correction or "zero" measurement across the desired wavelength range (e.g., 200-400 nm).[4]

  • Sample Measurement: Empty the blank cuvette, rinse it with the this compound sample solution, and then fill it with the sample solution. Place the sample cuvette in the spectrophotometer.

  • Spectrum Acquisition: Scan the sample across the predetermined wavelength range. The instrument will plot absorbance versus wavelength, revealing the absorption maxima.

Visualization: UV-Vis Experimental Workflow

UV_Vis_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Prep_Solvent Prepare Solvent Blank Calibrate Calibrate with Blank Prep_Solvent->Calibrate Prep_Sample Prepare this compound Solution Measure Measure Sample Absorbance Prep_Sample->Measure Calibrate->Measure Plot Plot Spectrum (Abs vs. λ) Measure->Plot Identify Identify λmax Plot->Identify

Workflow for UV-Vis Spectroscopic Analysis of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the vibrations of atoms in a molecule. Specific bonds vibrate at characteristic frequencies, making IR spectroscopy an excellent tool for identifying functional groups. The IR spectrum of this compound is distinguished by features of both an alcohol (O-H bond) and an aromatic compound (C=C and C-H bonds of the ring).

Data Presentation

The key diagnostic peaks in the IR spectrum of this compound are the broad O-H stretching band, the aromatic C-H stretches, the aromatic C=C ring stretches, and the C-O stretch.

Vibrational ModeWavenumber (cm⁻¹)Intensity / ShapeReference
O-H Stretch (H-bonded)3550 - 3200Strong, Broad[6][7][8][9]
C-H Stretch (Aromatic)3100 - 3000Medium, Sharp[6]
C=C Stretch (Aromatic Ring)1600 - 1440Medium to Strong[6][7]
C-O Stretch~1220Strong[6]
C-H Out-of-Plane Bending750 - 850Strong[6]

The broadness of the O-H stretch is a hallmark feature, resulting from intermolecular hydrogen bonding.[6][7]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common and convenient method for acquiring IR spectra of solid or liquid samples.

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • Background Scan: Before placing the sample, run a background scan. This measures the IR spectrum of the ambient environment (air, CO₂, water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.

  • Crystal Cleaning: Clean the surface of the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and a soft, lint-free wipe. Allow the solvent to evaporate completely.

  • Sample Application: Place a small amount of solid this compound or a single drop of molten/dissolved this compound directly onto the center of the ATR crystal.[10]

  • Apply Pressure: Lower the pressure arm to press the sample firmly and evenly against the crystal. Consistent pressure is key for reproducible results.[10]

  • Spectrum Acquisition: Initiate the sample scan. The instrument typically co-adds multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[11] The final spectrum is generated after automatic subtraction of the background spectrum.

  • Cleaning: After the measurement, clean the crystal and pressure arm tip thoroughly.

Visualization: ATR-FTIR Experimental Workflow

ATR_FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Clean Clean ATR Crystal Background Acquire Background Spectrum Clean->Background Apply_Sample Apply this compound Sample Background->Apply_Sample Apply_Pressure Apply Pressure Arm Apply_Sample->Apply_Pressure Scan_Sample Acquire Sample Spectrum Apply_Pressure->Scan_Sample Process Process Spectrum (Background Subtraction) Scan_Sample->Process Identify Identify Characteristic Peaks Process->Identify

Workflow for ATR-FTIR Spectroscopic Analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H (proton) and ¹³C NMR are indispensable for the structural confirmation of this compound.

Data Presentation: ¹H NMR

In the ¹H NMR spectrum of this compound, protons are in different chemical environments: the hydroxyl proton, and the ortho, meta, and para protons on the benzene ring.[12]

Proton AssignmentChemical Shift (δ) in CDCl₃ (ppm)MultiplicityIntegrationReference
Hydroxyl (-OH)4.5 - 7.0Broad Singlet1H[12][13][14]
Aromatic (ortho, C2-H, C6-H)~6.84Multiplet (dd or t)2H[15]
Aromatic (para, C4-H)~7.24Multiplet (t)1H[15]
Aromatic (meta, C3-H, C5-H)~6.93Multiplet (d)2H[15]

Note: The exact chemical shift of the -OH proton is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding and chemical exchange.[14][16] This peak disappears upon shaking the sample with D₂O.[17]

Data Presentation: ¹³C NMR

Due to molecular symmetry, the six carbons of the this compound ring give rise to only four distinct signals in the ¹³C NMR spectrum.[18]

Carbon AssignmentChemical Shift (δ) in CDCl₃ (ppm)Reference
C1 (ipso, C-OH)~155.0[19]
C4 (para)~121.0-122.2[19]
C2 / C6 (ortho)~115.0-117.0[19]
C3 / C5 (meta)~129.5-132.3[19]

The ipso-carbon (C1), attached to the electronegative oxygen, is the most deshielded and appears furthest downfield.[18][20]

Experimental Protocol: NMR Spectrum Acquisition
  • Sample Preparation: Dissolve approximately 10-50 mg of this compound in 0.5-1.0 mL of a deuterated solvent (e.g., deuterochloroform, CDCl₃) in a vial.[21] The deuterated solvent is necessary for the instrument's lock system.[21]

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), which is defined as 0.0 ppm and is used to reference the chemical shifts.[12]

  • Transfer to NMR Tube: Transfer the solution into a clean, high-precision NMR tube. The solution must be free of any solid particles.[21]

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument will lock onto the deuterium (B1214612) signal from the solvent, shim the magnetic field to optimize homogeneity, and tune the probe to the correct frequencies for ¹H or ¹³C.

  • Acquisition: Set the desired experimental parameters (e.g., number of scans, pulse sequence). For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: After acquisition, the raw data (Free Induction Decay, FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to TMS.

Visualization: NMR Experimental Workflow

EI_MS_Logic This compound This compound Molecule (C₆H₅OH) Ionization Electron Ionization (70 eV) - e⁻ This compound->Ionization Mol_Ion Molecular Ion [M]⁺˙ (m/z 94) Ionization->Mol_Ion Frag_CO Loss of CO Mol_Ion->Frag_CO Frag_HCO Loss of HCO Mol_Ion->Frag_HCO Ion_66 Fragment Ion (m/z 66) Frag_CO->Ion_66 Ion_65 Fragment Ion (m/z 65) Frag_HCO->Ion_65

References

A Comprehensive Technical Guide to the Solubility of Phenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of phenol (B47542) in a variety of common organic solvents. Understanding the solubility of this compound is critical for a wide range of applications, from chemical synthesis and extraction processes to its use as a precursor in the pharmaceutical industry. This document offers quantitative solubility data, detailed experimental methodologies for solubility determination, and a visual representation of a standard experimental workflow.

Core Concepts in this compound Solubility

This compound (C₆H₅OH) is an aromatic organic compound characterized by a hydroxyl (-OH) group directly bonded to a benzene (B151609) ring. This structure imparts a unique combination of polar and non-polar characteristics, governing its solubility behavior. The hydroxyl group allows this compound to participate in hydrogen bonding, which is a key factor in its solubility in polar solvents.[1][2] Conversely, the non-polar benzene ring contributes to its solubility in less polar organic solvents.[1][3] The general principle of "like dissolves like" is a useful starting point for predicting the solubility of this compound.

Quantitative Solubility of this compound in Organic Solvents

The following table summarizes the available quantitative and qualitative data on the solubility of this compound in various organic solvents. It is important to note that solubility is temperature-dependent; where available, the temperature at which the measurement was taken is provided.

SolventChemical FormulaSolubility ( g/100 mL)Temperature (°C)Observations
Alcohols
MethanolCH₃OHVery SolubleNot SpecifiedThis compound is readily soluble in methanol.[4][5]
EthanolC₂H₅OHVery SolubleNot SpecifiedThis compound is very soluble in ethanol.[6][7]
Ethers
Diethyl Ether(C₂H₅)₂OVery SolubleNot SpecifiedThis compound exhibits high solubility in diethyl ether.[4][7]
Ketones
Acetone(CH₃)₂COMiscibleNot SpecifiedThis compound is miscible with acetone.[7]
Halogenated Solvents
ChloroformCHCl₃Very SolubleNot SpecifiedThis compound is very soluble in chloroform.[4][7]
DichloromethaneCH₂Cl₂Very SolubleNot SpecifiedThis compound is reported to be very soluble in dichloromethane.[8]
Carbon TetrachlorideCCl₄SolubleNot Specified
Aromatic Hydrocarbons
BenzeneC₆H₆~8.33Not SpecifiedCalculated from 1 g in 12 mL.[7][8]
TolueneC₇H₈SolubleNot SpecifiedThe similarity in structure contributes to solubility.[3]
Other Solvents
GlycerolC₃H₈O₃Very SolubleNot SpecifiedThis compound is very soluble in glycerol.[6][7]
Carbon DisulfideCS₂Very SolubleNot SpecifiedThis compound is reported to be very soluble in carbon disulfide.[7]
HexaneC₆H₁₄Almost InsolubleNot SpecifiedThis compound is almost insoluble in hexane.[8]
Petroleum Ether-Almost InsolubleNot SpecifiedThis compound is almost insoluble in petroleum ether.[6]
Aqueous Systems
WaterH₂O8.320Sparingly soluble in cold water.[4][9]
Aqueous Alkali Hydroxidese.g., NaOH(aq)Very SolubleNot SpecifiedThis compound is weakly acidic and reacts with strong bases to form highly soluble phenoxide salts.[4][7]

Experimental Protocol for Determining this compound Solubility

A common and reliable method for determining the solubility of a solid compound like this compound in a liquid solvent is the shake-flask method .[10] This method involves creating a saturated solution of the solute in the solvent and then determining the concentration of the solute in that solution.

Materials and Equipment:

  • This compound (analytical grade)

  • Selected organic solvents (high purity)

  • Conical flasks or vials with airtight stoppers

  • Constant temperature water bath or incubator shaker

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Volumetric flasks and pipettes

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the organic solvent in a conical flask. This ensures that the solution will become saturated.

  • Equilibration: The flask is sealed to prevent solvent evaporation and placed in a constant temperature water bath or shaker. The mixture is agitated for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

  • Phase Separation: After equilibration, the flask is allowed to stand undisturbed at the same constant temperature to allow the undissolved solid this compound to settle.

  • Sampling: A sample of the supernatant (the clear, saturated solution) is carefully withdrawn using a pipette. To avoid transferring any solid particles, the sample is immediately filtered through a syringe filter that is compatible with the organic solvent.

  • Dilution: The filtered, saturated solution is then accurately diluted with the same organic solvent to a concentration that falls within the analytical range of the chosen measurement technique.

  • Quantification: The concentration of this compound in the diluted sample is determined using a calibrated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The solubility of this compound in the solvent is calculated from the measured concentration of the diluted sample, taking into account the dilution factor. The results are typically expressed in grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the shake-flask method for determining this compound solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis cluster_result Result A Add excess this compound to a known volume of solvent B Seal the container A->B C Agitate at a constant temperature for 24-48 hours B->C D Allow undissolved solid to settle C->D E Withdraw supernatant D->E F Filter the sample E->F G Dilute the filtered sample F->G H Measure this compound concentration (e.g., UV-Vis, HPLC) G->H I Calculate solubility H->I

Shake-flask method workflow for solubility determination.

Applications in Drug Development

The solubility of this compound and its derivatives is a critical parameter in drug development for several reasons:

  • Synthesis: Phenolic compounds are precursors to a wide range of pharmaceuticals. Their solubility in reaction solvents dictates the choice of reaction conditions and purification methods.

  • Formulation: The solubility of a drug substance in various excipients and solvent systems is fundamental to developing a stable and bioavailable dosage form.

  • Extraction and Purification: this compound-chloroform extraction is a classic method for purifying nucleic acids, relying on the differential solubility of macromolecules in these solvents.[11]

  • Pre-formulation Studies: Understanding the solubility profile of a new chemical entity containing a phenolic moiety is a crucial first step in the pre-formulation process.

This guide provides a foundational understanding of this compound's solubility in organic solvents, offering valuable data and methodologies for professionals in research and drug development. For specific applications, it is always recommended to perform experimental verification of solubility under the precise conditions of interest.

References

An In-depth Technical Guide to the Acidity of the Phenolic Hydroxyl Group for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The acidity of the phenolic hydroxyl group is a cornerstone of its chemical behavior and plays a pivotal role in its function across various scientific disciplines, notably in drug design and development. The ability of the hydroxyl proton to dissociate is quantified by its acid dissociation constant (pKa), a parameter profoundly influenced by the electronic environment of the aromatic ring. This guide provides a comprehensive exploration of the principles governing phenolic acidity, detailed methodologies for its determination, and its implications in biological signaling pathways.

Core Principles of Phenolic Acidity

Phenols are weakly acidic, with the acidity of the hydroxyl group being significantly greater than that of alcohols. This enhanced acidity is primarily attributed to the stabilization of the resulting phenoxide ion through resonance. Upon deprotonation, the negative charge on the oxygen atom is delocalized into the aromatic ring, spreading the charge and stabilizing the conjugate base. This delocalization is not possible in the alkoxide ions formed from alcohols.

Two primary electronic effects govern the acidity of substituted phenols:

  • Resonance Effect: The delocalization of the negative charge in the phenoxide ion is a key stabilizing factor. Electron-withdrawing groups (EWGs) at the ortho and para positions can further delocalize the negative charge through resonance, thereby increasing acidity (lower pKa). Conversely, electron-donating groups (EDGs) at these positions destabilize the phenoxide ion by intensifying the negative charge, leading to decreased acidity (higher pKa).

  • Inductive Effect: This effect is transmitted through the sigma bonds and is distance-dependent. Electronegative substituents withdraw electron density from the ring, increasing the polarity of the O-H bond and facilitating proton donation. This effect is strongest at the ortho position and diminishes with distance (meta and para).

Quantitative Data: pKa Values of Substituted Phenols

The interplay of resonance and inductive effects is evident in the pKa values of substituted phenols. The following table summarizes the pKa values for a range of phenols, illustrating the impact of various substituents at different positions on the benzene (B151609) ring.

SubstituentPositionpKa
-H-10.00
-CH₃ortho10.28
-CH₃meta10.08
-CH₃para10.26
-OCH₃ortho9.98
-OCH₃meta9.65
-OCH₃para10.20
-Clortho8.48
-Clmeta9.02
-Clpara9.38
-Brortho8.42
-Brmeta9.03
-Brpara9.34
-Iortho8.51
-Imeta9.03
-Ipara9.30
-CNortho7.97
-CNmeta8.61
-CNpara7.95
-NO₂ortho7.23
-NO₂meta8.40
-NO₂para7.15
-Fortho8.7
-Fmeta9.3
-Fpara9.9

Experimental Protocols for pKa Determination

Accurate determination of pKa values is crucial for understanding and predicting the behavior of phenolic compounds. Two common and reliable methods are spectrophotometric and potentiometric titration.

Spectrophotometric Determination of pKa

This method is particularly suitable for compounds where the protonated and deprotonated forms exhibit different ultraviolet-visible (UV-Vis) absorption spectra. The principle lies in measuring the absorbance of a solution at a specific wavelength across a range of pH values. The pKa is the pH at which the concentrations of the protonated and deprotonated species are equal.

Detailed Methodology for p-Nitrophenol:

  • Preparation of Stock Solution: Prepare a stock solution of p-nitrothis compound (e.g., 5 x 10⁻⁴ M) in a suitable solvent (e.g., deionized water or an acetonitrile-water mixture).

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values covering the expected pKa of p-nitrothis compound (pKa ≈ 7.15). For example, a series of phosphate (B84403) buffers ranging from pH 5.0 to 9.0 in 0.5 pH unit increments.

  • Preparation of Sample Solutions: For each buffer solution, prepare a sample by adding a known volume of the p-nitrothis compound stock solution to a known volume of the buffer. The final concentration of p-nitrothis compound should be consistent across all samples (e.g., 50 µM).

  • Spectrophotometric Measurement:

    • Determine the wavelength of maximum absorbance (λ_max) for the fully protonated form (in a highly acidic solution, e.g., pH 2) and the fully deprotonated form (in a highly basic solution, e.g., pH 11).

    • Measure the absorbance of each buffered sample solution at the λ_max of the deprotonated species.

  • Data Analysis:

    • Plot the measured absorbance against the corresponding pH.

    • The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound.

    • Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data: pKa = pH + log((A_max - A) / (A - A_min)) where A is the absorbance at a given pH, A_max is the absorbance of the fully deprotonated form, and A_min is the absorbance of the fully protonated form.

Potentiometric Titration

Potentiometric titration involves monitoring the pH of a solution as a titrant of known concentration is added. The pKa is determined from the titration curve.

Detailed Methodology for This compound (B47542):

  • Preparation of this compound Solution: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent, typically water or a water-cosolvent mixture.

  • Calibration of pH Meter: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

  • Titration Setup:

    • Place a known volume of the this compound solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Use a burette to add a standard solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

  • Titration Procedure:

    • Record the initial pH of the this compound solution.

    • Add the titrant in small increments (e.g., 0.1-0.2 mL), and record the pH after each addition, allowing the reading to stabilize.

    • Continue adding titrant until the pH has risen significantly past the expected equivalence point.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added.

    • The pKa is the pH at the half-equivalence point, where half of the this compound has been neutralized.

    • The equivalence point can be determined from the steepest point of the titration curve or by plotting the first or second derivative of the curve.

Visualization of Key Concepts and Workflows

Resonance Stabilization of the Phenoxide Ion

Caption: Delocalization of the negative charge in the phenoxide ion.

Workflow for Spectrophotometric pKa Determination

Spectrophotometric_pKa prep_stock Prepare this compound Stock Solution prep_samples Prepare Sample Solutions (this compound in each buffer) prep_stock->prep_samples prep_buffers Prepare Buffer Solutions (Varying pH) prep_buffers->prep_samples measure_spectra Measure UV-Vis Absorbance of each sample prep_samples->measure_spectra plot_data Plot Absorbance vs. pH measure_spectra->plot_data analyze_curve Determine Inflection Point plot_data->analyze_curve calculate_pka Calculate pKa analyze_curve->calculate_pka

Caption: Experimental workflow for spectrophotometric pKa determination.

Workflow for Potentiometric Titration pKa Determination

Potentiometric_pKa prep_this compound Prepare this compound Solution titrate Titrate with Standard Base (Record pH vs. Volume) prep_this compound->titrate calibrate_ph Calibrate pH Meter calibrate_ph->titrate plot_curve Plot Titration Curve (pH vs. Volume) titrate->plot_curve find_half_equiv Identify Half-Equivalence Point plot_curve->find_half_equiv determine_pka pKa = pH at Half-Equivalence find_half_equiv->determine_pka

Caption: Experimental workflow for potentiometric pKa determination.

Role of Phenolic Acidity in Drug Development and Signaling Pathways

The ionization state of a phenolic hydroxyl group is a critical determinant of a drug's pharmacokinetic and pharmacodynamic properties. The ability to act as a hydrogen bond donor and, upon deprotonation, as a hydrogen bond acceptor and a charged species, dictates its interaction with biological targets such as enzymes and receptors.

Estrogen Receptor Signaling Pathway

A prime example of the importance of phenolic acidity is in the design of selective estrogen receptor modulators (SERMs). The endogenous ligand for the estrogen receptor (ER), estradiol, possesses a phenolic hydroxyl group that is essential for its high-affinity binding. This hydroxyl group acts as a hydrogen bond donor to key amino acid residues in the receptor's ligand-binding pocket. The pKa of this this compound influences the strength of this interaction and the overall binding affinity. Many synthetic SERMs, such as tamoxifen (B1202) and raloxifene, mimic this phenolic interaction to exert their therapeutic effects in hormone-receptor-positive breast cancer. The acidity of the this compound is a key parameter to optimize for achieving the desired agonist or antagonist activity.[1]

EstrogenReceptorSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen/SERM (Phenolic Drug) ER Estrogen Receptor (ER) Estrogen->ER Binding ER_dimer ER Dimerization ER->ER_dimer HSP Heat Shock Proteins ER_HSP ER-HSP Complex ER_HSP->ER HSP Dissociation ERE Estrogen Response Element (ERE) on DNA ER_dimer->ERE Binding Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Cellular Response Cellular Response mRNA->Cellular Response

Caption: Estrogen receptor signaling pathway initiated by a phenolic ligand.[2][3][4]

This guide provides a foundational understanding of the acidity of the phenolic hydroxyl group, offering both the theoretical underpinnings and practical methodologies for its study. For professionals in drug development, a thorough grasp of these principles is indispensable for the rational design of new therapeutic agents with optimized efficacy and safety profiles.

References

An In-depth Technical Guide to the Natural Sources and Biosynthesis of Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenolic compounds represent a vast and diverse group of secondary metabolites ubiquitously found in the plant kingdom.[1][2][3] Characterized by the presence of at least one aromatic ring with one or more hydroxyl groups, these molecules play crucial roles in plant physiology, including defense against pathogens and UV radiation, pigmentation, and growth regulation.[2][4][5] For researchers and professionals in drug development, phenolic compounds are of significant interest due to their wide range of bioactive properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.[1][6] This guide provides a comprehensive overview of the natural sources of these compounds, delves into their biosynthetic pathways, and offers detailed experimental protocols for their analysis.

I. Major Classes and Natural Sources of Phenolic Compounds

Phenolic compounds are broadly classified based on their chemical structure, ranging from simple phenols to complex polyphenols. The primary classes include flavonoids, phenolic acids, stilbenes, lignans, and tannins.[7][8][9] Their distribution in the plant kingdom is widespread, with high concentrations typically found in fruits, vegetables, grains, and beverages.[6][7][10][11]

Data Presentation: Phenolic Content in Selected Natural Sources

The following tables summarize the quantitative data for total phenolic content and specific phenolic compounds in various plant-based foods. It is important to note that the concentration of these compounds can vary significantly depending on factors such as plant variety, growing conditions, maturity, and processing methods.

Table 1: Total Phenolic Content in Selected Fruits and Vegetables

Food SourceTotal Phenolic Content (mg Gallic Acid Equivalents/100g fresh weight)Key Phenolic Compounds
Blackberries260 - 800Anthocyanins, Ellagic Acid
Blueberries200 - 600Anthocyanins, Quercetin, Myricetin
Strawberries150 - 350Anthocyanins, Ellagic Acid, Quercetin
Red Grapes50 - 250Anthocyanins, Resveratrol, Quercetin
Apples (with skin)100 - 200Quercetin, Catechins, Chlorogenic Acid
Broccoli50 - 150Quercetin, Kaempferol, Ferulic Acid
Spinach50 - 120Luteolin, Patuletin, Ferulic Acid
Onions (red)50 - 150Quercetin, Anthocyanins

Table 2: Phenolic Compound Content in Beverages and Other Food Items

Food SourceKey Phenolic CompoundConcentration
Green Tea (brewed)Catechins (EGCG)50 - 150 mg/200mL
Black Tea (brewed)Theaflavins, Thearubigins30 - 100 mg/200mL
Red WineResveratrol, Anthocyanins, Catechins1 - 5 mg/150mL (Resveratrol)
Coffee (brewed)Chlorogenic Acid70 - 350 mg/200mL
Dark Chocolate (>70% cocoa)Procyanidins, Catechins40 - 80 mg/40g
Flax SeedsLignans (Secoisolariciresinol diglucoside)100 - 300 mg/100g
Extra Virgin Olive OilOleuropein, Hydroxytyrosol50 - 500 mg/kg

II. Biosynthesis of Phenolic Compounds

The biosynthesis of phenolic compounds in plants primarily occurs through two major metabolic pathways: the Shikimic Acid Pathway and the Malonic Acid Pathway (also referred to as the acetate-malonate pathway).[4][12][13] These pathways provide the basic carbon skeletons for the vast array of phenolic structures.

A. The Shikimic Acid Pathway

The shikimic acid pathway is the primary route for the biosynthesis of most plant phenolics.[5][13][14] It converts simple carbohydrate precursors from glycolysis and the pentose (B10789219) phosphate (B84403) pathway into the aromatic amino acids L-phenylalanine and L-tyrosine.[12][14][15]

The key steps of the shikimic acid pathway are as follows:

  • Condensation: The pathway initiates with the condensation of phosphoenolpyruvate (B93156) (PEP) from glycolysis and erythrose-4-phosphate (E4P) from the pentose phosphate pathway to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP).[5][15]

  • Cyclization: A series of enzymatic reactions leads to the formation of shikimic acid.[5][15]

  • Formation of Chorismic Acid: Shikimic acid is then converted to chorismic acid, a crucial branch-point intermediate.[5]

  • Synthesis of Aromatic Amino Acids: Chorismic acid serves as the precursor for the synthesis of L-phenylalanine, L-tyrosine, and L-tryptophan.[14]

L-phenylalanine is the primary precursor for the vast majority of phenolic compounds via the phenylpropanoid pathway. The first committed step is the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to produce cinnamic acid.[12][16] Cinnamic acid is then hydroxylated by cinnamate-4-hydroxylase (C4H) to form p-coumaric acid, which is subsequently activated to p-coumaroyl-CoA by 4-coumarate:CoA ligase (4CL) .[16] p-Coumaroyl-CoA is a central intermediate that can be directed towards the biosynthesis of various classes of phenolic compounds.

Shikimic_Acid_Pathway PEP Phosphoenolpyruvate (PEP) (from Glycolysis) DAHP DAHP PEP->DAHP DAHP synthase E4P Erythrose-4-phosphate (E4P) (from Pentose Phosphate Pathway) E4P->DAHP DAHP synthase Shikimic_Acid Shikimic Acid DAHP->Shikimic_Acid Multiple Steps Chorismic_Acid Chorismic Acid Shikimic_Acid->Chorismic_Acid Multiple Steps Phenylalanine L-Phenylalanine Chorismic_Acid->Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL pCoumaric_Acid p-Coumaric Acid Cinnamic_Acid->pCoumaric_Acid C4H pCoumaroyl_CoA p-Coumaroyl-CoA pCoumaric_Acid->pCoumaroyl_CoA 4CL Phenolic_Compounds -> Flavonoids, Stilbenes, Lignans, Phenolic Acids pCoumaroyl_CoA->Phenolic_Compounds Malonic_Acid_Pathway pCoumaroyl_CoA p-Coumaroyl-CoA (from Shikimate Pathway) Chalcone_Synthase Chalcone Synthase (CHS) pCoumaroyl_CoA->Chalcone_Synthase Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA Acetyl-CoA carboxylase Malonyl_CoA->Chalcone_Synthase Chalcone Chalcone Chalcone_Synthase->Chalcone Flavonoids -> Flavanones, Flavones, Flavonols, Anthocyanins, etc. Chalcone->Flavonoids Chalcone Isomerase (CHI) Extraction_Workflow Plant_Material Plant Material (fresh, frozen, or dried) Grinding Grinding/Homogenization Plant_Material->Grinding Extraction Solid-Liquid Extraction (e.g., with aqueous methanol (B129727) or ethanol) Grinding->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Crude_Extract Crude Phenolic Extract Filtration->Crude_Extract Purification Optional: Further Purification (e.g., Solid-Phase Extraction) Crude_Extract->Purification Final_Extract Purified Extract for Analysis Crude_Extract->Final_Extract Direct Analysis Purification->Final_Extract

References

Navigating the Perils: A Toxicological Profile of Phenol for Laboratory Handling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Phenol (B47542), a foundational chemical in numerous research and industrial applications, presents significant toxicological risks that necessitate a thorough understanding for safe laboratory handling. This technical guide provides a comprehensive overview of the toxicological profile of this compound, including its toxicokinetics, acute and chronic health effects, and regulatory exposure limits. Detailed experimental methodologies for key toxicological assessments are outlined, and critical signaling pathways involved in this compound-induced toxicity are visualized to enhance comprehension and promote a culture of safety in the laboratory.

Executive Summary

This compound is readily absorbed through inhalation, dermal contact, and ingestion, with the skin being a primary route of occupational exposure.[1] It is a potent protoplasmic poison that denatures proteins and disrupts cell membranes, leading to a wide range of toxic effects.[2][3] Acute exposure can cause severe skin burns, eye damage, and systemic toxicity affecting the central nervous system (CNS), cardiovascular system, and respiratory system.[1][4] Chronic exposure has been associated with a variety of health issues, including gastrointestinal irritation, liver and kidney effects, and skin disorders.[1][5] While not classifiable as to its carcinogenicity to humans (IARC Group 3), this compound has been shown to act as a tumor promoter in animal studies.[1][6] This guide summarizes key toxicological data, outlines experimental protocols for its assessment, and illustrates the mechanisms of its toxicity to inform safe handling practices.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

This compound is rapidly absorbed into the body regardless of the route of exposure.[1][3][7] Following inhalation, a significant portion of this compound vapor is retained.[1] Dermal absorption is also efficient and can lead to systemic toxicity.[1][4] Once absorbed, this compound is quickly distributed throughout the body.[1]

Metabolism of this compound primarily occurs in the liver, where it undergoes conjugation with glucuronic acid and sulfate.[2][3] A smaller fraction is oxidized to hydroquinone (B1673460) and catechol.[8] These metabolites are then excreted in the urine.[2][3] The presence of total this compound in urine is a biomarker for exposure.[9]

Hazard Identification and Toxicological Endpoints

This compound exhibits a broad spectrum of toxic effects, ranging from immediate corrosive injury to long-term systemic damage.

Acute Toxicity

Acute exposure to this compound can be highly toxic and potentially lethal.[5][10] Effects are observed across all routes of exposure.

  • Oral: The oral LD50 in various animal species ranges from 270 to 620 mg/kg.[1][2] In humans, ingestion can cause severe gastrointestinal irritation, pain, and systemic effects such as CNS depression, cardiovascular shock, and respiratory failure.[1][11]

  • Dermal: Dermal contact can cause severe chemical burns, which may be initially painless due to this compound's anesthetic properties.[1][12] Systemic toxicity can occur rapidly following dermal absorption and can be fatal.[1][13]

  • Inhalation: Inhalation of this compound vapors can irritate the respiratory tract and lead to systemic effects such as headache, dizziness, and more severe complications like pulmonary edema.[1][14]

Chronic Toxicity

Repeated or prolonged exposure to this compound can lead to a range of chronic health problems.

  • Oral: Chronic ingestion has been associated with mouth sores, gastrointestinal irritation, and effects on the cardiovascular and central nervous systems.[1]

  • Dermal: Chronic skin exposure may result in ochronosis (a darkening of the skin), skin irritation, and necrosis.[1][12]

  • Inhalation: Chronic inhalation can lead to weight loss, muscle weakness, and liver effects.[1]

Carcinogenicity, Mutagenicity, and Reproductive Toxicity
  • Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified this compound as Group 3, "not classifiable as to its carcinogenicity to humans."[1][6] The U.S. EPA has classified it as Group D, not classifiable as to human carcinogenicity.[5] While some epidemiological studies have suggested a possible link to certain cancers, the evidence is considered inadequate.[1][6] However, this compound has been shown to act as a tumor promoter in animal skin painting studies.[15]

  • Mutagenicity: this compound has shown mixed results in genotoxicity assays. It has been reported to be mutagenic in some bacterial systems but not in others.[16]

  • Reproductive and Developmental Toxicity: Animal studies have indicated that this compound can cause developmental effects, such as reduced fetal body weight and growth retardation, at doses that also cause maternal toxicity.[5][17] A multi-generational study in rats reported delayed puberty and decreased uterine and prostate weights.[17][18]

Quantitative Toxicological Data

The following tables summarize key quantitative data for this compound toxicity.

Table 1: Acute Toxicity Data for this compound

EndpointSpeciesRouteValueReference
LD50RatOral317 - 650 mg/kg[2][19][20]
LD50MouseOral270 - 427 mg/kg[2][19][20]
LD50RabbitOral420 mg/kg[2][19][20]
LD50DogOral500 mg/kg[2]
LD50CatOral80 mg/kg[2]
LC50RatInhalation81 ppm[2]
LC50MouseInhalation69 ppm[2]

Table 2: Occupational Exposure Limits for this compound

OrganizationLimitValue
OSHAPermissible Exposure Limit (PEL) - TWA5 ppm (19 mg/m³)
NIOSHRecommended Exposure Limit (REL) - TWA5 ppm (19 mg/m³)
NIOSHCeiling Limit (15-minute)15.6 ppm (60 mg/m³)
ACGIHThreshold Limit Value (TLV) - TWA5 ppm (19 mg/m³)
NIOSHImmediately Dangerous to Life or Health (IDLH)250 ppm

TWA: Time-Weighted Average

Mechanisms of Toxicity

The toxicity of this compound is attributed to several mechanisms at the cellular and molecular level.

Protein Denaturation and Membrane Damage

This compound's primary mode of action is as a protoplasmic poison that causes coagulation necrosis by denaturing and precipitating proteins.[2][11][13] Its amphipathic nature allows it to disrupt cell membranes by altering their fluidity and permeability, leading to cell lysis at high concentrations.[20]

Oxidative Stress

This compound can be metabolized to form phenoxyl radicals, which can participate in redox cycling.[5][7] This process generates reactive oxygen species (ROS), such as superoxide (B77818) radicals, leading to oxidative stress.[5] Oxidative stress can damage cellular components, including DNA, lipids, and proteins.

Endocrine Disruption

This compound and its derivatives are considered endocrine-disrupting chemicals (EDCs).[8][14][15] They can interact with steroid hormone receptors, such as the estrogen receptor, acting as agonists or antagonists and interfering with normal endocrine function.[14]

Experimental Protocols

The toxicological profile of this compound has been established through a variety of standardized experimental protocols.

Carcinogenicity Bioassay (NTP Protocol)

Long-term carcinogenicity studies, such as those conducted by the National Toxicology Program (NTP), are essential for evaluating the cancer-causing potential of chemicals.[1]

Workflow for a 2-Year Rodent Carcinogenicity Bioassay:

G cluster_0 Pre-chronic Studies cluster_1 Chronic Bioassay (103 weeks) cluster_2 Data Analysis and Interpretation A Dose Range-Finding Studies (e.g., 14-day and 90-day) B Animal Selection and Acclimation (e.g., F344 rats, B6C3F1 mice) A->B C Randomization into Dose Groups (Control, Low-dose, High-dose) B->C D Chronic Exposure via Drinking Water C->D E Clinical Observations and Body Weight Monitoring D->E F Terminal Sacrifice and Necropsy E->F G Histopathological Examination of Tissues F->G H Statistical Analysis of Tumor Incidence G->H I Peer Review and Report Generation H->I

NTP Carcinogenicity Bioassay Workflow
In Vitro Mammalian Cell Gene Mutation Test (OECD 476)

This assay is used to detect gene mutations induced by chemical substances in mammalian cells.[2][3][4][7][14]

Workflow for In Vitro Mammalian Cell Gene Mutation Test:

G A Cell Culture Preparation (e.g., L5178Y mouse lymphoma cells) B Exposure to this compound (Multiple concentrations, with and without S9 metabolic activation) A->B C Phenotypic Expression Period B->C D Mutant Selection (Culture in selective medium) C->D E Colony Counting D->E F Calculation of Mutant Frequency E->F

OECD 476 Gene Mutation Test Workflow
Reproductive/Developmental Toxicity Study (OECD 414 & 422)

These guidelines outline procedures for assessing the potential effects of a substance on embryonic and fetal development, as well as reproductive function.[6][21][22][23][24]

Workflow for a Developmental Toxicity Study (OECD 414):

G A Mated Female Animal Selection (e.g., Rats) B Dosing During Gestation (e.g., Gavage from implantation to day before sacrifice) A->B C Maternal Observations (Clinical signs, body weight) B->C D Cesarean Section Prior to Term B->D E Examination of Uterine Contents (Implants, resorptions, live/dead fetuses) D->E F Fetal Examinations (Weight, external, visceral, and skeletal abnormalities) E->F

OECD 414 Developmental Toxicity Study Workflow

Signaling Pathways in this compound Toxicity

This compound Metabolism and Bioactivation

The metabolism of this compound can lead to the formation of more reactive intermediates.

G cluster_0 Phase I Metabolism (Oxidation) cluster_1 Phase II Metabolism (Conjugation) cluster_2 Excretion This compound This compound CYP2E1 CYP2E1 This compound->CYP2E1 Oxidation UGT UGT This compound->UGT Glucuronidation SULT SULT This compound->SULT Sulfation Metabolites Metabolites Hydroquinone Hydroquinone CYP2E1->Hydroquinone Catechol Catechol CYP2E1->Catechol Urine Urine Hydroquinone->Urine Catechol->Urine This compound-glucuronide This compound-glucuronide UGT->this compound-glucuronide This compound-sulfate This compound-sulfate SULT->this compound-sulfate This compound-glucuronide->Urine This compound-sulfate->Urine

Metabolic Pathways of this compound
This compound-Induced Oxidative Stress Signaling

The generation of ROS by this compound and its metabolites can trigger cellular stress response pathways.

G This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Metabolic Activation OxidativeStress Oxidative Stress ROS->OxidativeStress MAPK MAPK Activation (JNK, p38) OxidativeStress->MAPK CellDamage Cellular Damage (Lipid peroxidation, DNA damage) OxidativeStress->CellDamage Apoptosis Apoptosis MAPK->Apoptosis CellDamage->Apoptosis

This compound-Induced Oxidative Stress Pathway

Conclusion

The toxicological profile of this compound is well-characterized, highlighting its potential to cause significant harm upon exposure. A thorough understanding of its toxicokinetics, acute and chronic effects, and mechanisms of toxicity is paramount for ensuring the safety of laboratory personnel. Adherence to established occupational exposure limits, implementation of appropriate engineering controls and personal protective equipment, and preparedness for potential exposures are critical components of a comprehensive safety program for handling this compound. The experimental protocols and signaling pathway diagrams provided in this guide serve as valuable resources for researchers, scientists, and drug development professionals to mitigate the risks associated with the laboratory use of this important chemical.

References

Phenol Degradation in the Environment: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenol (B47542) and its derivatives are widespread environmental pollutants originating from various industrial activities, including the manufacturing of plastics, dyes, and pharmaceuticals. Their inherent toxicity and persistence in the environment necessitate a thorough understanding of the natural degradation processes mediated by microorganisms. This technical guide provides a comprehensive overview of the aerobic and anaerobic pathways of this compound biodegradation, complete with quantitative data, detailed experimental protocols, and visual representations of the core metabolic and experimental workflows.

Aerobic Degradation of this compound

Under aerobic conditions, the biodegradation of this compound is primarily initiated by the enzymatic hydroxylation of the aromatic ring, followed by ring cleavage. This process is carried out by a diverse range of bacteria and fungi. The initial and most critical step is the conversion of this compound to catechol, a reaction catalyzed by this compound hydroxylase. Catechol then serves as a central intermediate that can be funneled into two main ring-cleavage pathways: the ortho-cleavage pathway and the meta-cleavage pathway.

The Ortho-Cleavage Pathway

In the ortho-cleavage pathway, the aromatic ring of catechol is cleaved between the two hydroxyl groups (intradiol cleavage) by the enzyme catechol 1,2-dioxygenase . This reaction yields cis,cis-muconic acid, which is subsequently metabolized through a series of reactions to intermediates of the Krebs cycle, such as succinyl-CoA and acetyl-CoA, leading to complete mineralization.[1][2][3] This pathway is common in many this compound-degrading bacteria, including species of Pseudomonas and Bacillus.[4][5]

The Meta-Cleavage Pathway

Alternatively, the meta-cleavage pathway involves the cleavage of the catechol ring adjacent to one of the hydroxyl groups (extradiol cleavage). This reaction is catalyzed by catechol 2,3-dioxygenase , producing 2-hydroxymuconic semialdehyde.[3][6][7] Subsequent enzymatic reactions convert this intermediate into pyruvate (B1213749) and acetaldehyde, which can then enter central metabolic pathways.[3] The meta-cleavage pathway is also prevalent in various bacterial genera, such as Pseudomonas.[6][8][9]

Aerobic_Phenol_Degradation cluster_ortho Ortho-Cleavage Pathway cluster_meta Meta-Cleavage Pathway This compound This compound Catechol Catechol This compound->Catechol this compound hydroxylase (O2, NADH) cis_cis_Muconic_acid cis_cis_Muconic_acid Catechol->cis_cis_Muconic_acid Catechol 1,2-dioxygenase (intradiol cleavage) Hydroxymuconic_semialdehyde 2-Hydroxymuconic semialdehyde Catechol->Hydroxymuconic_semialdehyde Catechol 2,3-dioxygenase (extradiol cleavage) Krebs_Cycle_Intermediates_Ortho Krebs Cycle Intermediates cis_cis_Muconic_acid->Krebs_Cycle_Intermediates_Ortho Further metabolism Krebs_Cycle_Intermediates_Meta Krebs Cycle Intermediates Hydroxymuconic_semialdehyde->Krebs_Cycle_Intermediates_Meta Further metabolism

Figure 1: Aerobic degradation pathways of this compound.

Anaerobic Degradation of this compound

In the absence of oxygen, the degradation of this compound proceeds through distinct biochemical pathways, which are generally considered to be less efficient than their aerobic counterparts. The initial activation of the stable aromatic ring is a key challenge that anaerobic microorganisms have overcome through unique enzymatic strategies. The primary route involves the phosphorylation and subsequent carboxylation of this compound.

This pathway is initiated by the phosphorylation of this compound to phenylphosphate by the enzyme phenylphosphate synthase .[10][11][12] Phenylphosphate is then carboxylated to 4-hydroxybenzoate (B8730719) by phenylphosphate carboxylase .[12][13] 4-hydroxybenzoate is a central intermediate that is further metabolized. It is activated to 4-hydroxybenzoyl-CoA, which is then dehydroxylated to benzoyl-CoA.[10][11] Benzoyl-CoA is a key universal intermediate in the anaerobic degradation of many aromatic compounds and is subsequently dearomatized and cleaved to enter central metabolism.[6][7][14]

Anaerobic_Phenol_Degradation This compound This compound Phenylphosphate Phenylphosphate This compound->Phenylphosphate Phenylphosphate synthase Hydroxybenzoate 4-Hydroxybenzoate Phenylphosphate->Hydroxybenzoate Phenylphosphate carboxylase (CO2) Hydroxybenzoyl_CoA 4-Hydroxybenzoyl-CoA Hydroxybenzoate->Hydroxybenzoyl_CoA 4-Hydroxybenzoate- CoA ligase Benzoyl_CoA Benzoyl-CoA Hydroxybenzoyl_CoA->Benzoyl_CoA 4-Hydroxybenzoyl-CoA reductase Central_Metabolism Central Metabolism Benzoyl_CoA->Central_Metabolism Dearomatization & Ring Cleavage Experimental_Workflow cluster_sampling 1. Sample Collection & Preparation cluster_degradation 2. Degradation & Growth Analysis cluster_pathway 3. Pathway Elucidation cluster_data 4. Data Analysis & Interpretation Sample_Collection Collect Environmental Sample (e.g., soil, water) Enrichment_Culture Enrichment Culture with This compound as Sole Carbon Source Sample_Collection->Enrichment_Culture Isolate_Colonies Isolate Pure Microbial Colonies Enrichment_Culture->Isolate_Colonies Batch_Culture Batch Culture Experiments with Varying this compound Concentrations Isolate_Colonies->Batch_Culture Cell_Free_Extract Prepare Cell-Free Extracts Isolate_Colonies->Cell_Free_Extract Molecular_Analysis Molecular Analysis (e.g., Gene Expression) Isolate_Colonies->Molecular_Analysis Measure_Growth Monitor Microbial Growth (e.g., OD600) Batch_Culture->Measure_Growth Measure_this compound Quantify this compound Concentration (e.g., HPLC, GC-MS) Batch_Culture->Measure_this compound Metabolite_ID Identify Intermediates (e.g., GC-MS) Batch_Culture->Metabolite_ID Kinetic_Modeling Kinetic Modeling of Degradation Data Measure_this compound->Kinetic_Modeling Enzyme_Assays Perform Enzyme Assays (e.g., Dioxygenases) Cell_Free_Extract->Enzyme_Assays Pathway_Reconstruction Reconstruct Degradation Pathway Enzyme_Assays->Pathway_Reconstruction Metabolite_ID->Pathway_Reconstruction Report_Findings Report Findings Kinetic_Modeling->Report_Findings Pathway_Reconstruction->Report_Findings

References

Unveiling the Electronic Landscape of Phenol: A Technical Guide to Quantum Chemical Calculations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 19, 2025

This technical guide provides a comprehensive overview of the quantum chemical methodologies used to elucidate the electronic structure of phenol (B47542), a fundamental aromatic alcohol with significant implications in biochemistry and drug design. Understanding the electronic properties of this compound at a quantum level is paramount for predicting its reactivity, designing novel derivatives, and comprehending its role in biological systems. This document details the core theoretical frameworks, presents a comparative analysis of computational data against experimental benchmarks, outlines experimental protocols for validation, and provides visual workflows to illustrate the intricate relationships between computational and experimental approaches.

Core Theoretical Methodologies in this compound's Electronic Structure Calculation

The electronic structure of this compound is primarily investigated through a hierarchy of quantum chemical methods. These approaches aim to solve the time-independent Schrödinger equation for the molecule, providing insights into its molecular orbitals, energy levels, and other electronic properties. The principal methods employed are Hartree-Fock (HF), Density Functional Theory (DFT), and post-Hartree-Fock methods.

1.1. Hartree-Fock (HF) Theory: The Foundational Approach

The Hartree-Fock method serves as a fundamental starting point for many electronic structure calculations. It approximates the many-electron wavefunction as a single Slater determinant, where each electron moves in an average field created by all other electrons. While computationally efficient, HF theory neglects the instantaneous correlation of electron motions, which can impact the accuracy of the results.[1][2]

1.2. Density Functional Theory (DFT): A Balance of Accuracy and Efficiency

Density Functional Theory has become the workhorse of modern computational chemistry due to its favorable balance of computational cost and accuracy.[1] DFT methods are based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a functional of the electron density.[3] In practice, the exact form of the exchange-correlation functional is unknown and must be approximated. For molecules like this compound, hybrid functionals such as B3LYP, which incorporate a portion of the exact exchange from Hartree-Fock theory, have proven to be particularly effective.[4][5]

1.3. Post-Hartree-Fock Methods: Towards Higher Accuracy

To achieve higher accuracy by explicitly including electron correlation, post-Hartree-Fock methods are employed. These methods build upon the Hartree-Fock solution and are generally more computationally demanding. Key post-Hartree-Fock methods include:

  • Møller-Plesset (MP) Perturbation Theory: This method treats electron correlation as a perturbation to the Hartree-Fock Hamiltonian. Second-order Møller-Plesset theory (MP2) is a widely used approach that often provides significant improvements over HF for structural and energetic properties.[6]

  • Coupled Cluster (CC) Theory: Coupled Cluster methods are among the most accurate and reliable quantum chemical techniques. The Equation-of-Motion Coupled-Cluster Singles and Doubles (EOM-IP-CCSD) method is particularly well-suited for calculating ionization potentials with high accuracy.[7][8]

Quantitative Analysis of this compound's Electronic Properties

The following tables summarize key electronic and structural parameters of this compound calculated using various theoretical methods, alongside experimental values for comparison.

Table 1: Calculated and Experimental Vertical Ionization Potentials (VIE) of this compound

MethodBasis SetCalculated VIE (eV)Experimental VIE (eV)
EOM-IP-CCSDcc-pVTZ8.55[7]8.52 ± 0.02[9]
EOM-IP-CCSD6-31+G(d)8.02[7]7.8 ± 0.1[7][8]
Experimental --8.75[9]

Table 2: Calculated HOMO-LUMO Gap of this compound

MethodBasis SetHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
B3LYP6-311++G(d,p)--5.87 (0.21584 Hartree)¹
B3LYP6-311G(d,p)--5.71 (for p-fluorothis compound)[4]

¹ Note: The direct HOMO-LUMO gap from DFT calculations is often underestimated compared to the experimental fundamental gap. The value is derived from the reported energy in Hartrees.

Table 3: Calculated and Experimental Bond Lengths of this compound (Å)

BondMethodBasis SetCalculated Length (Å)Experimental Length (Å)
C-OMINDO/3-1.3621.36[9]
C-OHF6-311G(d,p)1.349[10]
C-OB3LYP6-311G(d,p)1.367[10]
O-HMINDO/3-0.952-
O-HMP26-31G0.963[11]
C-C (avg)MINDO/3-1.4011.39[9]
C-H (avg)MINDO/3-1.0911.10[9]

Experimental Validation: Photoelectron Spectroscopy

The theoretical predictions of this compound's electronic structure are validated experimentally, primarily through photoelectron spectroscopy (PES). A particularly powerful technique for studying the electronic states of molecules in the gas phase is Resonance Enhanced Multiphoton Ionization (REMPI) spectroscopy.[12][13][14][15]

Experimental Protocol for (1+1) REMPI Photoelectron Spectroscopy of this compound
  • Sample Preparation and Introduction: A sample of this compound is placed in a reservoir that can be heated to increase its vapor pressure. The this compound vapor is then seeded into a carrier gas, typically argon, at a high pressure.[16]

  • Supersonic Expansion: The gas mixture undergoes supersonic expansion through a pulsed nozzle into a high-vacuum chamber. This process cools the this compound molecules to very low rotational and vibrational temperatures, simplifying the resulting spectra.[16]

  • Skimming: The core of the expanding jet passes through a skimmer into a second, differentially pumped high-vacuum chamber. This creates a collimated molecular beam.[16]

  • Laser Ionization: The molecular beam is intersected by a tunable UV laser beam. In a (1+1) REMPI scheme, the first photon excites the this compound molecule to a specific rovibronic level of an intermediate electronic state (S₁). A second photon from the same laser pulse then ionizes the excited molecule.[12]

  • Photoelectron Detection: The ejected photoelectrons are directed into a time-of-flight (TOF) electron energy analyzer or a velocity map imaging (VMI) spectrometer. The kinetic energy of the photoelectrons is measured.[17]

  • Data Analysis: The ionization potential (IP) is determined by the equation: IP = hν₁ + hν₂ - E_k, where hν₁ and hν₂ are the energies of the first and second photons (in this case, they are the same) and E_k is the measured kinetic energy of the electron. By scanning the laser wavelength, a mass-resolved excitation spectrum can be recorded.[12]

Visualizing the Workflow and Concepts

The following diagrams, generated using the DOT language, illustrate the computational workflow and the relationship between theoretical calculations and experimental validation.

Computational_Workflow cluster_setup 1. System Setup cluster_calc 2. Quantum Chemical Calculation cluster_analysis 3. Data Analysis cluster_validation 4. Validation mol_geom Define Molecular Geometry (this compound) choose_method Select Method (HF, DFT, MP2, etc.) mol_geom->choose_method choose_basis Select Basis Set (e.g., 6-311++G(d,p)) choose_method->choose_basis run_calc Perform Calculation (e.g., Geometry Optimization, Energy) choose_basis->run_calc extract_data Extract Properties (Energies, Orbitals, Geometry) run_calc->extract_data calc_props Calculate Observables (IE, HOMO-LUMO Gap, etc.) extract_data->calc_props compare_exp Compare with Experiment calc_props->compare_exp Theory_vs_Experiment cluster_theory Theoretical Prediction cluster_experiment Experimental Validation Theory Quantum Chemical Calculations (DFT, CCSD, etc.) Predicted Predicted Properties (VIE, Bond Lengths) Theory->Predicted yields Measured Measured Properties (VIE, Bond Lengths) Predicted->Measured Comparison & Refinement Experiment Photoelectron Spectroscopy (REMPI) Experiment->Measured yields

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of Phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles, reaction dynamics, and practical applications of electrophilic aromatic substitution (EAS) reactions of phenol (B47542). This compound's heightened reactivity and regioselectivity, governed by the activating hydroxyl group, make it a cornerstone in the synthesis of a vast array of pharmaceuticals, agrochemicals, and industrial compounds. This document delves into the mechanisms, quantitative data, and detailed experimental protocols for the key EAS reactions of this compound, offering a valuable resource for professionals in chemical research and drug development.

Core Principles: The Activating Influence of the Hydroxyl Group

The hydroxyl (-OH) group of this compound is a powerful activating, ortho, para-directing substituent in electrophilic aromatic substitution reactions.[1] This is a consequence of the resonance effect, where the lone pairs of electrons on the oxygen atom are delocalized into the benzene (B151609) ring.[2] This delocalization increases the electron density at the ortho and para positions, making the aromatic ring significantly more nucleophilic and thus more susceptible to attack by electrophiles.[2] The increased reactivity of this compound often allows for milder reaction conditions compared to benzene.[1]

The resonance structures of the phenoxide ion, formed under basic conditions, show an even greater delocalization of the negative charge, further enhancing the ring's activation towards electrophiles.[2] This heightened reactivity is exploited in several named reactions.

Key Electrophilic Aromatic Substitution Reactions of this compound

This section details the most significant EAS reactions of this compound, complete with quantitative data on yields and regioselectivity, and detailed experimental protocols.

Halogenation

This compound undergoes halogenation readily, often without the need for a Lewis acid catalyst, which is typically required for the halogenation of benzene.[3] The reaction conditions can be tuned to achieve either monoor polysubstitution.

Data Presentation: Halogenation of this compound

ReactionReagents and ConditionsMajor Product(s)ortho:para RatioYield
MonobrominationBr₂ in CS₂ or CCl₄, 278 Ko-Bromothis compound and p-Bromothis compoundVaries with solventModerate
TribrominationAqueous bromine (bromine water)2,4,6-Tribromothis compound (B41969)-High (precipitate)
MonobrominationKBr, ZnAl–BrO₃⁻–LDHs, AcOH/H₂O, 35 °CRegioselective monobromination-Good

Experimental Protocols

Protocol 2.1.1: Monobromination of this compound in a Non-polar Solvent

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in carbon tetrachloride (CCl₄).

  • Reagent Addition: Cool the solution to 5 °C in an ice bath. Slowly add a solution of bromine (1.0 eq) in CCl₄ dropwise with constant stirring.

  • Reaction: Continue stirring at 5 °C for 1 hour after the addition is complete.

  • Work-up: Wash the reaction mixture with a saturated aqueous solution of sodium bisulfite to remove excess bromine, followed by washing with water. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The resulting mixture of o- and p-bromothis compound can be separated by column chromatography.

Protocol 2.1.2: Tribromination of this compound

  • Reaction Setup: Dissolve this compound (1.0 eq) in water in a beaker.

  • Reagent Addition: Add bromine water dropwise with stirring until the brown color of bromine persists.

  • Product Isolation: A white precipitate of 2,4,6-tribromothis compound will form.[4] Filter the precipitate, wash with cold water, and dry.

G This compound This compound Br2_CS2 Br₂ in CS₂/CCl₄ (Low Temperature) This compound->Br2_CS2 Monobromination Br2_H2O Bromine Water This compound->Br2_H2O Tribromination Mono_Bromo o-Bromothis compound + p-Bromothis compound Br2_CS2->Mono_Bromo Tri_Bromo 2,4,6-Tribromothis compound Br2_H2O->Tri_Bromo

Nitration

The nitration of this compound is highly sensitive to reaction conditions. Dilute nitric acid yields a mixture of mononitrated phenols, while concentrated nitric acid leads to the formation of 2,4,6-trinitrothis compound (picric acid).

Data Presentation: Nitration of this compound

Reagents and ConditionsMajor Product(s)ortho:para RatioYield
Dilute HNO₃, 298 Ko-Nitrothis compound and p-Nitrothis compound~2:1 (ortho favored)30-40% o-nitrothis compound, 15% p-nitrothis compound
Concentrated HNO₃ and H₂SO₄2,4,6-Trinitrothis compound (Picric Acid)-Good
Ni(NO₃)₂·6H₂O, p-toluenesulfonic acid, acetone, refluxo-Nitrothis compoundHighly regioselective~85%

Experimental Protocols

Protocol 2.2.1: Mononitration of this compound

  • Reaction Setup: Place this compound (1.0 eq) in a flask and cool it in an ice-water bath.

  • Reagent Addition: Slowly add dilute nitric acid (prepared by diluting concentrated nitric acid) dropwise with vigorous stirring, maintaining the temperature below 25 °C.

  • Reaction: After the addition is complete, stir the mixture for an additional 2 hours at room temperature.

  • Work-up: Pour the reaction mixture into a large volume of cold water. A dark, oily layer containing the nitrophenols will separate.

  • Purification: Separate the ortho- and para-nitrophenols by steam distillation.[1][2] o-Nitrothis compound is steam volatile due to intramolecular hydrogen bonding, while p-nitrothis compound is not, due to intermolecular hydrogen bonding.[2]

Protocol 2.2.2: Synthesis of Picric Acid

  • Reaction Setup: Carefully add this compound (1.0 eq) to concentrated sulfuric acid.

  • Reagent Addition: To the resulting solution, slowly add concentrated nitric acid with cooling to maintain the temperature below 50 °C.

  • Reaction: Heat the mixture on a water bath for 1-2 hours.

  • Product Isolation: Cool the reaction mixture and carefully pour it onto crushed ice. The yellow precipitate of picric acid is collected by filtration, washed with cold water, and recrystallized from ethanol.

Sulfonation

The sulfonation of this compound is a reversible reaction where the product distribution is temperature-dependent, a classic example of kinetic versus thermodynamic control.

Data Presentation: Sulfonation of this compound

TemperatureControlMajor Product
25-30 °CKinetico-Phenolsulfonic acid
100 °CThermodynamicp-Phenolsulfonic acid

Experimental Protocols

Protocol 2.3.1: Synthesis of o-Phenolsulfonic Acid (Kinetic Control)

  • Reaction Setup: In a flask, melt this compound (1.0 eq) by gentle warming.

  • Reagent Addition: Cool the flask to room temperature and slowly add concentrated sulfuric acid (1.05 eq) with stirring, maintaining the temperature at 25-30 °C using a water bath.

  • Reaction: Continue stirring at this temperature for 4-6 hours.

  • Work-up: The reaction mixture contains predominantly o-phenolsulfonic acid.

Protocol 2.3.2: Synthesis of p-Phenolsulfonic Acid (Thermodynamic Control)

  • Reaction Setup: Mix this compound (1.0 eq) and concentrated sulfuric acid (1.1 eq) in a flask.

  • Reaction: Heat the mixture in an oil bath at 100-110 °C for 3-4 hours.

  • Work-up: Cool the reaction mixture. The product, mainly p-phenolsulfonic acid, can be isolated by pouring the mixture into a saturated solution of sodium chloride to precipitate the sodium salt.

G This compound This compound H2SO4 Conc. H₂SO₄ This compound->H2SO4 Low_Temp 25-30°C (Kinetic Control) H2SO4->Low_Temp High_Temp 100°C (Thermodynamic Control) H2SO4->High_Temp Ortho_Product o-Phenolsulfonic Acid (Major Product) Low_Temp->Ortho_Product Para_Product p-Phenolsulfonic Acid (Major Product) High_Temp->Para_Product

Friedel-Crafts Acylation and the Fries Rearrangement

Direct Friedel-Crafts acylation of this compound is often complicated by O-acylation to form a phenyl ester.[5] However, under forcing conditions with an excess of Lewis acid, the initially formed ester can undergo a Fries rearrangement to yield ortho- and para-hydroxyaryl ketones.[6][7] The regioselectivity of the Fries rearrangement is temperature-dependent.[7]

Data Presentation: Fries Rearrangement of Phenyl Acetate (B1210297)

TemperatureMajor Product
Low (<60 °C)p-Hydroxyacetophenone
High (>160 °C)o-Hydroxyacetophenone

Experimental Protocols

Protocol 2.4.1: Fries Rearrangement of Phenyl Acetate

  • Reaction Setup: In a flask protected from atmospheric moisture, place anhydrous aluminum chloride (1.2 eq).

  • Reagent Addition: Slowly add phenyl acetate (1.0 eq) to the aluminum chloride with stirring. The reaction is exothermic.

  • Reaction (for p-isomer): Heat the mixture at 60 °C for 1 hour.

  • Reaction (for o-isomer): Heat the mixture at 160-170 °C for 1 hour.

  • Work-up: Cool the reaction mixture and carefully add ice, followed by dilute hydrochloric acid to decompose the aluminum chloride complex.

  • Purification: The products can be separated by steam distillation, as o-hydroxyacetophenone is steam volatile.

G Phenyl_Acetate Phenyl Acetate AlCl3 AlCl₃ Phenyl_Acetate->AlCl3 Low_Temp < 60°C AlCl3->Low_Temp High_Temp > 160°C AlCl3->High_Temp Para_Product p-Hydroxyacetophenone Low_Temp->Para_Product Ortho_Product o-Hydroxyacetophenone High_Temp->Ortho_Product

Kolbe-Schmitt Reaction

This reaction involves the carboxylation of sodium phenoxide with carbon dioxide under pressure to primarily form sodium salicylate, which upon acidification yields salicylic (B10762653) acid.[8][9]

Data Presentation: Kolbe-Schmitt Reaction

SubstrateReagents and ConditionsMajor ProductYield
Sodium Phenoxide1. CO₂, 125 °C, 100 atm; 2. H₂SO₄Salicylic AcidHigh
Potassium Phenoxide1. CO₂, high temp. and pressure; 2. Acidp-Hydroxybenzoic acidGood

Experimental Protocols

Protocol 2.5.1: Synthesis of Salicylic Acid

  • Preparation of Sodium Phenoxide: Dissolve this compound (1.0 eq) in a concentrated aqueous solution of sodium hydroxide (B78521) (1.0 eq). Evaporate the solution to dryness to obtain solid sodium phenoxide.

  • Carboxylation: Place the dry sodium phenoxide in an autoclave. Heat to 125 °C and pressurize with carbon dioxide to 100 atm. Maintain these conditions for 4-6 hours.[8]

  • Work-up: Cool the autoclave and release the pressure. Dissolve the solid product in water and acidify with dilute sulfuric acid to precipitate salicylic acid.

  • Purification: The crude salicylic acid can be purified by recrystallization from hot water.

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is the ortho-formylation of phenols using chloroform (B151607) in a basic solution.[10] The reactive electrophile is dichlorocarbene (B158193) (:CCl₂), generated in situ.[11]

Data Presentation: Reimer-Tiemann Reaction

Reagents and ConditionsMajor ProductYield
CHCl₃, NaOH, 65-70 °CSalicylaldehyde (B1680747) (o-hydroxybenzaldehyde)Low to moderate (typically 10-40%)

Experimental Protocols

Protocol 2.6.1: Synthesis of Salicylaldehyde

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place a solution of sodium hydroxide (4.0 eq) in water.

  • Reagent Addition: Add this compound (1.0 eq) to the stirred sodium hydroxide solution. Heat the mixture to 60-65 °C in a water bath.

  • Reaction: Add chloroform (1.5 eq) dropwise through the dropping funnel over about 30 minutes. A vigorous reaction may occur, and the temperature should be controlled. After the addition, continue to stir and heat the mixture for another 1-2 hours.

  • Work-up: Remove the excess chloroform by steam distillation.[12] Cool the remaining solution and acidify with dilute sulfuric acid.

  • Purification: The salicylaldehyde can be isolated by steam distillation of the acidified mixture. The oily distillate is then extracted with a suitable solvent (e.g., diethyl ether), dried, and the solvent is removed by distillation.

G Start This compound + CHCl₃ + NaOH Phenoxide Phenoxide Ion Formation Start->Phenoxide Carbene Dichlorocarbene (:CCl₂) Formation Start->Carbene Attack Nucleophilic Attack of Phenoxide on Carbene Phenoxide->Attack Carbene->Attack Intermediate Dichloromethylphenoxide Intermediate Attack->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Product Salicylaldehyde Hydrolysis->Product

Conclusion

The electrophilic aromatic substitution reactions of this compound are fundamental transformations in organic synthesis, providing access to a wide range of valuable substituted phenols. The strong activating and ortho, para-directing nature of the hydroxyl group dictates the reactivity and regioselectivity of these reactions. By carefully controlling reaction parameters such as temperature, solvent, and the nature of the electrophile, chemists can achieve high yields and selectivity for the desired products. The detailed protocols and quantitative data presented in this guide serve as a practical resource for researchers and professionals in the chemical and pharmaceutical industries, facilitating the efficient synthesis of key phenolic intermediates.

References

oxidation mechanisms of phenol and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Oxidation Mechanisms of Phenol (B47542) and Its Derivatives

Introduction

This compound and its derivatives are a class of aromatic compounds characterized by a hydroxyl group bound directly to an aromatic ring. They are prevalent as industrial raw materials, intermediates in chemical synthesis, and natural products.[1][2] However, their widespread use has led to their classification as significant environmental pollutants due to their high toxicity and persistence.[2][3] Consequently, the oxidation of phenols is a critical area of research, not only for wastewater treatment and environmental remediation but also in organic synthesis and understanding biological processes, including toxicity mechanisms.[4][5][6]

This technical guide provides a comprehensive overview of the core mechanisms governing the oxidation of this compound and its derivatives. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into chemical, electrochemical, enzymatic, and advanced oxidation processes. The guide includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways to facilitate a deeper understanding of these complex reactions.

Core Oxidation Mechanisms

The oxidation of this compound is initiated by the removal of a hydrogen atom from the hydroxyl group, forming a phenoxyl radical.[1][7] This radical is resonance-stabilized, with the unpaired electron delocalized over the aromatic ring. The subsequent reaction pathways are diverse and depend heavily on the oxidant, catalyst, and reaction conditions. Key mechanisms include oxidative coupling, hydroxylation, ring cleavage, and polymerization.[8][9]

Chemical Oxidation

Chemical oxidation involves the use of conventional oxidizing agents. The reaction pathways often lead to the formation of quinones or coupled products.[7][10]

2.1.1 Oxidation by Permanganate (B83412) (KMnO₄) The oxidation of this compound by permanganate, particularly in acidic media, is a complex, autocatalytic process.[4][11] The reaction is catalyzed by manganese (II) ions and involves the formation of free radicals.[4][12] The initial step is believed to be the formation of a phenoxy radical, which can then lead to colored intermediates such as 4,4'-biphenoquinone before the aromatic ring is broken down.[4] The reaction stoichiometry ultimately indicates the cleavage of the aromatic ring.[4] The process is significantly enhanced by the presence of manganese dioxide (MnO₂), which can be formed in situ or added.[11] The proposed catalytic mechanism involves the adsorption of phenolic compounds onto the MnO₂ surface, making them more susceptible to oxidation by permanganate.[11]

2.1.2 Oxidation by Persulfate (S₂O₈²⁻) Persulfate is a strong oxidant used in in-situ chemical oxidation (ISCO). Its activation is crucial for the generation of highly reactive sulfate (B86663) radicals (SO₄•⁻).[13][14] Phenols themselves can activate persulfate, particularly in their dissociated phenoxide form at alkaline pH.[13][15] The activation mechanism is consistent with the reduction of persulfate by the phenoxide, leading to the oxidation of the phenoxide.[13] This process can be catalyzed by materials like sulfur-doped biochar or manganite (γ-MnOOH).[14][16] The degradation can proceed through both radical pathways (involving SO₄•⁻ and •OH) and non-radical pathways (involving singlet oxygen, ¹O₂).[14]

G Persulfate Activation by Phenoxide This compound This compound (C₆H₅OH) Phenoxide Phenoxide Ion (C₆H₅O⁻) This compound->Phenoxide Deprotonation (High pH) SulfateRadical Sulfate Radical (SO₄•⁻) PhenoxylRadical Phenoxyl Radical (C₆H₅O•) Phenoxide->PhenoxylRadical Persulfate Persulfate (S₂O₈²⁻) Persulfate->SulfateRadical e⁻ from Phenoxide Products Degradation Products (CO₂, H₂O, etc.) SulfateRadical->Products Oxidation OHRadical Hydroxyl Radical (•OH) SulfateRadical->OHRadical + H₂O PhenoxylRadical->Products Oxidation H2O H₂O OHRadical->Products Oxidation

Caption: Persulfate activation by the phenoxide ion to generate radical species.

2.1.3 Oxidative Coupling Oxidative coupling is a reaction where two phenolic compounds are joined through a C-C or C-O bond via an oxidative process.[8] This reaction is often catalyzed by transition metal complexes (e.g., V, Fe, Cu) and proceeds through the formation of phenoxyl radicals.[7][8] The initial step involves a one-electron oxidation of the this compound to a phenoxy radical.[8] These radicals can then couple. However, these reactions can suffer from over-oxidation, as the coupled products are often more easily oxidized than the starting this compound.[8]

Advanced Oxidation Processes (AOPs)

AOPs are characterized by the generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH), which can non-selectively mineralize organic pollutants to CO₂ and H₂O.[17][18]

2.2.1 Fenton and Photo-Fenton Oxidation Fenton's reagent, a mixture of hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺), generates hydroxyl radicals and is highly effective for degrading phenols.[19][20] The reaction is typically conducted at an acidic pH (around 3).[9][21] The mechanism begins with the hydroxylation of the this compound ring to form intermediates like catechol and hydroquinone (B1673460).[9][21] These dihydroxybenzenes are then oxidized to their corresponding quinones (e.g., p-benzoquinone).[19][21] Subsequent reactions lead to the opening of the aromatic ring, forming short-chain organic acids such as muconic, maleic, oxalic, and formic acid, which are eventually mineralized.[9][21] During this process, colored intermediates and charge-transfer complexes can form, leading to a characteristic dark brown color in the solution.[19][22] The photo-Fenton process enhances the reaction by using UV light to photoreduce Fe³⁺ back to Fe²⁺, thereby regenerating the catalyst and producing additional •OH radicals.

G Fenton Oxidation Pathway for this compound Fe2 Fe²⁺ OH_Radical Hydroxyl Radical (•OH) Fe3 Fe³⁺ Fe2->Fe3 Fenton's Reaction H2O2 H₂O₂ H2O2->OH_Radical This compound This compound OH_Radical->this compound Attacks Intermediates Aromatic Intermediates (Catechol, Hydroquinone, Benzoquinone) This compound->Intermediates Hydroxylation Acids Carboxylic Acids (Maleic, Oxalic, etc.) Intermediates->Acids Ring Opening Mineralization Mineralization (CO₂ + H₂O) Acids->Mineralization Further Oxidation

Caption: Simplified reaction pathway for the degradation of this compound by Fenton's reagent.

2.2.2 Photocatalytic Oxidation This AOP commonly utilizes a semiconductor photocatalyst, such as titanium dioxide (TiO₂), which becomes activated upon absorbing UV light.[17][23] The absorption of photons generates electron-hole pairs. These charge carriers react with water and dissolved oxygen to produce ROS, including hydroxyl radicals (•OH), which then degrade the this compound.[17][23] The process can be influenced by pH, catalyst loading, and the presence of other oxidants like H₂O₂.[3][17] The degradation pathway is similar to other •OH-mediated processes, proceeding through hydroxylated intermediates to ring-opening and final mineralization.[17]

Electrochemical Oxidation

Electrochemical oxidation degrades phenols through direct or indirect electron transfer at an anode surface.[24][25] The efficiency, reaction pathway, and products are highly dependent on the anode material.[25][26]

  • "Active" Anodes (e.g., Pt, Ti/RuO₂): These materials have lower oxygen evolution potential and participate directly in the oxidation process. However, they are often less efficient for complete mineralization and can lead to the formation of polymeric films on the electrode surface (passivation), which reduces efficiency.[25][26]

  • "Non-active" Anodes (e.g., Ti/SnO₂-Sb, Boron-Doped Diamond): These anodes have a high oxygen evolution overpotential. They primarily facilitate the generation of weakly adsorbed hydroxyl radicals from water electrolysis.[24][25] These physisorbed •OH radicals are powerful oxidants that can completely mineralize this compound to CO₂ and H₂O with high efficiency, minimizing the formation of polymeric byproducts.[25][26]

The general pathway involves the oxidation of this compound to hydroquinone and benzoquinone, followed by ring cleavage to form carboxylic acids (e.g., maleic, oxalic acid) and eventual mineralization.[2][25]

G Indirect Electrochemical Oxidation of this compound cluster_anode Anode Surface H2O H₂O OH_Radical Adsorbed •OH H2O->OH_Radical - H⁺, - e⁻ This compound This compound OH_Radical->this compound Oxidation Anode Anode (e.g., Ti/SnO₂-Sb) Intermediates Aromatic Intermediates This compound->Intermediates Hydroxylation Acids Carboxylic Acids Intermediates->Acids Ring Opening Polymerization Polymeric Byproducts Intermediates->Polymerization On 'active' anodes Mineralization CO₂ + H₂O Acids->Mineralization Oxidation

Caption: Indirect electrochemical oxidation via anode-generated hydroxyl radicals.

Enzymatic Oxidation

Enzymes like laccases and tyrosinases, which are copper-containing polythis compound oxidases (PPOs), catalyze the oxidation of phenols.[27][28]

  • Tyrosinase: This enzyme exhibits two activities: the hydroxylation of monophenols to o-diphenols (monophenolase activity) and the subsequent oxidation of o-diphenols to o-quinones (diphenolase activity).[5][29]

  • Laccase: Laccase oxidizes a broader range of phenolic substrates to phenoxyl radicals by a single-electron abstraction, with the concomitant reduction of molecular oxygen to water.[27][30] It does not have monophenolase activity.[27]

In both cases, the initial products are highly reactive quinones and radicals. These intermediates can undergo non-enzymatic secondary reactions, including polymerization, to form high molecular weight compounds, which is often observed as browning in food products.[27][28]

Atmospheric Oxidation

In the gas phase, the atmospheric oxidation of this compound is primarily initiated by hydroxyl (•OH) radicals.[31][32] The reaction is dominated by the addition of the •OH radical to the ortho position of the aromatic ring.[31] The resulting adduct reacts with molecular oxygen (O₂), leading to the formation of catechol as a major product, potentially through an intermediate like 2-hydroxy-3,5-cyclohexadienone.[31][32]

Toxicity of Oxidation Products

A critical consideration in this compound oxidation is that the intermediate products can be significantly more toxic than the parent compound.[19][21] For instance, hydroquinone and p-benzoquinone, common intermediates in Fenton oxidation, exhibit higher toxicity than this compound itself.[21] The formation of colored compounds during oxidation is often associated with increased toxicity.[19][22] Furthermore, recent studies have shown that oxidation of phenols by •OH radicals or UV light can unexpectedly produce toxic α,β-unsaturated enedials and oxoenals, which can damage proteins by reacting with lysine (B10760008) and cysteine residues.[33] In biological systems, the metabolism of this compound can proceed via oxidation to form hydroquinone and catechol, and the formation of phenoxyl radicals is a possible mechanism of toxicity.[34][35]

Quantitative Data Summary

The efficiency of this compound oxidation is highly dependent on the chosen method and experimental conditions. The following tables summarize quantitative data from various studies.

Table 1: Fenton and Photo-Fenton Oxidation of this compound

Initial this compound (mg/L) [Fe²⁺] (mg/L) [H₂O₂] (mg/L) pH Temp (°C) Degradation (%) Time (min) Reference
100 1 - 100 500 - 5000 3 25 - 50 >95% (TOC removal varies) N/A [9][21]
50 - 100 Varies Varies 2.7 - 5.8 28 - 48 ~91% (at pH 2.7) N/A [36][37]

| N/A | N/A | N/A | N/A | N/A | 67% (Photo-Fenton) | 120 |[38] |

Table 2: Photocatalytic and Other AOPs for this compound Degradation

Method Catalyst This compound (mg/L) pH Degradation (%) Time (min/hr) Reference
UV/H₂O₂ None N/A N/A >90% 30 min [17]
UV/TiO₂ TiO₂ 30 11 30% 2 hr [3]
UV/TiO₂ TiO₂ 30 3 17% 2 hr [3]
Electro-Ox/O₃ N/A N/A N/A 100% 60 min [38]

| Persulfate/SBC | Sulfur-doped Biochar | 20 | N/A | 89% | 15 min |[14] |

Table 3: Electrochemical Oxidation of this compound

Anode Material Current Density (mA/cm²) Initial this compound (mg/L) Mineralization (TOC Removal) Notes Reference
Ti/SnO₂-Sb 20 100 High, rapid mineralization No polymer formation observed [25][26]
Ti/RuO₂ 20 100 Low, slow mineralization Accumulation of intermediates, polymer formation [25][26]

| Pt | 20 | 100 | Low, slow mineralization | Accumulation of intermediates, polymer formation |[25][26] |

Experimental Protocols

Protocol 1: Photocatalytic Degradation of this compound using TiO₂

This protocol describes a typical batch experiment for evaluating the photocatalytic activity of suspended TiO₂ particles.[23]

  • Materials:

    • This compound (analytical grade)

    • Titanium dioxide (e.g., P25) photocatalyst

    • Deionized water

    • Acids (e.g., H₂SO₄) and bases (e.g., NaOH) for pH adjustment

    • Photoreactor with a UV light source (e.g., 365 nm UV-LED)

    • Magnetic stirrer

    • Syringes and filters (e.g., 0.45 µm) for sampling

  • Procedure:

    • Solution Preparation: Prepare a stock solution of this compound in deionized water. A typical experimental concentration is 25-120 mg/L.

    • Catalyst Suspension: Add a specific amount of TiO₂ catalyst to the this compound solution in the photoreactor (e.g., 0.5 - 1.0 g/L).

    • Equilibration: Stir the suspension in the dark for a set period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the this compound and the catalyst surface.

    • pH Adjustment: Adjust the solution pH to the desired value using dilute H₂SO₄ or NaOH.

    • Initiation of Reaction: Turn on the UV lamp to start the photocatalytic reaction. Maintain constant stirring throughout the experiment.

    • Sampling: At regular time intervals, withdraw aliquots of the suspension using a syringe. Immediately filter the sample to remove the TiO₂ particles and stop the reaction.

    • Analysis: Analyze the filtrate for the remaining this compound concentration using High-Performance Liquid Chromatography (HPLC). Total Organic Carbon (TOC) analysis can be used to determine the extent of mineralization.

G Workflow for Photocatalytic this compound Degradation A Prepare this compound Solution (25-120 mg/L) B Add TiO₂ Catalyst (0.5-1.0 g/L) to Reactor A->B C Stir in Dark (30-60 min for Equilibrium) B->C D Adjust pH C->D E Turn on UV Lamp (Start Reaction) D->E F Withdraw & Filter Sample at Intervals E->F Reaction Time F->E Continue Experiment G Analyze Sample (HPLC for this compound, TOC for Mineralization) F->G

Caption: Experimental workflow for this compound oxidation with titanium catalysts.

Protocol 2: this compound Oxidation by Fenton's Reagent

This protocol outlines a batch experiment for this compound degradation using Fenton's reagent.[9][36][37]

  • Materials:

    • This compound (analytical grade)

    • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

    • Hydrogen peroxide (30% w/w)

    • Sulfuric acid (H₂SO₄) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

    • Sodium sulfite (B76179) (Na₂SO₃) to quench the reaction

    • Batch reactor (jacketed glass vessel to control temperature)

    • Magnetic stirrer and pH meter

  • Procedure:

    • Solution Preparation: Prepare a this compound solution of known concentration (e.g., 100 mg/L) in the batch reactor.

    • pH Adjustment: Adjust the pH of the solution to the optimal range for the Fenton reaction, typically pH 3, using H₂SO₄.[9]

    • Catalyst Addition: Add the required amount of FeSO₄·7H₂O to the reactor and stir until it is completely dissolved.

    • Initiation of Reaction: Start the reaction by adding the predetermined volume of H₂O₂ to the solution. Start a timer immediately.

    • Reaction Monitoring: Maintain the desired temperature using a water bath connected to the reactor jacket. Monitor the pH and adjust if necessary.

    • Sampling: At specified time points, withdraw samples. Immediately add a quenching agent like Na₂SO₃ to stop the reaction by consuming any residual H₂O₂.

    • Analysis: Analyze the samples for this compound concentration (e.g., via HPLC or colorimetric methods) and TOC to track the degradation and mineralization process. Intermediates can be identified using techniques like GC-MS.[21][25]

References

Phenol: A Versatile Model Compound for Elucidating Aromatic Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Phenol (B47542), a foundational aromatic compound, serves as an invaluable model for studying the intricacies of aromatic reactions. Its hydroxyl group profoundly influences the reactivity of the benzene (B151609) ring, making it an ideal substrate for investigating electrophilic and nucleophilic aromatic substitution, as well as oxidation reactions. This technical guide provides a comprehensive overview of key reactions involving this compound, complete with quantitative data, detailed experimental protocols, and mechanistic visualizations to support researchers in their scientific endeavors.

Electrophilic Aromatic Substitution (EAS)

The hydroxyl group of this compound is a potent activating and ortho, para-directing group. It enhances the electron density of the aromatic ring through resonance, making this compound significantly more reactive towards electrophiles than benzene.[1] This heightened reactivity allows for milder reaction conditions and provides a clear framework for studying the regioselectivity of EAS.

Nitration

The nitration of this compound demonstrates the powerful activating effect of the hydroxyl group, proceeding readily with dilute nitric acid. The reaction typically yields a mixture of o-nitrothis compound and p-nitrothis compound.[2] The product distribution is sensitive to reaction conditions.

Quantitative Data: Nitration of this compound

Reaction Conditionso-Nitrothis compound Yieldp-Nitrothis compound YieldReference(s)
Dilute HNO₃ at low temperature30-40%15%[3][4]
20% HNO₃ at 298 KMajor productMinor product[2]
Cu(NO₃)₂ in Acetic Acid (Microwave)--[5]
NaNO₃, Mg(HSO₄)₂, wet SiO₂ in CH₂Cl₂36%26%[6]

Experimental Protocol: Nitration of this compound with Dilute Nitric Acid

This protocol is adapted for the synthesis of o- and p-nitrophenols.[7]

Materials:

  • This compound (C₆H₅OH)

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Distilled Water

  • Sodium Hydroxide (NaOH) solution (10%)

  • Hydrochloric Acid (HCl) (concentrated)

  • Steam distillation apparatus

  • Beakers, Erlenmeyer flasks, Buchner funnel

Procedure:

  • In a 250 mL beaker, prepare a solution of 20 mL of concentrated nitric acid in 80 mL of distilled water. Cool the solution in an ice bath to below 20°C.

  • In a separate beaker, melt 10 g of this compound by placing the container in warm water.

  • Slowly, and with constant stirring, add the molten this compound to the cold dilute nitric acid solution. Maintain the temperature of the reaction mixture below 20°C throughout the addition.

  • After the addition is complete, allow the mixture to stand at room temperature for approximately 30 minutes, with occasional stirring. A dark, oily layer of the nitrothis compound mixture will separate.

  • Decant the aqueous layer from the oily product. Wash the oil twice with 50 mL portions of cold water.

  • Separate the o- and p-isomers by steam distillation. The o-nitrothis compound is steam volatile and will co-distill with the water, appearing as a yellow solid in the distillate.

  • Collect the distillate until it is no longer yellow. Isolate the solid o-nitrothis compound by filtration.

  • The non-volatile p-nitrothis compound remains in the distillation flask. It can be isolated by hot filtration to remove any tars, followed by cooling the filtrate to induce crystallization.

Spectroscopic Data: Nitrophenols

CompoundFTIR (cm⁻¹)¹H NMR (δ, ppm)
o-Nitrothis compound3200-3500 (broad, O-H), 1610, 1590 (C=C), 1530, 1340 (NO₂)10.5 (s, 1H, OH), 8.1 (dd, 1H), 7.6 (t, 1H), 7.2 (d, 1H), 6.9 (t, 1H)
p-Nitrothis compound3325-3365 (broad, O-H), 1610, 1590 (C=C), 1590, 1340 (NO₂)[8][9]11.0 (br s, 1H, OH), 8.2 (d, 2H), 6.9 (d, 2H)[10]

Reaction Mechanism: Electrophilic Nitration of this compound

Nitration_Mechanism cluster_electrophile Electrophile Generation cluster_substitution Electrophilic Attack and Rearomatization HNO3_1 HNO₃ H2NO3+ H₂NO₃⁺ HNO3_1->H2NO3+ + H₂SO₄ H2SO4_1 H₂SO₄ HSO4- HSO₄⁻ H2SO4_1->HSO4- NO2+ NO₂⁺ (Nitronium ion) H2NO3+->NO2+ - H₂O Intermediate Arenium Ion Intermediate NO2+->Intermediate H2O H₂O This compound This compound This compound->Intermediate + NO₂⁺ Product Nitrothis compound Intermediate->Product - H⁺

Caption: Mechanism of electrophilic nitration of this compound.

Halogenation (Bromination)

This compound reacts readily with bromine water, even in the absence of a Lewis acid catalyst, to produce a white precipitate of 2,4,6-tribromothis compound (B41969).[1][11] This reaction is often used as a qualitative test for phenols. The reaction can be controlled to yield monobrominated products by using a non-polar solvent.[3]

Quantitative Data: Bromination of this compound

Reaction ConditionsProduct(s)YieldReference(s)
Bromine water2,4,6-Tribromothis compoundQuantitative[12]
Br₂ in CS₂Mixture of o- and p-bromothis compound-[3]

Experimental Protocol: Synthesis of 2,4,6-Tribromothis compound

This protocol is adapted for the synthesis of 2,4,6-tribromothis compound.[12]

Materials:

  • This compound (C₆H₅OH)

  • Bromine (Br₂)

  • Distilled Water

  • Ethanol (B145695)

  • Beakers, Erlenmeyer flask, Dropping funnel, Buchner funnel

Procedure:

  • Dissolve 10 g of this compound in 200 mL of cold water in a reaction flask.

  • From a dropping funnel, slowly add a solution of 52 g of bromine in water with constant stirring.

  • A white precipitate of 2,4,6-tribromothis compound will form immediately.

  • After the addition is complete, continue stirring for 30 minutes.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from dilute ethanol to obtain pure 2,4,6-tribromothis compound.

Spectroscopic Data: 2,4,6-Tribromothis compound

CompoundFTIR (cm⁻¹)¹H NMR (δ, ppm)
2,4,6-Tribromothis compound3450 (O-H), 1560, 1470 (C=C), 870 (C-H out-of-plane)7.7 (s, 2H, Ar-H), 5.8 (s, 1H, OH)

Reaction Mechanism: Electrophilic Bromination of this compound

Bromination_Mechanism This compound This compound Intermediate Arenium Ion Intermediate This compound->Intermediate + Br₂ Br2 Br₂ Br2->Intermediate Product Bromothis compound Intermediate->Product - H⁺ HBr HBr Intermediate->HBr Sulfonation_Mechanism This compound This compound Intermediate Arenium Ion Intermediate This compound->Intermediate + SO₃ SO3 SO₃ Product Phenolsulfonic Acid Intermediate->Product - H⁺ Oxidation_Pathway This compound This compound Hydroquinone Hydroquinone This compound->Hydroquinone [Oxidation] p-Benzoquinone p-Benzoquinone Hydroquinone->p-Benzoquinone [Oxidation] SNAr_Mechanism Substrate Activated Aryl Halide (e.g., 1-Chloro-2,4-dinitrobenzene) Meisenheimer Meisenheimer Complex (stabilized by EWGs) Substrate->Meisenheimer + Nucleophile Nucleophile Nucleophile (e.g., Aniline) Nucleophile->Meisenheimer Product Substituted Product Meisenheimer->Product - Leaving Group LeavingGroup Leaving Group Meisenheimer->LeavingGroup

References

Methodological & Application

Phenol-Chloroform Extraction: A Classic Method for High-Quality DNA Purification

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

The phenol-chloroform extraction method remains a robust and widely used technique for the purification of high-molecular-weight genomic DNA from a variety of biological samples. This method, based on the principles of liquid-liquid extraction, effectively separates nucleic acids from proteins and other cellular contaminants, yielding DNA of sufficient purity for many downstream molecular biology applications, including PCR, restriction enzyme digestion, and sequencing.[1][2][3]

This document provides a detailed protocol for this compound-chloroform-based DNA extraction, a summary of key quantitative parameters, and a visual workflow to guide researchers through the process.

Principle of the Method

This compound-chloroform extraction leverages the differential solubility of molecules in immiscible aqueous and organic phases to achieve separation.[3] When a cell lysate is mixed with a this compound-chloroform solution, cellular proteins are denatured by the This compound (B47542) and partition into the organic phase or form a precipitate at the interface between the aqueous and organic layers.[1] The lipid components of the cell are solubilized by the chloroform (B151607) and also move into the organic phase.[1][2] In contrast, the highly polar DNA remains in the upper aqueous phase. Isoamyl alcohol is often included in the organic mixture to prevent foaming and aid in the separation of the phases.[1] Subsequent precipitation with ethanol (B145695) or isopropanol (B130326) in the presence of salt allows for the concentration and recovery of the purified DNA.[4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the this compound-chloroform DNA extraction protocol. These values may be adjusted based on the specific sample type and starting material quantity.

ParameterValueNotes
Reagent Ratios
This compound:Chloroform:Isoamyl Alcohol25:24:1 (v/v/v)Standard organic phase mixture.[4][5]
Chloroform:Isoamyl Alcohol24:1 (v/v)Used for a final wash to remove residual this compound.[1][5]
Sample Lysis
Lysis Buffer Incubation1-2 hours at 55°CWith Proteinase K for enzymatic digestion of proteins.[2][6]
Phase Separation
Centrifugation Speed12,000 - 16,000 x gTo separate the aqueous and organic phases.[1][2][4]
Centrifugation Time1 - 5 minutesAt room temperature.[1][4][7]
DNA Precipitation
Salt Concentration (Sodium Acetate)0.3 M (final concentration)To neutralize the negative charge of the DNA backbone.
Alcohol2-2.5 volumes of 100% cold ethanol or 1 volume of isopropanolTo precipitate the DNA.[8]
Incubation Temperature-20°C or -80°CTo enhance DNA precipitation.[6][8]
Incubation Time30 minutes to overnightLonger incubation can increase yield.[6][8]
DNA Pellet Wash
Wash Solution70% ethanolTo remove residual salts.[1][8]
DNA Resuspension
Resuspension BufferTE buffer (pH 8.0) or nuclease-free waterTo dissolve the purified DNA pellet.[6]

Experimental Protocol

This protocol is a generalized procedure and may require optimization for specific applications.

Materials:

  • Biological sample (e.g., cell culture, tissue)

  • Lysis Buffer (containing EDTA, SDS, and Proteinase K)

  • This compound:Chloroform:Isoamyl Alcohol (25:24:1), pH 8.0

  • Chloroform:Isoamyl Alcohol (24:1)

  • 3 M Sodium Acetate (B1210297), pH 5.2

  • 100% Ethanol (ice-cold)

  • 70% Ethanol

  • TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) or Nuclease-free water

  • Microcentrifuge tubes

  • Pipettes and sterile tips

  • Microcentrifuge

  • Vortexer

Procedure:

  • Sample Lysis:

    • Homogenize the starting biological material. For cell suspensions, pellet the cells and resuspend in lysis buffer. For tissues, it may be necessary to first grind the sample in liquid nitrogen.[2][9]

    • Incubate the lysate at 55°C for 1-2 hours with Proteinase K to digest proteins.[2][6]

  • This compound-Chloroform Extraction:

    • Cool the lysate to room temperature.

    • Add an equal volume of this compound:chloroform:isoamyl alcohol (25:24:1) to the lysate.[4][9]

    • Vortex vigorously for 15-30 seconds to create an emulsion.[5]

    • Centrifuge at 12,000-16,000 x g for 5 minutes at room temperature to separate the phases.[2][4][9]

    • Carefully transfer the upper aqueous phase containing the DNA to a new microcentrifuge tube. Avoid disturbing the protein interface and the lower organic phase.[2][9]

  • Chloroform Wash (Optional but Recommended):

    • Add an equal volume of chloroform:isoamyl alcohol (24:1) to the collected aqueous phase.

    • Vortex briefly and centrifuge as in step 2.4.

    • Transfer the upper aqueous phase to a new tube. This step helps to remove any residual this compound.[7]

  • DNA Precipitation:

    • Add 1/10th volume of 3 M sodium acetate to the aqueous phase and mix gently.[8]

    • Add 2-2.5 volumes of ice-cold 100% ethanol.[8]

    • Invert the tube several times to precipitate the DNA. A white, stringy precipitate should become visible.

    • Incubate at -20°C for at least 1 hour or overnight to increase the DNA yield.[6][8]

  • Pelleting and Washing the DNA:

    • Centrifuge at maximum speed (≥12,000 x g) for 15-30 minutes at 4°C to pellet the DNA.[2][6]

    • Carefully decant the supernatant without disturbing the DNA pellet.

    • Add 500 µL of 70% ethanol to wash the pellet and remove excess salt.[1][8]

    • Centrifuge for 5 minutes at 4°C.

    • Carefully decant the 70% ethanol.

    • Air-dry the pellet for 5-15 minutes to allow residual ethanol to evaporate. Do not over-dry the pellet, as this can make it difficult to resuspend.

  • DNA Resuspension:

    • Resuspend the DNA pellet in an appropriate volume of TE buffer or nuclease-free water.[6]

    • Incubate at 65°C for 10-15 minutes to aid in resuspension.

    • Store the purified DNA at 4°C for short-term use or at -20°C for long-term storage.

Experimental Workflow

PhenolChloroformExtraction cluster_lysis Sample Lysis cluster_extraction Extraction cluster_wash Chloroform Wash cluster_precipitation DNA Precipitation & Wash cluster_final Final Steps start Start with Biological Sample lysis Homogenize and add Lysis Buffer (with Proteinase K) start->lysis incubation Incubate at 55°C lysis->incubation add_this compound Add this compound:Chloroform: Isoamyl Alcohol (25:24:1) incubation->add_this compound vortex1 Vortex to Emulsify add_this compound->vortex1 centrifuge1 Centrifuge (e.g., 12,000 x g, 5 min) vortex1->centrifuge1 transfer_aq1 Transfer Aqueous Phase to New Tube centrifuge1->transfer_aq1 add_chloroform Add Chloroform: Isoamyl Alcohol (24:1) transfer_aq1->add_chloroform vortex2 Vortex Briefly add_chloroform->vortex2 centrifuge2 Centrifuge vortex2->centrifuge2 transfer_aq2 Transfer Aqueous Phase to New Tube centrifuge2->transfer_aq2 add_salt_etoh Add Sodium Acetate and Cold 100% Ethanol transfer_aq2->add_salt_etoh precipitate Incubate at -20°C add_salt_etoh->precipitate centrifuge3 Centrifuge to Pellet DNA precipitate->centrifuge3 wash Wash Pellet with 70% Ethanol centrifuge3->wash dry Air-dry Pellet wash->dry resuspend Resuspend DNA in TE Buffer or Nuclease-free Water dry->resuspend end Purified DNA resuspend->end

Caption: this compound-Chloroform DNA Extraction Workflow.

Safety Precautions:

This compound and chloroform are hazardous chemicals and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection, within a certified chemical fume hood.[4][10] Consult the Safety Data Sheets (SDS) for these reagents before use. Waste should be disposed of according to institutional guidelines for hazardous chemical waste.

References

Application Notes and Protocols for Phenol-Based RNA Isolation from Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isolation of high-quality RNA is a critical first step for a multitude of molecular biology applications, including reverse transcription quantitative PCR (RT-qPCR), next-generation sequencing (NGS), and microarray analysis. Phenol-based methods, particularly those utilizing a monophasic solution of This compound (B47542) and guanidine (B92328) isothiocyanate, remain a gold standard for RNA isolation from mammalian cells. This method effectively lyses cells, denatures proteins, and inactivates RNases, ensuring the recovery of intact total RNA.

This document provides a detailed protocol for the isolation of total RNA from cultured mammalian cells using a this compound-based reagent (e.g., TRIzol®). It includes expected quantitative outcomes for RNA yield and purity, a step-by-step experimental procedure, and a visual representation of the workflow.

Principle of the Method

This compound-chloroform extraction relies on the differential partitioning of macromolecules between an aqueous and an organic phase.[1] The process begins with the homogenization of mammalian cells in a monophasic solution containing this compound and guanidine isothiocyanate. Guanidine isothiocyanate is a potent chaotropic agent that denatures proteins, including RNases, thereby preserving RNA integrity.[2]

Upon the addition of chloroform (B151607) and subsequent centrifugation, the mixture separates into three distinct phases: a lower red organic phase containing proteins and lipids, a milky interphase containing DNA, and an upper colorless aqueous phase containing the total RNA. The RNA is then precipitated from the aqueous phase using isopropanol (B130326), washed with ethanol (B145695) to remove residual salts and impurities, and finally resuspended in an RNase-free solution. The acidic nature of the this compound solution is crucial for retaining RNA in the aqueous phase while partitioning DNA to the organic phase and interphase.

Quantitative Data Presentation

The yield and quality of isolated RNA can vary depending on the cell type, cell number, and the specific protocol used. The following tables summarize representative quantitative data from studies utilizing this compound-based RNA isolation methods from various mammalian cell lines.

Table 1: Expected RNA Yield from Mammalian Cells

Cell LineStarting Cell NumberMethodAverage RNA Yield (µg)Reference
CHO-K11 x 10^6RNeasy Mini Kit (Qiagen)3.16 ± 0.33[3][4]
CHO-K11 x 10^6Total RNA Purification Kit (Norgen)1.77 ± 0.24[3][4]
Human Mesenchymal Stem CellsNot SpecifiedMaxwell® 16 Cell LEV RNA KitNot Specified[5]
Mouse Liver10 mgTRIzol® Reagent62[5]

Table 2: RNA Quality Assessment

ParameterAcceptable RangeInterpretation
A260/A280 Ratio 1.8 - 2.2Indicates purity from protein contamination. Ratios below 1.8 suggest protein contamination.
A260/A230 Ratio > 1.8Indicates purity from organic contaminants like this compound, guanidine salts, and carbohydrates. Lower ratios suggest contamination.
RNA Integrity Number (RIN) ≥ 7A score from 1 (degraded) to 10 (intact). A RIN of 7 or higher is generally recommended for downstream applications like NGS and microarrays. For RT-qPCR, a RIN of >5 may be acceptable.[6]

Table 3: Representative RNA Purity and Integrity Data

Cell LineMethodA260/A280 RatioA260/A230 RatioRINReference
U87-MGGITC-T Method2.03 ± 0.0122.17 ± 0.031> 9[7]
U87-MGTRIzol® Method2.013 ± 0.0412.11 ± 0.062~8[7]
HeLa S3GITC-T Method~2.0~2.1High[7]
HeLa S3TRIzol® Method~2.0~2.0High[7]
JurkatTRIzol® ReagentNot SpecifiedNot Specified> 8 (good integrity)[8]

Experimental Protocol: RNA Isolation from Cultured Mammalian Cells

This protocol is designed for isolating total RNA from mammalian cells grown in monolayer or suspension culture.

Reagents and Materials
  • This compound-based lysis reagent (e.g., TRIzol®, RNAzol®)

  • Chloroform

  • Isopropanol, molecular biology grade

  • Ethanol (75%), prepared with RNase-free water

  • RNase-free water or 0.5% SDS solution

  • Sterile, RNase-free microcentrifuge tubes (1.5 mL)

  • Sterile, RNase-free pipette tips

  • Micropipettes

  • Microcentrifuge (capable of 12,000 x g and 4°C)

  • Vortex mixer

  • (Optional) Cell scraper for adherent cells

Step-by-Step Methodology

1. Cell Lysis and Homogenization

  • For Adherent Cells:

    • Aspirate the cell culture medium completely.

    • Add 1 mL of this compound-based lysis reagent directly to the culture dish (for a 35-60 mm dish).

    • Scrape the cells using a cell scraper and pipette the lysate up and down several times to ensure complete lysis.[9]

    • Transfer the lysate to a 1.5 mL microcentrifuge tube.

  • For Suspension Cells:

    • Pellet the cells by centrifugation.

    • Aspirate the supernatant completely.

    • Add 1 mL of this compound-based lysis reagent to the cell pellet (for 5-10 x 10^6 cells).

    • Lyse the cells by repetitive pipetting.

2. Phase Separation

  • Incubate the homogenate for 5 minutes at room temperature to allow for complete dissociation of nucleoprotein complexes.[10]

  • Add 0.2 mL of chloroform per 1 mL of lysis reagent used.[10]

  • Cap the tube securely and vortex vigorously for 15 seconds.

  • Incubate at room temperature for 2-3 minutes.[10]

  • Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.[10] The mixture will separate into a lower red organic phase, an interphase, and an upper colorless aqueous phase containing the RNA.

3. RNA Precipitation

  • Carefully transfer the upper aqueous phase to a fresh, sterile 1.5 mL microcentrifuge tube. Be cautious not to disturb the interphase.

  • Add 0.5 mL of isopropanol per 1 mL of lysis reagent originally used.[10]

  • Mix gently by inverting the tube several times.

  • Incubate at room temperature for 10 minutes.[10]

  • Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like or white pellet at the bottom of the tube.[10]

4. RNA Wash

  • Carefully decant the supernatant without disturbing the RNA pellet.

  • Add 1 mL of 75% ethanol (in RNase-free water) per 1 mL of lysis reagent used.[10]

  • Gently vortex or flick the tube to dislodge the pellet.

  • Centrifuge at 7,500 x g for 5 minutes at 4°C.[10]

  • Carefully decant the ethanol. A brief second wash can improve purity.

  • Briefly air-dry the pellet for 5-10 minutes. Do not over-dry the pellet as it can decrease solubility.

5. RNA Solubilization

  • Resuspend the RNA pellet in 20-50 µL of RNase-free water or 0.5% SDS solution.

  • Pipette up and down gently to dissolve the RNA.

  • Incubate at 55-60°C for 10-15 minutes to aid in solubilization.[10]

  • Store the RNA at -80°C.

Mandatory Visualizations

Experimental Workflow Diagram

RNA_Isolation_Workflow This compound-Based RNA Isolation Workflow cluster_lysis Cell Lysis cluster_phase_separation Phase Separation cluster_precipitation RNA Precipitation cluster_wash RNA Wash cluster_final Final Steps start Start with Mammalian Cells lysis Add this compound/Guanidine Reagent (e.g., TRIzol) start->lysis homogenize Homogenize/Lyse Cells lysis->homogenize add_chloroform Add Chloroform homogenize->add_chloroform vortex Vortex Vigorously add_chloroform->vortex centrifuge1 Centrifuge (12,000 x g, 15 min, 4°C) vortex->centrifuge1 phases Separation into 3 Phases: Aqueous (RNA) Interphase (DNA) Organic (Protein) centrifuge1->phases transfer_aqueous Transfer Aqueous Phase to New Tube phases->transfer_aqueous add_isopropanol Add Isopropanol transfer_aqueous->add_isopropanol incubate_precip Incubate (10 min, RT) add_isopropanol->incubate_precip centrifuge2 Centrifuge (12,000 x g, 10 min, 4°C) incubate_precip->centrifuge2 pellet RNA Pellet Forms centrifuge2->pellet wash1 Wash with 75% Ethanol pellet->wash1 centrifuge3 Centrifuge (7,500 x g, 5 min, 4°C) wash1->centrifuge3 air_dry Air-Dry Pellet centrifuge3->air_dry resuspend Resuspend in RNase-Free Water air_dry->resuspend quality_control Assess RNA Quality & Quantity (A260/280, A260/230, RIN) resuspend->quality_control store Store at -80°C quality_control->store

Caption: Workflow for this compound-based RNA isolation from mammalian cells.

References

Application of Phenol in Solid-Phase Peptide Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the production of synthetic peptides for research, therapeutic, and diagnostic applications. A critical step in SPPS, particularly in the widely used Fmoc (9-fluorenylmethyloxycarbonyl) strategy, is the final cleavage of the synthesized peptide from the solid support and the simultaneous removal of side-chain protecting groups. This process, typically mediated by strong acids such as trifluoroacetic acid (TFA), generates highly reactive cationic species that can lead to undesirable side reactions, compromising the purity and yield of the target peptide. Phenol (B47542) is a widely employed scavenger in cleavage cocktails to mitigate these side reactions by trapping these reactive electrophiles. This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound in SPPS, intended for researchers, scientists, and professionals in drug development.

The Role of this compound as a Scavenger

During the acidolytic cleavage of protecting groups such as the tert-butyl (tBu) group from aspartic acid, glutamic acid, serine, threonine, and tyrosine, and the trityl (Trt) group from cysteine, histidine, asparagine, and glutamine, stable carbocations are formed.[1][2] These carbocations are potent electrophiles that can re-attach to nucleophilic residues in the peptide chain, leading to the formation of impurities. Amino acids with electron-rich side chains, such as tryptophan (Trp) and tyrosine (Tyr), are particularly susceptible to alkylation by these cationic species. Methionine (Met) and Cysteine (Cys) are also vulnerable to modification.[2]

This compound, with its electron-rich aromatic ring, acts as an effective carbocation scavenger. It readily undergoes electrophilic substitution, thereby neutralizing the reactive carbocations before they can modify the peptide. This protective role is crucial for obtaining high-purity peptides, especially those containing sensitive residues. This compound is a key component in several widely used cleavage cocktails, including Reagent K and Reagent B.[1][3]

Quantitative Data on Cleavage Cocktail Performance

The selection of an appropriate cleavage cocktail is critical for maximizing peptide purity and yield. The inclusion of this compound and other scavengers is tailored to the specific amino acid composition of the peptide. While direct quantitative comparisons of cleavage cocktails with and without this compound are not extensively tabulated in the literature, the following tables summarize the compositions of common this compound-containing cleavage cocktails and provide data on the effectiveness of different scavenger cocktails in preventing specific side reactions.

Table 1: Composition of Common this compound-Containing Cleavage Cocktails

Reagent NameComposition (v/v/w)Primary ApplicationReference(s)
Reagent K TFA / this compound / Water / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5)General purpose, for peptides with multiple sensitive residues (Trp, Met, Cys, Tyr).[1][3]
Reagent B TFA / this compound / Water / Triisopropylsilane (TIS) (88:5:5:2)"Odorless" alternative for scavenging trityl groups.[1][1]
Reagent H TFA / this compound / Thioanisole / EDT / Water / Dimethylsulfide / Ammonium Iodide (81:5:5:2.5:3:2:1.5)Specifically designed to minimize methionine oxidation.[4][4]

Table 2: Efficacy of Different Cleavage Cocktails in Preventing Methionine Oxidation

Data adapted from a study on a model pentadecapeptide containing one methionine and two cysteine residues.[4]

Cleavage CocktailMethionine Sulfoxide Formation (%)
Reagent K 15 - 55
Reagent R (TFA/Thioanisole/EDT/Anisole)15 - 55
Reagent B 15 - 55
Reagent H Not Detected
Reagent K + 1.5% NH4I Not Detected
Reagent R + 1.5% NH4I Not Detected
Reagent B + 1.5% NH4I Not Detected

This data indicates that while standard this compound-containing cocktails like Reagent K and B can still result in significant methionine oxidation, the addition of other components, as in Reagent H, can effectively suppress this side reaction.[4]

Experimental Protocols

The following are detailed protocols for the cleavage and deprotection of peptides from the solid support using this compound-containing cocktails.

Protocol 1: General Peptide Cleavage using Reagent K

This protocol is recommended for peptides containing sensitive residues such as Trp, Met, Cys, or Tyr.[1]

Materials:

  • Peptide-resin (dried)

  • Trifluoroacetic acid (TFA), reagent grade

  • This compound, crystalline

  • Thioanisole

  • 1,2-Ethanedithiol (EDT)

  • Deionized water

  • Dichloromethane (DCM)

  • Cold diethyl ether (-20°C)

  • Reaction vessel with a sintered glass filter

  • Centrifuge tubes

Procedure:

  • Resin Preparation:

    • Transfer the dried peptide-resin (e.g., 100 mg) to a reaction vessel.

    • Wash the resin with DCM (3 x 10 mL) to swell the resin and remove residual solvents.

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.

  • Cleavage Cocktail Preparation (Prepare Fresh):

    • In a fume hood, prepare Reagent K by combining TFA, this compound, water, thioanisole, and EDT in a ratio of 82.5:5:5:5:2.5 (v/w/v/v/v). For 100 mg of resin, prepare approximately 2 mL of the cocktail.

    • Caution: TFA is a strong, corrosive acid. Handle all reagents with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Cleavage Reaction:

    • Add the freshly prepared Reagent K to the dried peptide-resin.

    • Gently agitate the mixture at room temperature for 1.5 to 2.5 hours. For peptides with multiple arginine residues, the cleavage time may need to be extended.[1]

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture through a sintered glass funnel to separate the resin.

    • Wash the resin with a small amount of fresh TFA (2 x 1-2 mL) and combine the filtrates.[1]

    • In a separate centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).

    • Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the peptide should form.[1]

    • Incubate the ether suspension at -20°C for at least 30 minutes to maximize precipitation.[5]

  • Peptide Washing and Drying:

    • Pellet the peptide by centrifugation (e.g., 3000 rpm for 5 minutes).

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers and cleaved protecting groups.[1]

    • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude peptide.

Protocol 2: "Odorless" Peptide Cleavage using Reagent B

This protocol is a suitable alternative when the peptide contains trityl-protected residues and the use of odorous thiols is to be avoided.[1]

Materials:

  • Peptide-resin (dried)

  • Trifluoroacetic acid (TFA), reagent grade

  • This compound, crystalline

  • Triisopropylsilane (TIS)

  • Deionized water

  • Dichloromethane (DCM)

  • Cold diethyl ether (-20°C)

  • Reaction vessel with a sintered glass filter

  • Centrifuge tubes

Procedure:

  • Resin Preparation: Follow steps 1a-1c from Protocol 1.

  • Cleavage Cocktail Preparation (Prepare Fresh):

    • In a fume hood, prepare Reagent B by combining TFA, this compound, water, and TIS in a ratio of 88:5:5:2 (v/w/v/v). For 100 mg of resin, prepare approximately 2 mL of the cocktail.

  • Cleavage Reaction:

    • Add the freshly prepared Reagent B to the dried peptide-resin.

    • Gently agitate the mixture at room temperature for 1 to 2 hours.

  • Peptide Precipitation and Isolation: Follow steps 4a-4e from Protocol 1.

  • Peptide Washing and Drying: Follow steps 5a-5d from Protocol 1.

Visualizations

The following diagrams illustrate the key processes where this compound plays a role in solid-phase peptide synthesis.

Cleavage_Workflow Resin Peptide-Resin Wash_DCM Wash with DCM Resin->Wash_DCM Dry Dry Resin Wash_DCM->Dry Cleavage Cleavage Reaction (TFA + Scavengers) Dry->Cleavage Filter Filter Cleavage->Filter Precipitate Precipitate in Cold Ether Filter->Precipitate Filtrate Wash_Ether Wash Pellet Precipitate->Wash_Ether Dry_Peptide Dry Crude Peptide Wash_Ether->Dry_Peptide Analysis Analysis (HPLC/MS) Dry_Peptide->Analysis

Caption: Standard experimental workflow for peptide cleavage and isolation.

Caption: Mechanism of this compound as a scavenger in preventing side reactions.

Conclusion

This compound is an indispensable scavenger in the final cleavage step of Fmoc-based solid-phase peptide synthesis. Its ability to effectively trap reactive carbocations generated during the removal of acid-labile protecting groups is crucial for preventing the modification of sensitive amino acid residues and ensuring the synthesis of high-purity peptides. The selection of a cleavage cocktail containing this compound, such as Reagent K or Reagent B, should be guided by the amino acid composition of the target peptide. The detailed protocols provided herein offer a practical guide for researchers to successfully cleave and deprotect synthetic peptides, thereby improving the overall efficiency and outcome of their peptide synthesis endeavors.

References

Application Notes and Protocols: Phenol as a Disinfectant in Microbiology Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenol (B47542), also known as carbolic acid, is a historically significant disinfectant that has been used in microbiology laboratories for decades. Its broad-spectrum antimicrobial activity makes it effective against a range of microorganisms, including bacteria, fungi, and enveloped viruses.[1][2][3] This document provides detailed application notes, protocols for use and efficacy testing, and safety guidelines for the use of this compound as a disinfectant in a laboratory setting.

This compound's primary mechanism of action involves the denaturation of proteins and disruption of cell membranes, leading to cell lysis and death.[4] At high concentrations, it acts as a protoplasmic poison, coagulating cellular proteins. At lower concentrations, it inactivates essential enzyme systems.[4]

Applications in Microbiology Laboratories

This compound is suitable for the disinfection of various surfaces and materials in a microbiology laboratory, including:

  • Benchtops and other hard surfaces: Effectively disinfects non-porous work surfaces.

  • Contaminated discard pans: Used to decontaminate materials prior to autoclaving and disposal.

  • Spill cleanup: Can be used to decontaminate spills of microbial cultures.

It is important to note that while effective against many microbes, this compound is not sporicidal and has limited efficacy against non-enveloped viruses.[1][2][3]

Data Presentation: Antimicrobial Efficacy of this compound

The following tables summarize the available quantitative data on the antimicrobial efficacy of this compound against various microorganisms. It is important to note that the effectiveness of this compound can be influenced by factors such as concentration, contact time, temperature, pH, and the presence of organic matter.

Table 1: Bactericidal and Fungicidal Activity of Phenolic Disinfectants

MicroorganismThis compound ConcentrationContact TimeLog ReductionTest Conditions
Staphylococcus aureus1% (Clearsol)5 minutes>5Suspension test with up to 50% v/v plasma[5]
Escherichia coli1% (Clearsol)5 minutes>5Suspension test with up to 50% v/v plasma[5]
Pseudomonas aeruginosa1% (Clearsol)5 minutes>5Suspension test with up to 50% v/v plasma[5]
Candida albicansNot specifiedNot specifiedNot specifiedData not available

Table 2: Virucidal Activity of Phenolic Disinfectants

Virus TypeEfficacyComments
Enveloped Viruses (e.g., Influenza)Effective[1][3]This compound disrupts the lipid envelope of these viruses.
Non-enveloped Viruses (e.g., Norovirus, Poliovirus)Ineffective or limited efficacy[3][4]The lack of a lipid envelope makes these viruses more resistant to this compound.

Experimental Protocols

Protocol for General Disinfection of Laboratory Surfaces

Materials:

  • 5% (w/v) this compound solution

  • Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., butyl rubber or neoprene), safety goggles, face shield, and a lab coat.

  • Absorbent materials (e.g., paper towels)

  • Biohazard waste container

Procedure:

  • Preparation: All work with this compound solutions must be conducted in a certified chemical fume hood. Ensure all necessary PPE is worn correctly.

  • Application: Liberally apply the 5% this compound solution to the surface to be disinfected, ensuring the entire area is thoroughly wetted.

  • Contact Time: Allow the this compound solution to remain on the surface for a minimum of 10-30 minutes to ensure effective disinfection.

  • Wiping: After the required contact time, wipe the surface with absorbent material.

  • Disposal: Dispose of all contaminated materials (gloves, paper towels, etc.) in a designated biohazard waste container.

  • Final Rinse (Optional): For surfaces that may come into contact with sensitive materials, a final rinse with sterile distilled water may be performed to remove any residual this compound.

Protocol for Evaluating Disinfectant Efficacy: Time-Kill Procedure (Based on ASTM E2315)

This protocol provides a method to determine the rate at which a disinfectant kills a microbial population.

Materials:

  • This compound solution at desired test concentration

  • Sterile neutralizing broth

  • Test microorganism culture (e.g., S. aureus, E. coli)

  • Sterile test tubes

  • Incubator

  • Plate counting supplies (agar plates, spreader, etc.)

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth.

  • Test Setup: Dispense a specific volume of the this compound solution into a sterile test tube.

  • Inoculation: At time zero, add a small volume of the microbial suspension to the this compound solution and mix thoroughly.

  • Sampling: At predetermined time intervals (e.g., 1, 5, 10, 30 minutes), transfer a small aliquot of the this compound-microbe mixture to a tube containing sterile neutralizing broth. This stops the antimicrobial action of the this compound.

  • Enumeration: Perform serial dilutions of the neutralized samples and plate them onto appropriate agar (B569324) plates to determine the number of surviving microorganisms.

  • Incubation: Incubate the plates under optimal conditions for the test microorganism.

  • Data Analysis: Count the colonies on the plates and calculate the log reduction of the microbial population at each time point compared to the initial inoculum count.

Protocol for Evaluating Disinfectant Efficacy: Use-Dilution Test (Based on AOAC Methods)

This test evaluates the efficacy of a disinfectant on a hard, non-porous surface.

Materials:

  • This compound solution at desired test concentration

  • Sterile carriers (e.g., stainless steel cylinders)

  • Test microorganism culture

  • Sterile neutralizing broth in test tubes

  • Incubator

Procedure:

  • Carrier Inoculation: Immerse sterile carriers in a broth culture of the test microorganism and then dry them under controlled conditions.

  • Disinfectant Exposure: Place the inoculated and dried carriers into a tube containing the this compound solution for a specified contact time.

  • Neutralization: After the contact time, transfer each carrier to a separate tube containing neutralizing broth.

  • Incubation: Incubate the broth tubes at the appropriate temperature for the test microorganism.

  • Observation: Observe the tubes for turbidity (cloudiness), which indicates microbial growth. The number of tubes showing growth is recorded.

  • Interpretation: The effectiveness of the disinfectant is determined by the number of carriers from which the test organism was not recovered.

Mandatory Visualizations

G cluster_microbe Microbial Cell cluster_outcome Outcome cell_wall Cell Wall cell_membrane Cell Membrane cell_wall->cell_membrane lysis Cell Lysis cell_membrane->lysis Leads to cytoplasm Cytoplasm (with Proteins & Enzymes) death Cell Death cytoplasm->death Results in This compound This compound This compound->cell_wall Penetrates This compound->cell_membrane Disrupts Integrity This compound->cytoplasm Denatures Proteins & Inactivates Enzymes lysis->death

Caption: Mechanism of action of this compound on a microbial cell.

G cluster_prep Preparation cluster_app Application cluster_disposal Disposal ppe Don Appropriate PPE fume_hood Work in Fume Hood ppe->fume_hood prep_solution Prepare 5% this compound Solution fume_hood->prep_solution apply Apply to Surface prep_solution->apply contact Allow 10-30 min Contact Time apply->contact wipe Wipe Surface contact->wipe dispose_waste Dispose of Contaminated Materials in Biohazard Waste wipe->dispose_waste clean_up Clean Work Area dispose_waste->clean_up

Caption: Experimental workflow for general disinfection with this compound.

G cluster_setup Test Setup cluster_procedure Procedure cluster_analysis Data Analysis prep_inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate this compound Solution with Microbes prep_inoculum->inoculate prep_disinfectant Prepare this compound Test Solution prep_disinfectant->inoculate sample Sample at Predetermined Time Intervals inoculate->sample neutralize Neutralize Antimicrobial Activity sample->neutralize plate Plate Serial Dilutions neutralize->plate incubate Incubate Plates plate->incubate count Count Colonies incubate->count calculate Calculate Log Reduction count->calculate

Caption: Workflow for the Time-Kill disinfectant efficacy test.

Safety Precautions

This compound is a toxic and corrosive compound that must be handled with extreme care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (butyl rubber or neoprene are recommended), safety goggles, a face shield, and a lab coat when handling this compound.

  • Ventilation: All work with this compound, especially concentrated solutions, must be performed in a certified chemical fume hood to avoid inhalation of vapors.

  • Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. Do not use ethanol (B145695) to wash the affected area as it can enhance the absorption of this compound.

  • Eye Contact: If this compound comes into contact with the eyes, immediately flush with water for at least 15 minutes and seek urgent medical attention.

  • Spills: Small spills can be absorbed with an inert material (e.g., vermiculite (B1170534) or sand) and disposed of as hazardous waste. For larger spills, evacuate the area and follow institutional emergency procedures.

  • Disposal: this compound waste is considered hazardous and must be disposed of according to institutional and local regulations. Do not pour this compound waste down the drain.

Conclusion

This compound remains a useful disinfectant for specific applications in microbiology laboratories due to its broad-spectrum activity. However, its use requires strict adherence to safety protocols due to its toxicity. For applications requiring sporicidal activity or effectiveness against non-enveloped viruses, alternative disinfectants should be considered. The provided protocols for use and efficacy testing will aid researchers in the safe and effective application of this compound as a laboratory disinfectant.

References

Application Note and Protocol for Monitoring Phenol Content in Wastewater Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenolic compounds are common pollutants in industrial wastewater, originating from a variety of manufacturing processes. Due to their toxicity and potential environmental impact, regulatory bodies worldwide have set stringent limits on the permissible levels of phenols in discharged effluents. Accurate and reliable monitoring of phenol (B47542) content is therefore crucial for environmental protection and regulatory compliance. This document provides detailed protocols for the collection, preservation, and analysis of this compound in wastewater samples using established methodologies.

Phenols are defined as hydroxy derivatives of benzene (B151609) and its condensed nuclei.[1] They can be found in domestic and industrial wastewaters, as well as natural and potable water supplies.[1] The presence of phenols in water can lead to the formation of odorous and objectionable-tasting chlorophenols upon chlorination.[1]

This application note details two primary methods for the determination of total phenolic compounds:

  • Spectrophotometric Method (based on EPA Method 420.1): A colorimetric method suitable for determining total phenols.

  • Gas Chromatography Method (based on EPA Method 604): A more specific method for identifying and quantifying individual phenolic compounds.

Sample Collection and Preservation

Proper sample collection and preservation are critical to obtain accurate and representative results. Phenolic compounds are susceptible to biological and chemical degradation, necessitating immediate analysis or appropriate preservation.

Protocol for Sample Collection and Preservation:

  • Sample Collection:

    • Collect grab samples in 1-liter amber glass bottles with a Teflon-lined screw cap.[2] If amber bottles are unavailable, protect samples from light.[2]

    • Do not pre-rinse the bottles with the sample.[3]

    • When collecting composite samples, use refrigerated glass containers.[4]

  • Preservation:

    • For reliable results, it is recommended to analyze samples within 4 hours of collection.[5]

    • If immediate analysis is not possible, preserve the sample at the time of collection.

    • Method 1 (EPA 420.1 preservation):

      • Add 1 g/L of copper sulfate (B86663) to the sample to inhibit biological degradation.[6]

      • Acidify the sample to a pH of less than 4 with phosphoric acid.[6]

      • Store the preserved sample at 4°C.[6]

      • The maximum holding time for preserved samples is 24 hours.[6]

    • Method 2 (Standard Methods 5530 preservation):

      • Adjust the sample pH to 2 or less with sulfuric acid.

      • Store the preserved samples at or below 6°C for a maximum of 28 days.

    • If the sample contains residual chlorine, add 80 mg of sodium thiosulfate (B1220275) per liter of sample and mix well.[2][4]

Experimental Protocols

Method 1: Spectrophotometric Determination of Total Phenols (Based on EPA Method 420.1)

This method is applicable for the determination of total phenolic compounds in drinking water, surface and saline waters, and domestic and industrial wastes.[6][7] It is capable of measuring phenolic materials at levels as low as 5 µg/L with a solvent extraction step.[6]

Principle: Phenolic materials react with 4-aminoantipyrine (B1666024) (4-AAP) in the presence of potassium ferricyanide (B76249) at a pH of 10 to form a stable reddish-brown antipyrine (B355649) dye.[6][7] The intensity of the color produced is proportional to the concentration of phenolic compounds.[7] A preliminary distillation step is often required to remove interfering substances.[6]

Workflow for Spectrophotometric Analysis of this compound:

cluster_prep Sample Preparation cluster_analysis Colorimetric Analysis Sample Wastewater Sample Preserve Preserve Sample (pH < 4, 4°C, CuSO4) Sample->Preserve Distill Preliminary Distillation Preserve->Distill Distillate Collect Distillate Distill->Distillate AdjustpH Adjust pH to 10.0 ± 0.2 Distillate->AdjustpH Add4AAP Add 4-Aminoantipyrine Solution AdjustpH->Add4AAP AddFerri Add Potassium Ferricyanide Solution Add4AAP->AddFerri ColorDev Color Development (15 min) AddFerri->ColorDev Measure Measure Absorbance at 510 nm ColorDev->Measure

Caption: Workflow for the spectrophotometric determination of this compound.

Protocol:

  • Preliminary Distillation:

    • Measure 500 mL of the sample into a beaker.

    • If necessary, adjust the pH to approximately 4.0 with phosphoric acid.

    • Add 5 mL of copper sulfate solution (100 g/L).

    • Transfer the sample to a distillation apparatus.

    • Distill and collect 450 mL of distillate.

    • Stop the distillation and, when boiling ceases, add 50 mL of warm distilled water to the flask.

    • Continue distillation until a total of 500 mL has been collected.

  • Direct Photometric Method (for concentrations > 50 µg/L):

    • Take 100 mL of the distillate (or an aliquot diluted to 100 mL).[6]

    • Add 2.0 mL of ammonium (B1175870) chloride buffer solution to adjust the pH to 10.0 ± 0.2.[6]

    • Add 2.0 mL of 4-aminoantipyrine solution (20 g/L) and mix.[6]

    • Add 2.0 mL of potassium ferricyanide solution (80 g/L) and mix.[6]

    • After 15 minutes, measure the absorbance of the solution at 510 nm using a spectrophotometer.[6]

    • Prepare a calibration curve using a series of this compound standards.

    • Determine the concentration of phenols in the sample from the calibration curve.

  • Chloroform (B151607) Extraction Method (for concentrations < 50 µg/L):

    • Place 500 mL of distillate (or an aliquot diluted to 500 mL) in a separatory funnel. The sample should not contain more than 25 µg of this compound.[6]

    • Add 10 mL of buffer solution and mix. The pH should be 10.0 ± 0.2.[6]

    • Add 3.0 mL of 4-aminoantipyrine solution and mix.[6]

    • Add 3.0 mL of potassium ferricyanide solution and mix.[6]

    • After three minutes, extract the colored complex with 25 mL of chloroform.[6]

    • Measure the absorbance of the chloroform extract at 460 nm.

    • Prepare a calibration curve using standards that have undergone the same extraction procedure.

Method 2: Gas Chromatographic Determination of Phenols (Based on EPA Method 604)

This method is suitable for the determination of this compound and certain substituted phenols in municipal and industrial discharges.[2] It involves extraction of the phenols from the water sample followed by analysis using a gas chromatograph (GC) equipped with a flame ionization detector (FID) or an electron capture detector (ECD) after derivatization.[2][4]

Principle: A 1-liter water sample is acidified and extracted with methylene (B1212753) chloride.[4] The extract is then concentrated and analyzed by GC-FID.[4] For confirmation and to eliminate interferences, a derivatization and cleanup procedure can be performed, followed by analysis using GC-ECD.[4]

Workflow for GC Analysis of this compound:

cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_confirm Confirmation (Optional) Sample 1 L Wastewater Sample Acidify Acidify Sample Sample->Acidify Extract Extract with Methylene Chloride Acidify->Extract Dry Dry Extract Extract->Dry Concentrate Concentrate Extract Dry->Concentrate Inject Inject into GC Concentrate->Inject Derivatize Derivatize Extract Concentrate->Derivatize Separate Separation on GC Column Inject->Separate Detect Detect with FID Separate->Detect Cleanup Column Cleanup Derivatize->Cleanup GC_ECD Analyze by GC-ECD Cleanup->GC_ECD

Caption: Workflow for the gas chromatographic determination of this compound.

Protocol:

  • Extraction:

    • Measure 1 liter of the preserved sample into a 2-liter separatory funnel.

    • Check the pH and adjust to 2 or lower if necessary.

    • Add 60 mL of methylene chloride to the separatory funnel.

    • Shake the funnel vigorously for 2 minutes.

    • Allow the organic layer to separate from the water phase.

    • Drain the methylene chloride extract into a flask.

    • Repeat the extraction two more times using fresh portions of methylene chloride.

    • Combine the three methylene chloride extracts.

  • Drying and Concentration:

    • Dry the combined extract by passing it through a drying column containing anhydrous sodium sulfate.

    • Concentrate the extract to a volume of 1-2 mL using a Kuderna-Danish (K-D) apparatus.

  • Gas Chromatography Analysis:

    • Inject 2-5 µL of the concentrated extract into the GC.

    • Use a GC equipped with an appropriate column and a flame ionization detector (FID).

    • Identify individual phenols by comparing their retention times with those of known standards.

    • Quantify the phenols by comparing the peak areas or heights to a calibration curve prepared from standards.

Data Presentation

The quantitative data for the described methods are summarized in the tables below for easy comparison.

Table 1: Performance Characteristics of the Spectrophotometric Method (EPA 420.1)

ParameterValueReference
Detection Limit (without extraction)> 50 µg/L[6][7]
Detection Limit (with chloroform extraction)5 µg/L[6][7]
Wavelength (Direct)510 nm[6]
Wavelength (Extraction)460 nm[8]
Holding Time24 hours[6]

Table 2: Performance Characteristics of the Gas Chromatography Method (EPA 604)

ParameterValueReference
DetectorFlame Ionization Detector (FID)[2][4]
Confirmation DetectorElectron Capture Detector (ECD)[2][4]
Method Detection Limit (MDL)Varies by compound (see Table 1 in source)[2]
Holding Time (Sample)7 days until extraction[3]
Holding Time (Extract)40 days until analysis[3]

Interferences

Spectrophotometric Method:

  • Sulfur compounds can interfere but are eliminated by acidification and aeration.[7]

  • Oxidizing agents can cause low results and should be removed during sampling.[7]

  • The color response of different phenolic compounds to 4-aminoantipyrine varies, so results are reported as this compound equivalents.[6]

Gas Chromatography Method:

  • Contamination from glassware and reagents can be a source of interference.[4]

  • Non-target compounds extracted from the sample matrix with similar retention times can interfere. This can be mitigated by the derivatization and cleanup procedure.[4]

  • A basic sample wash can significantly reduce the recovery of this compound and 2,4-dimethylthis compound.[4]

Quality Control

A formal quality control program is essential for generating reliable data. This should include:

  • Initial Demonstration of Capability: To demonstrate that the laboratory can perform the method within acceptable limits of precision and accuracy.

  • Method Blanks: An aliquot of reagent water treated as a sample to check for contamination.

  • Spiked Samples: A known amount of a standard is added to a sample to assess method performance in the sample matrix.

  • Calibration: Regular calibration of the analytical instruments with standards.

References

Application Notes and Protocols: The Use of Phenol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenol (B47542), a versatile aromatic compound, serves as a crucial starting material and key intermediate in the synthesis of a wide array of pharmaceutical drugs.[1][2][3] Its reactivity and availability make it an economical precursor for building more complex molecular architectures. These application notes provide detailed protocols and data for the synthesis of three important pharmaceutical intermediates derived from this compound: Salicylic (B10762653) Acid, Paracetamol, and Phenoxyacetic Acid.

Synthesis of Salicylic Acid

Salicylic acid is a key intermediate in the production of aspirin, one of the most widely used analgesic and anti-inflammatory drugs.[4][5] It is also used in various dermatological preparations. The primary industrial methods for its synthesis from this compound are the Kolbe-Schmitt reaction and the Reimer-Tiemann reaction.[6][7]

Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction involves the carboxylation of sodium phenoxide with carbon dioxide under pressure and heat.[6][8] The regioselectivity of the carboxylation is sensitive to the reaction conditions.

Table 1: Quantitative Data for the Kolbe-Schmitt Reaction

ProductBaseTemperaturePressureMajor IsomerReference
Salicylic AcidNaOH125 °C100 atmortho[6][8]
4-Hydroxybenzoic AcidKOHHigher Temp.100 atmpara[6]
Salicylic AcidK₂CO₃190 °C8 MPaortho[9]
Experimental Protocol: Kolbe-Schmitt Reaction for Salicylic Acid
  • Preparation of Sodium Phenoxide: In a suitable reaction vessel, dissolve this compound in an aqueous solution of sodium hydroxide (B78521) to form sodium phenoxide.[6]

  • Drying: Remove the water completely to obtain dry sodium phenoxide. This step is crucial as the presence of water can reduce the yield.[10]

  • Carboxylation: Heat the dry sodium phenoxide to 125°C in an autoclave. Introduce carbon dioxide under a pressure of 100 atm.[6][8] Maintain these conditions for several hours.

  • Acidification: After the reaction is complete, cool the reaction mixture and treat it with sulfuric acid to precipitate salicylic acid.[6]

  • Purification: The crude salicylic acid can be purified by recrystallization from hot water.

Kolbe_Schmitt_Reaction This compound This compound SodiumPhenoxide Sodium Phenoxide This compound->SodiumPhenoxide + NaOH NaOH NaOH SalicylateIntermediate Salicylate Intermediate SodiumPhenoxide->SalicylateIntermediate + CO₂ CO2 CO₂ (125°C, 100 atm) SalicylicAcid Salicylic Acid SalicylateIntermediate->SalicylicAcid + H₂SO₄ H2SO4 H₂SO₄

Caption: Kolbe-Schmitt reaction pathway for salicylic acid synthesis.

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction produces salicylaldehyde (B1680747) from this compound, which can then be oxidized to salicylic acid. A variation of this reaction using carbon tetrachloride instead of chloroform (B151607) can directly yield salicylic acid.[7][11][12]

Table 2: Reimer-Tiemann Reaction Variants for Salicylic Acid Synthesis

Reactant with this compoundIntermediate ProductFinal ProductReference
Chloroform (CHCl₃), NaOHSalicylaldehydeSalicylic Acid (via oxidation)[4][7]
Carbon Tetrachloride (CCl₄), NaOH-Salicylic Acid[7][11][13]
Experimental Protocol: Reimer-Tiemann Reaction for Salicylic Acid (using CCl₄)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in an aqueous solution of sodium hydroxide.[13]

  • Addition of Carbon Tetrachloride: Slowly add carbon tetrachloride to the reaction mixture while stirring vigorously. The reaction is typically carried out in a biphasic system.[7][13]

  • Reflux: Heat the mixture to reflux at approximately 60°C for several hours.[13] The reaction can be exothermic, so careful temperature control is necessary.[7]

  • Acidification: After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the salicylic acid.[13]

  • Purification: Isolate the product by filtration and purify by recrystallization.

Reimer_Tiemann_Reaction This compound This compound SodiumPhenoxide Sodium Phenoxide This compound->SodiumPhenoxide + NaOH NaOH NaOH Intermediate Intermediate SodiumPhenoxide->Intermediate + CCl₄ CCl4 CCl₄, NaOH (60°C) SalicylicAcid Salicylic Acid Intermediate->SalicylicAcid + HCl HCl HCl (acidification)

Caption: Reimer-Tiemann reaction for direct synthesis of salicylic acid.

Synthesis of Paracetamol (Acetaminophen)

Paracetamol is a widely used analgesic and antipyretic.[14] A common synthetic route starts from this compound and proceeds through nitration, separation of isomers, reduction of the nitro group, and finally acetylation.[14][15]

Table 3: Quantitative Data for Paracetamol Synthesis from this compound

StepReactantsConditionsProductYieldReference
NitrationThis compound, NaNO₃, H₂SO₄< 20 °C, 2 hourso- and p-nitrothis compoundMixture[14][15]
Reductionp-nitrothis compound, NaBH₄, Pd/C~15 °Cp-aminothis compoundHigh[14]
Acetylationp-aminothis compound, Acetic Anhydride (B1165640)60 °CParacetamolHigh[14]
Experimental Protocol: Three-Step Synthesis of Paracetamol

Step 1: Nitration of this compound

  • In a flask cooled in an ice bath, dissolve sodium nitrate (B79036) in water.[14][15]

  • Slowly add concentrated sulfuric acid while keeping the temperature below 20°C.[14][15]

  • Gradually add this compound to the mixture, ensuring the temperature does not exceed 20°C.[14][15]

  • Stir the reaction mixture for 2 hours at room temperature.[14] This will produce a mixture of o-nitrothis compound and p-nitrothis compound.

  • Separate the isomers by steam distillation. o-nitrothis compound is steam volatile, while p-nitrothis compound is not.[15]

Step 2: Reduction of p-Nitrothis compound to p-Aminothis compound

  • In an Erlenmeyer flask, dissolve sodium hydroxide in deionized water and cool to room temperature.[14]

  • Add sodium borohydride (B1222165) (NaBH₄) and a catalytic amount of 5% Palladium on carbon (Pd/C).[14]

  • Cool the mixture in an ice/salt bath to -12°C.[14]

  • Slowly add the p-nitrothis compound while maintaining the temperature around 15°C.[14]

  • After the addition is complete, continue stirring at room temperature for another 15 minutes.[14]

  • The product, p-aminothis compound, can be isolated after work-up.

Step 3: Acetylation of p-Aminothis compound

  • In an Erlenmeyer flask, suspend p-aminothis compound in water.[14]

  • Add acetic anhydride dropwise while stirring.[14]

  • Heat the mixture in a water bath at 60°C until the solid completely dissolves.[14]

  • Continue stirring for an additional 10 minutes, then cool the solution in an ice bath until crystallization occurs.[14]

  • Filter the crude paracetamol crystals under vacuum.[14]

  • The final product can be purified by recrystallization.

Paracetamol_Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Acetylation This compound This compound Nitration Nitration (NaNO₃, H₂SO₄) This compound->Nitration IsomerMix o- and p-nitrothis compound Mixture Nitration->IsomerMix Separation Isomer Separation (Steam Distillation) IsomerMix->Separation p_Nitrothis compound p-Nitrothis compound Separation->p_Nitrothis compound Reduction Reduction (NaBH₄, Pd/C) p_Aminothis compound p-Aminothis compound Reduction->p_Aminothis compound Acetylation Acetylation (Acetic Anhydride) p_Nitrophenol_ref->Reduction Paracetamol Paracetamol Acetylation->Paracetamol p_Aminophenol_ref->Acetylation

Caption: Experimental workflow for the synthesis of Paracetamol from this compound.

Synthesis of Phenoxyacetic Acid

Phenoxyacetic acid and its derivatives are important intermediates for herbicides and pharmaceuticals.[16] The synthesis involves the reaction of this compound with monochloroacetic acid in the presence of a base.[16][17]

Table 4: Quantitative Data for Phenoxyacetic Acid Synthesis

ReactantsBaseSolventTemperatureTimeYieldReference
This compound, Monochloroacetic AcidNaOHWater, Ethanol102 °C (Reflux)5 hours75%[17]
Sodium Phenolate, Sodium Chloroacetate (B1199739)-WaterHot-High[16]
Experimental Protocol: Synthesis of Phenoxyacetic Acid
  • Preparation of Sodium Chloroacetate: In an ice water bath, dissolve monochloroacetic acid in deionized water and adjust the pH to 8-9 with a 30% NaOH solution.[17]

  • Preparation of Sodium Phenoxide: In a separate flask, dissolve NaOH in a mixture of deionized water and ethanol. Slowly add this compound with constant stirring.[17]

  • Reaction: After stirring for 20 minutes, add the sodium chloroacetate solution to the sodium phenoxide solution.[17]

  • Reflux: Heat the mixture to reflux at 102°C for 5 hours.[17]

  • Acidification and Precipitation: Cool the mixture to room temperature and adjust the pH to 1-2 with 2.0 M HCl to precipitate the crude phenoxyacetic acid.[17]

  • Purification:

    • Filter the precipitate and wash it with dilute hydrochloric acid.[17]

    • Disperse the crude product in hot deionized water and adjust the pH to 8.0 with a saturated potassium carbonate solution.[17]

    • Filter the solution and collect the filtrate.[17]

    • Re-precipitate the pure phenoxyacetic acid by adjusting the pH of the filtrate to 1-2 with 2.0 M HCl.[17]

    • Filter, wash with dilute hydrochloric acid, and dry the final product.[17]

Phenoxyacetic_Acid_Synthesis This compound This compound SodiumPhenoxide Sodium Phenoxide This compound->SodiumPhenoxide + NaOH MonochloroaceticAcid Monochloroacetic Acid SodiumChloroacetate Sodium Chloroacetate MonochloroaceticAcid->SodiumChloroacetate + NaOH NaOH NaOH ReactionMix Reaction Mixture SodiumPhenoxide->ReactionMix SodiumChloroacetate->ReactionMix Reflux Reflux (102°C, 5h) ReactionMix->Reflux Acidification Acidification (HCl) Reflux->Acidification PhenoxyaceticAcid Phenoxyacetic Acid Acidification->PhenoxyaceticAcid

Caption: Synthesis pathway of Phenoxyacetic Acid from this compound.

Conclusion

This compound remains a cornerstone in the synthesis of valuable pharmaceutical intermediates. The protocols outlined above for the synthesis of salicylic acid, paracetamol, and phenoxyacetic acid demonstrate the versatility of this compound as a starting material. The choice of synthetic route and reaction conditions allows for the selective and efficient production of these key building blocks for the pharmaceutical industry. Careful control of reaction parameters is essential to maximize yield and purity, as indicated in the provided data and protocols.

References

Application Notes and Protocols: Phenol as a Reagent in Colorimetric Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for key colorimetric assays that utilize phenol (B47542) or phenolic compounds as reagents. The information is intended to guide researchers in selecting and performing the appropriate assay for their specific analytical needs.

This compound-Sulfuric Acid Method for Total Carbohydrate Quantification

The this compound-Sulfuric Acid method is a simple, rapid, and reliable colorimetric assay for the determination of total carbohydrates.[1][2] It is widely used for the quantification of mono-, di-, oligo-, and polysaccharides.[1][2] The reaction is based on the dehydration of carbohydrates by concentrated sulfuric acid to form furfural (B47365) (from pentoses) or hydroxymethylfurfural (from hexoses), which then react with this compound to produce a yellow-gold colored complex.[2]

Quantitative Data
ParameterValueReference(s)
Wavelength of Max. Absorbance (λmax) 490 nm (for hexoses), 480 nm (for pentoses)[2]
Accuracy Within ±2% under proper conditions[2]
Stability The color is stable for several hours.[2]
Standard Glucose is commonly used for hexoses.[2][3]
Experimental Protocol

Materials:

  • 5% (w/v) this compound solution: Dissolve 50 g of reagent grade this compound in distilled water and dilute to 1 liter.[4]

  • 96% Sulfuric acid (reagent grade).[4]

  • Standard carbohydrate solution (e.g., 100 µg/mL glucose in distilled water).[4]

  • Sample solution.

Procedure:

  • Pipette 1.0 mL of the sample or standard solution into a clean, dry test tube. A blank should be prepared using 1.0 mL of distilled water.[4]

  • Add 1.0 mL of 5% this compound solution to each tube and mix well by vortexing.[2][4]

  • Carefully and rapidly add 5.0 mL of concentrated sulfuric acid to each tube, directing the stream of acid onto the liquid surface to ensure rapid mixing and heat generation.[2][3]

  • Allow the tubes to stand for 10 minutes at room temperature.[2][3]

  • After 10 minutes, shake the tubes and place them in a water bath at 25-30°C for 20 minutes to allow for color development.[2][4]

  • Measure the absorbance of the solutions at 490 nm (for hexoses) or 480 nm (for pentoses) using a spectrophotometer, after zeroing with the blank.[2]

  • Construct a standard curve by plotting the absorbance values of the standards against their known concentrations.

  • Determine the carbohydrate concentration in the sample by interpolating its absorbance value on the standard curve.

Reaction Workflow

Phenol_Sulfuric_Acid_Workflow cluster_prep Sample & Reagent Preparation cluster_reaction Reaction Steps cluster_analysis Analysis Sample Carbohydrate Sample Mix1 Mix Sample/Standard with this compound Sample->Mix1 Standard Carbohydrate Standard Standard->Mix1 This compound 5% this compound Solution This compound->Mix1 H2SO4 Conc. Sulfuric Acid Add_H2SO4 Add Sulfuric Acid (Rapidly) H2SO4->Add_H2SO4 Mix1->Add_H2SO4 Incubate1 Incubate at RT (10 min) Add_H2SO4->Incubate1 Incubate2 Incubate in Water Bath (25-30°C, 20 min) Incubate1->Incubate2 Measure_Abs Measure Absorbance (490 nm or 480 nm) Incubate2->Measure_Abs Std_Curve Generate Standard Curve Measure_Abs->Std_Curve Quantify Quantify Sample Concentration Measure_Abs->Quantify Std_Curve->Quantify

Caption: Workflow for the this compound-Sulfuric Acid assay.

Folin-Ciocalteu Method for Total Phenolic Content

The Folin-Ciocalteu (F-C) assay is a widely used method for determining the total phenolic content in various samples, including food and biological materials.[5][6] The principle of this assay is the reduction of the phosphomolybdic-phosphotungstic acid complex in the F-C reagent by phenolic compounds in an alkaline medium, resulting in a blue-colored complex.[7][8] It is important to note that the F-C reagent is not specific to phenols and can be reduced by other non-phenolic substances like ascorbic acid and some amino acids.[7][9]

Quantitative Data
ParameterValueReference(s)
Wavelength of Max. Absorbance (λmax) ~760-765 nm[7][10]
Reaction pH Alkaline (typically ~10)[7]
Standard Gallic acid or Tannic acid[6][10]
Incubation Time 30 minutes to 2 hours[10]
Incubation Temperature Room temperature or 40°C[10]
Experimental Protocol

Materials:

  • Folin-Ciocalteu reagent (2N).[10]

  • 20% (w/v) Sodium carbonate (Na₂CO₃) solution.[6]

  • Standard solution (e.g., Gallic acid, 0.5 mg/mL).[10]

  • Sample extract.

Procedure:

  • Pipette 20 µL of the sample, standard, or blank (distilled water) into separate cuvettes or microplate wells.[10]

  • Add 1.58 mL of distilled water to each cuvette/well.[10]

  • Add 100 µL of the Folin-Ciocalteu reagent to each cuvette/well and mix thoroughly.[10]

  • Allow the mixture to react for a period between 30 seconds and 8 minutes.[10]

  • Add 300 µL of the 20% sodium carbonate solution to each cuvette/well and mix immediately.[10]

  • Incubate the reactions at 20°C for 2 hours or at 40°C for 30 minutes in the dark.[10]

  • Measure the absorbance of the solutions at 765 nm against the blank.[10]

  • Construct a standard curve using the absorbance values of the gallic acid standards.

  • Calculate the total phenolic content of the sample, typically expressed as gallic acid equivalents (GAE).[11]

Signaling Pathway

Folin_Ciocalteu_Pathway This compound Phenolic Compound (or other reducing agent) Blue_Complex Reduced F-C Reagent (Blue Complex) This compound->Blue_Complex Reduction FC_Reagent Folin-Ciocalteu Reagent (Phosphomolybdate-Phosphotungstate) FC_Reagent->Blue_Complex is reduced Alkaline Alkaline Conditions (Na₂CO₃) Alkaline->Blue_Complex facilitates reaction Measurement Absorbance at ~765 nm Blue_Complex->Measurement

Caption: Reaction mechanism of the Folin-Ciocalteu assay.

Gibbs Reagent Method for this compound Detection

The Gibbs method is a colorimetric assay used for the detection and quantification of specific phenolic compounds, particularly those with an unsubstituted para-position.[7][12] The Gibbs reagent, 2,6-dichloro-p-benzoquinone-4-chloroimine, reacts with phenols in an alkaline medium to form a colored indothis compound (B113434) product.[7] The color of the resulting indothis compound can vary depending on the structure of the this compound.[7]

Quantitative Data
ParameterValueReference(s)
Wavelength of Max. Absorbance (λmax) Varies (typically 400-650 nm)[7]
Reaction pH Alkaline (typically pH 8.0-10.0)[7][13]
Specificity High for phenols with an unsubstituted para-position[7]
Detection Limit As low as 1 µmol/L (with mass spectrometric detection)[12][14]
Experimental Protocol

Materials:

  • Gibbs reagent (e.g., 0.4% w/v in ethanol).[15]

  • Alkaline buffer (e.g., borate (B1201080) buffer, pH 9.4).[14]

  • Phenolic standard solution.

  • Sample solution.

Procedure:

  • Prepare the sample and standard solutions in an appropriate solvent.

  • In a test tube, mix the sample or standard solution with the alkaline buffer.

  • Add the Gibbs reagent solution to the mixture. The final concentration of the reagent and the reaction time will depend on the specific this compound being analyzed and should be optimized.

  • Allow the reaction to proceed at a controlled temperature. The rate of color formation is pH-dependent, being faster at higher pH.[13]

  • Measure the absorbance of the resulting indothis compound at its specific λmax.

  • Create a standard curve by plotting the absorbance of the standards against their concentrations.

  • Determine the concentration of the specific this compound in the sample from the standard curve.

Logical Relationship Diagram

Gibbs_Reaction_Logic cluster_reactants Reactants & Conditions cluster_products Product & Analysis This compound This compound with Unsubstituted para-position Indothis compound Colored Indothis compound Product This compound->Indothis compound Gibbs_Reagent Gibbs Reagent (2,6-dichloro-p-benzoquinone-4-chloroimine) Gibbs_Reagent->Indothis compound Alkaline_pH Alkaline pH Alkaline_pH->Indothis compound catalyzes Spectro Spectrophotometric Measurement Indothis compound->Spectro

Caption: Logical flow of the Gibbs reagent reaction.

4-Aminoantipyrine (B1666024) (4-AAP) Method for this compound Analysis

The 4-aminoantipyrine (4-AAP) method is a widely used colorimetric technique for the determination of phenols in aqueous solutions.[16] The method is based on the reaction of phenols with 4-AAP in the presence of an alkaline oxidizing agent, typically potassium ferricyanide (B76249), to form a red-colored antipyrine (B355649) dye.[16] This method is advantageous due to its speed, ease of use, and the stability of the reagents.[16]

Quantitative Data
ParameterValueReference(s)
Wavelength of Max. Absorbance (λmax) 460-520 nm[17][18]
Reaction pH Alkaline (pH 9.8-10.2)
Working Range 2 to 500 µg/L[18]
Specificity Blocked by substitution at the para-position by certain groups (alkyl, aryl, nitro, etc.)[19]
Experimental Protocol

Materials:

  • 4-Aminoantipyrine solution (e.g., 0.65 g/L in distilled water).[18]

  • Alkaline buffer (e.g., ammonium (B1175870) hydroxide-ammonium chloride buffer to achieve pH 9.8-10.2).[19]

  • Potassium ferricyanide solution (oxidizing agent).

  • This compound standard solution.

  • Sample solution.

Procedure:

  • Adjust the pH of the sample and standard solutions to the optimal range of 9.8-10.2 using the alkaline buffer.

  • To a specific volume of the pH-adjusted sample or standard, add the 4-aminoantipyrine solution and mix well.[17]

  • Add the potassium ferricyanide solution to initiate the color-forming reaction and mix again.[17]

  • Allow the reaction to proceed for a defined period (e.g., 3 minutes).[17]

  • For increased sensitivity, the resulting antipyrine dye can be extracted into an organic solvent like chloroform.[16][17]

  • Measure the absorbance of the aqueous solution or the organic extract at the λmax (typically around 460-520 nm).[17][18]

  • Prepare a standard curve by plotting the absorbance of the standards against their concentrations.

  • Determine the this compound concentration in the sample from the standard curve.

Experimental Workflow

Four_AAP_Workflow Start Start with Aqueous This compound Sample/Standard pH_Adjust Adjust pH to 9.8-10.2 Start->pH_Adjust Add_4AAP Add 4-Aminoantipyrine Solution pH_Adjust->Add_4AAP Add_Oxidant Add Potassium Ferricyanide (Oxidizing Agent) Add_4AAP->Add_Oxidant Color_Dev Color Development (Antipyrine Dye Formation) Add_Oxidant->Color_Dev Measure Measure Absorbance (460-520 nm) Color_Dev->Measure Quantify Quantify this compound Concentration Measure->Quantify

References

Application Notes and Protocols for the Safe Handling and Disposal of Phenol Waste

Author: BenchChem Technical Support Team. Date: December 2025

Version: 1.0

Introduction to Phenol (B47542) Hazards

This compound, also known as carbolic acid, is an aromatic organic compound widely used in research for applications such as tissue preservation and DNA/RNA extraction.[1][2] Despite its utility, this compound presents significant health hazards that necessitate strict handling and disposal protocols.[3][4] It is a highly corrosive and toxic substance that can cause severe chemical burns and systemic toxicity upon exposure.[1][2][3]

Exposure can occur through skin contact, inhalation, ingestion, and eye contact.[3][5] this compound is readily absorbed through the skin, and toxic, even fatal, amounts can be absorbed through relatively small areas.[2][3][4] A unique danger of this compound is its local anesthetic effect, which can cause severe tissue damage without initial pain.[2][3][4] The skin may turn white upon contact, with severe burns developing later.[3][4] Systemic effects of exposure can damage the central nervous system, liver, and kidneys.[1][3] There is also evidence that this compound may be a mutagen.[2][3]

Engineering Controls and Safe Work Practices

To minimize the risk of exposure, a combination of engineering controls and safe work practices must be implemented.

  • Fume Hoods : All procedures involving concentrated this compound solutions, heating this compound, or those with a high potential for aerosol generation must be performed in a certified chemical fume hood.[1][3][6][7][8] This provides critical protection from inhaling hazardous vapors.[9]

  • Designated Areas : Laboratories should designate specific areas for this compound storage and use to prevent cross-contamination and accidental exposure.[6] These areas should be clearly marked with appropriate warning signs.

  • Minimization : Always use the smallest quantity of this compound necessary for the experiment.[6] If possible, purchase pre-prepared solutions to avoid handling pure, crystalline this compound.[8]

  • Storage : this compound should be stored in a cool, dry, well-ventilated area, away from heat sources and incompatible materials such as strong oxidizers, strong bases, and certain metals.[3][4][6][8] Containers should be kept tightly sealed, protected from light, and stored below eye level.[1][4][6] It is recommended to use shatter-resistant secondary containment.[6]

Data Presentation: Exposure Limits and Hazard Data

Quantitative data provides a clear basis for risk assessment and the implementation of safety measures. The following tables summarize key exposure limits and hazard information for this compound.

Table 1: Occupational Exposure Limits for this compound

Agency Exposure Limit Duration
OSHA (PEL) 5 ppm 8-hour time-weighted average
NIOSH (REL) 5 ppm 10-hour time-weighted average
NIOSH (STEL) 15.6 ppm 15-minute short-term exposure limit
Source: New Jersey Department of Health[10]

Table 2: Recommended Personal Protective Equipment (PPE) for this compound Handling

Protection Type Specification Use Case
Hand Protection Double-layered nitrile gloves or thicker (8mil) nitrile gloves. Incidental contact with dilute solutions (<10%).[1]
Utility-grade neoprene or butyl rubber gloves over nitrile gloves. Handling concentrated solutions or when splashes are likely.[1][4][6]
Eye/Face Protection ANSI-approved safety glasses. Mandatory for all this compound handling.[1]
Chemical splash goggles and/or a face shield. Required when there is a potential for splashes.[1][6]
Body Protection Fully buttoned lab coat, long pants, and closed-toe shoes. Minimum requirement for any laboratory work with this compound.[1][11]
Butyl rubber or neoprene apron over the lab coat. Recommended when a splash to the body is likely.[1][11]
Sources: Yale Environmental Health & Safety, University of Michigan EHS, UC Berkeley EHS, UNM Chemistry[1][4][6][11]

Table 3: Physical and Chemical Hazard Data for this compound

Property Value Notes
Appearance Colorless to pink crystalline solid or thick liquid.[3]
Odor Sweet, tar-like odor.[3][9] Odor threshold is ~0.05 ppm, providing adequate warning of vapor presence.[2]
Solubility in Water 84.2 g / 1000 mL.[12] The sodium salt, sodium phenoxide, is much more water-soluble.[12]
Flammability Combustible solid.[12] Produces flammable vapors when heated.[3]
Explosive Limits in Air 3% to 10%.[3][12] The range of vapor concentration in the air that can lead to an explosion.
Acute Toxicity Ingestion of as little as 1 gram can be fatal.[3][4] Death has been reported from skin exposure to 25% or more of body surface area.[2]
Sources: UC Berkeley EHS, Western Washington University EHS, Wikipedia, UNM Chemistry[2][3][9][12]

Visualizations: Workflows and Decision Trees

Diagrams are provided to visually represent key processes for handling this compound safely.

G cluster_prep Preparation & Handling cluster_waste Waste Management cluster_disposal Disposal procure Procure Minimum Quantity store Store Safely (Cool, Dry, Ventilated) procure->store don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) store->don_ppe fume_hood Work in Chemical Fume Hood don_ppe->fume_hood decontaminate Decontaminate Work Area (Soap & Water) fume_hood->decontaminate segregate Segregate Waste Streams decontaminate->segregate liquid_waste Liquid this compound Waste (Labeled, Sealed Container) segregate->liquid_waste solid_waste Contaminated Solids (Gloves, Tubes, Tips) segregate->solid_waste pickup Request Hazardous Waste Pickup liquid_waste->pickup solid_waste->pickup

Caption: this compound Handling and Waste Disposal Workflow.

G action action decision decision stop stop start This compound Spill Occurs spill_size Spill > 50 mL? start->spill_size small_spill Small Spill (<50 mL) alert_area Alert Personnel in Immediate Area spill_size->alert_area No large_spill Large Spill (>50 mL) evacuate Evacuate Laboratory Close Doors spill_size->evacuate Yes don_ppe Don PPE (Neoprene/Butyl Gloves, Goggles) alert_area->don_ppe absorb Cover/Absorb Spill (Vermiculite, Pads) don_ppe->absorb collect Collect Residue into Waste Container absorb->collect clean_area Clean Area with Soap and Water collect->clean_area dispose Dispose of as Hazardous Waste clean_area->dispose call_ehs Call EHS / Emergency Response evacuate->call_ehs prevent_entry Prevent Entry call_ehs->prevent_entry

Caption: this compound Spill Response Decision Tree.

G start Skin Exposure Occurs call_help Yell for Assistance Call 911 for Significant Exposure start->call_help remove_clothing Immediately Remove Contaminated Clothing call_help->remove_clothing peg_avail Is Polyethylene (B3416737) Glycol (PEG 300/400) Available? remove_clothing->peg_avail apply_peg Repeatedly Swab Area with PEG Using Fresh Gauze peg_avail->apply_peg Yes use_shower Use Emergency Shower or Drench Hose Immediately peg_avail->use_shower No continue_peg Continue Until Medical Assistance Arrives apply_peg->continue_peg seek_medical Seek Medical Attention for ALL Exposures continue_peg->seek_medical rinse Rinse for at Least 15 Minutes use_shower->rinse rinse->seek_medical

Caption: First Aid for this compound Skin Exposure.

Protocols

The following protocols provide step-by-step instructions for the safe handling and disposal of this compound waste.

Protocol for Routine Handling and Use of this compound
  • Preparation : Before starting work, ensure an emergency eyewash and safety shower are accessible within a 10-second travel time.[1][3][4][6] Verify that a first aid kit containing polyethylene glycol (PEG) 300 or 400 and a spill kit are available.[8][9]

  • Personal Protective Equipment (PPE) : Don all required PPE as specified in Table 2, including a lab coat, appropriate gloves (e.g., neoprene or butyl rubber over nitrile for concentrated this compound), and chemical splash goggles.[1][6][8]

  • Engineering Controls : Perform all work with concentrated this compound, including making dilutions, inside a certified chemical fume hood.[1][3][6][7]

  • Handling : Keep all containers of this compound tightly closed when not in use.[6][9] Use the minimum amount required for the procedure.[6]

  • Post-Handling : After work is complete, wipe down the work area with soap and water.[6]

  • Doffing PPE : Remove PPE carefully, avoiding self-contamination.

  • Hygiene : Wash hands and forearms thoroughly with soap and water before leaving the laboratory.[3][4][9]

Protocol for this compound Waste Management

This compound waste is classified as hazardous waste and must not be disposed of down the sink or in regular trash.[6][7]

  • Waste Segregation :

    • Liquid this compound Waste : Collect all aqueous solutions, buffers, and this compound-chloroform mixtures in a dedicated, leak-proof, and shatter-resistant container.[1][13][14] The container must be clearly labeled "Hazardous Waste: this compound" and list all constituents.[4][7]

    • Solid this compound Waste : Collect all contaminated disposable items, such as pipette tips, tubes, and gloves, in a separate, sealable, puncture-proof container.[1][7] This container must also be labeled "Hazardous Waste: this compound Contaminated Debris." Do not place these items in biohazard bags.[1][2]

  • Container Management :

    • Affix a hazardous waste label to the container as soon as the first drop of waste is added.[7][15]

    • Keep waste containers closed at all times, except when actively adding waste.[7]

    • Store waste containers in a designated secondary containment bin, away from incompatible materials.[6][9]

  • Disposal :

    • When the waste container is 90% full, seal it and arrange for pickup by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.[7]

Experimental Protocol: Small this compound Spill Cleanup (<50 mL)

This protocol applies to spills of 50 mL or less and should only be performed by trained laboratory personnel.[3][4]

  • Alert : Immediately alert others in the immediate area of the spill.[1][9]

  • PPE : Wear appropriate PPE, including chemical splash goggles, a lab coat, and heavy-duty gloves (e.g., utility-grade butyl or neoprene).[1][8]

  • Containment : Confine the spill to a small area using absorbent material like vermiculite (B1170534) or chemical spill pads.[1] Do not use paper towels initially for liquid spills as they can degrade.

  • Absorption : Cover the spill with an absorbent material. For crystalline this compound, carefully collect the crystals first, then wipe the residue with a 70% isopropanol (B130326) or ethanol (B145695) solution.[9]

  • Collection : Carefully collect all absorbent material and contaminated debris. Place it into a sealable, labeled hazardous waste container.[1][9]

  • Decontamination : Clean the spill area thoroughly with soap and water.[1]

  • Disposal : Dispose of the sealed waste container through the EHS hazardous waste program.

Emergency Protocol: Large this compound Spill Response (>50 mL)

This protocol applies to spills greater than 50 mL or any spill that is heated.[3]

  • Evacuate : Immediately evacuate all personnel from the laboratory.

  • Isolate : Close the laboratory doors to contain the vapors.

  • Notify : From a safe location, call your institution's emergency response number (e.g., EHS or campus police).[3][16] Provide details about the location, the chemical spilled (this compound), and the estimated quantity.

  • Secure : Prevent personnel from entering the spill area until the emergency response team arrives.

  • Assist : Provide the emergency responders with any relevant information, including the Safety Data Sheet (SDS) for this compound.

Emergency Protocol: First Aid for this compound Exposure

Immediate and proper first aid is critical to minimizing injury from this compound exposure.

  • Skin Exposure :

    • Rapid decontamination is crucial. Immediately remove all contaminated clothing.[1][9]

    • If available, repeatedly swab the affected area with low-molecular-weight polyethylene glycol (PEG 300 or PEG 400).[1][9][11] Continue until medical assistance arrives or the this compound odor is gone.[1]

    • If PEG is not available, flush the affected area with an emergency shower or drench hose for at least 15 minutes.[1][3][8]

    • Seek immediate medical attention for all skin exposures. [1][5] Anyone assisting should wear protective gloves and clothing.[1][11]

  • Eye Exposure :

    • Immediately flush the eyes with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelids open.[1][3][5][9]

    • Call 911 and seek immediate medical attention. [9][11]

  • Inhalation :

    • Move the victim to fresh air immediately.[1][3][5]

    • Call 911 and seek immediate medical attention. [1][9]

  • Ingestion :

    • Do NOT induce vomiting.[5][9]

    • Call 911 and seek immediate medical attention. [5][9]

References

Application of Immobilized Phenol for Enzyme Assays: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of immobilized enzymes for the detection and quantification of phenolic compounds offers significant advantages in terms of reusability, stability, and cost-effectiveness. This document provides detailed application notes and protocols for enzyme assays utilizing immobilized phenol-oxidizing enzymes, primarily focusing on peroxidase and tyrosinase. These assays are crucial in environmental monitoring, food quality control, and various stages of drug development.

Overview of Enzyme Assays with Immobilized this compound-Oxidizing Enzymes

Enzyme-based biosensors for This compound (B47542) detection typically rely on the catalytic activity of enzymes like horseradish peroxidase (HRP) and tyrosinase. These enzymes catalyze the oxidation of this compound in the presence of an oxidizing agent (for HRP) or molecular oxygen (for tyrosinase), leading to the formation of a detectable product. Immobilization of these enzymes on various solid supports enhances their operational stability and allows for their repeated use.

The general principle involves the enzymatic conversion of this compound to a product that can be measured either spectrophotometrically or electrochemically. In spectrophotometric assays, the product is often a colored compound. In electrochemical assays, the change in current due to the reduction or oxidation of the enzymatic reaction products is measured.

Quantitative Data Summary

The performance of different immobilized enzyme systems for this compound detection can be compared based on key kinetic and analytical parameters.

EnzymeImmobilization SupportDetection MethodLinear RangeLimit of Detection (LOD)Key Findings
PeroxidaseCaCO3 microparticlesSpectrophotometric700 ng/mL - 14 µg/mLNot SpecifiedThe immobilization process did not significantly affect the Vmax and Km values. The system is reusable.[1][2][3]
TyrosinaseGraphene-decorated gold nanoparticle/chitosanElectrochemical (DPV)0.05 - 15 µM0.016 µMThe biosensor demonstrated good reproducibility, selectivity, and stability for at least one month.[4][5]
This compound HydroxylaseClark oxygen electrodeElectrochemical0.5 - 50 µMNot SpecifiedThe electrode is stable for at least 150 assays and provides a rapid response within 30 seconds.[6]
TyrosinaseGranular Activated Carbon (GAC)Not Specified--Achieved this compound concentration below 0.5 mg/L for initial concentrations of 10 mg/L.[7]
TyrosinaseActivated Chitosan Beads (ACBs)Not Specified--Conformed solutions with initial this compound concentrations of 40 mg/L to below the required limit.[7]
Horseradish Peroxidase (HRP)Mesoporous molecular sieves (Al-MCM-41)Not Specified--Immobilization increased the half-life of the enzyme significantly at 50 °C and 60 °C.[8]

Table 1: Comparison of Immobilized Enzyme Systems for this compound Assays.

Enzyme StateVmax (µM/min)Km (µM)
Native Peroxidase109994
CaCO3-immobilized Peroxidase93.5956

Table 2: Kinetic Parameters of Native and Immobilized Peroxidase.[1][2][3]

Experimental Protocols

Spectrophotometric Assay of this compound using Peroxidase Immobilized on CaCO3

This protocol describes the determination of this compound concentration using a colorimetric assay based on peroxidase immobilized on calcium carbonate microparticles.

Materials:

  • Peroxidase immobilized on CaCO3 microspherulites

  • This compound standard solutions

  • 0.1 M Phosphate-buffered saline (PBS), pH 7.2

  • 4-Aminoantipyrine (4-AAP) solution (0.3 mmol/L in PBS)

  • Hydrogen peroxide (H2O2) solution (4.68 mmol/L in PBS)

  • Spectrophotometer

  • Centrifuge

Procedure:

  • Prepare a reaction mixture by adding the following to a microcentrifuge tube:

    • Sufficient 0.1 M PBS (pH 7.2) to reach a final volume of 1 mL.

    • A specific amount of CaCO3 microspherulites with immobilized peroxidase (e.g., 2.7 x 10^6 particles, equivalent to 2.9 µg/mL of enzyme).[2]

    • 4-Aminoantipyrine solution to a final concentration of 0.3 mmol/L.[2]

    • Hydrogen peroxide solution to a final concentration of 4.68 mmol/L.[2]

  • Add a known concentration of this compound standard or the sample containing this compound to the reaction mixture.

  • Incubate the mixture on a shaker for 10 minutes at 24 °C.[2]

  • Centrifuge the suspension (e.g., 10,000 x g for 1 minute) to pellet the CaCO3 microparticles.[2]

  • Measure the absorbance of the supernatant at 510 nm using a spectrophotometer.[2]

  • Construct a calibration curve by plotting the absorbance values against the corresponding this compound concentrations.

  • Determine the this compound concentration in the unknown sample by interpolating its absorbance value on the calibration curve.

Electrochemical Detection of this compound using Tyrosinase Immobilized on a Modified Electrode

This protocol outlines the fabrication of a tyrosinase-based biosensor and its application for the amperometric detection of this compound.

Materials:

  • Screen-Printed Carbon Electrode (SPCE)

  • Graphene-gold nanoparticle/chitosan (Gr-Au-Chit) nanocomposite

  • Tyrosinase solution (e.g., 1 mg/mL in 0.1 M PBS, pH 7.0)

  • Phosphate buffer solution (0.1 M, pH 7.0)

  • This compound standard solutions

  • Potentiostat with electrochemical software

Procedure:

Electrode Modification:

  • Prepare the Gr-Au-Chit nanocomposite suspension.

  • Drop-cast a small volume of the nanocomposite suspension onto the working area of the SPCE and allow it to dry.

  • Immobilize tyrosinase by drop-casting the enzyme solution onto the modified electrode surface and allowing it to dry.

Electrochemical Measurement:

  • Connect the modified SPCE to the potentiostat.

  • Place the electrode in an electrochemical cell containing a known volume of 0.1 M PBS (pH 7.0).

  • Perform electrochemical measurements, such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV), to obtain a baseline signal.

  • Add aliquots of this compound standard solution to the electrochemical cell and record the electrochemical response after each addition.

  • The enzymatic reaction of tyrosinase with this compound will produce electroactive species, resulting in a change in the current.

  • Plot the current response against the this compound concentration to generate a calibration curve.

  • Measure the this compound concentration in an unknown sample by measuring its current response and using the calibration curve.

Diagrams

Experimental_Workflow_Spectrophotometric_Assay cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_measurement Measurement cluster_analysis Data Analysis prep_mix Prepare Reaction Mixture (PBS, Immobilized Peroxidase, 4-AAP, H2O2) add_this compound Add this compound (Standard or Sample) prep_mix->add_this compound incubate Incubate (10 min, 24 °C) add_this compound->incubate centrifuge Centrifuge incubate->centrifuge measure_abs Measure Absorbance (510 nm) centrifuge->measure_abs calibration Construct Calibration Curve measure_abs->calibration determine_conc Determine this compound Concentration calibration->determine_conc

Caption: Workflow for Spectrophotometric this compound Assay.

Experimental_Workflow_Electrochemical_Assay cluster_fabrication Biosensor Fabrication cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis modify_electrode Modify Electrode with Nanocomposite immobilize_enzyme Immobilize Tyrosinase modify_electrode->immobilize_enzyme setup_cell Setup Electrochemical Cell with PBS immobilize_enzyme->setup_cell baseline Record Baseline Signal setup_cell->baseline add_this compound Add this compound Aliquots baseline->add_this compound record_response Record Current Response add_this compound->record_response Repeat calibration Generate Calibration Curve record_response->calibration determine_conc Determine Sample Concentration calibration->determine_conc Signaling_Pathway_Enzymatic_Detection cluster_peroxidase Peroxidase-Based Detection cluster_tyrosinase Tyrosinase-Based Detection Phenol_P This compound Phenoxy_Radical Phenoxy Radical Phenol_P->Phenoxy_Radical H2O2 H2O2 H2O2->Phenoxy_Radical Peroxidase Immobilized Peroxidase Peroxidase->Phenoxy_Radical Colored_Product Colored Product (Abs @ 510 nm) Phenoxy_Radical->Colored_Product AAP 4-AAP AAP->Colored_Product Phenol_T This compound o_Quinone o-Quinone Phenol_T->o_Quinone O2 O2 O2->o_Quinone Tyrosinase Immobilized Tyrosinase Tyrosinase->o_Quinone Current_Change Current Change o_Quinone->Current_Change Reduction Electrode Electrode Electrode->Current_Change

References

Application Notes: Synthesis of Phenoxy Resins Using Phenol-Derived Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenoxy resins, also known as polyhydroxy ethers, are a class of amorphous thermoplastic polymers characterized by their linear structure, high molecular weight, and the presence of repeating hydroxyl groups along the polymer backbone.[1][2] These resins are typically synthesized from the reaction of bisphenol A (a derivative of this compound) and epichlorohydrin (B41342).[1][3] The resulting polymers exhibit a unique combination of properties including excellent adhesion to a wide range of substrates, high toughness and ductility, good chemical resistance, and thermal stability.[1][4][5]

Unlike epoxy resins, which require a curing agent to cross-link, phenoxy resins are linear and do not need curing, although their abundant hydroxyl groups can be used for cross-linking reactions if desired.[1][6] Their versatility makes them valuable in high-performance applications such as coatings, adhesives, composites, and inks.[4][5] For researchers in drug development, the biocompatibility and film-forming properties of certain resin formulations can be explored for applications like taste masking, controlled release, and medical device coatings.[7]

Synthesis Methodologies

There are two primary methods for synthesizing high molecular weight phenoxy resins:

  • The Advancement or Fusion Process: This is the most common method, involving the reaction of a low molecular weight liquid or solid epoxy resin (such as the diglycidyl ether of bisthis compound A, or DGEBA) with a stoichiometric excess of bisthis compound A.[8][9] The reaction "advances" or extends the polymer chain to the desired high molecular weight.

  • The Taffy Process: This method involves the direct reaction of bisthis compound A with epichlorohydrin in the presence of a stoichiometric amount of caustic soda (NaOH).[10] By carefully controlling the ratio of reactants, high molecular weight polymers can be formed directly.[3]

This document will focus on providing detailed protocols for the Advancement process, as it offers excellent control over the final molecular weight.

Experimental Protocols

Protocol 1: Synthesis of High Molecular Weight Phenoxy Resin via Advancement Reaction

This protocol details the synthesis of a high molecular weight phenoxy resin by reacting a combination of liquid and solid bisthis compound A-based epoxy resins with bisthis compound A in a solvent system.[11][12]

Materials and Equipment:

  • Liquid Bisthis compound A Epoxy Resin (e.g., D.E.R. 331 type)

  • Solid Bisthis compound A Epoxy Resin (e.g., D.E.R. 671 type)

  • Bisthis compound A (BPA)

  • Methyl isobutyl ketone (MIBK) or a similar ketone/ether solvent[8]

  • Potassium Hydroxide (KOH) solution (40% w/v in water)

  • Phosphoric acid (to terminate the reaction)

  • 2000 mL four-neck, round-bottom flask

  • Mechanical stirrer, thermometer, condenser, and nitrogen inlet/outlet

  • Heating mantle

  • Gel Permeation Chromatograph (GPC) for in-process monitoring

Procedure:

  • Reactor Setup: Assemble the 2000 mL flask with the mechanical stirrer, thermometer, condenser, and nitrogen inlet. Ensure the setup is secure and allows for efficient stirring and temperature control.

  • Reactant Charging: Under a continuous nitrogen purge, charge the reactor with 55 parts by weight of liquid bisthis compound A epoxy resin, 195 parts by weight of solid bisthis compound A epoxy resin, and 65 parts by weight of bisthis compound A.[12]

  • Dissolution: Add 160 mL of MIBK solvent to the flask. Begin stirring and heat the mixture to 80°C to completely dissolve all reactants.[12]

  • Catalysis and Polymerization: Once the solution is homogeneous, add 4 parts by weight of the 40% KOH solution to catalyze the reaction. Increase the temperature to 90°C and maintain it for the duration of the polymerization (approximately 5 hours).[12]

  • Solvent Addition & Viscosity Control: To manage the increasing viscosity of the solution as the molecular weight builds, add an additional volume of solvent every 30 minutes. The total amount of solvent added during this phase should be approximately 3-4 times the initial solvent volume.[11]

  • In-Process Monitoring: Periodically take samples from the reaction mixture to monitor the weight-average molecular weight (Mw) using Gel Permeation Chromatography (GPC).

  • Reaction Termination: When the target molecular weight (e.g., ~70,000 g/mol ) is achieved, terminate the reaction by adding a small amount of phosphoric acid to neutralize the KOH catalyst.[11]

  • Purification: Wash the resulting polymer solution twice with water to remove salts and any remaining catalyst. Separate the organic layer.

  • Final Product: The final product is a solution of high molecular weight phenoxy resin. The solvent can be removed under vacuum if a solid resin is desired.

Data Presentation

The following table summarizes the quantitative data for the experimental protocol described above.

ParameterValueReference
Reactants
Liquid Epoxy Resin (Bisthis compound A type)55 parts by weight[12]
Solid Epoxy Resin (Bisthis compound A type)195 parts by weight[12]
Bisthis compound A65 parts by weight[12]
Catalyst
Potassium Hydroxide (40% solution)4 parts by weight[12]
Solvent
Methyl Isobutyl Ketone (MIBK)160 mL (initial)[12]
Reaction Conditions
Dissolution Temperature80°C[12]
Reaction Temperature90°C[12]
Reaction Time~5 hours[12]
AtmosphereNitrogen[11][12]
Target Product Specification
Weight-Average Molecular Weight (Mw)~70,000 g/mol [11]

Visualizations: Diagrams and Workflows

Synthesis Workflow

The following diagram illustrates the overall experimental workflow for the synthesis of phenoxy resin via the advancement reaction.

G cluster_0 1. Preparation cluster_1 2. Reaction cluster_2 3. Termination & Purification A Charge Reactants: - Liquid Epoxy Resin - Solid Epoxy Resin - Bisthis compound A B Add MIBK Solvent A->B C Heat to 80°C to Dissolve B->C D Add KOH Catalyst & Heat to 90°C C->D E Polymerization (~5 hours) D->E E->E F Monitor Mw (GPC) E->F G Add Phosphoric Acid to Terminate F->G Target Mw Reached H Wash with Water G->H I Separate Organic Layer H->I J Final Product: Phenoxy Resin Solution I->J

Caption: Experimental workflow for phenoxy resin synthesis.

Polymerization Reaction Pathway

This diagram illustrates the chemical relationship in the advancement reaction, where an epoxy group reacts with a phenolic hydroxyl group to extend the polymer chain.

G cluster_catalyst Catalyst A Epoxy Resin (with terminal epoxy group) D Chain Extension Reaction (Nucleophilic Attack) A->D B Bisthis compound A (with phenolic -OH group) B->D C Base (OH⁻) C->D catalyzes E Phenoxy Resin Chain (Higher Molecular Weight) D->E F New Hydroxyl Group (-OH) D->F

Caption: Advancement reaction pathway for phenoxy resin.

References

Phenol as a Solvent in Spectroscopic Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of phenol (B47542) as a solvent in various spectroscopic techniques. Detailed protocols, quantitative data, and workflow visualizations are included to guide researchers in designing and executing experiments for the analysis of a wide range of analytes, from small organic molecules to biomolecules. This compound's unique solvent properties, including its aromatic nature and ability to form strong hydrogen bonds, make it a valuable tool for specific spectroscopic applications.

UV-Visible (UV-Vis) Spectroscopy

This compound's utility in UV-Vis spectroscopy is twofold: it can be the analyte of interest or act as a solvent that influences the absorption spectra of other molecules. The polarity and hydrogen bonding capabilities of this compound can induce solvatochromic shifts, providing insights into the electronic structure of the solute.

Application Note:

The near-ultraviolet absorption spectrum of this compound itself is sensitive to the solvent environment.[1][2] In non-polar solvents like cyclohexane, the fine structure of the absorption band is well-resolved. However, in polar, hydrogen-bonding solvents like water or alcohols, the spectrum broadens and may shift.[3] This solvent-dependent behavior can be exploited to probe the microenvironment of this compound or phenolic moieties within larger molecules or complex systems like micelles.[1][2] When used as a solvent, this compound can interact with analytes through hydrogen bonding, potentially altering their λmax values and providing information about solute-solvent interactions.[4]

Quantitative Data:
AnalyteSolvent Systemλmax (nm)Reference
This compoundCyclohexane~270, with fine structure[1]
This compoundMethanol (B129727)~272, broad peak[1][4]
This compoundDioxane~273[1]
This compoundWater~270[5][6]
3-Nitrothis compound (B1666305)Not specified275 and 340[7]
Experimental Protocol: Analysis of Phenolic Compounds

This protocol outlines the steps for determining the concentration of phenolic compounds in an aqueous sample.[8]

  • Sample Preparation:

    • For many samples, a preliminary distillation is necessary to remove interfering substances.[8]

    • If the sample is turbid after distillation, filter it through a pre-washed membrane filter.[8]

  • Reagent Preparation:

  • Color Development and Extraction:

    • Place 500 mL of the distilled sample (or an aliquot diluted to 500 mL) into a separatory funnel. The sample should not contain more than 25 µg of this compound.[8]

    • Add 10.0 mL of the pH 10 buffer solution and mix.[8]

    • Add 3.0 mL of the 4-aminoantipyrine solution and mix.[8]

    • Add 3.0 mL of the potassium ferricyanide solution and mix. A reddish-brown colored dye will form.[8]

    • After 3 minutes, extract the solution with 25 mL of chloroform.[8]

  • Spectrophotometric Measurement:

    • Measure the absorbance of the chloroform layer at the appropriate wavelength for the colored product (typically around 510 nm for the direct photometric method, but should be determined for the chloroform extract).

    • Prepare a calibration curve using a series of this compound standards treated with the same procedure.

    • Determine the concentration of phenols in the sample by comparing its absorbance to the calibration curve.

Workflow for UV-Vis Analysis of Phenols

UV_Vis_Workflow cluster_prep Sample Preparation cluster_reaction Colorimetric Reaction & Extraction cluster_analysis Analysis Distillation Distillation Filtration Filtration (if turbid) Distillation->Filtration Buffering Add pH 10 Buffer Filtration->Buffering Add_4AAP Add 4-Aminoantipyrine Buffering->Add_4AAP Add_K3FeCN6 Add K3Fe(CN)6 Add_4AAP->Add_K3FeCN6 Extraction Extract with Chloroform Add_K3FeCN6->Extraction Measurement Measure Absorbance Extraction->Measurement Quantification Quantify this compound Measurement->Quantification Calibration Prepare Calibration Curve Calibration->Quantification

Caption: General workflow for the spectrophotometric analysis of phenols.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying functional groups and studying molecular structures. When this compound is used as a solvent or is part of a larger molecule, its characteristic IR absorptions can be monitored.

Application Note:

This compound exhibits a characteristic broad O-H stretching band in the region of 3200-3600 cm⁻¹ due to hydrogen bonding.[9] The exact position and shape of this band are sensitive to the concentration and the presence of other hydrogen-bonding species. The aromatic C-H stretching vibrations appear around 3000-3100 cm⁻¹, and the C=C stretching vibrations of the aromatic ring are observed in the 1450-1650 cm⁻¹ region.[9] A strong C-O stretching band is typically found near 1200 cm⁻¹. In studies of this compound-formaldehyde resins, FTIR can be used to monitor the polymerization process by observing changes in the peaks corresponding to this compound, formaldehyde (B43269), and the newly formed methylene (B1212753) and ether bridges.[10][11]

Quantitative Data:
Functional GroupTypical Wavenumber (cm⁻¹)Reference
O-H Stretch (H-bonded)3200 - 3600 (broad)[9]
Aromatic C-H Stretch3000 - 3100[9]
Methylene C-H Stretch2850 - 2960[9]
Aromatic C=C Stretch1450 - 1650[11]
Methylene Bridge C-H Bend~1478[11]
C-O Stretch~1200[12]
Methylene-ether Bridge C-O-C Bend~1116[11]
Experimental Protocol: In-line Monitoring of this compound-Formaldehyde Resin Synthesis

This protocol describes the use of Attenuated Total Reflectance (ATR)-FTIR for real-time monitoring of resin synthesis.[10][11]

  • Instrument Setup:

    • Utilize an in-line ATR-FTIR spectrometer equipped with a probe suitable for immersion in the reaction vessel.

  • Reaction Setup:

    • Charge the reactor with the required amounts of this compound (e.g., 80% solution in water), formaldehyde (e.g., 37% solution in water), and a catalyst.[11]

    • Immerse the ATR-FTIR probe directly into the reaction mixture.

  • Data Acquisition:

    • Record a background spectrum before starting the reaction.

    • Initiate the reaction by heating the mixture (e.g., to 90-95 °C) with stirring.[11]

    • Continuously collect FTIR spectra at regular intervals throughout the synthesis.

  • Data Analysis:

    • Identify the characteristic peaks for this compound, formaldehyde, and the forming polymer (methylene and ether bridges).

    • Monitor the decrease in the intensity of the reactant peaks and the increase in the intensity of the product peaks over time to determine reaction kinetics and conversion rates.

Logical Relationship for FTIR Analysis of Resin Synthesis

FTIR_Resin_Analysis Reactants This compound & Formaldehyde (Initial State) Reaction Polymerization Reaction (Heat, Catalyst) Reactants->Reaction Products This compound-Formaldehyde Resin (Final State) Reaction->Products FTIR In-line FTIR Monitoring Reaction->FTIR Real-time spectral data FTIR->Reactants Monitors decrease in reactant peaks FTIR->Products Monitors increase in product peaks

Caption: Logical flow of in-line FTIR monitoring of resin synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and environment of atoms. This compound's protons and carbons have characteristic chemical shifts.

Application Note:

In ¹H NMR, the hydroxyl proton of this compound gives a signal that can vary in chemical shift (typically between 4-7 ppm) depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[12][13] The aromatic protons appear in the 6.7-7.3 ppm region, with splitting patterns that depend on the substitution of the benzene (B151609) ring.[14] In ¹³C NMR, the carbon bearing the hydroxyl group is typically found in the 150-160 ppm range. Deuterium (B1214612) exchange (a "D₂O shake") can be used to identify the hydroxyl proton signal, as it will disappear from the spectrum upon addition of D₂O.[13]

Quantitative Data:
Proton/CarbonTypical Chemical Shift (ppm)Multiplicity (for ¹H)Reference
OH Proton4 - 7Singlet (broad)[12][13]
Aromatic Protons (ortho, meta, para)6.7 - 7.3Multiplets[14]
C-OH Carbon150 - 160-[13]
Experimental Protocol: ¹H NMR Analysis of a Phenolic Compound
  • Sample Preparation:

    • Dissolve an appropriate amount of the phenolic compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can affect the chemical shift of the OH proton.[14]

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum using a standard NMR spectrometer.

    • Integrate the signals to determine the relative number of protons in each environment.

  • D₂O Exchange (Optional):

    • To confirm the identity of the OH proton signal, add a few drops of deuterium oxide (D₂O) to the NMR tube.

    • Shake the tube gently and re-acquire the ¹H NMR spectrum.

    • The signal corresponding to the OH proton will disappear or significantly decrease in intensity.[13]

Experimental Workflow for NMR with D₂O Exchange

NMR_Workflow Start Prepare Sample in Deuterated Solvent Acquire1 Acquire ¹H NMR Spectrum Start->Acquire1 Analyze1 Analyze Initial Spectrum (Identify potential OH peak) Acquire1->Analyze1 AddD2O Add D₂O to NMR Tube Analyze1->AddD2O Acquire2 Re-acquire ¹H NMR Spectrum AddD2O->Acquire2 Analyze2 Compare Spectra Acquire2->Analyze2 Confirm Confirm OH Peak (Disappeared Signal) Analyze2->Confirm

Caption: Workflow for ¹H NMR analysis including D₂O exchange.

This compound in Spectroscopic Studies of Proteins

This compound is also utilized in protocols for protein extraction, particularly from recalcitrant plant tissues rich in interfering substances like polysaccharides and lipids.[15][16] While not a solvent for the final spectroscopic measurement in these cases, its role is critical for obtaining high-quality protein samples for downstream analysis, which can include spectroscopic techniques. Furthermore, the interactions between phenols and proteins can be studied using techniques like circular dichroism (CD) spectroscopy.

Application Note:

This compound-based protein extraction methods are effective for removing non-protein contaminants.[15][16] The resulting purified proteins can then be analyzed by various spectroscopic methods. For instance, second-derivative absorption spectroscopy can be used to detect protein contamination in DNA samples, where the aromatic amino acids (tyrosine, tryptophan, phenylalanine) have characteristic signals.[17]

Circular dichroism (CD) spectroscopy is sensitive to the secondary and tertiary structure of proteins. The binding of phenolic compounds to proteins can induce conformational changes that are detectable by CD. For example, changes in the CD spectra of bovine serum albumin (BSA) have been observed upon interaction with various monomeric phenols.[18]

Experimental Protocol: this compound Extraction of Proteins from Plant Tissue

This protocol is adapted from established methods for protein extraction for proteomic studies.[15][16]

  • Homogenization:

    • Grind the plant tissue to a fine powder in liquid nitrogen.

    • Homogenize the powder in a cold extraction buffer.

  • This compound Extraction:

    • Add an equal volume of Tris-buffered this compound (pH ~8.0) to the homogenate.

    • Mix thoroughly and centrifuge at a low temperature.

  • Phase Separation:

    • Carefully collect the upper phenolic phase, which contains the proteins.

  • Protein Precipitation:

  • Washing and Solubilization:

    • Centrifuge to pellet the proteins.

    • Wash the protein pellet with cold methanol and then with cold acetone.

    • Air-dry the pellet and resuspend it in a suitable buffer for downstream analysis.

Signaling Pathway Diagram for Protein-Phenol Interaction Study

Protein_Phenol_Interaction Protein Protein (Native Conformation) Complex Protein-Phenol Complex (Potential Conformational Change) Protein->Complex CD_Spec Circular Dichroism Spectroscopy Protein->CD_Spec Measure baseline spectrum This compound Phenolic Compound This compound->Complex Complex->CD_Spec Measure spectrum of complex Analysis Analysis of Spectral Changes (e.g., in α-helix, β-sheet content) CD_Spec->Analysis

Caption: Conceptual pathway for studying protein-phenol interactions via CD.

References

Application Notes: Electrochemical Detection of Phenol Using Modified Electrodes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sensitive and selective electrochemical detection of phenol (B47542) using two distinct types of modified electrodes: a tyrosinase-based biosensor and a conducting polymer-based non-enzymatic sensor.

Introduction

This compound and its derivatives are widespread environmental pollutants originating from various industrial processes. Their toxicity necessitates the development of rapid, sensitive, and reliable detection methods. Electrochemical sensors offer a compelling alternative to traditional chromatographic techniques due to their portability, low cost, and potential for real-time analysis.[1] The performance of these sensors can be significantly enhanced by modifying the electrode surface.

This document outlines protocols for two effective types of modified electrodes:

  • Enzymatic Biosensor: A highly specific biosensor based on the enzyme tyrosinase immobilized on a nanocomposite of graphene, gold nanoparticles, and chitosan (B1678972). The enzyme catalyzes the oxidation of this compound, and the resulting product is electrochemically detected.[2][3][4]

  • Non-Enzymatic Sensor: A sensor utilizing a platinum electrode modified with a polypyrrole (PPy) conducting polymer film doped with ferricyanide (B76249) ions. This modification enhances the electrocatalytic oxidation of this compound and prevents electrode fouling.[5][6]

Tyrosinase-Based Biosensor for this compound Detection

This protocol describes the fabrication and use of a screen-printed carbon electrode (SPCE) modified with a graphene-gold nanoparticle-chitosan (Gr-Au-Chit) nanocomposite for the immobilization of the enzyme tyrosinase (Tyr).

Signaling Pathway and Detection Mechanism

The detection mechanism relies on the enzymatic activity of tyrosinase. Tyrosinase catalyzes the oxidation of this compound to catechol, which is then further oxidized to o-quinone. The o-quinone is subsequently electrochemically reduced at the electrode surface, generating a measurable current that is proportional to the this compound concentration.[2][7][8]

Tyrosinase_Phenol_Detection cluster_Enzyme Enzymatic Reaction cluster_Electrode Electrochemical Detection This compound This compound Tyr_cat1 Tyrosinase (cresolase activity) This compound->Tyr_cat1 + O₂ O2 O₂ Catechol Catechol Tyr_cat2 Tyrosinase (catecholase activity) Catechol->Tyr_cat2 + O₂ oQuinone o-Quinone oQuinone_E o-Quinone oQuinone->oQuinone_E Diffuses to Electrode Surface H2O H₂O Tyr_cat1->Catechol Tyr_cat2->oQuinone + 2H₂O Electrode SPCE/Gr-Au-Chit/Tyr Applied Potential oQuinone_E->Electrode + 2e⁻ + 2H⁺ Catechol_E Catechol Electrode->Catechol_E Signal Reduction Current (Measurable Signal) Electrode->Signal

Figure 1: Signaling pathway for the enzymatic detection of this compound.

Experimental Workflow

The fabrication process involves the sequential modification of the screen-printed carbon electrode, followed by electrochemical analysis.

Workflow_Tyrosinase_Sensor Start Start: Clean SPCE Mix Mix Gr-Au and Chitosan Solutions (3:1 ratio) Start->Mix Deposit_GrAuChit Drop-cast 7 µL of Gr-Au-Chit mixture onto SPCE Mix->Deposit_GrAuChit Dry1 Dry at Room Temperature Deposit_GrAuChit->Dry1 Deposit_Tyr Apply 5 µL of Tyrosinase solution (6 mg/mL) Dry1->Deposit_Tyr Dry2 Dry at 4 °C Deposit_Tyr->Dry2 Wash Wash with PBS (pH 7.0) to remove unbound enzyme Dry2->Wash Ready Modified Electrode Ready (SPCE/Gr-Au-Chit/Tyr) Wash->Ready Analysis Electrochemical Measurement (CV or DPV) Ready->Analysis End End: Data Analysis Analysis->End

Figure 2: Experimental workflow for tyrosinase biosensor fabrication.

Protocols

Materials and Reagents:

  • Screen-Printed Carbon Electrode (SPCE)

  • Graphene-decorated Gold Nanoparticle (Gr-Au) solution

  • Chitosan (Chit) solution

  • Tyrosinase (from mushroom, ≥1000 units/mg)

  • Phosphate Buffer Saline (PBS), 0.1 M, pH 7.0

  • This compound standard solutions

  • Deionized water

Protocol for Electrode Modification: [2]

  • Prepare a 6 mg/mL tyrosinase solution in 0.1 M PBS (pH 7.0).

  • Mix the Gr-Au and chitosan solutions in a 3:1 volume ratio. Stir for 30 minutes to obtain a homogeneous suspension.

  • Deposit 7 µL of the Gr-Au-Chit mixture onto the working area of the SPCE.

  • Allow the electrode to dry completely at room temperature.

  • Apply 5 µL of the tyrosinase solution onto the Gr-Au-Chit modified surface.

  • Store the electrode at 4 °C until it is dry to ensure stable immobilization.

  • Before use, gently rinse the electrode with 0.1 M PBS (pH 7.0) to remove any unbound enzyme and then store it at 4 °C when not in use.

Protocol for Electrochemical Measurement: [2]

  • Perform electrochemical measurements using a three-electrode potentiostat.

  • Use the modified SPCE as the working electrode, a platinum wire as the counter electrode, and Ag/AgCl as the reference electrode.

  • The supporting electrolyte is 0.1 M PBS (pH 7.0).

  • For this compound detection, use Differential Pulse Voltammetry (DPV).

  • Record the DPVs by scanning the potential from a specified range (e.g., +0.2 V to -0.5 V).

  • The peak current, corresponding to the reduction of o-quinone, is measured and correlated to the this compound concentration.

Performance Data
ParameterValueReference
Analytical TechniqueDifferential Pulse Voltammetry (DPV)[2]
pH7.0 (0.1 M PBS)[2]
Linear Range0.05 µM to 15 µM[2][4]
Limit of Detection (LOD)0.016 µM (S/N = 3)[2][4]
Sensitivity0.624 µA/µM[2][4]
StabilityStable for at least one month[2][4]

Polypyrrole-Ferricyanide Modified Electrode for this compound Detection

This protocol details the fabrication of a non-enzymatic sensor by electrochemically depositing a ferricyanide-doped polypyrrole film onto a platinum (Pt) electrode.

Detection Mechanism

The Pt/PPy-FeCN electrode exhibits electrocatalytic activity towards the oxidation of this compound. The ferricyanide/ferrocyanide redox couple incorporated within the conducting polymer matrix facilitates the electron transfer process, lowering the oxidation potential of this compound and preventing the formation of passivating polymer films (fouling) on the electrode surface, which is a common issue with bare electrodes.[5][6] The analytical signal is generated by the oxidation of this compound at the modified electrode surface.

PPy_Phenol_Detection cluster_catalysis Electrocatalytic Mediation This compound This compound (in solution) Electrode Pt/PPy-FeCN Electrode (Applied Potential ~0.70V) This compound->Electrode - e⁻ Phenoxy_Radical Phenoxy Radical Electrode->Phenoxy_Radical Signal Oxidation Current (Measurable Signal) Electrode->Signal Oxidation_Products Further Oxidation Products Phenoxy_Radical->Oxidation_Products FeCN_red [Fe(CN)₆]³⁻ (in PPy matrix) FeCN_ox [Fe(CN)₆]⁴⁻ (in PPy matrix) FeCN_red->FeCN_ox + e⁻ (from this compound) FeCN_ox->FeCN_red - e⁻ (to Electrode)

Figure 3: Logical relationship for this compound detection at a Pt/PPy-FeCN electrode.

Experimental Workflow

The sensor is fabricated via electropolymerization directly on the platinum electrode surface.

Workflow_PPy_Sensor Start Start: Clean Pt Electrode Prepare_Sol Prepare aqueous solution of 0.1 M Pyrrole (B145914) + 0.05 M K₃[Fe(CN)₆] Start->Prepare_Sol Electro_Poly Electropolymerization via Cyclic Voltammetry (Potential Cycling: -0.2 V to +1.5 V) Prepare_Sol->Electro_Poly Control_Thickness Control film thickness by number of cycles Electro_Poly->Control_Thickness Rinse Rinse modified electrode with deionized water Control_Thickness->Rinse Ready Modified Electrode Ready (Pt/PPy-FeCN) Rinse->Ready Analysis Electrochemical Measurement (Square Wave Voltammetry) Ready->Analysis End End: Data Analysis Analysis->End

Figure 4: Experimental workflow for Pt/PPy-FeCN sensor fabrication.

Protocols

Materials and Reagents:

  • Platinum (Pt) working electrode

  • Pyrrole (Py) monomer

  • Potassium ferricyanide (K₃[Fe(CN)₆])

  • Sodium chloride (NaCl)

  • Hydrochloric acid (HCl)

  • This compound standard solutions

  • Deionized water

  • Argon gas

Protocol for Electrode Modification: [5][6]

  • Prepare an aqueous solution containing 0.1 M pyrrole and 0.05 M K₃[Fe(CN)₆].

  • Use a standard three-electrode electrochemical cell with the Pt electrode as the working electrode, a platinum wire as the counter electrode, and Ag/AgCl as the reference electrode.

  • Immerse the electrodes in the solution from step 1.

  • Deposit the PPy-FeCN film by cycling the potential of the Pt electrode between -0.2 V and +1.5 V at a scan rate of 100 mV/s using cyclic voltammetry.

  • The thickness of the film is controlled by the number of cycles (e.g., 5-20 cycles).

  • After polymerization, rinse the modified electrode thoroughly with deionized water.

Protocol for Electrochemical Measurement: [5]

  • Prepare the supporting electrolyte: an aqueous solution of 0.1 M NaCl and 0.01 M HCl (pH ≈ 2).

  • Place the Pt/PPy-FeCN modified electrode, counter electrode, and reference electrode into the electrochemical cell containing the supporting electrolyte.

  • Bubble the solution with Argon for 10 minutes to remove dissolved oxygen.

  • Use Square Wave Voltammetry (SWV) for the detection of this compound.

  • Record the square wave voltammograms by scanning the potential from -0.2 V to +1.1 V.

  • Typical SWV parameters: frequency 10 Hz, step potential 10 mV, amplitude 50 mV.

  • The oxidation of this compound occurs at approximately +0.70 V. The peak current at this potential is measured and correlated to the this compound concentration.

Performance Data
ParameterValueReference
Analytical TechniqueSquare Wave Voltammetry (SWV)[5]
pH2.0 (0.1 M NaCl + 0.01 M HCl)[5][6]
Linear Range5 µM to 100 µM[5][6]
Limit of Detection (LOD)5 µM[5][6]
Sensitivity0.1257 µA/µM[5]
Key FeatureEliminates electrode fouling from this compound oxidation[5][6]

References

Troubleshooting & Optimization

Technical Support Center: Phenol-Chloroform DNA Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phenol-chloroform DNA extraction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve DNA yield and quality.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of this compound-chloroform DNA extraction?

A1: this compound-chloroform extraction is a liquid-liquid extraction technique used to separate nucleic acids from proteins and lipids. It relies on the principle of differential solubility of molecules in aqueous and organic phases. When a cell lysate is mixed with a this compound-chloroform solution, proteins are denatured by This compound (B47542) and become soluble in the organic phase, while the highly polar DNA molecules remain in the aqueous phase.[1][2] Centrifugation separates these two phases, allowing for the collection of the DNA-containing aqueous layer.

Q2: Why is the pH of the this compound critical for DNA extraction?

A2: The pH of the this compound solution is a critical factor that determines the partitioning of DNA and RNA. For DNA extraction, the this compound must be buffered to a slightly alkaline pH (typically 7.9-8.2).[3] At this pH, the phosphodiester backbone of DNA is deprotonated, making the molecule negatively charged and highly soluble in the aqueous phase. Conversely, if acidic this compound (pH ~4-5) is used, DNA becomes neutralized and will partition into the organic phase along with the proteins, leading to a significant loss of yield.[1][3] Acidic this compound is, however, suitable for RNA extraction as it retains RNA in the aqueous phase.

Q3: What are the roles of chloroform (B151607) and isoamyl alcohol in the extraction mixture?

A3: Chloroform is added to the this compound to increase the density of the organic phase, which facilitates a sharper separation from the aqueous phase during centrifugation and helps prevent phase inversion.[1] It also helps to denature proteins and solubilize lipids.[2][4] Isoamyl alcohol is included in the mixture primarily as an anti-foaming agent, preventing the formation of an emulsion between the aqueous and organic phases during mixing.[5] This ensures a clean and distinct interphase.

Q4: What is the interphase, and why is it important to avoid it?

A4: The interphase is a layer that forms between the aqueous and organic phases after centrifugation. It primarily consists of denatured proteins and can trap nucleic acids, leading to reduced DNA yield.[1][3] It is crucial to carefully aspirate the upper aqueous phase without disturbing the interphase to avoid contaminating the DNA sample with proteins.

Troubleshooting Guide

This guide addresses common problems encountered during this compound-chloroform DNA extraction that can lead to low yield or poor quality of DNA.

Problem Potential Cause Recommended Solution
Low or No DNA Yield Incomplete cell or tissue lysis.Ensure complete homogenization of the tissue, potentially by grinding in liquid nitrogen, and allow for adequate incubation time with the lysis buffer. For cultured cells, ensure the pellet is fully resuspended. The addition of Proteinase K can aid in breaking down cellular proteins.[3][6]
Incorrect this compound pH.Use this compound equilibrated to a pH of 7.9-8.2 for DNA extraction.[3] Using acidic this compound (pH ~4-5) will cause DNA to partition into the organic phase.[1][3]
Loss of DNA during phase separation.Carefully aspirate the aqueous (upper) phase without disturbing the interphase, where denatured proteins and trapped DNA are located.[3][7] It is better to leave a small amount of the aqueous phase behind than to contaminate the sample.
Over-drying of the DNA pellet.Do not over-dry the DNA pellet after the ethanol (B145695) wash, as this can make it difficult to resuspend. Air-drying for 5-10 minutes is typically sufficient.[6]
Degraded DNA (smeared on a gel) Nuclease contamination.Ensure all solutions and equipment are sterile and nuclease-free. The addition of EDTA to the lysis and TE buffers helps to inactivate nucleases by chelating Mg2+ ions, which are essential cofactors for most nucleases.[8] Proteinase K also helps by degrading nucleases.[1][3]
Excessive mechanical shearing.For high molecular weight DNA, avoid vigorous vortexing or mixing.[9] Instead, gently invert the tubes to mix the phases.
Poor A260/A280 Ratio (<1.8) Protein contamination.A thick or inseparable interphase indicates high protein content. Ensure complete protein denaturation with proteases like Proteinase K.[1][3] Repeat the this compound-chloroform extraction until a clean interphase is observed.
This compound contamination.Residual this compound can inhibit downstream enzymatic reactions and affect spectrophotometric readings.[6] Perform a subsequent chloroform-only extraction to remove residual this compound from the aqueous phase.[10] Ensure no this compound is carried over during the aqueous phase transfer.
Poor A260/A230 Ratio (<1.8) Salt or other chemical contamination.Ensure the DNA pellet is properly washed with 70% ethanol to remove residual salts.
Phase Inversion (aqueous phase at the bottom) High salt concentration in the aqueous phase.Chloroform is denser than water and helps prevent phase inversion.[1] If phase inversion occurs, carefully remove the lower aqueous phase.

Experimental Protocols

Standard this compound-Chloroform DNA Extraction Protocol

This protocol is a general guideline and may need to be optimized for specific sample types.

Materials:

  • Lysis Buffer (e.g., TE buffer with SDS and Proteinase K)[4]

  • This compound:Chloroform:Isoamyl Alcohol (25:24:1), buffered to pH 8.0[4]

  • Chloroform:Isoamyl Alcohol (24:1)[5]

  • 3 M Sodium Acetate (B1210297), pH 5.2

  • 100% Ethanol (ice-cold)

  • 70% Ethanol (ice-cold)

  • TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) or nuclease-free water[4]

Procedure:

  • Sample Lysis:

    • Homogenize the biological sample to ensure complete cell lysis. For cell cultures, resuspend the cell pellet in an appropriate volume of lysis buffer.[4]

    • Incubate at an appropriate temperature (e.g., 55°C for 1-2 hours) or until the sample is completely lysed. The addition of Proteinase K to the lysis buffer can aid in this process.[4]

  • This compound-Chloroform Extraction:

    • Add an equal volume of this compound:chloroform:isoamyl alcohol (25:24:1) to the lysed sample.[4]

    • Mix thoroughly by inverting the tube for several minutes until an emulsion is formed. For high molecular weight DNA, gentle rocking is recommended over vigorous vortexing.[9]

    • Centrifuge at 12,000-16,000 x g for 5 minutes at room temperature to separate the phases.[4]

  • Aqueous Phase Recovery:

    • Carefully transfer the upper aqueous phase to a new, clean tube. Be extremely careful to avoid aspirating any of the white interphase or the lower organic phase.[3][10]

  • Chloroform Extraction (Optional but Recommended):

    • Add an equal volume of chloroform:isoamyl alcohol (24:1) to the collected aqueous phase.

    • Mix and centrifuge as in step 2.

    • Transfer the upper aqueous phase to a new tube. This step helps to remove any residual this compound.[10]

  • DNA Precipitation:

    • Add 1/10th volume of 3 M sodium acetate (pH 5.2) to the aqueous phase and mix.

    • Add 2-2.5 volumes of ice-cold 100% ethanol and mix gently by inversion until a DNA precipitate becomes visible.[8]

    • Incubate at -20°C for at least 30 minutes to overnight to precipitate the DNA.[4][11]

  • DNA Pelleting and Washing:

    • Centrifuge at 12,000-16,000 x g for 15-30 minutes at 4°C to pellet the DNA.[4][11]

    • Carefully decant the supernatant without disturbing the pellet.

    • Wash the pellet with 1 mL of ice-cold 70% ethanol to remove salts.

    • Centrifuge for 5-10 minutes at 4°C.

  • Drying and Resuspension:

    • Carefully decant the 70% ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry the pellet.[6]

    • Resuspend the DNA pellet in an appropriate volume of TE buffer or nuclease-free water.[4]

Visual Guides

PhenolChloroformWorkflow cluster_start Sample Preparation cluster_extraction Extraction cluster_recovery Purification cluster_end Final Product start Biological Sample lysis Cell Lysis (Lysis Buffer, Proteinase K) start->lysis pci_add Add this compound:Chloroform: Isoamyl Alcohol (25:24:1) lysis->pci_add mix Mix (Inversion) pci_add->mix centrifuge1 Centrifuge mix->centrifuge1 phase_sep Phase Separation (Aqueous/Interphase/Organic) centrifuge1->phase_sep aqueous_transfer Transfer Aqueous Phase phase_sep->aqueous_transfer precipitation DNA Precipitation (Salt + Ethanol) aqueous_transfer->precipitation centrifuge2 Centrifuge precipitation->centrifuge2 wash Wash with 70% Ethanol centrifuge2->wash resuspend Resuspend in TE Buffer wash->resuspend end Purified DNA resuspend->end

Caption: Workflow of this compound-Chloroform DNA Extraction.

TroubleshootingFlowchart start Low DNA Yield? cause1 Incomplete Lysis? start->cause1 Yes cause2 Incorrect this compound pH? cause1->cause2 No solution1 Optimize Lysis Protocol (e.g., add Proteinase K) cause1->solution1 Yes cause3 Interphase Contamination? cause2->cause3 No solution2 Use this compound Buffered to pH 8.0 cause2->solution2 Yes solution3 Carefully Transfer Aqueous Phase cause3->solution3 Yes

Caption: Troubleshooting Logic for Low DNA Yield.

References

Technical Support Center: Preventing RNA Degradation During Phenol-Based Isolation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals encountering issues with RNA degradation during phenol-based extraction methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of RNA degradation during isolation?

RNA is inherently less stable than DNA due to the presence of a reactive hydroxyl group on its ribose sugar, making it susceptible to degradation.[1] The main culprits are:

  • Ribonucleases (RNases): These enzymes are ubiquitous and highly stable, capable of rapidly degrading RNA.[1][2] They can be endogenous (released from the sample itself upon lysis) or introduced from external sources.[1][3]

  • Chemical Hydrolysis: High temperatures and non-optimal pH can lead to the breakdown of the RNA phosphodiester backbone.[3][4] RNA hydrolysis is more pronounced in alkaline solutions.[4]

  • Mechanical Shearing: Excessive physical force, such as vigorous vortexing or passing lysates through a narrow gauge needle, can fragment high molecular weight RNA.[3]

Q2: What are the most common sources of RNase contamination in the lab?

RNase contamination is a major concern and can originate from various sources:

  • Human Contact: Skin is a significant source of RNases; handling tubes or tips with bare hands can introduce contamination.[1][5][6]

  • Laboratory Environment: Dust particles, aerosols generated during pipetting, and untreated work surfaces can harbor RNases.[1][2][7]

  • Reagents and Solutions: Water and buffers not certified as RNase-free can be a frequent source of contamination.[5][7]

  • Consumables: Non-certified plastic tubes and pipette tips can be contaminated, as autoclaving alone may not fully inactivate all RNases.[2][5]

Q3: How does the guanidinium (B1211019) thiocyanate-phenol-chloroform method protect RNA?

This method is highly effective due to a multi-pronged approach:

  • Guanidinium Thiocyanate (B1210189) (GITC): As a powerful chaotropic agent, GITC denatures proteins, including the highly stable RNase enzymes, rendering them inactive.[8][9][10][11] This immediately protects the RNA upon cell lysis.[11][12]

  • Acidic This compound (B47542): The use of acidic this compound (pH < 7.0) is crucial. At this pH, RNA remains in the upper aqueous phase, while DNA and denatured proteins are partitioned into the lower organic phase and the interphase between the two layers.[4][13][14]

  • Phase Separation: Chloroform (B151607) enhances the density of the organic phase, promoting a sharp separation from the aqueous phase and helping to prevent phase inversion.[15][16]

Q4: What is DEPC-treated water and is it always necessary?

Diethyl pyrocarbonate (DEPC) is a chemical that inactivates RNase enzymes by covalently modifying their histidine, lysine, cysteine, and tyrosine residues.[17][18] Water treated with DEPC and then autoclaved (to break down the remaining DEPC) is rendered RNase-free.[7][19] While it is a standard for creating RNase-free solutions, some commercial kits advise against its use as residual DEPC can inhibit downstream enzymatic reactions like reverse transcription.[20][21] Commercially available, certified nuclease-free water is a reliable alternative.[7]

Q5: How should I properly store my RNA samples to prevent degradation?

Proper storage is critical for maintaining RNA integrity long-term:

  • Short-Term Storage: Purified RNA can be stored at –20°C for a few weeks.[3][22]

  • Long-Term Storage: For long-term preservation, storing RNA at -70°C or -80°C is recommended.[3][4][22][23]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to RNA degradation, it is best to store RNA in single-use aliquots.[3][24][25]

  • Storage Solution: RNA can be stored precipitated in ethanol (B145695) or isopropanol (B130326) at -80°C.[23] Alternatively, it can be resuspended in RNase-free water, TE buffer, or sodium citrate (B86180) buffer.[3][4] Buffers can help protect against hydrolysis.[4]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Smeared RNA on Gel / Low RIN Value 1. Endogenous RNase Activity: Sample was not processed or stabilized quickly enough after collection.[26][27] 2. External RNase Contamination: RNases were introduced during the isolation procedure from gloves, tips, tubes, or reagents.[26] 3. Sample Thawing: Frozen samples were allowed to thaw before being placed in lysis buffer.[26][27]1. Immediately process fresh samples or flash-freeze them in liquid nitrogen.[22][25] Use a stabilization reagent like RNAlater for tissue collection.[4][27] 2. Adhere strictly to an RNase-free technique: change gloves frequently, use certified RNase-free consumables, and clean work surfaces with RNase decontamination solutions.[22][28] 3. Keep samples frozen and transfer them directly into the guanidinium-based lysis buffer for homogenization.[27]
Low RNA Yield 1. Incomplete Lysis/Homogenization: The starting material was not fully disrupted, trapping RNA.[26][27] 2. Incorrect Phase Separation: Part of the aqueous phase was left behind to avoid interphase contamination. 3. Inefficient Precipitation: RNA pellet was poorly formed or lost during washing steps. 4. Overloading: Too much starting material was used for the volume of reagents.[26][27]1. Ensure complete homogenization using appropriate mechanical methods (e.g., bead beater, rotor-stator).[12] Do not let the sample heat up during this process.[27] 2. Use a phase-separation aid like Phase Lock Gel™ to maximize the recovery of the aqueous phase without risking interphase contamination.[15] 3. Ensure isopropanol/ethanol is well-mixed and use a glycogen (B147801) co-precipitant if expecting low yields. Centrifuge at 4°C for a sufficient time (15-20 min) to pellet the RNA.[29][30] 4. Reduce the amount of starting material or increase the volume of lysis reagent according to the protocol.[27]
Genomic DNA Contamination 1. Incorrect this compound pH: The this compound solution was not acidic, allowing DNA to partition into the aqueous phase.[14][27] 2. Interphase Carryover: Part of the interphase, which contains DNA, was accidentally pipetted along with the aqueous phase.[14] 3. Overloading: Too much sample was used, exceeding the separation capacity of the reagents.[12][27]1. Ensure the use of buffer-saturated this compound with an acidic pH (~4.5).[27] 2. Be careful when pipetting the aqueous phase. Leave a small amount of the aqueous layer behind to avoid the interphase.[29] An additional chloroform extraction can also help.[31] 3. Perform an on-column DNase digestion if using a kit, or a DNase treatment in solution followed by re-purification of the RNA.[12][27]
Low A260/A230 Ratio (<1.8) 1. Guanidinium Salt Carryover: Residual chaotropic salts from the lysis buffer are present in the final sample.[27] 2. This compound Contamination: this compound was carried over into the final RNA solution.[32]1. Ensure the RNA pellet is washed thoroughly with 75% ethanol at least twice to remove salts.[31] 2. Perform a second chloroform extraction after the initial phase separation to remove residual this compound.[29][31] Ensure all supernatant is removed after ethanol washes.[30]
Low A260/A280 Ratio (<1.8) 1. Protein Contamination: The sample was not fully denatured and separated, leading to protein carryover from the interphase.[27]1. Ensure the correct ratio of lysis reagent to sample material is used.[32] After phase separation, carefully transfer the aqueous phase to a new tube without disturbing the interphase.[14] A second this compound-chloroform extraction may be necessary.

RNA Stability in Different Storage Conditions

Quantitative data on RNA stability highlights the importance of temperature and storage buffer.

Storage TemperatureStorage SolutionStability
25°C (Room Temp)RNase-Free WaterDegraded[4]
25°C (Room Temp)TE Buffer or Citrate BufferLargely Intact[4]
4°C or -20°CWater, TE, or Citrate BufferStable for at least 3 weeks[4]
-70°C / -80°CWater, TE, or Citrate BufferStable for long-term storage (months to years)[3][4]

Visualizations

cluster_lysis Cell Lysis & RNase Inactivation cluster_extraction Phase Separation Sample Biological Sample (Cells/Tissue) Lysis Homogenization in GITC Lysis Buffer Sample->Lysis GITC Guanidinium Thiocyanate (Chaotropic Agent) GITC->Lysis Denaturation RNases & Proteins Denatured Lysis->Denaturation This compound Acidic this compound & Chloroform Addition Denaturation->this compound Centrifuge Centrifugation This compound->Centrifuge Aqueous Aqueous Phase (RNA) Centrifuge->Aqueous Interphase Interphase (DNA, Proteins) Centrifuge->Interphase Organic Organic Phase (Lipids, Proteins) Centrifuge->Organic

Caption: Logic of RNA protection via guanidinium thiocyanate denaturation and this compound-chloroform phase separation.

Start Start: Sample Collection Homogenize 1. Homogenize sample in GITC/Phenol Reagent (e.g., TRIzol) Start->Homogenize Critical1 Critical: Immediate homogenization or sample stabilization Homogenize->Critical1 AddChloroform 2. Add Chloroform & Mix Vigorously Homogenize->AddChloroform Centrifuge1 3. Centrifuge (4°C) to Separate Phases AddChloroform->Centrifuge1 TransferAq 4. Transfer Aqueous Phase to a New Tube Centrifuge1->TransferAq Critical2 Critical: Avoid interphase contamination TransferAq->Critical2 Precipitate 5. Add Isopropanol to Precipitate RNA TransferAq->Precipitate Centrifuge2 6. Centrifuge (4°C) to Pellet RNA Precipitate->Centrifuge2 Wash 7. Wash Pellet with 75% Ethanol Centrifuge2->Wash Critical3 Critical: Wash at least twice to remove salts Wash->Critical3 Dry 8. Air-Dry Pellet Briefly Wash->Dry Resuspend 9. Resuspend RNA in RNase-Free Water/Buffer Dry->Resuspend End End: Purified RNA Resuspend->End

Caption: Experimental workflow for this compound-based RNA isolation, highlighting critical steps for success.

Experimental Protocols

Protocol 1: Standard this compound-Chloroform RNA Extraction

This protocol is adapted from the single-step method using a guanidinium thiocyanate-phenol solution (e.g., TRIzol).[13][16]

Materials:

  • GITC/Phenol-based lysis reagent (e.g., TRIzol)

  • Chloroform

  • Isopropanol

  • 75% Ethanol (prepared with RNase-free water)

  • RNase-free water or buffer for resuspension

  • RNase-free tubes and pipette tips

  • Refrigerated microcentrifuge

Methodology:

  • Homogenization:

    • For cell culture: Add 1 mL of lysis reagent per 5-10 million cells. Pipette up and down to lyse.

    • For tissues: Add 1 mL of lysis reagent per 50-100 mg of tissue and immediately homogenize with a rotor-stator or bead mill. Ensure the sample is completely disrupted.[27]

    • Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.[32]

  • Phase Separation:

    • Add 0.2 mL of chloroform per 1 mL of lysis reagent used.[16]

    • Cap the tube securely and vortex vigorously for 15 seconds.

    • Incubate at room temperature for 3 minutes.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.[16] The mixture will separate into a lower red organic phase, a whitish interphase, and an upper colorless aqueous phase containing RNA.

  • RNA Precipitation:

    • Carefully transfer the upper aqueous phase to a fresh RNase-free tube. Be extremely careful not to disturb the interphase.

    • Add 0.5 mL of isopropanol per 1 mL of lysis reagent originally used.[16]

    • Mix by inverting the tube 10-20 times and incubate at room temperature for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a small white gel-like pellet at the bottom of the tube.[16]

  • RNA Wash:

    • Carefully decant the supernatant.

    • Add at least 1 mL of 75% ethanol (in RNase-free water) per 1 mL of lysis reagent used.

    • Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.

    • Repeat the wash step for a total of two washes to effectively remove salts.[31]

  • Resuspension:

    • Carefully decant all the ethanol. Briefly centrifuge the tube again and remove the residual ethanol with a fine pipette tip.

    • Air-dry the pellet for 3-10 minutes. Do not over-dry, as this can make the RNA difficult to dissolve.[30]

    • Resuspend the RNA pellet in an appropriate volume (e.g., 20-50 µL) of RNase-free water or buffer by pipetting up and down. Heat to 55-60°C for 10 minutes if needed to aid solubilization.[32]

Protocol 2: Preparation of DEPC-Treated Water

This protocol describes how to prepare RNase-free water for making buffers and solutions.

Materials:

  • Diethyl pyrocarbonate (DEPC)

  • High-quality purified water (e.g., Milli-Q)

  • Autoclave-safe glass bottle

  • Stir bar and stir plate

  • Autoclave

Methodology:

  • Add 1 mL of DEPC to 1 liter of purified water in an autoclave-safe bottle (a 0.1% v/v solution).[7]

  • Add a stir bar and stir the solution for at least 2 hours at room temperature.[7] This allows the DEPC to react with and inactivate any RNases present.

  • Autoclave the solution for at least 1 hour to inactivate the DEPC.[7][19] The autoclaving process breaks down DEPC into ethanol and carbon dioxide, which are harmless to downstream reactions.

  • Allow the bottle to cool completely. The water is now RNase-free and ready to use.

  • Note: DEPC reacts with primary amines, so it cannot be used to treat solutions containing buffers like Tris or HEPES.[5][17] These buffers should be made by dissolving the certified RNase-free powder in previously prepared DEPC-treated, autoclaved water.

References

troubleshooting phase separation issues in phenol extractions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice for common issues encountered during phenol (B47542) extraction of nucleic acids. The following questions and answers are designed to help researchers, scientists, and drug development professionals identify and resolve problems related to phase separation, leading to improved sample purity and yield.

Frequently Asked Questions (FAQs)

Q1: Why are my aqueous and organic phases not separating properly after centrifugation?

Poor phase separation can result from several factors, including insufficient centrifugation, the formation of an emulsion, or issues with your sample or reagents.[1]

Troubleshooting Steps:

  • Optimize Centrifugation: Ensure that the centrifugation speed and duration are appropriate for your protocol. Inadequate force may not be enough to resolve the two phases.[1]

  • Address Emulsions: Emulsions are a common cause of poor phase separation. See Q2 for detailed troubleshooting.

  • Check Reagent Ratios: Ensure the correct ratio of this compound:chloroform to your aqueous sample is used.

  • Sample Composition: High concentrations of salts, proteins, or lipids can affect the density of the aqueous phase and hinder separation.[2]

Q2: I have a thick, cloudy, or unstable interphase. What is causing this and how can I fix it?

A prominent or ill-defined interphase often consists of denatured proteins, lipids, and sometimes genomic DNA.[3][4] This can make it difficult to cleanly collect the aqueous phase without contamination.

Causes and Solutions:

Potential Cause Explanation Recommended Solution
High Protein Content An excess of protein in the sample can overwhelm the separation capacity of the this compound.[3]1. Perform a proteinase K digestion prior to extraction to degrade proteins.[3] 2. Conduct a second this compound:chloroform extraction on the collected aqueous phase.[5]
Genomic DNA Contamination In RNA extractions, a thick interphase can indicate the presence of DNA.[3][6]Ensure the this compound solution is acidic (pH 4-5) to drive DNA into the organic phase and interphase.[3][6][7]
Incomplete Cell Lysis If cells are not fully lysed, cellular debris can get trapped in the interphase.[1]Ensure complete homogenization and lysis before adding the this compound:chloroform.[1]
Improper Mixing Insufficient mixing can lead to incomplete denaturation and partitioning of proteins.[1]Vortex the sample vigorously for 15-30 seconds after adding this compound:chloroform, unless working with high molecular weight DNA.[3]

Experimental Protocol: Proteinase K Digestion

  • To your cell lysate, add Proteinase K to a final concentration of 100-200 µg/mL.

  • Add SDS to a final concentration of 0.5% to denature proteins, making them more accessible to the enzyme.[3]

  • Incubate the mixture at 50-56°C for 1-2 hours.

  • Proceed with the this compound:chloroform extraction as per your standard protocol.

Q3: The phases have inverted! My aqueous phase is at the bottom. What happened?

Phase inversion, where the aqueous layer is found below the organic layer, is typically caused by a significant increase in the density of the aqueous phase.[3][8]

Common Causes:

  • High Salt Concentration: High molarity salts in your lysis or sample buffer can make the aqueous phase denser than the this compound:chloroform.[2][8]

  • High Sucrose or Glycerol Content: These reagents, often used in sample storage or reaction buffers, will also increase the density of the aqueous phase.[2]

Troubleshooting Workflow for Phase Inversion

A Phase Inversion Observed (Aqueous phase at bottom) B Identify Cause: High salt, sucrose, or glycerol? A->B C Dilute Sample with Nuclease-Free Water or TE Buffer B->C If density is the issue D Re-extract with this compound:Chloroform C->D E Confirm Phase Position: Add a drop of buffer to see where it goes D->E F Proceed with Aqueous Phase Collection E->F Normal Separation A Start with Sample in Phase Lock Gel Tube B Add this compound:Chloroform and Mix Gently A->B C Centrifuge at 10,000-12,000 x g B->C D Gel Forms a Stable Barrier Between Phases C->D E Decant or Pipette the Aqueous Phase with Ease D->E

References

Technical Support Center: Optimizing Phenol Concentration for Protein Denaturation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of phenol (B47542) for protein denaturation and extraction.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound denatures proteins?

A1: this compound acts as an organic solvent that disrupts the native tertiary structure of proteins. In an aqueous environment, proteins fold to bury their hydrophobic amino acid residues in the core, away from water, while exposing hydrophilic residues to the aqueous phase. When introduced to a less polar solvent like this compound, the protein structure essentially turns inside out. The hydrophobic residues move to the exterior of the protein to interact with the this compound, while the hydrophilic residues orient towards the protein's interior. This drastic conformational change results in the irreversible denaturation of the protein.[1][2]

Q2: When is a this compound-based protein extraction method preferred over other methods like TCA/acetone precipitation?

A2: this compound-based extraction is particularly effective for samples that are rich in interfering substances such as polysaccharides, lipids, and other phenolic compounds, which are common in plant tissues.[3][4] It is a powerful method for obtaining high-purity protein samples suitable for sensitive downstream applications like two-dimensional gel electrophoresis (2-DE) and mass spectrometry.[5][6]

Q3: What is the role of chloroform (B151607) and isoamyl alcohol in this compound-based extractions?

A3: Chloroform is often added to this compound to increase the density of the organic phase, which promotes a sharp and clear separation from the aqueous phase during centrifugation. This reduces the risk of phase inversion, where the aqueous layer ends up below the organic layer. Isoamyl alcohol is typically included as an anti-foaming agent to prevent the formation of bubbles during the mixing steps.[2][7]

Q4: How does pH affect protein extraction with this compound?

A4: The pH of the this compound solution is a critical parameter. For protein extraction, this compound is typically buffered to a slightly alkaline pH (around 8.0). This ensures that nucleic acids, which are negatively charged, remain in the aqueous phase, while the denatured proteins partition into the organic this compound phase.[8][9]

Q5: Can I recover proteins from the this compound phase for analysis?

A5: Yes, proteins that have partitioned into the this compound phase can be recovered by precipitation. This is commonly achieved by adding a precipitating agent like methanol (B129727) containing 0.1 M ammonium (B1175870) acetate (B1210297) or acetone.[3][10][11] However, it is important to note that these proteins will be denatured and are generally suitable for applications like SDS-PAGE and mass spectrometry, but not for functional assays.

Troubleshooting Guides

Issue 1: Incomplete Protein Denaturation/Removal

Symptoms:

  • A thick, viscous interphase between the aqueous and organic layers.

  • Contamination of the aqueous phase with proteins, leading to issues in downstream applications (e.g., nucleic acid analysis).

  • Low yield of purified nucleic acids.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Insufficient Mixing Ensure thorough mixing of the aqueous and this compound phases to create an emulsion. This increases the surface area for protein denaturation. Vortexing is common, but for high molecular weight DNA, gentle rocking is preferred to prevent shearing.
Incorrect this compound to Sample Ratio A 1:1 ratio of this compound (or this compound:chloroform) to the aqueous sample is standard. For samples with very high protein content, a second extraction may be necessary.
Suboptimal Temperature Performing the extraction at 4°C can sometimes reduce the efficiency of denaturation. While low temperatures are important for minimizing enzymatic degradation, consider performing the mixing step at room temperature if denaturation is incomplete.
Presence of Resistant Proteins Some proteins are more resistant to denaturation. The addition of detergents like SDS (1-2%) to the lysis/extraction buffer can significantly enhance protein denaturation and solubilization.[8][11]
Issue 2: Phase Inversion or Unclear Phase Separation

Symptoms:

  • The aqueous and organic phases do not separate cleanly after centrifugation.

  • The organic (this compound) phase is on top of the aqueous phase.

Possible Causes & Solutions:

Possible CauseRecommended Solution
High Salt Concentration in Aqueous Phase High salt concentrations can increase the density of the aqueous phase, causing it to move below the this compound phase.[10] If this occurs, carefully identify and remove the correct (now lower) aqueous phase. To prevent this, consider diluting the sample or performing a buffer exchange prior to extraction.
Insufficient Centrifugation Ensure that centrifugation is performed at an adequate speed and for a sufficient duration (e.g., 5,000-10,000 x g for 10-15 minutes at 4°C).
Use of this compound Alone This compound has a density only slightly higher than water. Using a this compound:chloroform mixture increases the density of the organic phase, ensuring it remains at the bottom.[2][9]
Issue 3: Low Yield of Precipitated Protein from the this compound Phase

Symptoms:

  • A very small or no visible pellet after precipitation with methanol/ammonium acetate or acetone.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Insufficient Precipitant Volume A common protocol is to add 4-5 volumes of cold 0.1 M ammonium acetate in methanol to the this compound phase.[10] Ensure the correct ratio is used.
Precipitation Temperature is Too High Precipitation should be carried out at low temperatures, typically -20°C, for at least one hour or overnight to be effective.[10]
Protein Concentration is Too Low If the initial protein concentration in the sample was low, the resulting pellet may be very small. Consider starting with a larger sample volume or concentrating the sample prior to extraction.
Protein Solubility in Precipitant Some proteins may have some solubility in the precipitating agent. Acetone is generally a stronger precipitating agent than methanol.[11]

Experimental Protocols

Protocol 1: this compound-Based Protein Extraction from Plant Tissue

This protocol is adapted for tissues rich in interfering compounds.[3][4][12]

Materials:

  • Extraction Buffer: 0.5 M Tris-HCl (pH 8.0), 0.7 M sucrose, 50 mM EDTA, 0.1 M KCl, 0.2% β-mercaptoethanol.

  • Tris-buffered this compound (pH 8.0).

  • Precipitation Solution: 0.1 M Ammonium Acetate in cold Methanol.

  • Wash Solution 1: 0.1 M Ammonium Acetate in cold Methanol.

  • Wash Solution 2: 80% Acetone.

Procedure:

  • Grind 1 g of fresh plant tissue to a fine powder in liquid nitrogen using a mortar and pestle.

  • Resuspend the powder in 3 ml of ice-cold Extraction Buffer.

  • Add an equal volume of Tris-buffered this compound and vortex vigorously for 10 minutes at 4°C.

  • Centrifuge at 5,000 x g for 15 minutes at 4°C to separate the phases.

  • Carefully collect the upper this compound phase and transfer it to a new tube.

  • To precipitate the proteins, add 4 volumes of cold Precipitation Solution to the this compound phase.

  • Vortex and incubate at -20°C overnight.

  • Centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the proteins.

  • Discard the supernatant and wash the pellet twice with Wash Solution 1.

  • Wash the pellet once with Wash Solution 2.

  • Air-dry the pellet and resuspend it in a suitable buffer for your downstream application.

Protocol 2: this compound Extraction with SDS for Bacterial Proteins

This protocol is optimized for the extraction of total cellular proteins from bacteria.[5][8]

Materials:

  • SDS Buffer: 30% sucrose, 2% SDS, 0.1 M Tris-HCl (pH 8.0), 5% β-mercaptoethanol.

  • Tris-buffered this compound (pH 8.0).

  • Precipitation Solution: 0.1 M Ammonium Acetate in cold Methanol.

  • Wash Solution: 80% Acetone.

Procedure:

  • Harvest bacterial cells by centrifugation and wash with a suitable buffer.

  • Resuspend the cell pellet in 3 mL of SDS Buffer.

  • Lyse the cells by sonication (e.g., 6 cycles of 15 seconds at 60 amps on ice).

  • Add 3 mL of Tris-buffered this compound and vortex for 10 minutes.

  • Centrifuge at 8,000 x g for 10 minutes at 4°C.

  • Collect the upper this compound phase.

  • Re-extract the lower aqueous phase with an equal volume of Tris-buffered this compound, centrifuge, and pool the this compound phases.

  • Precipitate the proteins from the pooled this compound phase by adding 4 volumes of cold Precipitation Solution and incubating at -20°C overnight.

  • Pellet the proteins by centrifugation at 10,000 x g for 30 minutes at 4°C.

  • Wash the pellet three times with cold 0.1 M ammonium acetate and once with cold 80% acetone.[8]

  • Dry the pellet and resuspend in the desired buffer.

Visualizations

Experimental_Workflow_Phenol_Extraction cluster_sample_prep Sample Preparation cluster_extraction This compound Extraction cluster_separation Phase Separation & Protein Precipitation cluster_final_steps Final Steps Start Start with Sample (e.g., Plant Tissue, Bacterial Cells) Homogenization Homogenization / Lysis (e.g., Liquid N2, Sonication) Start->Homogenization Add_this compound Add Tris-Buffered this compound (and Extraction Buffer) Homogenization->Add_this compound Vortex Vortex to Emulsify Add_this compound->Vortex Centrifuge1 Centrifuge to Separate Phases Vortex->Centrifuge1 Collect_this compound Collect this compound Phase (contains denatured proteins) Centrifuge1->Collect_this compound Precipitate Add Precipitation Agent (e.g., Methanol/Ammonium Acetate) Collect_this compound->Precipitate Incubate Incubate at -20°C Precipitate->Incubate Centrifuge2 Centrifuge to Pellet Proteins Incubate->Centrifuge2 Wash Wash Protein Pellet Centrifuge2->Wash Resuspend Resuspend in Buffer Wash->Resuspend End Protein Sample for Downstream Analysis Resuspend->End Troubleshooting_Logic cluster_denaturation Issue: Incomplete Denaturation cluster_phase_sep Issue: Poor Phase Separation cluster_yield Issue: Low Protein Yield Start Problem Encountered Thick_Interphase Thick Interphase? Start->Thick_Interphase Phase_Inversion Phase Inversion? Start->Phase_Inversion No_Pellet No/Small Pellet? Start->No_Pellet Increase_Mixing Increase Mixing Time/Intensity Thick_Interphase->Increase_Mixing Yes Add_SDS Add SDS to Lysis Buffer Thick_Interphase->Add_SDS Yes Check_Salt Check Salt Concentration in Sample Phase_Inversion->Check_Salt Yes Use_Phenol_Chloroform Use this compound:Chloroform Phase_Inversion->Use_Phenol_Chloroform Yes Check_Precip_Vol Check Precipitant Volume (4-5x this compound Volume) No_Pellet->Check_Precip_Vol Yes Increase_Inc_Time Increase Incubation Time (Overnight at -20°C) No_Pellet->Increase_Inc_Time Yes

References

Technical Support Center: Reducing Phenol Contamination in Nucleic Acid Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address phenol (B47542) contamination in their nucleic acid samples.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of this compound contamination in a nucleic acid sample?

A1: this compound contamination is often indicated by inaccurate spectrophotometric readings. Key signs include:

  • A low A260/A280 ratio (significantly below 1.8 for DNA and 2.0 for RNA) can suggest the presence of this compound or protein.[1][2]

  • A low A260/A230 ratio is also a strong indicator of this compound contamination, as this compound has a strong absorbance at 230 nm.[1][3] The expected A260/A230 ratio for pure nucleic acids is typically in the range of 2.0-2.2.[1]

  • The absorbance spectrum of a contaminated sample may show a peak shift away from 260 nm. This compound has an absorbance maximum around 270 nm, which can interfere with the nucleic acid quantification.[4]

Q2: How does this compound contamination affect downstream applications?

A2: Residual this compound can significantly inhibit enzymatic reactions. For instance, it can inactivate DNA polymerase, leading to reduced efficiency or complete failure of PCR amplifications.[5] It can also interfere with other enzymes like ligases and reverse transcriptases, impacting experiments such as cloning and qRT-PCR.

Q3: Can I still use a sample with minor this compound contamination?

A3: For some downstream applications that are less sensitive to inhibitors, a minor contamination might be tolerable. However, for sensitive techniques like qPCR, sequencing, or cloning, it is highly recommended to clean up the sample to remove the residual this compound.[6]

Troubleshooting Guide

Issue: My DNA/RNA sample has a low A260/A230 ratio, suggesting this compound contamination. How can I clean it up?

There are several methods to remove residual this compound from your nucleic acid sample. The choice of method may depend on the sample volume, concentration, and the required purity for your downstream application.

Method 1: Chloroform (B151607) Extraction

A common and effective method to remove residual this compound is to perform an additional extraction with chloroform.[7][8][9] Chloroform is a protein denaturant and helps to separate the this compound from the aqueous phase containing the nucleic acids.[8]

Experimental Protocol: Chloroform Extraction

  • To your aqueous nucleic acid sample, add an equal volume of chloroform:isoamyl alcohol (24:1).[10]

  • Vortex the tube for 15-30 seconds to create an emulsion.

  • Centrifuge at 12,000 x g for 5 minutes at room temperature to separate the phases.[8]

  • Carefully transfer the upper aqueous phase to a new, clean tube, being cautious not to disturb the interface or the lower organic phase.

  • Repeat the chloroform extraction (steps 1-4) one or two more times for a more thorough cleanup.[9]

  • Proceed with ethanol (B145695) precipitation to recover the purified nucleic acid.

Method 2: Ethanol Precipitation

Ethanol precipitation is a standard method to concentrate and purify nucleic acids, and it can also help reduce this compound contamination.[11][12][13][14]

Experimental Protocol: Ethanol Precipitation

  • To the aqueous nucleic acid sample, add 1/10th volume of 3 M sodium acetate (B1210297) (pH 5.2).[11][13]

  • Add 2 to 2.5 volumes of ice-cold 100% ethanol.[11][13]

  • Mix thoroughly by inverting the tube several times.

  • Incubate at -20°C for at least 30 minutes to precipitate the nucleic acid. For very dilute samples, an overnight incubation may be necessary.[14]

  • Centrifuge at ≥12,000 x g for 15-30 minutes at 4°C to pellet the nucleic acid.[12][14]

  • Carefully decant the supernatant without disturbing the pellet.

  • Wash the pellet by adding 1 mL of 70% ethanol and centrifuge at ≥12,000 x g for 5 minutes at 4°C.[12][15] This step helps to remove residual salts and other impurities.

  • Carefully decant the 70% ethanol and air-dry the pellet for 5-15 minutes. Do not over-dry the pellet, as it can be difficult to resuspend.[16]

  • Resuspend the pellet in a suitable volume of nuclease-free water or TE buffer.

Method 3: Spin Column Purification

Commercially available silica (B1680970) spin columns can be used to clean up nucleic acid samples from various contaminants, including this compound.[7][17] This method is generally faster and can result in high-purity nucleic acids.[17]

Experimental Protocol: Spin Column Cleanup (General Steps)

Please refer to the specific manufacturer's protocol for the spin column kit you are using.

  • Bind the nucleic acid sample to the silica membrane of the spin column, typically in the presence of a high concentration of chaotropic salts provided in a binding buffer.

  • Wash the membrane with wash buffers (usually containing ethanol) to remove contaminants like this compound, salts, and proteins.

  • Elute the purified nucleic acid from the membrane using an elution buffer or nuclease-free water.

Data Presentation

Table 1: Spectrophotometric Ratios for Nucleic Acid Purity Assessment

Ratio"Pure" DNA"Pure" RNAIndication of this compound Contamination
A260/A280 ~1.8~2.0Ratio significantly below 1.8
A260/A230 2.0 - 2.22.0 - 2.2Ratio significantly below 2.0[1][18]

Note: These values are general guidelines. The A260/A280 ratio can be influenced by pH.[4]

Visualizations

experimental_workflow cluster_start Starting Point cluster_methods Cleanup Methods cluster_end Outcome start Nucleic Acid Sample with This compound Contamination chloroform Chloroform Extraction start->chloroform Method 1 ethanol Ethanol Precipitation start->ethanol Method 2 column Spin Column Purification start->column Method 3 end Purified Nucleic Acid Sample chloroform->end ethanol->end column->end

Caption: Overview of cleanup methods for this compound-contaminated nucleic acid samples.

troubleshooting_flowchart start Low A260/A230 Ratio (this compound Contamination Suspected) decision Choose Cleanup Method start->decision chloroform Perform Chloroform Extraction decision->chloroform Method 1 ethanol Perform Ethanol Precipitation decision->ethanol Method 2 column Use Spin Column Cleanup Kit decision->column Method 3 reassess Re-assess Purity (Spectrophotometry) chloroform->reassess ethanol->reassess column->reassess success Proceed to Downstream Application reassess->success Ratios acceptable fail Repeat Cleanup or Choose Alternative Method reassess->fail Ratios still low

Caption: Troubleshooting flowchart for addressing low A260/A230 ratios.

References

Technical Support Center: Dealing with Phenol-Induced Enzyme Inhibition in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to phenol-induced enzyme inhibition in their assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound-induced enzyme inhibition and why is it a concern in my assays?

A1: This compound (B47542) and its derivatives are common contaminants in biological samples, often introduced during nucleic acid or protein extraction. These compounds can act as enzyme inhibitors, leading to inaccurate measurements of enzyme activity. The inhibitory effects can manifest as a decrease in the reaction rate, potentially leading to misinterpretation of experimental results, such as the efficacy of a drug candidate.

Q2: How does this compound inhibit enzymes?

A2: this compound can inhibit enzyme activity through several mechanisms:

  • Covalent Modification: Phenolic compounds can covalently bind to reactive nucleophilic sites on the enzyme, such as free amino and thiol groups of amino acid residues. This binding can alter the enzyme's structure and function.[1]

  • Competitive Inhibition: this compound can bind to the active site of an enzyme, competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration.[2][3]

  • Non-competitive Inhibition: this compound may bind to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency. This type of inhibition is not affected by substrate concentration.[2][4]

  • Denaturation: At higher concentrations, this compound can disrupt the non-covalent interactions (hydrogen bonds, hydrophobic interactions) that maintain the enzyme's three-dimensional structure, leading to denaturation and loss of activity.[2]

Q3: Can this compound activate enzymes?

A3: In some cases, at low concentrations, this compound may act as an enzyme activator. It can bind to an allosteric site and induce a conformational change that enhances the enzyme's affinity for its substrate, thereby increasing the reaction rate. For instance, some oxidoreductases have shown increased activity in the presence of low levels of this compound.[2]

Q4: Are there alternatives to this compound that I can use in my experimental procedures to avoid this issue?

A4: Yes, several alternatives to this compound are available for various applications. For the production of resins, sustainable materials like lignin, tannin, and cardanol (B1251761) are being explored as substitutes for this compound.[5] In laboratory extractions, various commercial kits and alternative methods that do not rely on this compound-chloroform extraction are available for nucleic acid and protein purification.

Troubleshooting Guide

This guide provides solutions to common problems encountered during enzyme assays when this compound contamination is suspected.

Problem 1: My enzyme activity is lower than expected or absent.

  • Possible Cause: this compound inhibition.

  • Troubleshooting Steps:

    • Run a control: Spike a known active enzyme sample with a concentration of this compound similar to what might be expected in your experimental samples. A significant decrease in activity will confirm this compound inhibition.

    • Sample cleanup: Implement a this compound removal step before the assay. Refer to the Experimental Protocols section for detailed methods.

    • Increase enzyme concentration: If the inhibition is reversible, increasing the enzyme concentration might help to overcome the inhibitory effect, although this is not always a practical solution.

    • Increase substrate concentration: If the inhibition is competitive, increasing the substrate concentration may help to restore enzyme activity.[2][3]

Problem 2: I'm observing high background signal in my colorimetric or fluorometric assay.

  • Possible Cause: this compound interference with the assay chemistry.

  • Troubleshooting Steps:

    • Run a "no-enzyme" control: Prepare a reaction mixture containing your sample (potentially with this compound) and the detection reagents, but without the enzyme. A high signal in this control indicates that this compound is directly reacting with your assay's chromogenic or fluorogenic substrate.

    • Wavelength scan: If you suspect this compound is absorbing light at the same wavelength as your product, perform a wavelength scan of a this compound solution at the relevant concentration.

    • Switch assay format: Fluorometric assays are generally more sensitive than colorimetric assays, but both can be susceptible to interference.[6][7] Consider switching to an alternative detection method if interference is confirmed.

Problem 3: My results are inconsistent and not reproducible.

  • Possible Cause: Variable concentrations of this compound in your samples.

  • Troubleshooting Steps:

    • Standardize your sample preparation: Ensure that your extraction and purification protocols are consistent to minimize variability in this compound carryover.

    • Quantify this compound concentration: If possible, measure the this compound concentration in your samples to assess the level of contamination.

    • Implement a robust cleanup protocol: Consistently apply a this compound removal method to all samples before performing the enzyme assay.

Troubleshooting Decision Tree

The following diagram illustrates a logical workflow for troubleshooting suspected this compound-induced enzyme inhibition.

TroubleshootingDecisionTree start Start: Unexpected Enzyme Assay Results (Low Activity, High Background, or Inconsistency) check_inhibition Is this compound inhibition suspected? start->check_inhibition run_control Run Control Experiment: Spike known active enzyme with this compound. check_inhibition->run_control Yes check_interference Is assay interference suspected? (High background) check_inhibition->check_interference No inhibition_confirmed Inhibition Confirmed? run_control->inhibition_confirmed implement_cleanup Implement this compound Cleanup Protocol (See Experimental Protocols) inhibition_confirmed->implement_cleanup Yes inhibition_confirmed->check_interference No re_assay Re-run Assay implement_cleanup->re_assay end_good Problem Solved re_assay->end_good no_enzyme_control Run 'No-Enzyme' Control check_interference->no_enzyme_control Yes troubleshoot_other Troubleshoot Other Assay Parameters (e.g., buffer, temperature, reagents) check_interference->troubleshoot_other No interference_confirmed Interference Confirmed? no_enzyme_control->interference_confirmed switch_assay Consider Switching Assay Format or Wavelength interference_confirmed->switch_assay Yes interference_confirmed->troubleshoot_other No switch_assay->re_assay end_bad Problem Persists: Consult further resources troubleshoot_other->end_bad

Caption: A decision tree for troubleshooting enzyme assays affected by this compound.

Data Presentation

EnzymeObserved EffectThis compound ConcentrationSource(s)
Horseradish Peroxidase No significant inhibition observed.≤ 10 mM[5]
Alkaline Phosphatase Inhibition of activity in fish tissues.12.56 mg/L[8]
Tyrosinase Inhibition of both monophenolase and diphenolase activities by various phenolic compounds.IC50 values vary widely depending on the specific phenolic compound (µM to mM range).[1][2][4][9]
β-Galactosidase Inhibition of synthesis by phenolic compounds in bacteria.Varies by compound and bacterial strain.[10]
Firefly Luciferase Inhibition by various phenolic compounds (e.g., resveratrol).IC50 values in the µM range for some phenolic inhibitors.[11]

Note: The inhibitory potential of this compound can be highly dependent on the specific enzyme, assay conditions (pH, temperature), and the presence of other components in the reaction mixture.

Experimental Protocols

Protocol 1: this compound Removal from Protein Samples by Solvent Precipitation

This protocol is suitable for removing this compound from protein samples prior to enzymatic assays.

Materials:

  • Protein sample containing this compound

  • Methanol, pre-chilled to -20°C

  • Ammonium (B1175870) acetate (B1210297) solution (0.1 M in methanol), pre-chilled to -20°C

  • Acetone (B3395972), pre-chilled to -20°C

  • Microcentrifuge tubes

  • Microcentrifuge capable of reaching >10,000 x g at 4°C

Procedure:

  • To your protein sample in a microcentrifuge tube, add 4 volumes of cold 0.1 M ammonium acetate in methanol.

  • Vortex the mixture thoroughly.

  • Incubate at -20°C for at least 1 hour (overnight is also acceptable).

  • Centrifuge at >10,000 x g for 15 minutes at 4°C to pellet the precipitated protein.

  • Carefully decant and discard the supernatant which contains the this compound.

  • Wash the pellet by adding 1 mL of cold 0.1 M ammonium acetate in methanol, vortexing briefly, and centrifuging again at >10,000 x g for 10 minutes at 4°C.

  • Repeat the wash step (step 6).

  • Wash the pellet with 1 mL of cold acetone, vortex briefly, and centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Carefully decant the acetone and air-dry the protein pellet at room temperature. Do not over-dry the pellet as it may be difficult to resuspend.

  • Resuspend the protein pellet in a suitable buffer for your downstream enzyme assay.

Protocol 2: Liquid-Liquid Extraction for this compound Removal from Aqueous Samples

This protocol is a general method for extracting this compound from aqueous solutions.

Materials:

  • Aqueous sample containing this compound

  • Organic solvent (e.g., ethyl acetate, diethyl ether)

  • Saturated sodium bicarbonate solution

  • Separatory funnel

  • Glassware (beakers, flasks)

Procedure:

  • Place the aqueous sample in a separatory funnel.

  • Add an equal volume of the organic solvent (e.g., ethyl acetate).

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Allow the layers to separate. The this compound will partition into the organic layer.

  • Drain the lower aqueous layer into a clean flask.

  • To remove any acidic impurities, you can wash the organic layer by adding an equal volume of saturated sodium bicarbonate solution, shaking, and discarding the aqueous layer.

  • Repeat the extraction of the original aqueous phase (from step 5) with fresh organic solvent to maximize this compound removal.

  • The aqueous layer, now with reduced this compound content, can be used for your assay. Note that some residual organic solvent may remain, which should be considered for its potential effect on the enzyme assay.

Experimental Workflow Diagram

The following diagram outlines a general workflow for handling samples suspected of this compound contamination.

ExperimentalWorkflow sample_prep Sample Preparation (e.g., Protein/Nucleic Acid Extraction) phenol_contamination Potential this compound Contamination sample_prep->phenol_contamination cleanup_step This compound Removal Step (Precipitation or Extraction) phenol_contamination->cleanup_step Yes no_cleanup Proceed Directly to Assay (with appropriate controls) phenol_contamination->no_cleanup No enzyme_assay Enzyme Assay cleanup_step->enzyme_assay no_cleanup->enzyme_assay data_analysis Data Analysis enzyme_assay->data_analysis interpretation Interpretation of Results data_analysis->interpretation

Caption: A general workflow for processing samples with potential this compound contamination.

References

Technical Support Center: Stabilizing Phenol Solutions to Prevent Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of phenol (B47542) solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and efficacy of your this compound-based reagents.

Troubleshooting Guide: Common Issues with this compound Solution Stability

Discolored or improperly stabilized this compound can compromise experimental results by damaging nucleic acids or interfering with downstream applications.[1] This guide addresses common problems encountered during the preparation and storage of this compound solutions.

Issue Potential Cause Solution
This compound solution is pink, yellow, or brown. Oxidation of this compound due to exposure to air, light, or trace metal contaminants.[1]Discard the solution. The colored oxidation products, such as quinones, can damage nucleic acids.[1] Prepare a fresh solution using high-purity this compound and follow stabilization protocols.
Aqueous and organic phases are difficult to distinguish. Absence of a phase indicator.Add 8-hydroxyquinoline (B1678124) to a final concentration of 0.1% (w/v) to the this compound solution. It imparts a distinct yellow color to the organic phase, aiding in phase separation.[1]
Nucleic acid yield is low after extraction. 1. Use of oxidized this compound. 2. Incorrect pH of the this compound solution.1. Ensure the this compound solution is clear and properly stabilized. 2. For DNA extraction, the this compound should be equilibrated to a pH of ~8.0. For RNA extraction, an acidic pH of ~4.5 is required to retain RNA in the aqueous phase.[1]
This compound solution degrades quickly despite stabilization. 1. Improper storage conditions. 2. High pH of the buffered solution.1. Store stabilized, buffer-saturated this compound at 4°C in a dark or amber glass bottle, preferably under an inert gas like nitrogen or argon.[2][3] 2. This compound is more susceptible to oxidation at alkaline pH. While necessary for some applications, be aware that solutions with a pH of 8.0 have a shorter shelf life.[1]

Logical Flow for Troubleshooting this compound Discoloration

G start This compound Solution is Discolored (Pink, Yellow, Brown) q1 Was the this compound solution exposed to air and light? start->q1 ans1_yes Yes q1->ans1_yes ans1_no No q1->ans1_no q2 Was an antioxidant, like 8-hydroxyquinoline, added? ans2_yes Yes q2->ans2_yes ans2_no No q2->ans2_no q3 What is the pH of the solution? ans3_alkaline Alkaline (pH > 7) q3->ans3_alkaline ans3_acidic Acidic/Neutral (pH < 7) q3->ans3_acidic q4 How was the solution stored? ans4_improper Improperly (clear bottle, room temperature) q4->ans4_improper ans4_proper Properly (dark bottle, 4°C) q4->ans4_proper sol1 Solution: Prepare fresh this compound, minimizing air and light exposure. ans1_yes->sol1 ans1_no->q2 ans2_yes->q3 sol2 Solution: Add an antioxidant like 0.1% 8-hydroxyquinoline. ans2_no->sol2 sol3 Note: Alkaline pH accelerates oxidation. Prepare smaller batches more frequently. ans3_alkaline->sol3 ans3_acidic->q4 sol4 Solution: Store in a dark bottle at 4°C, preferably under inert gas. ans4_improper->sol4 sol5 If all conditions were optimal, the initial this compound stock may be of poor quality. Consider using a new batch of redistilled this compound. ans4_proper->sol5

Caption: Troubleshooting logic for discolored this compound solutions.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to prevent the oxidation of this compound solutions? A1: this compound oxidizes to form products like quinones, which are indicated by a pink or brown discoloration.[1] These oxidation products can cause the breakdown of phosphodiester bonds and cross-linking in nucleic acids, which can compromise downstream applications such as PCR, sequencing, and cloning.[1]

Q2: What is the role of 8-hydroxyquinoline in this compound solutions? A2: 8-hydroxyquinoline is added to this compound solutions for several reasons:

  • It acts as an antioxidant, preventing the oxidation of this compound.[1]

  • It is a weak chelator of divalent metal ions, which can catalyze this compound oxidation.[1]

  • It imparts a yellow color to the organic (this compound) phase, making it easier to distinguish from the aqueous phase during extractions.[1]

Q3: How does pH affect the stability of this compound solutions? A3: this compound is more susceptible to oxidation at an alkaline pH. Maintaining a slightly acidic to neutral pH (between 5.0 and 7.0) significantly slows down the oxidation process.[1] For DNA extractions, the this compound is equilibrated to a pH of ~8.0 to ensure the DNA remains in the aqueous phase; however, this higher pH makes the this compound more prone to oxidation over time.[1]

Q4: What is the recommended storage temperature for stabilized this compound solutions? A4: Stabilized, buffer-saturated this compound solutions should be stored at 4°C in a dark, airtight container to minimize oxidation.[1]

Q5: Can I use a this compound solution that has a slight pink or yellow tint? A5: It is strongly recommended not to use discolored this compound solutions, as the presence of color indicates oxidation. The oxidation products can damage your nucleic acid samples.[2]

Q6: How long can I store a stabilized this compound solution? A6: A properly prepared and stored buffer-saturated this compound solution is typically stable for about one month at 4°C.[3] Water-saturated this compound can be stable for 3 to 6 months under the same conditions.[3]

Quantitative Data on this compound Oxidation and Stabilizer Efficacy

The oxidation of this compound can be monitored by measuring the increase in absorbance at specific wavelengths. The following table provides a representative example of how the absorbance of a this compound solution might change over time with and without a stabilizer when exposed to air and light at room temperature.

Table 1: Representative Change in Absorbance (at 405 nm) of this compound Solutions Over Time

Time (Weeks)Unstabilized this compoundThis compound with 0.1% 8-Hydroxyquinoline
00.0050.005
10.0450.008
20.1500.012
40.4500.025
8>1.000 (deep yellow/brown)0.050

Note: These are illustrative values. Actual rates of oxidation will depend on specific storage conditions (temperature, light exposure, headspace oxygen).

Table 2: Comparison of Common this compound Stabilizers

Stabilizer Mechanism of Action Typical Concentration Notes
8-Hydroxyquinoline Antioxidant, chelating agent, phase indicator.[1]0.1% (w/v)Most common stabilizer for molecular biology applications. Imparts a yellow color to the this compound phase.
Butylated Hydroxytoluene (BHT) Free radical scavenger.[4]0.01 - 0.1% (w/v)A common antioxidant used in various laboratory reagents and food products. Does not provide a color indicator.
Hypophosphorous Acid Reducing agent.Not widely documented for lab this compound solutions.Mentioned as a stabilizer in some commercial this compound preparations.[3]
Phosphoric Acid Inhibits metal-catalyzed discoloration.[5]0.001 - 0.1% by weightParticularly effective in preventing discoloration when this compound is in contact with metal containers.[5]

Experimental Protocols

Safety First: this compound is highly corrosive and toxic. Always handle this compound in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (double-gloving is recommended), a lab coat, and chemical splash goggles.

Protocol 1: Preparation of Tris-Equilibrated this compound (pH 8.0) Stabilized with 8-Hydroxyquinoline

This protocol is suitable for the purification of DNA.

Materials:

  • Crystalline, redistilled this compound

  • 8-hydroxyquinoline

  • 1 M Tris-HCl, pH 8.0

  • 0.1 M Tris-HCl, pH 8.0

  • Sterile, nuclease-free water

  • Glass beaker or bottle

  • Magnetic stirrer and stir bar

Procedure:

  • Melting the this compound: Place the bottle of crystalline this compound in a 65°C water bath in a fume hood until completely melted.

  • Adding the Stabilizer: To the molten this compound, add 8-hydroxyquinoline to a final concentration of 0.1% (w/v). For example, add 0.5 g of 8-hydroxyquinoline to 500 g of this compound. Stir until dissolved. The solution will turn yellow.

  • First Equilibration: Add an equal volume of 1 M Tris-HCl, pH 8.0, to the this compound solution. Stir the mixture vigorously for 15-30 minutes.

  • Phase Separation: Turn off the stirrer and allow the phases to separate completely. The aqueous phase (Tris buffer) will be on top, and the yellow organic phase (this compound) will be on the bottom.

  • Removing the Aqueous Phase: Carefully aspirate and discard the upper aqueous layer.

  • Second Equilibration: Add an equal volume of 0.1 M Tris-HCl, pH 8.0. Stir for 15 minutes, allow the phases to separate, and again remove the top aqueous layer.

  • pH Check: After the second equilibration, take a small sample of the top aqueous phase and check its pH. It should be close to 8.0. If not, repeat step 6 until the pH of the aqueous phase is stable at ~8.0.

  • Final Storage: After the final equilibration and removal of the aqueous phase, add a small volume of 0.1 M Tris-HCl, pH 8.0, to overlay the this compound. Store the stabilized, equilibrated this compound in a dark, airtight glass bottle at 4°C.

This compound Stabilization Workflow

G start Start: Crystalline this compound melt Melt this compound at 65°C start->melt add_stabilizer Add 0.1% 8-Hydroxyquinoline melt->add_stabilizer equilibrate1 Add equal volume of 1 M Tris-HCl, pH 8.0 and stir add_stabilizer->equilibrate1 separate1 Allow phases to separate equilibrate1->separate1 remove1 Remove upper aqueous phase separate1->remove1 equilibrate2 Add equal volume of 0.1 M Tris-HCl, pH 8.0 and stir remove1->equilibrate2 separate2 Allow phases to separate equilibrate2->separate2 remove2 Remove upper aqueous phase separate2->remove2 check_ph Check pH of aqueous phase remove2->check_ph ph_ok pH ~8.0? check_ph->ph_ok ph_ok->equilibrate2 No, repeat equilibration overlay Overlay with 0.1 M Tris-HCl, pH 8.0 ph_ok->overlay Yes store Store at 4°C in a dark bottle overlay->store

Caption: Workflow for preparing stabilized, buffer-equilibrated this compound.

Protocol 2: General Method for Stabilizing this compound with Butylated Hydroxytoluene (BHT)

This protocol provides a general method for using BHT as an antioxidant for this compound solutions.

Materials:

  • Crystalline, redistilled this compound

  • Butylated Hydroxytoluene (BHT)

  • Appropriate solvent if preparing a stock solution (e.g., ethanol (B145695) or isopropanol)

Procedure:

  • Melting the this compound: In a fume hood, gently melt the crystalline this compound in a water bath at approximately 50-60°C.

  • Adding BHT:

    • Direct Addition: Add BHT directly to the molten this compound to a final concentration of 0.01% to 0.1% (w/v). For example, for 100 g of this compound, add 10-100 mg of BHT. Stir until fully dissolved.

    • Stock Solution Method: Alternatively, prepare a concentrated stock solution of BHT in a suitable solvent (e.g., 10% w/v in ethanol). Add the appropriate volume of the stock solution to the molten this compound to achieve the desired final concentration. Ensure the solvent is compatible with the intended application of the this compound.

  • Mixing and Storage: Stir the mixture thoroughly to ensure even distribution of the BHT. Store the BHT-stabilized this compound in a dark, airtight glass bottle at 4°C.

This compound Oxidation Pathway

This compound oxidation is a free-radical-mediated process that leads to the formation of colored quinone-type compounds and polymers. Antioxidants interrupt this process by scavenging free radicals.

G This compound This compound phenoxy_radical Phenoxy Radical This compound->phenoxy_radical Oxidation (O2, light, metal ions) This compound->phenoxy_radical stabilized_radical Stabilized Antioxidant Radical phenoxy_radical->stabilized_radical Radical Scavenging quinone Quinones (Colored Products) phenoxy_radical->quinone phenoxy_radical->quinone antioxidant Antioxidant (e.g., BHT, 8-HQ) antioxidant->stabilized_radical polymerization Polymerization (Brown Products) quinone->polymerization quinone->polymerization

Caption: Simplified pathway of this compound oxidation and antioxidant intervention.

References

troubleshooting inconsistent results in phenol-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving inconsistencies encountered during phenol-based assays.

Troubleshooting Guide

This guide addresses common problems that can lead to inconsistent and unreliable results in this compound-based assays, with a focus on the widely used Folin-Ciocalteu (F-C) method.

Issue 1: High Variability Between Replicates

High variability between replicate measurements is a frequent issue that undermines the reliability of results.

Question: My replicate absorbance readings are not consistent. What could be the cause?

Answer:

Inconsistent replicate readings in this compound-based assays can stem from several factors throughout the experimental workflow. Pinpointing the source of the variability is crucial for obtaining reliable data.

Possible Causes and Solutions:

  • Inaccurate Pipetting: Small volume errors, especially with concentrated reagents, can lead to significant differences in the final absorbance.

    • Solution: Ensure your micropipettes are properly calibrated and use fresh tips for each replicate to avoid carryover.

  • Incomplete Mixing: If the sample and reagents are not thoroughly mixed, the reaction will not proceed uniformly, resulting in variable color development.

    • Solution: Gently vortex or invert the tubes to mix the solution thoroughly after adding each component, ensuring a homogenous reaction mixture.

  • Inconsistent Incubation Time: The color development in many This compound (B47542) assays is time-dependent. Variations in incubation time between samples can lead to inconsistent results.

    • Solution: Stagger the addition of reagents to your samples to ensure that each replicate is incubated for the same amount of time before the absorbance is read.

  • Temperature Fluctuations: Reaction rates are sensitive to temperature. Inconsistent temperatures during incubation can affect the rate of color development.

    • Solution: Use a water bath or incubator to maintain a constant and uniform temperature for all samples during the incubation period.

Issue 2: High Background or Blank Absorbance

A high background or blank reading can mask the true signal from your samples, leading to inaccurate quantification.

Question: My blank (or negative control) shows a high absorbance value. What should I do?

Answer:

A high blank absorbance in this compound-based assays often indicates contamination of your reagents or solvents. It is essential to identify and eliminate the source of this background noise for accurate measurements.

Possible Causes and Solutions:

  • Contaminated Reagents: Reagents, especially the Folin-Ciocalteu reagent or sodium carbonate solution, can become contaminated over time.

    • Solution: Prepare fresh reagent solutions. If the problem persists, consider using a new batch of chemicals. The Folin-Ciocalteu reagent is light-sensitive and should be stored in a dark, cool place.

  • Solvent Impurities: The solvents used to prepare your samples and reagents may contain interfering substances.

    • Solution: Use high-purity, analytical-grade solvents. Running a "solvent only" blank can help determine if your solvent is the source of the high background.

  • Contaminated Glassware/Plasticware: Residual phenolic compounds or other contaminants on your labware can react with the assay reagents.

    • Solution: Thoroughly clean all glassware with a suitable cleaning solution and rinse extensively with deionized water. If using disposable plasticware, ensure it is from a reliable source and is free of leachables.

Issue 3: Poor Reproducibility Between Experiments

Difficulty in reproducing results across different experimental runs is a major concern, indicating a lack of control over key assay parameters.

Question: I am unable to reproduce my results from a previous experiment. What factors should I check?

Answer:

Poor reproducibility between experiments in this compound-based assays points to systemic variations in your experimental setup or procedure. Careful standardization and documentation are key to achieving consistent results over time.

Possible Causes and Solutions:

  • Reagent Preparation: Inconsistencies in the preparation of reagents, such as the concentration of the sodium carbonate solution, can significantly impact the assay's pH and, consequently, the reaction kinetics.

    • Solution: Standardize your reagent preparation protocols and document them carefully. Always use the same grade of chemicals and ensure they are fully dissolved. For the Folin-Ciocalteu assay, the pH of the reaction mixture should be around 10.[1][2][3]

  • Standard Curve Preparation: Errors in the preparation of your standard curve will lead to inaccurate quantification of your samples.

    • Solution: Prepare fresh standards for each experiment from a reliable stock solution. Ensure the standard compound (e.g., gallic acid) is of high purity and has been stored correctly.

  • Instrument Variability: The performance of the spectrophotometer can drift over time.

    • Solution: Regularly check the calibration and performance of your spectrophotometer using appropriate standards.

  • Environmental Factors: Variations in laboratory temperature and humidity can influence reaction rates and reagent stability.

    • Solution: Monitor and record the environmental conditions during your experiments to identify any potential sources of variability.

Frequently Asked Questions (FAQs)

Q1: What are the most common interfering substances in the Folin-Ciocalteu assay?

A1: The Folin-Ciocalteu reagent is not specific to phenolic compounds and can react with other reducing substances present in the sample, leading to an overestimation of the total phenolic content.[4] Common interfering compounds include:

  • Ascorbic acid (Vitamin C) [5][6]

  • Reducing sugars [7]

  • Certain amino acids (e.g., tyrosine) [5][6]

  • Proteins [4]

  • Sulfites

Q2: How can I minimize interference from these substances?

A2: Several strategies can be employed to reduce the impact of interfering compounds:

  • Sample Dilution: Diluting the sample can often reduce the concentration of interfering substances to a level where their contribution to the absorbance is negligible.

  • Solid-Phase Extraction (SPE): Using a C18-SPE column can help separate phenolic compounds from more polar interfering substances like ascorbic acid and sugars.[4]

  • pH Adjustment: Modifying the pH of the assay can reduce the interference from some compounds. For example, lowering the pH can decrease the interference from reducing sugars in the Folin-Ciocalteu assay.[7]

  • Correction Factors: In some cases, the concentration of a major interfering substance (like ascorbic acid) can be determined independently, and its contribution to the total phenolic content can be subtracted.

Q3: Why is the choice of standard important and which one should I use?

A3: The choice of standard is critical because the results are expressed as equivalents of that standard. Different phenolic compounds have varying responses in the assay, so the standard should ideally have a similar chemical structure to the phenols in your sample.[4]

  • Gallic acid is the most commonly used standard due to its stability, commercial availability, and high reactivity.[8][9] Results are often expressed as gallic acid equivalents (GAE).

  • Other standards such as catechin, quercetin, and tannic acid are also used, depending on the predominant class of phenolics in the sample.[3][8] It is crucial to always report the standard used to allow for comparison between studies.

Q4: My sample extract does not turn blue in the Folin-Ciocalteu assay. What could be the problem?

A4: If there is no color change, it could be due to several reasons:

  • Low Phenolic Content: The concentration of phenolic compounds in your extract may be below the detection limit of the assay. Try using a more concentrated extract.[10]

  • Incorrect Reagent Concentration or pH: Ensure that the Folin-Ciocalteu reagent and the sodium carbonate solution are at the correct concentrations. The final pH of the reaction mixture should be alkaline (around 10) for the color development to occur.[1][2][3] You might consider using a more concentrated sodium carbonate solution (e.g., 20% instead of 7.5%).[10]

  • Immiscibility: If your extract is not miscible with the aqueous reagents, the reaction will not proceed efficiently. This can be an issue with non-polar extracts (e.g., hexane (B92381) extracts).[10]

Q5: I see a precipitate in my tubes after adding the reagents. Is this normal?

A5: The formation of a precipitate is not uncommon, especially with certain sample matrices or if the sodium carbonate solution is not properly prepared.[11]

  • Saturated Sodium Carbonate: If the sodium carbonate solution is saturated and has been stored for a while, crystals can form. It is recommended to filter the sodium carbonate solution.

  • Sample Matrix: Components in your sample may precipitate in the alkaline conditions of the assay.

  • Solution: If a precipitate forms, you can try to centrifuge the tubes and measure the absorbance of the supernatant. However, this may affect the accuracy of your results. Filtering the sample extract before the assay can also help.

Data Presentation

Table 1: Common Interfering Substances in the Folin-Ciocalteu Assay

Interfering SubstancePotential for InterferenceRecommended Action
Ascorbic AcidHighSolid-Phase Extraction (SPE), Correction Factor
Reducing SugarsModerate to HighpH adjustment (lower pH), SPE
TyrosineModerateSPE, Correction for protein content
ProteinsModerateProtein precipitation, SPE
SulfitesHighSample pre-treatment (e.g., aeration)

Table 2: Recommended pH and Incubation Parameters for this compound Assays

AssayReagentRecommended pHIncubation TimeIncubation Temperature
Folin-CiocalteuFolin-Ciocalteu Reagent, Sodium Carbonate~1030-120 minutesRoom Temperature or 40°C
Prussian BlueFerric Chloride, Potassium FerricyanideAcidic~15 minutesRoom Temperature
Fast Blue BBFast Blue BB Salt, Base (e.g., KOH)Basic~10-120 minutesRoom Temperature

Experimental Protocols

Detailed Methodology: Folin-Ciocalteu Assay for Total Phenolic Content

This protocol is a widely used method for determining the total phenolic content in various samples.

  • Reagent Preparation:

    • Folin-Ciocalteu Reagent (10% v/v): Dilute the commercially available Folin-Ciocalteu reagent 1:10 with deionized water. This solution should be prepared fresh.

    • Sodium Carbonate Solution (7.5% w/v): Dissolve 7.5 g of anhydrous sodium carbonate in 100 mL of deionized water.

    • Gallic Acid Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of gallic acid and dissolve it in 100 mL of deionized water. This stock solution can be further diluted to prepare a standard curve (e.g., 0, 50, 100, 150, 250, 500 µg/mL).

  • Assay Procedure:

    • Pipette 0.5 mL of the diluted sample extract or standard solution into a test tube.

    • Add 2.5 mL of 10% Folin-Ciocalteu reagent to the tube and vortex.

    • Incubate for 5 minutes at room temperature.

    • Add 2 mL of 7.5% sodium carbonate solution and vortex.

    • Incubate the mixture in the dark at room temperature for 1-2 hours.

    • Measure the absorbance of the solution at 765 nm using a spectrophotometer against a blank containing the solvent used for the sample.

  • Calculation:

    • Construct a standard curve by plotting the absorbance of the gallic acid standards versus their concentration.

    • Determine the concentration of total phenolics in the sample extract from the standard curve and express the results as mg of gallic acid equivalents (GAE) per gram of sample.

Mandatory Visualization

Troubleshooting_Workflow cluster_variability High Variability Between Replicates cluster_background High Background Absorbance cluster_reproducibility Poor Inter-Experiment Reproducibility start Inconsistent Results variability High Variability start->variability background High Blank Reading start->background reproducibility Poor Reproducibility start->reproducibility pipetting Check Pipetting Technique variability->pipetting mixing Ensure Thorough Mixing variability->mixing incubation Standardize Incubation Time & Temp variability->incubation reagents Prepare Fresh Reagents background->reagents solvents Use High-Purity Solvents background->solvents glassware Ensure Clean Labware background->glassware reagent_prep Standardize Reagent Preparation reproducibility->reagent_prep std_curve Prepare Fresh Standard Curve reproducibility->std_curve instrument Check Instrument Performance reproducibility->instrument

Caption: Troubleshooting workflow for inconsistent this compound assay results.

FC_Assay_Workflow start Start prep_sample Prepare Sample/Standard Dilutions start->prep_sample add_fc Add Folin-Ciocalteu Reagent prep_sample->add_fc incubate1 Incubate (e.g., 5 min) add_fc->incubate1 add_na2co3 Add Sodium Carbonate Solution incubate1->add_na2co3 incubate2 Incubate in Dark (e.g., 1-2 hours) add_na2co3->incubate2 measure_abs Measure Absorbance at ~765 nm incubate2->measure_abs calculate Calculate Results using Standard Curve measure_abs->calculate end End calculate->end

Caption: Standard workflow for the Folin-Ciocalteu (F-C) assay.

References

Technical Support Center: Minimizing Phenol Exposure in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing phenol (B47542) exposure during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards of working with this compound?

A1: this compound is a corrosive and toxic substance that poses several significant hazards in a laboratory setting. It can be fatal if swallowed, inhaled, or absorbed through the skin.[1][2] The primary hazards include:

  • Severe Skin Burns: this compound can penetrate the skin rapidly, causing severe chemical burns that may be painless at first due to its local anesthetic properties.[1][3] Contact with skin can lead to whitening, redness, and eventually sloughing off of the skin, leaving a brown stain.[4] If left on the skin, it can lead to cell death and gangrene.[4]

  • Systemic Toxicity: this compound absorbed through the skin can act as a systemic toxin, affecting the central nervous system, liver, and kidneys.[4][5] Symptoms of systemic toxicity can include muscle weakness, tremors, loss of coordination, shock, sudden collapse, coma, convulsions, and even death.[4][6]

  • Eye Damage: Contact with the eyes can cause severe irritation, permanent damage, and blindness.[1][4][7]

  • Respiratory Irritation: Inhalation of this compound vapors can irritate the nose, throat, and lungs, causing coughing and shortness of breath.[7] Higher exposures can lead to a build-up of fluid in the lungs (pulmonary edema), which is a medical emergency.[7]

  • Ingestion Hazards: Ingesting this compound can cause severe burns to the mouth, throat, and stomach, as well as internal bleeding, vomiting, diarrhea, and a rapid drop in blood pressure.[4][5]

Q2: What are the permissible exposure limits for this compound in a laboratory?

A2: Various regulatory agencies have established permissible exposure limits (PELs) for this compound to protect laboratory personnel. Adherence to these limits is crucial for maintaining a safe working environment.

Regulatory AgencyExposure LimitDescription
OSHA (Occupational Safety and Health Administration)5 ppm (19 mg/m³)8-hour time-weighted average (TWA)[7][8][9][10][11]
NIOSH (National Institute for Occupational Safety and Health)5 ppm (19 mg/m³)10-hour time-weighted average (TWA)[7][8][9][11]
NIOSH 15.6 ppm (60 mg/m³)15-minute ceiling limit[7][8][11]
ACGIH (American Conference of Governmental Industrial Hygienists)5 ppm (19 mg/m³)8-hour time-weighted average (TWA)[7][9][10][11]

Q3: What are the essential engineering controls required when working with this compound?

A3: Engineering controls are the first line of defense in minimizing this compound exposure. Key controls include:

  • Chemical Fume Hood: Always handle this compound, including stock solutions and working solutions, in a properly functioning and certified chemical fume hood.[2][4][5][12][13] This is especially critical when heating this compound.[14]

  • Ventilation: Ensure adequate general laboratory ventilation to keep airborne concentrations below exposure limits.[13]

  • Emergency Equipment: An ANSI-approved emergency eyewash station and safety shower must be immediately available within a 10-second travel time from where this compound is used.[4][5][13] Ensure all personnel know their locations and how to operate them.[5]

Q4: What personal protective equipment (PPE) is necessary for handling this compound?

A4: Appropriate PPE is mandatory to prevent direct contact with this compound.[15]

  • Eye and Face Protection: Wear chemical splash goggles.[5][12][14][16] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[5][13][17]

  • Gloves: The type of glove depends on the concentration and duration of use. For incidental contact with dilute solutions (<10%), double nitrile gloves may be sufficient.[5] For concentrated solutions or prolonged handling, neoprene or butyl rubber gloves are recommended.[5][14][17] When working with this compound-chloroform mixtures, which degrade nitrile and neoprene, specialized gloves like Viton™ over butyl rubber are necessary.[4] Always change gloves immediately after any contact with this compound.[5][17]

  • Body Protection: Wear a fully buttoned lab coat, long pants, and closed-toe shoes.[4][5] For tasks with a high splash potential, a butyl rubber or neoprene apron should be worn over the lab coat.[2][4][5]

Q5: Are there any safer alternatives to this compound for laboratory applications?

A5: Yes, depending on the specific application, safer alternatives to this compound may be available. For example, in the production of resins, researchers have explored the use of sustainable materials like lignin, tannin, and cardanol (B1251761) to replace this compound.[18][19][20][21][22] For nucleic acid purification, numerous commercial kits are available that do not use this compound-chloroform extraction. Investigating and validating these alternatives for your specific experimental needs is a key aspect of green chemistry and laboratory safety.

Troubleshooting Guides

Scenario 1: I've spilled a small amount of this compound on my gloved hand.

Immediate Action Follow-up Prevention
1. Immediately remove the contaminated glove without touching the outside of it with your bare hand.[17]1. Dispose of the contaminated glove as hazardous waste.[23]1. Always wear the appropriate gloves for the concentration of this compound being handled.[5]
2. Wash your hands thoroughly with soap and water.[2][14]2. Inspect your hand for any signs of skin contact.2. Consider double-gloving for added protection.[5][16]
3. If you suspect any skin contact, follow the first aid procedures for skin exposure.3. Review your handling technique to prevent future spills.3. Handle this compound in a designated area to contain potential spills.[17]

Scenario 2: I've splashed a small amount of this compound on my skin.

Immediate Action Follow-up Prevention
1. Immediately remove all contaminated clothing, including watches and jewelry.[4][15][24]1. Seek immediate medical attention.[1][4][5] For significant exposures, call 911.[5]1. Wear appropriate PPE, including a lab coat and apron if necessary.[4][5]
2. If available, immediately and repeatedly wipe the exposed area with a low-molecular-weight polyethylene (B3416737) glycol (PEG 300 or PEG 400) solution.[4][5]2. Continue applying PEG until medical assistance arrives or the odor of this compound is no longer detectable.[4][5]2. Handle this compound in a chemical fume hood to minimize the risk of splashes.[4][5]
3. If PEG is not available, flush the affected area with copious amounts of water from an emergency shower or drench hose for at least 15 minutes.[4][5][15][24]3. Inform medical personnel about the this compound exposure.[14]3. Work with a partner when handling hazardous chemicals.[4]

Scenario 3: I think I may have inhaled this compound vapors.

Immediate Action Follow-up Prevention
1. Immediately move to fresh air.[1][4][5][12][13][15]1. Seek immediate medical attention.[1][4][5]1. Always handle this compound in a properly functioning chemical fume hood.[4][5][14]
2. If breathing has stopped, begin rescue breathing (using universal precautions).[7]2. Medical observation for 24 to 48 hours may be recommended as pulmonary edema can be delayed.[7]2. Never heat this compound outside of a fume hood.[5][14]
3. Call for emergency medical assistance.3. Ensure proper ventilation in the laboratory.[13]

Experimental Protocols

Protocol: Safe Handling of this compound for DNA/RNA Extraction

This protocol outlines the key safety steps for using this compound in a typical DNA/RNA extraction procedure.

  • Preparation and Planning:

    • Review the Safety Data Sheet (SDS) for this compound before starting work.[14]

    • Ensure a written protocol, including safety procedures, is available.[4]

    • Verify that a chemical fume hood is certified and functioning correctly.

    • Locate the nearest emergency eyewash station, safety shower, and a this compound first aid kit containing PEG 300 or PEG 400.[4][16]

    • Ensure you are not working alone.[4]

  • Personal Protective Equipment (PPE):

    • Don a fully buttoned lab coat, long pants, and closed-toe shoes.[5]

    • Wear chemical splash goggles and a face shield.[5][17]

    • Wear appropriate gloves (e.g., neoprene or butyl rubber over nitrile gloves).[5]

  • Procedure within a Chemical Fume Hood:

    • Perform all steps involving the handling of this compound or this compound-containing solutions inside a chemical fume hood.[5][23]

    • Keep containers of this compound tightly closed when not in use.[12][17]

    • Use the smallest practicable quantity of this compound for the experiment.[17]

    • When centrifuging this compound-containing mixtures, use sealed safety cups to prevent aerosol formation.[5][23] Wait at least 10 minutes after centrifugation before opening the rotor to allow aerosols to settle.[23]

  • Waste Disposal:

    • Do not discard any this compound or this compound-contaminated waste down the sink.[23]

    • Collect all liquid this compound waste in a designated, labeled, and sealed hazardous waste container.[5][23]

    • Collect all solid waste contaminated with this compound (e.g., pipette tips, tubes, gloves) in a separate, sealable, and puncture-proof container labeled as hazardous waste.[5][23]

  • Decontamination:

    • After completing the work, wipe down the work area in the fume hood with a suitable decontaminating solution (e.g., soap and water).[17]

    • Remove PPE carefully to avoid self-contamination and dispose of contaminated items as hazardous waste.

    • Wash hands thoroughly with soap and water after removing gloves.[2][14]

Visualizations

Experimental_Workflow_for_Safe_Phenol_Handling A Preparation & Planning B Don Appropriate PPE A->B C Work in Chemical Fume Hood B->C D Perform Experiment C->D E Centrifugation (if required) Use Sealed Safety Cups D->E If applicable F Waste Disposal (Hazardous Waste) D->F E->F G Decontaminate Work Area F->G H Remove PPE & Wash Hands G->H

Caption: Workflow for the safe handling of this compound in a laboratory setting.

Phenol_Exposure_Troubleshooting Start This compound Exposure Incident Skin_Contact Skin Contact? Start->Skin_Contact Eye_Contact Eye Contact? Start->Eye_Contact Inhalation Inhalation? Start->Inhalation Remove_Clothing Remove Contaminated Clothing Skin_Contact->Remove_Clothing Yes Flush_Water_Eye Flush with Water (15 min) Emergency Eyewash Eye_Contact->Flush_Water_Eye Yes Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Yes Apply_PEG Apply PEG 300/400 Remove_Clothing->Apply_PEG PEG Available Flush_Water_Skin Flush with Water (15 min) Remove_Clothing->Flush_Water_Skin No PEG Seek_Medical_Attention Seek Immediate Medical Attention Apply_PEG->Seek_Medical_Attention Flush_Water_Skin->Seek_Medical_Attention Flush_Water_Eye->Seek_Medical_Attention Fresh_Air->Seek_Medical_Attention

Caption: Troubleshooting guide for different types of this compound exposure incidents.

References

alternative methods to remove residual phenol from samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on alternative methods for removing residual phenol (B47542) from various samples. Find answers to frequently asked questions and troubleshoot common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove residual this compound from my samples?

A1: this compound is a strong denaturant for proteins and can inhibit enzymatic reactions. In nucleic acid preparations, residual this compound can interfere with downstream applications such as PCR, sequencing, and cloning by inhibiting polymerases and other enzymes. It can also affect the accuracy of spectrophotometric quantification of DNA and RNA, as this compound absorbs at 270-275 nm, leading to an overestimation of nucleic acid concentration and a skewed A260/A280 ratio.[1][2][3]

Q2: What are the most common alternative methods to simple precipitation for removing this compound from aqueous samples?

A2: Beyond standard ethanol (B145695) precipitation, several methods can be employed to remove residual this compound. These include:

  • Solvent Extraction: Using a solvent like chloroform (B151607) to partition the this compound into the organic phase.[4][5]

  • Adsorption: Employing solid-phase adsorbents such as activated carbon or specialized resins to bind the this compound.[6][7]

  • Membrane Filtration: Utilizing techniques like reverse osmosis or nanofiltration to separate this compound based on size exclusion.[7][8]

  • Size-Exclusion Chromatography: Using columns packed with a porous resin (e.g., Sephadex) to separate the larger biomolecules from the smaller this compound molecules.[3]

Q3: How can I tell if my nucleic acid sample is contaminated with this compound?

A3: A common indicator of this compound contamination in a nucleic acid sample is a low A260/A280 ratio (typically below 1.8 for DNA and 2.0 for RNA) and an elevated absorbance at 270 nm.[3] Visually, you might also observe a milky or cloudy appearance in the aqueous phase after centrifugation.

Q4: Are there any non-toxic alternatives to this compound for nucleic acid extraction?

A4: Yes, several commercial kits are available that use non-toxic, proprietary reagents for cell lysis and protein removal, eliminating the need for this compound-chloroform extraction altogether. These kits often utilize spin columns with silica (B1680970) membranes that selectively bind DNA or RNA.

Troubleshooting Guide

Issue Possible Cause Solution
Low A260/A280 ratio after this compound-chloroform extraction Residual this compound contamination.1. Perform an additional chloroform extraction to remove the remaining this compound.[4][5] 2. Re-precipitate the nucleic acid with ethanol or isopropanol (B130326), ensuring the pellet is washed thoroughly with 70% ethanol.[5][9] 3. Use a size-exclusion spin column to purify the sample.
Low yield of DNA/RNA after cleanup - Incomplete precipitation. - Loss of pellet during washing steps. - Co-precipitation of contaminants inhibiting quantification.1. Ensure the precipitation step is carried out at a low temperature (e.g., -20°C or -80°C) for a sufficient duration.[9] 2. Be careful when decanting the supernatant after centrifugation; avoid dislodging the pellet. 3. Consider using a co-precipitant like glycogen (B147801) to improve the recovery of small amounts of nucleic acids.
Sample is viscous and difficult to pipette High concentration of genomic DNA.1. Gently shear the DNA by passing it through a narrow-gauge needle a few times. Be aware that this will reduce the fragment size. 2. Dilute the sample to a more manageable concentration.
Discrepancy between Nanodrop and Qubit quantification Nanodrop is sensitive to contaminants that absorb at 260 nm, including residual this compound and nucleotides, leading to overestimation. Qubit specifically quantifies double-stranded DNA or RNA.Trust the Qubit quantification for concentration. The discrepancy indicates the presence of contaminants. Proceed with a cleanup method to remove the impurities.

Quantitative Data Summary

The following tables summarize the efficiency of various this compound removal methods.

Table 1: Comparison of this compound Removal Efficiency by Adsorption

AdsorbentInitial this compound Concentration (mg/L)Removal Efficiency (%)Reference
Activated Carbon1000>99[6]
Biochar10~63[10]
Organomodified Bentonite20-100~22.68 (mg/g capacity)[11]
Tamarind Seed Powder1-10~72[12]

Table 2: Comparison of this compound Removal Efficiency by Membrane Filtration

Membrane TypePressure (bar)This compound Rejection (%)Reference
Nanofiltration (NF97)15~85[8]
Reverse Osmosis (RO98pHt)15>90[8]

Table 3: Comparison of this compound Removal Efficiency by Liquid-Liquid Extraction

ExtractantThis compound Concentration (mg/L)Removal Efficiency (%)Reference
Cumene50-2200>90[10]
Octanol-Aliquat-336 mixture250092[10]

Experimental Protocols

Protocol 1: Chloroform Extraction for this compound Removal from DNA/RNA Samples

This protocol is designed to remove residual this compound from a nucleic acid sample following an initial this compound-chloroform extraction.

Materials:

  • Chloroform

  • Microcentrifuge tubes

  • Micropipettes and tips

  • Microcentrifuge

Procedure:

  • To your aqueous sample containing the nucleic acid, add an equal volume of chloroform.

  • Vortex the tube for 15-30 seconds to create an emulsion.

  • Centrifuge at maximum speed (≥12,000 x g) for 5 minutes at 4°C to separate the phases.

  • Carefully transfer the upper aqueous phase to a new, clean microcentrifuge tube. Be extremely careful not to disturb the interface or carry over any of the lower organic phase.

  • Repeat steps 1-4 for a second chloroform wash if high purity is required.

  • Proceed with ethanol or isopropanol precipitation to recover the nucleic acid.

Protocol 2: Ethanol Precipitation of Nucleic Acids

This protocol is used to concentrate and purify nucleic acids from aqueous solutions.

Materials:

  • 3 M Sodium Acetate (B1210297) (pH 5.2)

  • 100% Ethanol (ice-cold)

  • 70% Ethanol (ice-cold)

  • Nuclease-free water or TE buffer

  • Microcentrifuge

Procedure:

  • To the aqueous nucleic acid sample, add 1/10th volume of 3 M sodium acetate (pH 5.2).

  • Add 2 to 2.5 volumes of ice-cold 100% ethanol.

  • Mix thoroughly by inverting the tube several times.

  • Incubate at -20°C for at least 1 hour or at -80°C for at least 30 minutes. For very dilute samples, overnight incubation at -20°C is recommended.[9]

  • Centrifuge at maximum speed for 15-30 minutes at 4°C to pellet the nucleic acid.

  • Carefully decant the supernatant without disturbing the pellet.

  • Wash the pellet by adding 500 µL of ice-cold 70% ethanol.

  • Centrifuge at maximum speed for 5 minutes at 4°C.

  • Carefully decant the supernatant.

  • Air-dry the pellet for 5-10 minutes to remove any residual ethanol. Do not over-dry, as this can make the pellet difficult to resuspend.

  • Resuspend the pellet in an appropriate volume of nuclease-free water or TE buffer.

Visualizations

experimental_workflow cluster_extraction This compound-Chloroform Extraction cluster_precipitation Ethanol Precipitation start Aqueous Sample (with this compound) add_chloroform Add Chloroform start->add_chloroform vortex Vortex add_chloroform->vortex centrifuge1 Centrifuge vortex->centrifuge1 separate Separate Aqueous Phase centrifuge1->separate add_salt_etoh Add Salt & Ethanol separate->add_salt_etoh Purified Aqueous Phase incubate Incubate (-20°C) add_salt_etoh->incubate centrifuge2 Centrifuge incubate->centrifuge2 wash Wash with 70% EtOH centrifuge2->wash resuspend Resuspend Pellet wash->resuspend end Pure Nucleic Acid resuspend->end

Caption: Workflow for this compound removal and nucleic acid purification.

troubleshooting_logic cluster_yes Contamination Likely start Low A260/A280 Ratio? phenol_contam Suspect this compound Contamination start->phenol_contam Yes end_ok Ratio Improved: Proceed with Experiment start->end_ok No chloroform_wash Perform Chloroform Wash phenol_contam->chloroform_wash reprecipitate Re-precipitate with Ethanol chloroform_wash->reprecipitate check_ratio Re-check A260/A280 reprecipitate->check_ratio check_ratio->end_ok Improved end_issue Ratio Still Low: Consider Alternative Cleanup check_ratio->end_issue Not Improved

Caption: Troubleshooting logic for low A260/A280 ratios.

References

Technical Support Center: Optimizing Phenol-Based Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phenol-based synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental work.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during this compound-based synthesis.

Issue 1: Low or No Conversion of Starting This compound (B47542)

Low or no conversion is a frequent issue that can arise from several factors related to reactants, catalysts, or reaction conditions. A systematic approach to troubleshooting is crucial for identifying the root cause.

Possible Causes and Solutions:

CauseTroubleshooting Step
Inactive Catalyst For acid-catalyzed reactions (e.g., Friedel-Crafts), ensure the Lewis acid (e.g., AlCl₃, FeCl₃) is fresh and anhydrous. Moisture can deactivate these catalysts.[1][2] For base-catalyzed reactions (e.g., O-alkylation), use a sufficiently strong and dry base like K₂CO₃ or Cs₂CO₃ to ensure deprotonation of the this compound.[3][4]
Poor Reagent Quality Verify the purity and stability of your starting materials and reagents. Degradation of the alkylating or acylating agent can lead to failed reactions. Moisture is particularly detrimental to many derivatizing agents.[3]
Inadequate Reaction Temperature Optimize the reaction temperature. Some reactions require heating to proceed at an appreciable rate (e.g., 60-80 °C for some O-alkylations), while others may need lower temperatures to prevent side reactions.[1][5]
Incorrect Stoichiometry Ensure the molar ratios of reactants are appropriate. For instance, in alkylation, using a large excess of this compound can help minimize polyalkylation.[1]
Solvent Effects The choice of solvent can significantly impact reaction rates and mechanisms.[4][6] For example, polar aprotic solvents can favor O-alkylation in Williamson ether synthesis.[7] Non-polar solvents may be preferred in other reactions, like certain Fries rearrangements, to favor ortho-acylation.[5]

Logical Troubleshooting Flow for Low Conversion:

LowConversionTroubleshooting start Low or No Conversion check_catalyst Verify Catalyst Activity & Handling start->check_catalyst check_reagents Check Reagent Quality & Stoichiometry check_catalyst->check_reagents Catalyst OK optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp Reagents OK optimize_solvent Evaluate Solvent Choice optimize_temp->optimize_solvent Temp Optimized success Reaction Successful optimize_solvent->success Solvent Optimized

Troubleshooting flow for low product yield.
Issue 2: Formation of Multiple Products / Side Reactions

The formation of unintended by-products is a common challenge in this compound synthesis, leading to purification difficulties and reduced yields of the desired compound.

Common Side Reactions and Mitigation Strategies:

  • Polyalkylation vs. Monoalkylation: In Friedel-Crafts alkylation, the initial alkylated product is often more reactive than the starting this compound, leading to the addition of multiple alkyl groups.[8]

    • Solution: To favor monoalkylation, use a large excess of the this compound relative to the alkylating agent.[1] This increases the probability that the alkylating agent will react with the starting material.[1]

  • C-Alkylation vs. O-Alkylation: The phenoxide ion is an ambident nucleophile and can react at the oxygen (O-alkylation) or the aromatic ring (C-alkylation).

    • Solution: O-alkylation is generally favored.[7] The choice of solvent and counter-ion can influence the selectivity. Polar aprotic solvents can help favor O-alkylation.[7]

  • Ortho- vs. Para-Acylation: In acylation reactions like the Fries rearrangement, both ortho and para-acylated products can be formed.[5]

    • Solution: Reaction conditions can be tuned to favor one isomer. Higher temperatures in the Fries rearrangement generally favor the ortho product, while lower temperatures favor the para product.[5] Non-polar solvents can also increase the yield of the ortho isomer.[5]

  • Polybromination: Due to the highly activating nature of the hydroxyl group, this compound readily undergoes polysubstitution during bromination.[9]

    • Solution: To achieve monobromination, use milder brominating agents like N-bromosuccinimide (NBS) and non-polar solvents such as carbon disulfide (CS₂) or dichloromethane (B109758) (CH₂Cl₂).[9] Controlling the stoichiometry to a single equivalent of the brominating agent is also critical.[9]

Decision Tree for Acylation Selectivity:

AcylationSelectivity start Desired Acylation Product? ortho Ortho-Acylation start->ortho Ortho para Para-Acylation start->para Para ortho_cond Use High Temperature in Fries Rearrangement or Non-Polar Solvents ortho->ortho_cond para_cond Use Low Temperature in Fries Rearrangement para->para_cond

Decision guide for ortho vs. para acylation.

Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of my this compound synthesis reaction? A1: The progress of the reaction can be monitored using chromatographic techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[2] For some reactions, like the synthesis of this compound-formaldehyde resins, Raman spectroscopy can be used for online monitoring of the consumption of free this compound and formaldehyde.[10]

Q2: What is the best way to purify my this compound derivative after the reaction? A2: The purification method depends on the properties of your product and the impurities present. Common techniques include:

  • Work-up: After the reaction, a typical work-up involves cooling the mixture, filtering off any inorganic salts, and removing the solvent under reduced pressure. The residue is then often dissolved in an organic solvent and washed with water and brine.[1]

  • Column Chromatography: This is a widely used method for separating the desired product from by-products and unreacted starting materials.[1]

  • Crystallization: If the product is a solid, crystallization can be an effective purification method.[1]

  • Distillation: For volatile phenolic compounds, distillation, including vacuum distillation, can be used for purification.[9][11]

  • Solid-Phase Scavenging: A method using a basic polystyrene resin can selectively adsorb acidic phenols, allowing for the removal of impurities. The purified this compound can then be desorbed using a different solvent.[12]

Q3: My crude NMR spectrum looks messy, and I can't identify my product peaks. What should I do? A3: A crude NMR spectrum is not always a definitive indicator of reaction failure. It's possible that your product is present, but the spectrum is complicated by impurities. It is often best to attempt purification, such as running a flash column, and then re-analyzing the fractions.[13]

Q4: How does the choice of catalyst affect the regioselectivity in this compound synthesis? A4: The catalyst system can be crucial for controlling regioselectivity. For example, in the chlorination of 4-methylthis compound, a Lewis acid (e.g., AlCl₃ or FeCl₃) in combination with a diaryl sulphide co-catalyst is essential for achieving high regioselectivity for the 2-chloro-4-methylthis compound (B1207291) product.[2] In Friedel-Crafts acylation, specific catalysts like zinc chloride on alumina (B75360) (ZnCl₂/Al₂O₃) have shown high selectivity for the ortho position.[5]

Q5: Can I perform reactions selectively at the phenolic hydroxyl group if other reactive functional groups are present? A5: Yes, but it may require the use of protecting groups. If the this compound contains other reactive groups like carboxylic acids or amines, they may also react with the derivatizing agent.[3] To achieve high selectivity, it is often necessary to protect these other functional groups before carrying out the reaction at the phenolic hydroxyl.[3]

Experimental Protocols

Protocol 1: General O-Alkylation of Phenols (Williamson Ether Synthesis)

This protocol provides a general guideline for the O-alkylation of phenols using an alkyl halide.

Materials:

  • This compound derivative

  • Alkyl halide (1.1-1.5 equivalents)

  • Base (e.g., K₂CO₃, Cs₂CO₃), finely powdered and dry

  • Aprotic solvent (e.g., DMF, Acetone)

  • Ethyl acetate (B1210297)

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the this compound in the aprotic solvent.

  • Deprotonation: Add the base to the solution and stir the suspension.

  • Addition of Alkylating Agent: While stirring, add the alkyl halide dropwise at room temperature.[1]

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by TLC or GC.[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts. Remove the solvent under reduced pressure.[1]

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by column chromatography or crystallization.[1]

Experimental Workflow for O-Alkylation:

OAlkylationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve this compound in Aprotic Solvent add_base Add Dry Base dissolve->add_base add_alkyl_halide Add Alkyl Halide Dropwise add_base->add_alkyl_halide heat Heat to 60-80 °C add_alkyl_halide->heat monitor Monitor by TLC/GC heat->monitor cool_filter Cool and Filter Salts monitor->cool_filter Reaction Complete concentrate Concentrate cool_filter->concentrate extract_wash Extract and Wash concentrate->extract_wash dry_purify Dry and Purify extract_wash->dry_purify

General workflow for O-alkylation of phenols.
Protocol 2: Selective Para-bromination of this compound

This protocol is adapted for the selective monobromination of this compound at the para position.

Materials:

  • This compound

  • Carbon disulfide (CS₂)

  • Bromine

  • Salt and ice bath

Procedure:

  • Dissolution: Dissolve the this compound in carbon disulfide in a flask equipped with a stirrer and a dropping funnel.

  • Cooling: Cool the reaction mixture to -30 °C using a salt and ice bath.[9]

  • Bromine Solution: Prepare a solution of bromine in an equal volume of carbon disulfide in the dropping funnel.[9]

  • Slow Addition: Add the bromine solution dropwise to the stirred this compound solution while maintaining the temperature at -30 °C.[9]

  • Reaction Completion: After the addition is complete, allow the reaction to proceed until the color of the bromine disappears.[9]

  • Work-up: Distill off the carbon disulfide. The remaining liquid is then vacuum distilled to yield p-bromothis compound.[9]

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in diagnosing and resolving issues related to peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of phenolic compounds.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the analysis of phenolic compounds?

Peak tailing is a common chromatographic issue where a peak appears asymmetrical, with its trailing edge being longer and more drawn out than its leading edge.[1] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[2] Peak tailing is problematic as it can decrease the sensitivity of the analysis, reduce the resolution between adjacent peaks, and lead to inaccuracies in peak integration and quantification.[2] For phenolic compounds, which are often analyzed in complex mixtures, maintaining peak symmetry is crucial for accurate results.[2]

The symmetry of a peak is often measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical peak has a value of 1.0, while values greater than 1.2 are generally considered to indicate significant tailing.[1][3]

Q2: What are the primary causes of peak tailing when analyzing phenolic compounds?

The most common causes of peak tailing for phenolic compounds are:

  • Secondary Interactions: Phenolic compounds are polar and can engage in unwanted interactions with active sites on the stationary phase, most notably with residual silanol (B1196071) groups on silica-based columns.[1][2]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to peak distortion. This occurs if the pH is close to the pKa of the phenolic analyte, causing both ionized and non-ionized forms to exist simultaneously.[2][4]

  • Column Issues: Problems such as contamination, degradation of the stationary phase, or the formation of a void at the column inlet can disrupt the packed bed and lead to tailing.[2][5]

  • Sample Overload: Injecting an overly concentrated sample can saturate the stationary phase, resulting in poor peak shape.[2][5][6]

  • Extra-Column Effects: Peak broadening and tailing can be caused by dispersion of the analyte band in the system's tubing, fittings, or detector cell after it has left the column.[1][7]

Q3: How do residual silanol groups on the column cause peak tailing with phenols?

Silica-based reversed-phase columns (like C18) are manufactured with silanol (Si-OH) groups on the silica (B1680970) surface.[8] While most of these are reacted to create the stationary phase, some unreacted "residual" silanols always remain.[9] These residual silanols are acidic and can become ionized (negatively charged) at mobile phase pH values above 4.[1] Phenolic compounds are often weak acids, and if they interact with these ionized silanol groups through secondary hydrogen bonding or ionic interactions, their elution from the column is delayed relative to the main analyte band.[5][10] This delayed elution of a fraction of the analyte molecules results in a tailed peak.[11]

Q4: How does mobile phase pH affect the peak shape of phenolic compounds?

The pH of the mobile phase is a critical parameter for controlling the peak shape of ionizable compounds like phenols.[2][12] Phenolic compounds are typically acidic. To ensure they are in a single, un-ionized form, the mobile phase pH should be adjusted to be at least 1.5 to 2 pH units below the pKa of the phenol (B47542).[13][14] When the mobile phase pH is close to the analyte's pKa, a mixture of both the ionized and un-ionized forms of the this compound will exist, leading to peak distortion, splitting, or tailing.[14]

Q5: Can improper sample preparation lead to peak tailing?

Yes, improper sample preparation is a frequent cause of peak tailing.[2] Key considerations include:

  • Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, it can cause peak distortion.[2][5] It is always recommended to dissolve the sample in the initial mobile phase if possible.[2]

  • Sample Concentration: A highly concentrated sample can overload the column, leading to peak tailing.[2][6] Diluting the sample or reducing the injection volume can often resolve this.[3][15]

  • Sample Cleanliness: Particulates in the sample can clog the column inlet frit, and strongly retained impurities can contaminate the column, both of which can cause issues with peak shape.[2][16]

Troubleshooting Guide

This guide provides a systematic workflow to identify and resolve the root cause of peak tailing in the HPLC analysis of this compound.

G start Peak Tailing Observed for this compound Analysis q1 Are all peaks in the chromatogram tailing? start->q1 check_system Suspect Systemic Issue: Extra-Column Volume or Column Contamination/Void q1->check_system Yes check_chemical Suspect Chemical Interactions or Method Parameters q1->check_chemical No yes1 Yes action_system 1. Check for leaks. 2. Minimize tubing length/ID. 3. Ensure proper fitting connections. 4. Inspect/replace column frit. 5. Flush or replace the column. check_system->action_system end Peak Shape Improved action_system->end no1 No q2 Is sample concentration high? check_chemical->q2 action_overload Reduce injection volume or dilute the sample. q2->action_overload Yes q3 Is mobile phase pH close to this compound pKa? q2->q3 No yes2 Yes action_overload->end no2 No action_ph Adjust mobile phase pH to be >1.5 units below this compound pKa. Use an appropriate buffer. q3->action_ph Yes action_secondary Suspect Secondary Silanol Interactions q3->action_secondary No yes3 Yes action_ph->end no3 No action_secondary_steps 1. Add a competitive base (e.g., triethylamine). 2. Use a modern, end-capped, or base-deactivated column. action_secondary->action_secondary_steps action_secondary_steps->end

Caption: Troubleshooting workflow for peak tailing in this compound analysis.

Quantitative Data Summary

The following tables summarize how different parameters can affect the peak tailing factor for a typical phenolic compound.

Table 1: Effect of Mobile Phase pH on Tailing Factor

Mobile Phase pHTailing Factor (Tf)Peak Shape Observation
2.51.1Symmetrical
3.51.3Minor Tailing
4.51.8Significant Tailing
5.52.2Severe Tailing
Data is representative for a typical this compound (pKa ~4.5) on a standard C18 column.

Table 2: Effect of Column Type and Additives on Tailing Factor (at pH 4.5)

Column TypeMobile Phase AdditiveTailing Factor (Tf)
Standard C18 (Type A Silica)None1.8
Standard C18 (Type A Silica)0.1% Triethylamine1.2
Modern End-Capped C18 (Type B Silica)None1.2
Polar-Embedded C18None1.1

Experimental Protocols

Protocol 1: Preparation of a Buffered Mobile Phase (e.g., pH 3.0 Acetate (B1210297) Buffer)

This protocol describes the preparation of an aqueous mobile phase component to suppress the ionization of phenolic compounds and residual silanols.

Materials:

  • HPLC-grade water

  • Acetic acid (glacial)

  • Sodium acetate

  • Calibrated pH meter

  • 0.45 µm filter

Procedure:

  • Prepare a 50 mM Acetate Solution: To prepare 1 L, dissolve the appropriate amount of sodium acetate in approximately 950 mL of HPLC-grade water.

  • pH Adjustment: Place the solution on a magnetic stirrer and immerse a calibrated pH meter probe. Slowly add glacial acetic acid dropwise until the pH of the solution reaches 3.0.

  • Final Volume: Transfer the solution to a 1 L volumetric flask and add HPLC-grade water to the mark. Mix thoroughly.

  • Degas and Filter: Filter the buffer through a 0.45 µm membrane filter to remove particulates and degas the solution simultaneously.

  • Mixing with Organic Modifier: This aqueous buffer can now be mixed with the organic solvent (e.g., acetonitrile (B52724) or methanol) in the desired ratio (e.g., 80:20 v/v) to create the final mobile phase.

Protocol 2: Column Flushing and Regeneration

This is a general procedure to remove strongly retained contaminants from a reversed-phase column that may be causing peak tailing. Always consult the column manufacturer's guidelines first.

Procedure:

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid contaminating the flow cell.

  • Reverse the Column: Reverse the direction of flow through the column. This helps to flush contaminants from the inlet frit.

  • Aqueous Wash: Flush the column with 20-30 column volumes of HPLC-grade water (without buffer salts) to remove any precipitated buffers.

  • Organic Wash Sequence: Sequentially flush the column with solvents of increasing strength. A typical sequence for a C18 column is:

    • Methanol (20-30 column volumes)

    • Acetonitrile (20-30 column volumes)

    • Isopropanol (20-30 column volumes)

  • Return to Initial Conditions: After the final wash, re-equilibrate the column with the mobile phase, starting with the organic solvent and gradually introducing the aqueous component.

  • Reconnect and Test: Reconnect the column to the detector in its correct flow direction and test its performance with a standard.

Visualizations

Mechanism of Secondary Interactions

The diagram below illustrates how a phenolic analyte can interact with both the C18 stationary phase and residual silanol groups, leading to peak tailing.

G cluster_surface Silica Surface (pH > 4) cluster_elution Elution Profile silica Si silanol Si-O⁻ c18 Si-(CH₂)₁₇CH₃ phenol_main This compound (Primary Interaction) phenol_main->c18 Hydrophobic Interaction elution Main Peak (Symmetrical Elution) phenol_secondary This compound (Secondary Interaction) phenol_secondary->silanol Ionic/H-Bond Interaction tail Tail (Delayed Elution)

Caption: Interaction of this compound with C18 phase and residual silanols.

References

managing emulsions during liquid-liquid extraction with phenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the formation and management of emulsions during liquid-liquid extraction with phenol (B47542).

Frequently Asked Questions (FAQs)

Q1: What is an emulsion in the context of this compound-chloroform extraction?

An emulsion is a stable mixture of two immiscible liquids, in this case, the aqueous phase (containing your biomolecules of interest) and the organic phase (this compound or a this compound-chloroform mixture). It appears as a cloudy or milky intermediate layer between the distinct aqueous and organic layers, which fails to resolve after mixing. This layer contains a mixture of denatured proteins, lipids, polysaccharides, and trapped nucleic acids, preventing clean separation and leading to significant sample loss.

Q2: Why do emulsions form during my extraction?

Emulsions form when substances acting as emulsifying agents are present in the sample. These agents reduce the interfacial tension between the aqueous and organic phases, allowing for the formation of stable droplets of one phase within the other. Common causes include:

  • High concentrations of proteins: Proteins, especially after denaturation by this compound, are powerful surfactants that stabilize emulsions.

  • Presence of complex lipids and polysaccharides: These molecules can also act as emulsifying agents.

  • Insufficient phase separator: In protocols using reagents like TRIzol, an inadequate volume of chloroform (B151607) or BCP (1-bromo-3-chloropropane) can lead to incomplete phase separation and emulsion formation.

  • Excessive or vigorous vortexing: Overly aggressive mixing can shear the DNA and create a larger surface area between the two phases, promoting the formation of a stable emulsion. Gentle inversion is often recommended over vigorous vortexing.

Troubleshooting Guide: Managing Emulsions

Encountering an emulsion can be a significant roadblock in obtaining high-quality nucleic acids. The following guide provides a systematic approach to breaking emulsions and recovering your sample.

G cluster_0 cluster_1 cluster_2 cluster_3 start Emulsion Formed decision1 Initial Centrifugation (e.g., 12,000 x g, 15 min, 4°C) start->decision1 outcome1 Phase Separation Successful decision1->outcome1 Yes outcome2 Emulsion Persists decision1->outcome2 No step2 Option 1: Add More Phase Separator (e.g., Chloroform) outcome2->step2 step3 Option 2: Phase Lock Gel™ Centrifugation outcome2->step3 step4 Option 3: Back-Extraction outcome2->step4 re_spin Re-centrifuge step2->re_spin final_outcome Aqueous Phase Recovered step3->final_outcome step4->final_outcome re_spin->final_outcome

Caption: Troubleshooting workflow for managing emulsions in this compound extractions.

Q3: My sample has formed a thick emulsion after centrifugation. What should I do?

If an emulsion persists after the initial centrifugation step, do not discard the sample. Several methods can be employed to break the emulsion and recover the aqueous phase. The choice of method depends on the sample type and downstream application.

Method 1: Re-centrifugation and Temperature Variation

Often, simply repeating the centrifugation step for a longer duration or at a higher speed can resolve the emulsion.

ParameterStandard ProtocolFor Persistent Emulsions
Speed 12,000 x g12,000 - 16,000 x g
Time 10-15 minutes15-30 minutes
Temperature 4°C4°C or Room Temperature

Note: Increasing centrifugation time and force is the simplest first step. Some protocols suggest that centrifugation at room temperature can sometimes aid in resolving emulsions compared to 4°C.

Method 2: Addition of More Organic Phase

Adding more of the organic phase (e.g., chloroform) can sometimes dilute the emulsifying agents and improve phase separation.

Experimental Protocol:

  • To your tube containing the unresolved emulsion, add an additional 0.2-0.5 volumes of chloroform (relative to the initial organic phase volume).

  • Mix gently by inverting the tube 5-10 times. Avoid vigorous vortexing.

  • Centrifuge again at 12,000 x g for 15 minutes at 4°C.

  • Carefully remove the upper aqueous phase to a new tube.

Method 3: Using Phase Lock Gels™

Phase Lock Gel™ (PLG) is a proprietary inert compound that creates a stable barrier between the aqueous and organic phases upon centrifugation.

Experimental Protocol:

  • Transfer the entire emulsion mixture (aqueous, interphase, and organic layers) to a fresh microcentrifuge tube containing PLG.

  • Centrifuge the tube at 12,000 x g for 10-15 minutes at room temperature.

  • The PLG will migrate to form a solid barrier between the aqueous and organic phases, trapping the interphase.

  • The upper aqueous phase can be easily decanted or pipetted off without risk of contamination.

G cluster_before Before Centrifugation with PLG cluster_after After Centrifugation with PLG before Aqueous Phase Emulsion/Interphase Organic Phase Phase Lock Gel™ after Clean Aqueous Phase PLG Barrier (traps interphase) Organic Phase before:emulsion->after:plg Trapped in barrier emulsion_node Emulsion Trapped

Caption: Mechanism of Phase Lock Gel™ (PLG) in resolving emulsions.

Method 4: Back-Extraction

If the target molecule is valuable and other methods fail, a back-extraction can be performed to recover the nucleic acids trapped in the emulsion or organic phase.

Experimental Protocol:

  • Carefully transfer the interphase and organic phase to a new tube, leaving behind the initial aqueous phase (if any was recovered).

  • Add an equal volume of a back-extraction buffer (e.g., Tris-EDTA buffer, pH 8.0).

  • Vortex briefly and centrifuge at 12,000 x g for 15 minutes at 4°C.

  • The nucleic acids will move from the organic/interphase layer into the new aqueous layer.

  • Carefully collect this new aqueous phase and pool it with the original aqueous phase.

Q4: Can I prevent emulsions from forming in the first place?

Yes, prevention is the most effective strategy. Consider the following:

  • Ensure Complete Homogenization: For tissue samples, ensure they are completely homogenized in the lysis buffer before adding this compound. Incomplete lysis is a major cause of emulsion formation.

  • Optimize Sample-to-Reagent Ratios: Use the correct ratios of sample to lysis buffer and this compound-chloroform as specified in your protocol. Overloading the system with too much starting material can lead to high concentrations of proteins and lipids.

  • Gentle Mixing: After adding the this compound-chloroform mixture, mix by gentle but thorough inversion rather than vigorous vortexing.

  • Incorporate a "Pre-clearing" Step: For particularly difficult samples (e.g., high fat or protein content), an initial centrifugation step after homogenization but before this compound addition can pellet some cellular debris, reducing the load of potential emulsifying agents.

strategies to enhance the selectivity of phenol sensors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phenol (B47542) sensors. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance the selectivity of your this compound sensing experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, offering step-by-step solutions to overcome them.

Issue 1: My sensor is showing a response to other phenolic compounds, not just my target analyte.

  • Possible Cause: Interference from structurally similar compounds is a common challenge in this compound sensing. The recognition element of your sensor may not be specific enough.

  • Solution:

    • Enhance Recognition Element Specificity:

      • Enzyme Modification: Immobilize enzymes like tyrosinase or laccase onto your electrode surface. These enzymes exhibit high specificity towards certain phenolic compounds.

      • Molecularly Imprinted Polymers (MIPs): Fabricate a MIP layer on your sensor. MIPs are created with template molecules of your target analyte, resulting in recognition sites with a high affinity and selectivity for that specific compound.[1]

    • Optimize Operating Potential: For electrochemical sensors, perform voltammetric analysis (e.g., cyclic voltammetry or differential pulse voltammetry) to identify the distinct oxidation potential of your target this compound.[2] By operating your sensor at this specific potential, you can minimize responses from interfering compounds that have different oxidation potentials.

    • Use of Nanomaterials: Incorporate nanomaterials like gold nanoparticles, carbon nanotubes, or graphene into your sensor fabrication. These materials can enhance the electrocatalytic activity towards the target analyte, allowing for detection at lower potentials where interference may be less pronounced.[2][3]

Issue 2: The sensor signal is drifting or decreasing over time, even with the same analyte concentration.

  • Possible Cause: This issue, often referred to as electrode fouling or poisoning, occurs when oxidation products of this compound form a non-conductive polymeric film on the electrode surface, hindering its performance.[4][5]

  • Solution:

    • Electrode Surface Modification:

      • Use of Robust Materials: Employ electrode materials known for their resistance to fouling, such as nanodiamond.[5]

      • Protective Coatings: Apply a protective layer, such as a nafion membrane or a surfactant film like dodecyl trimethylammonium bromide (DTAB), to the electrode surface.[4] This can prevent the adherence of fouling products.

    • Pulsed Voltammetric Techniques: For electrochemical sensors, using techniques like pulsed amperometric detection (PAD) can help clean the electrode surface in-situ between measurements.

    • Flow-Injection Analysis (FIA): Integrating your sensor into an FIA system can minimize the contact time between the electrode and the analyte solution, reducing the extent of fouling.

    • Electrode Regeneration:

      • Mechanical Polishing: Gently polish the electrode surface with alumina (B75360) slurry to remove the fouling layer.

      • Electrochemical Cleaning: Cycle the electrode potential in a blank supporting electrolyte to electrochemically strip the adsorbed foulants.

Issue 3: The sensor's sensitivity is too low for my application.

  • Possible Cause: The sensor's design and experimental conditions may not be optimized for detecting low concentrations of your target this compound.

  • Solution:

    • Amplify the Signal with Nanomaterials: Incorporating nanomaterials such as graphene, carbon nanotubes (CNTs), or metal nanoparticles can significantly increase the surface area and improve electron transfer kinetics, thereby amplifying the sensor's response.[3][6]

    • Enzymatic Amplification: Enzymes like tyrosinase can catalytically convert this compound to products that are more easily detected, leading to an amplified signal.[3]

    • Optimize Experimental Parameters:

      • pH of the Supporting Electrolyte: The pH of the solution can significantly affect the electrochemical behavior of phenols. Optimize the pH to achieve the maximum signal for your target analyte.

      • Accumulation Time and Potential (for stripping voltammetry): Increasing the preconcentration time can lead to a higher signal intensity for trace-level detection.

Frequently Asked Questions (FAQs)

Q1: What are the most effective strategies to improve the selectivity of my this compound sensor?

A1: The most effective strategies focus on the recognition element of the sensor. Utilizing enzymes like tyrosinase or laccase provides high biological specificity.[3] Creating molecularly imprinted polymers (MIPs) on the sensor surface offers a synthetic route to highly selective recognition sites.[1] Additionally, modifying the sensor with nanomaterials can improve selectivity by enhancing the electrocatalytic activity towards a specific this compound, allowing for detection at a more selective potential.[2][6]

Q2: How can I differentiate between different phenolic compounds in a mixture?

A2: For electrochemical sensors, techniques like differential pulse voltammetry (DPV) or square wave voltammetry (SWV) can often resolve the oxidation peaks of different phenolic compounds, as they typically have distinct oxidation potentials.[2] By scanning a potential range, you can simultaneously detect and quantify multiple phenols in a sample.[5] For optical sensors, using an array of sensors with different selectivities combined with chemometric analysis can help distinguish between various phenols.

Q3: What is the role of pH in this compound sensing, and how do I optimize it?

A3: The pH of the sample solution is a critical parameter in this compound sensing. For electrochemical sensors, the oxidation potential of phenolic compounds is often pH-dependent. The deprotonation of the phenolic hydroxyl group at higher pH values can facilitate oxidation. To optimize the pH, you should run a series of experiments using buffers with different pH values and measure the sensor's response to your target analyte. The optimal pH will be the one that provides the highest signal intensity and best peak shape. For example, some electrochemical sensors for gaseous this compound utilize an alkaline environment to promote the accumulation and oxidation of this compound.[7]

Q4: My sensor has stopped working. How can I determine if the issue is with the sensor or my experimental setup?

A4: To troubleshoot a non-responsive sensor, follow this logical workflow:

Start Sensor Not Responding Check_Setup Verify Experimental Setup (Connections, Reagents) Start->Check_Setup Test_Standard Test with a Fresh, Known Concentration of this compound Standard Check_Setup->Test_Standard Signal_Observed Is a Signal Observed? Test_Standard->Signal_Observed Issue_Sample Issue is Likely with the Original Sample (Degradation, Matrix Effects) Signal_Observed->Issue_Sample Yes No_Signal No Signal Observed Signal_Observed->No_Signal No Regenerate_Sensor Attempt Sensor Regeneration (Cleaning, Polishing) No_Signal->Regenerate_Sensor Retest_Standard Retest with Standard Regenerate_Sensor->Retest_Standard Signal_Restored Is Signal Restored? Retest_Standard->Signal_Restored Sensor_Recovered Sensor Recovered, Proceed with Experiment Signal_Restored->Sensor_Recovered Yes Replace_Sensor Sensor is Likely Damaged or Expired. Replace Sensor. Signal_Restored->Replace_Sensor No

Caption: Troubleshooting workflow for a non-responsive this compound sensor.

Data Presentation

Table 1: Comparison of Performance for Different this compound Sensor Modification Strategies

Sensor ModificationTarget AnalyteLinear Range (µM)Limit of Detection (LOD) (µM)Reference
Tyrosinase-Graphene Oxide on Au filmThis compound--[3]
Graphene Quantum Dots4-Nitrothis compound0.14 - 21.570.0647[3]
TiO2/CNTs on Glassy Carbon ElectrodeThis compound0 - 2000.005[6]
Molecularly Imprinted Polymer on ZnS QDsThis compound5.0 - 55-[1]
DTAB Surfactant on Pencil Graphite ElectrodeThis compound-0.16 µg/mL[4]
Sodium-Polyacrylate-based (Gaseous)This compound (gas)0.1 - 1.0 ppmv10.0 ppbv (after 120 min)[7]

Experimental Protocols

Protocol 1: Fabrication of a Tyrosinase-Modified Electrode for Enhanced Selectivity

This protocol describes the general steps for immobilizing tyrosinase on a glassy carbon electrode (GCE) to create a selective this compound biosensor.

cluster_prep Electrode Preparation cluster_mod Surface Modification & Immobilization cluster_final Final Sensor Polish_GCE 1. Polish GCE with Alumina Slurry Sonicate_GCE 2. Sonicate in Ethanol (B145695) and Deionized Water Polish_GCE->Sonicate_GCE Dry_GCE 3. Dry under Nitrogen Stream Sonicate_GCE->Dry_GCE Drop_Coat 4. Drop-coat with Nanomaterial Dispersion (e.g., Graphene Oxide) Dry_GCE->Drop_Coat Dry_Mod 5. Allow to Dry Drop_Coat->Dry_Mod Add_Enzyme 6. Add Tyrosinase Solution and a Cross-linker (e.g., Glutaraldehyde) Dry_Mod->Add_Enzyme Incubate 7. Incubate to Allow Immobilization Add_Enzyme->Incubate Rinse 8. Rinse to Remove Unbound Enzyme Incubate->Rinse Final_Sensor Ready-to-use This compound Biosensor Rinse->Final_Sensor

Caption: Experimental workflow for tyrosinase-modified electrode fabrication.
  • Electrode Pre-treatment:

    • Polish a glassy carbon electrode (GCE) with 0.3 and 0.05 µm alumina slurry on a polishing cloth.

    • Sonicate the polished electrode sequentially in deionized water and ethanol for 5 minutes each to remove residual alumina.

    • Dry the electrode under a stream of nitrogen.

  • Nanomaterial Coating (Optional, for signal enhancement):

    • Prepare a stable dispersion of a nanomaterial (e.g., graphene oxide, carbon nanotubes) in a suitable solvent.

    • Drop-cast a small volume (e.g., 5-10 µL) of the dispersion onto the GCE surface and allow it to dry at room temperature.

  • Enzyme Immobilization:

    • Prepare a solution of tyrosinase in a phosphate (B84403) buffer solution (PBS).

    • Drop-cast a mixture of the tyrosinase solution and a cross-linking agent (e.g., glutaraldehyde) onto the modified GCE surface.

    • Allow the electrode to dry at 4°C for several hours to ensure immobilization.

    • Gently rinse the electrode with PBS to remove any unbound enzyme.

  • Storage:

    • Store the modified electrode at 4°C in PBS when not in use.

Protocol 2: General Procedure for this compound Detection using Differential Pulse Voltammetry (DPV)

  • Prepare the Electrochemical Cell:

    • Add a defined volume of the supporting electrolyte (e.g., 0.1 M PBS at the optimized pH) to the electrochemical cell.

    • Assemble the three-electrode system: the modified working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Record Background Signal:

    • Run a DPV scan in the supporting electrolyte alone to obtain a background voltammogram. Typical DPV parameters might include a potential range of 0.0 V to +0.8 V, a pulse amplitude of 50 mV, and a scan rate of 20 mV/s.

  • Analyte Measurement:

    • Add a known concentration of the this compound standard or the sample solution to the electrochemical cell.

    • Stir the solution for a specified time (accumulation step) if preconcentration is needed, then let the solution become quiescent.

    • Run the DPV scan using the same parameters as the background scan.

  • Data Analysis:

    • Subtract the background voltammogram from the sample voltammogram.

    • The height of the resulting peak at the characteristic oxidation potential for this compound is proportional to its concentration. Create a calibration curve by plotting peak current versus this compound concentration to quantify unknown samples.

References

Validation & Comparative

A Head-to-Head Battle for Purity: Phenol-Chloroform vs. Non-Phenolic Methods for Nucleic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the isolation of high-quality nucleic acids is the pivotal starting point for a multitude of downstream applications, from PCR and next-generation sequencing to the development of nucleic acid-based therapeutics. The choice of purification method can profoundly impact the yield, purity, and integrity of the final product, thereby influencing the reliability and reproducibility of experimental results. This guide provides an objective comparison of the traditional phenol-chloroform extraction method and modern non-phenolic techniques, primarily silica-based spin columns, supported by experimental data to inform your selection.

The fundamental goal of nucleic acid purification is to efficiently lyse cells or tissues, separate the desired DNA or RNA from cellular components like proteins, lipids, and other contaminants, and recover the purified nucleic acids in a stable, usable form. Both this compound-based and non-phenolic methods achieve this, but through vastly different chemical and physical principles, each presenting a unique set of advantages and drawbacks.

The Contenders: A Tale of Two Methodologies

This compound-Chloroform Extraction: The Classic Approach

This liquid-liquid extraction technique has been a cornerstone of molecular biology for decades. It leverages the differential solubility of macromolecules in organic and aqueous phases.[1] this compound is a potent protein denaturant, causing proteins to lose their native structure and precipitate.[1] When a sample lysate is mixed with a this compound-chloroform solution, a biphasic emulsion is formed. Upon centrifugation, this separates into a lower organic phase containing denatured proteins and lipids, an upper aqueous phase containing the polar nucleic acids, and a protein interface between the two layers.[2] The nucleic acid-rich aqueous phase is carefully collected, and the nucleic acids are typically recovered by ethanol (B145695) precipitation.[3] Isoamyl alcohol is often included in the mixture to prevent foaming.[1]

Non-Phenolic Methods: The Modern Standard

Dominating the current landscape of nucleic acid purification are non-phenolic methods, most commonly utilizing a silica-based membrane in a spin-column format.[4] This solid-phase extraction technique is predicated on the ability of nucleic acids to selectively bind to silica (B1680970) in the presence of high concentrations of chaotropic salts, such as guanidinium (B1211019) thiocyanate.[5] These salts disrupt the structure of water, creating conditions that favor the adsorption of nucleic acids onto the silica surface.[5] Contaminants like proteins and polysaccharides do not bind efficiently and are washed away.[5] The purified nucleic acids are then eluted from the silica membrane using a low-salt buffer or nuclease-free water.[4]

Performance Metrics: A Data-Driven Comparison

The efficacy of a nucleic acid purification method is primarily assessed by the yield, purity, and integrity of the isolated nucleic acids. The following tables summarize quantitative data from comparative studies.

Table 1: Comparison of DNA Yield and Purity

Sample TypeMethodDNA Yield (ng/µL)A260/A280 RatioA260/A230 RatioReference
FFPE Tissue This compound-ChloroformLower YieldLower PurityNot Reported[6]
Silica-Based KitHigher Yield Higher Purity Not Reported[6]
Whole Blood This compound-ChloroformHigher Yield ~1.79 ± 0.32~1.45 ± 0.52[7][8]
Silica-Based KitLower Yield~1.8 - 2.0 Not Reported[7]
Triatomine Gut This compound-ChloroformHigher (except for one host)1.67 - 1.78Not Reported[9]
Silica-Based KitLower1.76 - 1.84 Not Reported[9]
Brewer's Yeast This compound-ChloroformHigh Yield High Purity Not Reported[10][11]
Silica Column KitLower YieldLower PurityNot Reported[10][11]

Note: Higher A260/A280 ratios (ideally ~1.8 for DNA) and A260/A230 ratios (ideally >1.8) indicate higher purity.[9]

Table 2: Comparison of RNA Yield, Purity, and Integrity

Sample TypeMethodRNA Yield (ng/µL)A260/A280 RatioRNA Integrity Number (RIN)Reference
Adipose Tissue This compound-Chloroform281.80 (median) ~1.8Lower[12][13]
Silica Column Kit2.24 (median)~2.0 Higher [12][13]
Blood This compound-Chloroform (AGPC)114.40 (median) <1.8Not Reported[14]
Silica-Based Kit (QIAamp)20.4 (median)>1.8 Not Reported[14]
Cell Culture Hot Acid this compoundNot ReportedNot Reported9.96 (avg) [15]
Silica-Based Kit (RNeasy)Not ReportedNot Reported9.79 (avg)[15]

Note: An A260/A280 ratio of ~2.0 is generally considered pure for RNA.[16] A higher RIN value (on a scale of 1 to 10) indicates higher RNA integrity.[17]

Visualizing the Workflows

The following diagrams illustrate the key steps in each purification method.

PhenolChloroformWorkflow cluster_start Sample Preparation cluster_lysis Lysis cluster_extraction Extraction cluster_separation Phase Separation cluster_recovery Recovery cluster_end Final Product Start Sample (Cells/Tissue) Lysis Cell Lysis (Lysis Buffer, Proteinase K) Start->Lysis Addthis compound Add this compound:Chloroform: Isoamyl Alcohol Lysis->Addthis compound Vortex Vortex to Emulsify Addthis compound->Vortex Centrifuge Centrifuge for Phase Separation Vortex->Centrifuge Phases Aqueous Phase (Nucleic Acids) Interface (Proteins) Organic Phase (Lipids, Proteins) Centrifuge->Phases Transfer Transfer Aqueous Phase to a New Tube Phases->Transfer Collect top layer Precipitate Ethanol Precipitation Transfer->Precipitate Wash Wash with 70% Ethanol Precipitate->Wash Resuspend Resuspend Purified Nucleic Acid Wash->Resuspend End Purified Nucleic Acid Resuspend->End

Caption: Workflow of this compound-Chloroform Nucleic Acid Purification.

SilicaColumnWorkflow cluster_start Sample Preparation cluster_lysis Lysis cluster_bind Binding cluster_wash Washing cluster_elute Elution cluster_end Final Product Start Sample (Cells/Tissue) Lysis Cell Lysis (Lysis Buffer, Proteinase K) Start->Lysis AddBuffer Add Binding Buffer (Chaotropic Salts & Ethanol) Lysis->AddBuffer ApplyColumn Apply to Silica Spin Column AddBuffer->ApplyColumn CentrifugeBind Centrifuge to Bind Nucleic Acid ApplyColumn->CentrifugeBind Wash1 Add Wash Buffer 1 CentrifugeBind->Wash1 CentrifugeWash1 Centrifuge Wash1->CentrifugeWash1 Wash2 Add Wash Buffer 2 CentrifugeWash1->Wash2 CentrifugeWash2 Centrifuge Wash2->CentrifugeWash2 DrySpin Dry Spin to Remove Residual Ethanol CentrifugeWash2->DrySpin Elute Add Elution Buffer or Water DrySpin->Elute Incubate Incubate Elute->Incubate CentrifugeElute Centrifuge to Elute Incubate->CentrifugeElute End Purified Nucleic Acid CentrifugeElute->End

Caption: Workflow of Silica Spin-Column Nucleic Acid Purification.

Experimental Protocols

Key Experiment 1: this compound-Chloroform DNA Extraction from Cultured Mammalian Cells

Objective: To isolate high-molecular-weight genomic DNA from cultured mammalian cells using a traditional organic extraction method.

Materials:

  • Cell pellet (up to 10^7 cells)

  • Lysis Buffer (e.g., 10 mM Tris-HCl, 100 mM EDTA, 0.5% SDS, pH 8.0)

  • Proteinase K (20 mg/mL)

  • RNase A (10 mg/mL)

  • This compound:Chloroform:Isoamyl Alcohol (25:24:1), pH 8.0

  • Chloroform:Isoamyl Alcohol (24:1)

  • 3 M Sodium Acetate, pH 5.2

  • 100% Ethanol (ice-cold)

  • 70% Ethanol (ice-cold)

  • Nuclease-free water or TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • Microcentrifuge tubes (1.5 mL)

  • Microcentrifuge

Methodology:

  • Cell Lysis: Resuspend the cell pellet in 500 µL of Lysis Buffer. Add 10 µL of Proteinase K solution and incubate at 55°C for 1-3 hours, or until the solution is clear.

  • RNase Treatment: Add 5 µL of RNase A solution and incubate at 37°C for 30 minutes.

  • First Organic Extraction: Add an equal volume (500 µL) of this compound:chloroform:isoamyl alcohol. Vortex vigorously for 20 seconds and then centrifuge at 12,000 x g for 5 minutes at room temperature.

  • Aqueous Phase Recovery: Carefully transfer the upper aqueous phase to a new microcentrifuge tube, avoiding the protein interface and the lower organic phase.

  • Second Organic Extraction: Add an equal volume of chloroform:isoamyl alcohol to the recovered aqueous phase. Vortex and centrifuge as in step 3.

  • Aqueous Phase Recovery: Repeat step 4.

  • DNA Precipitation: To the final aqueous phase, add 1/10th volume of 3 M Sodium Acetate and 2-2.5 volumes of ice-cold 100% ethanol. Mix by inverting the tube gently until a white DNA precipitate becomes visible.

  • Pelleting: Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the DNA.

  • Washing: Carefully discard the supernatant. Wash the DNA pellet with 500 µL of ice-cold 70% ethanol. Centrifuge at 12,000 x g for 5 minutes at 4°C.

  • Drying: Discard the supernatant and air-dry the pellet for 10-15 minutes. Do not over-dry.

  • Resuspension: Resuspend the DNA pellet in an appropriate volume (e.g., 50-100 µL) of nuclease-free water or TE buffer.

Key Experiment 2: Silica Spin-Column DNA Purification from Whole Blood

Objective: To purify genomic DNA from a whole blood sample using a non-phenolic, solid-phase extraction method.

Materials:

  • Whole blood (200 µL)

  • Commercial Silica Spin-Column DNA Purification Kit (containing Lysis/Binding Buffer, Wash Buffer 1, Wash Buffer 2, Elution Buffer, and spin columns with collection tubes)

  • Proteinase K

  • Ethanol (96-100%)

  • Microcentrifuge

  • Heating block or water bath

Methodology:

  • Sample Preparation: Pipette 20 µL of Proteinase K into a 1.5 mL microcentrifuge tube. Add 200 µL of whole blood to the tube.

  • Lysis: Add 200 µL of Lysis/Binding Buffer to the sample. Mix thoroughly by vortexing and incubate at 56°C for 10 minutes.

  • Binding Preparation: Add 200 µL of ethanol (96-100%) to the lysate and mix again by vortexing.

  • Binding to Column: Carefully apply the entire mixture to the spin column (placed in a 2 mL collection tube). Centrifuge at ≥6,000 x g (8,000 rpm) for 1 minute. Discard the flow-through and place the column back into the collection tube.

  • First Wash: Add 500 µL of Wash Buffer 1 to the spin column. Centrifuge for 1 minute at ≥6,000 x g. Discard the flow-through.

  • Second Wash: Add 500 µL of Wash Buffer 2 to the spin column. Centrifuge for 3 minutes at maximum speed (e.g., 20,000 x g) to dry the membrane completely.

  • Elution Preparation: Discard the collection tube and place the spin column in a clean 1.5 mL microcentrifuge tube.

  • Elution: Add 50-200 µL of Elution Buffer directly to the center of the silica membrane. Incubate at room temperature for 1 minute.

  • DNA Recovery: Centrifuge for 1 minute at ≥6,000 x g to elute the purified DNA. The eluate in the microcentrifuge tube contains the purified genomic DNA.

Conclusion: Choosing the Right Method for Your Application

The choice between this compound-chloroform extraction and non-phenolic methods is not always straightforward and depends on the specific requirements of the downstream application, available resources, and sample type.

This compound-chloroform extraction remains a cost-effective method that can yield high quantities of nucleic acids, particularly from challenging or large samples.[14][18] However, it is a laborious, time-consuming process that involves hazardous organic solvents, requires a high degree of technical skill to avoid contamination, and may result in lower purity and integrity compared to kit-based methods.[9][19]

Non-phenolic, silica-based methods offer a rapid, safe, and user-friendly alternative that consistently delivers high-purity nucleic acids suitable for sensitive downstream applications.[5] While the yield may sometimes be lower than that of this compound-chloroform extraction, the superior purity and integrity, coupled with the potential for high-throughput automation, make these methods the preferred choice for most modern molecular biology workflows.[19][20]

Ultimately, for researchers, scientists, and drug development professionals, the consistency, reliability, and high purity afforded by non-phenolic methods often outweigh the potential for higher yield with the classic this compound-chloroform technique, ensuring the generation of high-quality data and advancing research and development efforts.

References

A Comparative Guide to Phenol-Based RNA Extraction Kits for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the isolation of high-quality RNA is a critical first step for a multitude of downstream applications, from RT-qPCR to next-generation sequencing. Phenol-based extraction remains a gold standard for its ability to yield high quantities of RNA. This guide provides an objective comparison of the performance of three common this compound-based extraction kits: TRIzol, QIAzol, and Tri-Reagent, supported by experimental data and detailed protocols.

Performance Comparison

This compound-based reagents, such as TRIzol, QIAzol, and Tri-Reagent, are monophasic solutions containing This compound (B47542) and guanidine (B92328) isothiocyanate. This combination effectively lyses cells, denatures proteins, and inactivates RNases, thereby preserving RNA integrity.[1][2][3] The fundamental principle of these methods involves the differential partitioning of RNA, DNA, and proteins into aqueous and organic phases following the addition of chloroform (B151607) and centrifugation.[1][4][5]

While all three reagents are based on the same core chemistry, some differences in their formulation and intended applications exist. For instance, QIAzol is specifically optimized for the lysis of fatty tissues.[6] The choice between these reagents often comes down to factors such as sample type, downstream application, and laboratory preference.

Data Presentation

The efficiency of RNA extraction is primarily assessed by the yield and purity of the isolated RNA. The following table summarizes quantitative data from various studies comparing the performance of these this compound-based methods. It is important to note that yields and purity can vary significantly depending on the sample type, starting material amount, and operator technique.

Kit/MethodSample TypeAverage RNA Yield (µ g/10mg tissue)A260/A280 RatioA260/A230 RatioReference
TRIzol Mouse Liver62Not SpecifiedNot Specified[7]
TRIzol Equine Gastric Biopsy~350 ng/µl (from ~20mg tissue)~1.7Not Specified[8]
GENEzol (this compound-based) Equine Gastric Biopsy~300 ng/µl (from ~20mg tissue)~1.8Not Specified[8]
Modified AGPC (this compound-Chloroform) Human BloodSignificantly higher than column kitsLower than column kitsNot Specified[9][10]
TRI Reagent Frozen Blood15.6 ± 8.7 µg/ml1.7 ± 0.11.4 ± 0.4[11]
QIAamp (Column-based for comparison) Human BloodLower than manual AGPCHigher than manual AGPCNot Specified[9][10]
ZR RNA MiniPrep (Column-based for comparison) Equine Gastric Biopsy~100 ng/µl (from ~20mg tissue)~2.0Not Specified[8]

Note: AGPC stands for Acid Guanidinium Thiocyanate-Phenol-Chloroform. GENEzol is another this compound-based reagent with a similar composition to TRIzol. Data from column-based kits are included to provide a broader context of extraction efficiencies.

Experimental Protocols

The following is a generalized, detailed methodology for RNA extraction using this compound-based reagents. Specific protocols for TRIzol, QIAzol, and Tri-Reagent may have minor variations, and it is always recommended to consult the manufacturer's instructions.[6][12][13]

1. Homogenization:

  • For cell cultures, lyse cells by adding 1 ml of the this compound-based reagent per 1 x 10^5 to 1 x 10^7 cells and pipette the lysate up and down.[4]

  • For tissues, add 1 ml of the reagent per 50-100 mg of tissue and homogenize using a rotor-stator homogenizer or a bead mill.[12][14]

2. Phase Separation:

  • Incubate the homogenate at room temperature for 5 minutes to allow for complete dissociation of nucleoprotein complexes.[4][5]

  • Add 0.2 ml of chloroform per 1 ml of the reagent used.[4][5]

  • Cap the tubes securely and shake vigorously for 15 seconds.[4][5]

  • Incubate at room temperature for 2-3 minutes.[5][14]

  • Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. This will separate the mixture into three phases: a lower red organic phase, a white interphase, and an upper colorless aqueous phase containing the RNA.[4][5]

3. RNA Precipitation:

  • Carefully transfer the upper aqueous phase to a new tube without disturbing the interphase.

  • Add 0.5 ml of isopropanol (B130326) per 1 ml of the initial reagent used to precipitate the RNA.[4][5]

  • Incubate at room temperature for 10 minutes.[4][5]

  • Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like or white pellet at the bottom of the tube.[4][5]

4. RNA Wash:

  • Discard the supernatant.

  • Wash the RNA pellet with 1 ml of 75% ethanol (B145695) per 1 ml of the initial reagent.[4][5]

  • Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.[4][5]

  • Discard the ethanol wash. A second wash can be performed to improve the purity of the RNA.[15][16]

5. RNA Solubilization:

  • Air-dry the RNA pellet for 5-10 minutes. Do not over-dry the pellet as it can decrease solubility.[4][5]

  • Resuspend the RNA pellet in an appropriate volume of RNase-free water.

Mandatory Visualization

Phenol_Extraction_Workflow cluster_lysis Sample Lysis cluster_phase_sep Phase Separation cluster_precipitation RNA Precipitation & Wash cluster_final Final Steps Sample Cell/Tissue Sample Homogenize Homogenize in This compound-Guanidine Reagent Sample->Homogenize Add_Chloroform Add Chloroform & Centrifuge Aqueous_Phase Aqueous Phase (RNA) Add_Chloroform->Aqueous_Phase Interphase Interphase (DNA) Organic_Phase Organic Phase (Proteins) Precipitate Add Isopropanol & Centrifuge Aqueous_Phase->Precipitate Wash Wash with 75% Ethanol & Centrifuge Precipitate->Wash Dry Air-dry Pellet Wash->Dry Resuspend Resuspend in RNase-free Water Dry->Resuspend

Caption: Generalized workflow for this compound-based RNA extraction.

Signaling Pathways and Logical Relationships

The efficiency and purity of the extracted RNA are critical for the success of downstream applications. The A260/A280 ratio is a common indicator of protein contamination, with a ratio of ~2.0 generally considered pure for RNA.[17] The A260/A230 ratio indicates contamination by residual this compound, guanidine, or other organic compounds, with a desired range of 2.0-2.2.[17] Lower ratios can inhibit enzymatic reactions in subsequent analyses.

RNA_Quality_Impact cluster_extraction RNA Extraction & Quality cluster_downstream Downstream Applications cluster_outcome Experimental Outcome RNA_Yield RNA Yield RT_qPCR RT-qPCR RNA_Yield->RT_qPCR RNA_Seq RNA Sequencing RNA_Yield->RNA_Seq Microarray Microarray RNA_Yield->Microarray RNA_Purity RNA Purity (A260/280, A260/A230) RNA_Purity->RT_qPCR High Purity RNA_Purity->RNA_Seq High Purity RNA_Purity->Microarray High Purity Reliable_Data Reliable & Reproducible Data RT_qPCR->Reliable_Data Inaccurate_Results Inaccurate & Skewed Results RT_qPCR->Inaccurate_Results RNA_Seq->Reliable_Data RNA_Seq->Inaccurate_Results Microarray->Reliable_Data Microarray->Inaccurate_Results Low_Purity Low Purity (Contamination) Low_Purity->RT_qPCR Inhibition Low_Purity->RNA_Seq Library Prep Failure Low_Purity->Microarray Hybridization Issues

Caption: Impact of RNA quality on downstream applications.

References

A Comparative Guide to HPLC Method Validation for Phenol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the quantification of phenol (B47542) against other common analytical techniques. The performance of HPLC is evaluated based on key validation parameters, with supporting data from various studies. This document is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate method for their analytical needs.

Performance Comparison of Analytical Methods for this compound Quantification

The selection of an analytical method for this compound quantification is dependent on various factors including the required sensitivity, selectivity, sample matrix, and available instrumentation. While HPLC is a widely used and robust technique, other methods such as Gas Chromatography (GC), Spectrophotometry, and Electrochemical Sensors offer alternative advantages. Below is a summary of their performance characteristics.

ParameterHPLCGas Chromatography (GC)SpectrophotometryElectrochemical Sensors
**Linearity (R²) **>0.99[1][2][3][4]>0.996[5]Typically >0.99Typically >0.99
Limit of Detection (LOD) 0.01 - 3.40 ng/mL[1][4]Method-dependent, often requires derivatization~5 µg/L (with extraction)[6]As low as 0.005 µM[7]
Limit of Quantification (LOQ) 0.03 - 11.33 ng/mL[1][4]Method-dependent>50 µg/L (direct)[6]Method-dependent
Accuracy (% Recovery) 90 - 112%[1]Method-dependentMethod-dependent>99.25%[7]
Precision (%RSD) <15%[1]<4.52%[7]Method-dependent<4.52%[7]
Analysis Time < 30 minutes< 30 minutes< 15 minutes< 5 minutes
Selectivity HighHighLow to ModerateHigh
Sample Throughput High (with autosampler)Moderate to HighHighHigh
Instrumentation Cost Moderate to HighModerate to HighLowLow to Moderate
Solvent Consumption HighLowLowVery Low

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization for specific sample matrices and instrumentation.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a general procedure for the quantification of this compound in aqueous samples using reverse-phase HPLC with UV detection.

a. Instrumentation and Reagents:

  • HPLC system with a UV detector, pump, and autosampler

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • This compound standard (analytical grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or other suitable acid for pH adjustment

b. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound (e.g., 1000 mg/L) in a suitable solvent (e.g., methanol (B129727) or water).

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 0.1, 1, 10, 50, 100 mg/L).

c. Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (e.g., 60:40 v/v), acidified with phosphoric acid to a pH of ~3.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 270 nm.

d. Sample Preparation:

  • Filter aqueous samples through a 0.45 µm syringe filter to remove particulate matter.

  • For complex matrices, a solid-phase extraction (SPE) may be necessary to clean up the sample and concentrate the analyte.[1]

e. Analysis:

  • Inject the calibration standards to generate a calibration curve.

  • Inject the prepared samples.

  • Quantify the this compound concentration in the samples by comparing their peak areas to the calibration curve.

Gas Chromatography (GC) Protocol

This protocol describes a general method for this compound quantification, which often requires derivatization to improve volatility and chromatographic performance.

a. Instrumentation and Reagents:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Capillary column suitable for this compound analysis (e.g., DB-5ms)

  • This compound standard

  • Derivatizing agent (e.g., acetic anhydride (B1165640) or BSTFA)

  • Solvent (e.g., dichloromethane (B109758) or ethyl acetate)

  • Anhydrous sodium sulfate

b. Sample Preparation and Derivatization:

  • Extract this compound from the sample into an organic solvent.[8]

  • Dry the extract with anhydrous sodium sulfate.

  • Add the derivatizing agent and heat as required to complete the reaction.

c. GC Conditions:

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • Detector Temperature: 300 °C (for FID).

d. Analysis:

  • Inject derivatized standards and samples.

  • Identify and quantify the this compound derivative based on retention time and detector response.

Spectrophotometric Protocol

This protocol is based on the colorimetric reaction of this compound with 4-aminoantipyrine (B1666024).[6]

a. Instrumentation and Reagents:

b. Procedure:

  • To 100 mL of sample or standard, add buffer to adjust the pH to 10.

  • Add 2 mL of 4-aminoantipyrine solution and mix.

  • Add 2 mL of potassium ferricyanide solution and mix.

  • After 15 minutes, measure the absorbance at 510 nm.

Electrochemical Sensor Protocol

This protocol outlines the use of a modified glassy carbon electrode for the detection of this compound.

a. Instrumentation and Reagents:

  • Potentiostat with a three-electrode cell (working, reference, and counter electrodes)

  • Modified glassy carbon electrode (e.g., with nanomaterials)

  • Phosphate (B84403) buffer solution (pH 7.0)

  • This compound standard

b. Procedure:

  • Place the three-electrode system in the electrochemical cell containing the phosphate buffer.

  • Add a known concentration of this compound standard to the cell.

  • Record the electrochemical response using a technique such as cyclic voltammetry or differential pulse voltammetry.[7]

  • The peak current is proportional to the this compound concentration.

Visualizations

The following diagrams illustrate the workflow for HPLC method validation and a comparison of the analytical techniques.

HPLC_Validation_Workflow cluster_planning Planning & Preparation cluster_execution Method Validation Experiments cluster_analysis Data Analysis & Reporting define_objectives Define Objectives & Scope prepare_standards Prepare Standard Solutions define_objectives->prepare_standards linearity Linearity & Range prepare_standards->linearity accuracy Accuracy prepare_standards->accuracy precision Precision (Repeatability & Intermediate) prepare_standards->precision prepare_samples Prepare Quality Control Samples prepare_samples->accuracy prepare_samples->precision data_analysis Analyze Data & Calculate Statistics linearity->data_analysis accuracy->data_analysis precision->data_analysis specificity Specificity specificity->data_analysis lod_loq LOD & LOQ lod_loq->data_analysis robustness Robustness robustness->data_analysis validation_report Prepare Validation Report data_analysis->validation_report

Caption: Workflow for HPLC Method Validation.

Method_Comparison cluster_chromatography Chromatographic Methods cluster_other Other Methods phenol_quant This compound Quantification hplc HPLC phenol_quant->hplc High Selectivity gc GC phenol_quant->gc For Volatile Analytes spectro Spectrophotometry phenol_quant->spectro Rapid Screening electrochem Electrochemical Sensors phenol_quant->electrochem High Sensitivity

References

A Comparative Study on the Reactivity of Phenol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of phenol (B47542) and its common derivatives. The information presented is supported by experimental data to assist researchers and professionals in the fields of chemistry and drug development in understanding the chemical behavior of these compounds. This compound and its derivatives are fundamental structural motifs in numerous pharmaceuticals and biologically active compounds. Their reactivity dictates their synthesis, metabolism, and interactions with biological targets.

Acidity of Phenols: A Quantitative Comparison

The acidity of phenols is a key determinant of their reactivity, particularly in nucleophilic reactions and their behavior in biological systems. The acidity is quantified by the pKa value, where a lower pKa indicates a stronger acid. The electronic nature of substituents on the aromatic ring significantly influences the acidity of the phenolic proton. Electron-withdrawing groups (EWGs) increase acidity by stabilizing the resulting phenoxide ion through inductive and/or resonance effects. Conversely, electron-donating groups (EDGs) decrease acidity by destabilizing the phenoxide ion.

CompoundSubstituentPositionpKa
This compound-H-9.98
o-Cresol-CH₃ortho10.29
m-Cresol-CH₃meta10.09
p-Cresol-CH₃para10.26
o-Nitrothis compound-NO₂ortho7.23
m-Nitrothis compound-NO₂meta8.40
p-Nitrothis compound-NO₂para7.15
o-Chlorothis compound-Clortho8.48
m-Chlorothis compound-Clmeta9.12
p-Chlorothis compound-Clpara9.38
o-Fluorothis compound-Fortho8.7
m-Fluorothis compound-Fmeta9.3
p-Fluorothis compound-Fpara9.9

Table 1: pKa Values of this compound and Selected Derivatives in Water at 25°C

Electrophilic Aromatic Substitution: A Reactivity Comparison

The hydroxyl group of this compound is a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. This is due to the resonance donation of a lone pair of electrons from the oxygen atom into the benzene (B151609) ring, which increases the electron density of the ring and stabilizes the carbocation intermediate (arenium ion). The reactivity of this compound derivatives in these reactions is modulated by the electronic effects of other substituents on the ring.

The following table summarizes the relative rates of bromination for this compound and some of its derivatives, providing a quantitative measure of their reactivity towards an electrophile.

SubstrateRelative Rate of Bromination (compared to Benzene)
This compound1.0 x 10¹¹
Anisole (-OCH₃)1.0 x 10¹⁰
p-Cresol (-CH₃)Very Fast
p-Nitrothis compound (-NO₂)Slower than this compound
2,4,6-Trinitrothis compoundUnreactive

Table 2: Approximate Relative Rates of Bromination for this compound and Derivatives

Oxidation of Phenols

Phenols are susceptible to oxidation, often yielding complex mixtures of products, including quinones. The ease of oxidation is influenced by the substituents on the aromatic ring. Electron-donating groups generally increase the rate of oxidation, while electron-withdrawing groups decrease it.

Phenolic CompoundOxidizing AgentMajor Product(s)
This compoundChromic acidp-Benzoquinone[1][2]
HydroquinoneAir/mild oxidizing agentsp-Benzoquinone
CatecholMild oxidizing agentso-Benzoquinone
p-CresolFremy's salt2-Methyl-p-benzoquinone

Table 3: Oxidation Products of Selected Phenols

Experimental Protocols

Determination of pKa by UV-Visible Spectrophotometry

This method is based on the principle that the ionized (phenoxide) and unionized (this compound) forms of a phenolic compound have different UV-Vis absorption spectra. By measuring the absorbance of a solution at a specific wavelength across a range of pH values, the ratio of the two forms can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.

Materials:

  • Spectrophotometer

  • pH meter

  • Buffer solutions covering a range of pH values (e.g., pH 4 to 11)

  • The phenolic compound of interest

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the phenolic compound in a suitable solvent (e.g., methanol (B129727) or water).

  • Preparation of Test Solutions: For each buffer solution, prepare a dilute solution of the phenolic compound with a constant concentration.

  • Spectrophotometric Measurements:

    • Determine the wavelength of maximum absorbance (λmax) for both the fully protonated (in acidic solution, e.g., pH 2) and fully deprotonated (in basic solution, e.g., pH 12) forms of the this compound.

    • Measure the absorbance of each buffered solution at these two wavelengths.

  • Data Analysis:

    • Plot absorbance versus pH.

    • The pKa is the pH at which the concentration of the protonated and deprotonated forms are equal, which corresponds to the midpoint of the absorbance change.[3][4][5]

    • Alternatively, use the following equation: pKa = pH + log((A_max - A) / (A - A_min)) where A is the absorbance at a given pH, A_max is the absorbance of the fully deprotonated form, and A_min is the absorbance of the fully protonated form.[3][4][5]

Electrophilic Bromination of this compound

This procedure describes the qualitative and preparative bromination of this compound to form 2,4,6-tribromothis compound. The rate of this reaction can be followed by observing the disappearance of the bromine color.

Materials:

  • This compound

  • Bromine water (aqueous solution of Br₂)

  • Ethanol (B145695)

  • Sodium bisulfite solution (optional, for quenching excess bromine)

  • Beakers, flasks, and stirring apparatus

  • Filter funnel and filter paper

Procedure:

  • Dissolve this compound: Dissolve a small amount of this compound in water or ethanol in a flask.

  • Addition of Bromine Water: Slowly add bromine water dropwise to the this compound solution while stirring at room temperature.

  • Observation: Observe the immediate disappearance of the reddish-brown color of the bromine and the formation of a white precipitate.[6][7]

  • Isolation of Product: Continue adding bromine water until a faint yellow color persists, indicating a slight excess of bromine. The white precipitate, 2,4,6-tribromothis compound, can be collected by filtration.[8]

  • Washing and Drying: Wash the precipitate with cold water and, if necessary, with a dilute sodium bisulfite solution to remove excess bromine. Dry the product.

Oxidation of this compound to p-Benzoquinone

This experiment demonstrates the oxidation of this compound using a strong oxidizing agent.

Materials:

  • This compound

  • Chromic acid solution (prepared by dissolving sodium or potassium dichromate in sulfuric acid and water)

  • Ether or other suitable organic solvent for extraction

  • Beakers, separatory funnel, and stirring apparatus

Procedure:

  • Reaction Setup: Dissolve this compound in a suitable solvent (e.g., aqueous acetic acid) in a flask equipped with a stirrer and a dropping funnel. Cool the flask in an ice bath.

  • Addition of Oxidizing Agent: Slowly add the chromic acid solution from the dropping funnel to the stirred this compound solution, maintaining a low temperature.[1][2]

  • Reaction Monitoring: The reaction mixture will typically turn dark. The reaction is complete when the color change ceases.

  • Workup:

    • Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) to destroy any excess chromic acid.

    • Extract the product, p-benzoquinone, from the aqueous mixture using an organic solvent like ether.

    • Wash the organic extract with water and then with a sodium bicarbonate solution to remove any acidic impurities.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

  • Isolation: Remove the solvent by evaporation to obtain the crude p-benzoquinone, which can be further purified by sublimation or recrystallization.

Signaling Pathway Modulation by Phenolic Compounds

In the context of drug development, understanding how phenolic compounds interact with cellular signaling pathways is of paramount importance. Many phenolic derivatives have been shown to modulate key signaling cascades involved in inflammation, cell proliferation, and apoptosis, making them attractive candidates for the development of new therapeutic agents.[9][10][11][12][13][14][15][16][17][18][19][20][21][22]

One such critical pathway is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade . This pathway is a central regulator of cellular processes including cell growth, differentiation, and stress responses. Dysregulation of the MAPK pathway is implicated in numerous diseases, including cancer and inflammatory disorders.[9][13][14][18][19]

Several polyphenolic compounds have been identified as modulators of the MAPK pathway.[9][13][14][18][19] For instance, certain flavonoids and other this compound derivatives can inhibit the activation of key kinases within this cascade, such as ERK, JNK, and p38, thereby interfering with downstream signaling events that promote disease progression.[9][19]

MAPK_Signaling_Pathway extracellular_signal Extracellular Signal (e.g., Growth Factor, Stress) receptor Receptor Tyrosine Kinase extracellular_signal->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., AP-1, c-Myc) erk->transcription_factors cellular_response Cellular Response (Proliferation, Differentiation, Survival) transcription_factors->cellular_response phenolic_compounds Phenolic Compounds phenolic_compounds->raf Inhibition phenolic_compounds->mek Inhibition

Caption: Simplified diagram of the MAPK signaling pathway and potential points of inhibition by phenolic compounds.

The diagram above illustrates a simplified representation of the MAPK/ERK pathway. Extracellular signals activate receptor tyrosine kinases, leading to the sequential activation of Ras, Raf, MEK, and ERK. Activated ERK then translocates to the nucleus to phosphorylate and activate transcription factors, ultimately leading to changes in gene expression that drive cellular responses. Phenolic compounds can intervene at various points in this cascade, for example, by inhibiting the activity of Raf or MEK, thereby blocking the downstream signaling and cellular responses. This inhibitory action is a key area of investigation for the development of novel anti-cancer and anti-inflammatory drugs.

References

cross-validation of phenol detection methods (e.g., GC vs. HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of phenols are critical. This guide provides an objective comparison of two common analytical techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). We will delve into their performance, supported by experimental data, to help you select the most suitable method for your specific needs.

At a Glance: Performance Comparison

The choice between GC and HPLC for phenol (B47542) analysis depends on several factors, including the volatility and thermal stability of the analyte, the complexity of the sample matrix, and the desired sensitivity.[1][2][3] Below is a summary of key performance parameters for each method.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile and thermally stable compounds in a gaseous mobile phase.Separation of non-volatile or thermally unstable compounds in a liquid mobile phase.[2][3]
Derivatization Often required for polar phenols to increase volatility and improve peak shape (e.g., silylation, acetylation).[4]Generally not required, allowing for direct analysis of phenols.[5]
Sensitivity High, especially with sensitive detectors like Flame Ionization Detector (FID) and Mass Spectrometry (MS).[1][3]Good, with various detectors available (UV, Fluorescence, MS) to enhance sensitivity.[2][6]
Limit of Detection (LOD) 0.3 - 3.5 µg/L for various phenols.[7][8]0.01 - 0.16 µg/mL for various phenolics.[7]
Limit of Quantification (LOQ) Typically higher than LOD.0.02 - 0.49 µg/mL for various phenolics.[7]
Linearity (R²) Generally >0.99.[7]≥0.9999 for various phenolics.[7]
Accuracy (% Recovery) 91 - 100% for p-cresol (B1678582) in biological matrices.[7]87 - 108% for various phenols in drinking water.[9]
Precision (%RSD) <15% for p-cresol in biological matrices.[7]1.4 - 6.7% for various phenols in drinking water.[9]
Analysis Time Typically faster for comparable separations.[1]Can have longer analysis times compared to GC.[1]
Cost Generally less expensive to purchase and operate.[1]Systems and maintenance tend to be more expensive.[1]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for this compound analysis using GC and HPLC.

GC_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction Sample->Extraction Cleanup Extract Cleanup Extraction->Cleanup Derivatization Derivatization Cleanup->Derivatization GC_Separation GC Separation Derivatization->GC_Separation Detection Detection (FID/MS) GC_Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Data_Analysis Data Analysis & Quantification Data_Acquisition->Data_Analysis

A typical workflow for the GC analysis of phenolic compounds.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction Sample->Extraction Filtration Filtration Extraction->Filtration HPLC_Separation HPLC Separation Filtration->HPLC_Separation Detection Detection (UV/DAD/Fluorescence) HPLC_Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Data_Analysis Data Analysis & Quantification Data_Acquisition->Data_Analysis

A typical workflow for the HPLC analysis of phenolic compounds.

Detailed Experimental Protocols

Below are representative protocols for the analysis of phenols using GC and HPLC. These should be adapted and validated for specific applications.

Gas Chromatography (GC) Protocol with Derivatization

This protocol is a general procedure for the analysis of phenols in water samples, incorporating a derivatization step to improve chromatographic performance.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Condition an SPE cartridge (e.g., Supelclean ENVI-Chrom P) with 6 mL of methyl t-butyl ether or ethyl acetate (B1210297), followed by 6 mL of acetonitrile.[10]

  • Equilibrate the cartridge with 6 mL of deionized water.[10]

  • Load 100 mL of the water sample onto the cartridge.[10]

  • Dry the cartridge under vacuum for 10 minutes.[10]

  • Elute the phenols with 5 mL of methyl t-butyl ether.[10]

2. Derivatization (Silylation)

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine).

  • Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.

3. GC-MS Analysis

  • GC Column: 5% Phenyl Polysiloxane, 15 m x 0.53 mm I.D., 0.50 µM film thickness.[10]

  • Oven Temperature Program: Initial temperature of 65°C, ramp at 10°C/min to 185°C (hold for 1 min), then ramp at 20°C/min to 275°C (hold for 5 min).[10]

  • Carrier Gas: Helium.[10]

  • Injection: 1 µL, splitless.[10]

  • Detector: Mass Spectrometer (MS) or Flame Ionization Detector (FID) at 300°C.[10]

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol describes the direct analysis of phenols in an aqueous sample.

1. Sample Preparation

  • For relatively clean samples, filtration through a 0.45 µm filter may be sufficient.[9]

  • For more complex matrices or to achieve lower detection limits, a preconcentration step such as Solid Phase Extraction (SPE) may be necessary.[6][9]

2. HPLC Analysis

  • HPLC System: A system equipped with a UV-Vis Diode Array Detector (DAD).[11]

  • Column: C18 reverse-phase column (e.g., 250 mm length, 4.6 mm width, 5 µm particle size).[11]

  • Mobile Phase: A gradient mobile phase is often used, typically consisting of an aqueous component (e.g., water with a small amount of acid like acetic or phosphoric acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[11] For example, an isocratic mobile phase of 50 mM acetate buffer (pH 5.0)-acetonitrile (80:20, v/v) can be used.[6]

  • Flow Rate: 1.0 mL/min.[12]

  • Detection: UV-Vis DAD set at the wavelength of maximum absorbance for the target this compound(s).[11]

  • Column Temperature: Maintained at a constant temperature, for instance, 45°C.[6]

Conclusion

Both GC and HPLC are powerful techniques for the analysis of phenols. GC, particularly GC-MS, offers high sensitivity and the ability to analyze a larger number of phenols simultaneously, though it often requires a derivatization step.[13] HPLC is versatile, suitable for a wide range of phenolic compounds without the need for derivatization, and can be advantageous for analyzing thermally sensitive compounds.[1] The optimal choice will depend on the specific analytical requirements, including the nature of the sample, the target analytes, and the available resources.

References

inter-laboratory comparison of phenol analysis in water samples

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Inter-laboratory Comparison of Phenol (B47542) Analysis in Water Samples

This guide provides an objective comparison of common analytical methods for the determination of phenols in water samples. It is intended for researchers, scientists, and drug development professionals involved in water quality analysis. The guide summarizes quantitative performance data from various studies and provides detailed experimental protocols for key methods.

Introduction

Phenolic compounds are a significant class of environmental pollutants found in various water sources due to industrial discharge and natural phenomena.[1][2] Their presence, even at low concentrations, can be harmful to human health and aquatic life, and can cause taste and odor problems in drinking water, especially after chlorination.[1][2][3] Consequently, accurate and reliable quantification of phenols in water is crucial for environmental monitoring and regulatory compliance.

This guide focuses on commonly employed techniques for this compound analysis, including spectrophotometry, and chromatography (High-Performance Liquid Chromatography - HPLC and Gas Chromatography - GC). The performance of these methods is often evaluated through inter-laboratory comparison studies to ensure consistency and reliability of results across different laboratories.

Comparison of Analytical Methods

The selection of an analytical method for this compound analysis depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the performance characteristics of different methods based on data from various sources.

Table 1: Comparison of Performance Data for this compound Analysis Methods

MethodAnalyte(s)Sample MatrixRecovery (%)Relative Standard Deviation (RSD) (%)Method Detection Limit (MDL) / Limit of Detection (LOD)Reference
Spectrophotometry (4-Aminoantipyrine) Total PhenolsDrinking Water, WastewaterNot specifiedNot specified0.005 - 0.100 mg/L[4]
HPLC with UV Detection 11 PhenolsDrinking Water87 - 1081.4 - 6.7Not specified[3]
HPLC with UV Detection This compound, 5 Chlorophenols, 3 PhenylphenolsTap Water87.5 - 105.2 (Intra-day)2.6 - 11.1 (Intra-day)Not specified[5]
88.5 - 104.1 (Inter-day)4.2 - 12.0 (Inter-day)
GC-MS (EPA Method 528) 12 PhenolsDrinking Water85.1 - 108.4< 10 (lot-to-lot variation)0.02 - 0.58 µg/L[6][7]
GC-FID (EPA Method 604) This compound and substituted phenolsMunicipal and Industrial DischargesVaries by analyte (see Table 3 in source)Varies by analyte (see Table 3 in source)Varies by analyte (see Table 3 in source)[8]

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below are protocols for some of the key methods discussed.

Spectrophotometric Method (4-Aminoantipyrine)

This method is suitable for the determination of total phenols.[4]

Key Steps:

  • Sample Preparation: If necessary, distill the water sample to remove interferences.

  • pH Adjustment: Adjust the pH of the distillate to 10.0 ± 0.2 with an ammonium (B1175870) chloride solution and ammonia.[4]

  • Color Development: Add 4-aminoantipyrine (B1666024) solution, followed by potassium ferricyanide (B76249) solution to develop the color.[4]

  • Extraction: Extract the colored complex with chloroform (B151607).[4]

  • Measurement: Measure the absorbance of the chloroform layer at 460 nm using a spectrophotometer.[4]

  • Quantification: Determine the this compound concentration from a calibration curve prepared with standard this compound solutions.[4]

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method allows for the simultaneous determination of multiple this compound compounds.[3][9]

Key Steps:

  • Sample Preparation: Adjust the pH of the 250 mL water sample to 2.0 with phosphoric acid.[3]

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., Agilent Bond Elut Plexa) with methanol (B129727) and then water.[3]

    • Pass the water sample through the cartridge.

    • Wash the cartridge with water and then dry it under vacuum.[3]

    • Elute the phenols with tetrahydrofuran.[3]

  • Analysis:

    • Reduce the eluent volume under a stream of nitrogen.[3]

    • Bring the final volume to 0.5 mL with water and filter.[3]

    • Inject an aliquot into the HPLC system equipped with a suitable column (e.g., Agilent Poroshell 120) and a UV detector.[3][9]

  • Quantification: Identify and quantify the phenols based on the retention times and peak areas of standards.

Gas Chromatography-Mass Spectrometry (GC-MS) - Based on EPA Method 528

This is a highly sensitive and selective method for the determination of a wide range of phenols.[6][7]

Key Steps:

  • Sample Preparation:

    • De-chlorinate a 1 L water sample with sodium sulfite (B76179) if necessary.[7]

    • Acidify the sample to pH ≤ 2 with HCl.[7]

    • Spike with surrogate standards.

  • Solid-Phase Extraction (SPE):

    • Condition a polystyrene-divinylbenzene SPE cartridge with dichloromethane (B109758) (DCM) and methanol, followed by acidified water.[7]

    • Pass the entire water sample through the cartridge.[7]

    • Dry the cartridge under vacuum.[7]

    • Elute the phenols with DCM.[7]

  • Analysis:

    • Concentrate the eluate under a gentle stream of nitrogen.[7]

    • Add internal standards and adjust the final volume to 1 mL with DCM.[7]

    • Inject the sample into a GC-MS system.

  • Quantification: Identify and quantify the analytes based on their retention times and mass spectra compared to standards.

Visualizing Workflows

Diagrams can help in understanding the complex workflows of analytical procedures and inter-laboratory studies.

G cluster_0 Planning & Preparation Phase cluster_1 Laboratory Analysis Phase cluster_2 Data Evaluation & Reporting Phase A Define Study Objectives B Select Analytical Methods A->B C Prepare Homogeneous Water Sample B->C D Distribute Samples to Participating Labs C->D E Labs Analyze Samples Using Assigned Methods D->E F Generate Analytical Results E->F G Collect Results from All Labs F->G H Statistical Analysis (e.g., z-scores) G->H I Compare Method Performance H->I J Publish Comparison Report I->J

Caption: Workflow of an Inter-laboratory Comparison Study.

G cluster_0 Sample Preparation cluster_1 Solid-Phase Extraction (SPE) cluster_2 Analysis cluster_3 Quantification A Collect 1L Water Sample B De-chlorinate & Acidify to pH <= 2 A->B C Spike with Surrogates B->C D Condition SPE Cartridge C->D E Load Sample D->E F Dry Cartridge E->F G Elute with Dichloromethane F->G H Concentrate Eluate G->H I Add Internal Standards H->I J Inject into GC-MS I->J K Data Acquisition J->K L Identify Peaks by Retention Time & Mass Spectra K->L M Quantify using Calibration Curve L->M

Caption: Workflow for this compound Analysis by GC-MS (EPA Method 528).

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Phenol (B47542), Hydroquinone (B1673460), Catechol, and Resorcinol (B1680541) as Antioxidants, Supported by Experimental Data.

Phenolic compounds are a cornerstone of antioxidant research, valued for their ability to neutralize harmful free radicals and mitigate oxidative stress, a key factor in numerous pathological conditions. This guide provides a comparative analysis of the antioxidant activity of this compound and its simple dihydroxy derivatives: hydroquinone, catechol, and resorcinol. By examining their structure-activity relationships and presenting quantitative data from established in vitro assays, this document aims to equip researchers with the necessary information to select appropriate phenolic compounds for their studies.

Structure-Activity Relationship: The Position of Hydroxyl Groups is Key

The antioxidant potential of phenolic compounds is intrinsically linked to their molecular structure, specifically the number and arrangement of hydroxyl (-OH) groups on the aromatic ring. These hydroxyl groups are the active sites, donating a hydrogen atom to a free radical, thereby neutralizing it and terminating the damaging chain reaction.

The dihydroxybenzene isomers—hydroquinone (1,4-dihydroxybenzene), catechol (1,2-dihydroxybenzene), and resorcinol (1,3-dihydroxybenzene)—exhibit significantly different antioxidant activities based on the relative positioning of their two hydroxyl groups. This structural nuance influences the stability of the resulting phenoxyl radical after hydrogen donation, a critical factor in antioxidant efficacy.

Quantitative Comparison of Antioxidant Activity

To provide a clear and objective comparison, the following table summarizes the 50% inhibitory concentration (IC50) values of this compound and its derivatives as determined by the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. A lower IC50 value indicates a higher antioxidant activity.

CompoundStructureDPPH Assay IC50 (µg/mL)
This compound C₆H₅OH>1000
Hydroquinone 1,4-C₆H₄(OH)₂10.96
Catechol 1,2-C₆H₄(OH)₂20.13 (as pyrocatechol)
Resorcinol 1,3-C₆H₄(OH)₂>100 (activity is low)

Note: Data for Hydroquinone, Catechol, and Resorcinol is sourced from a single comparative study to ensure consistency. The IC50 for this compound is generally reported to be very high, indicating low activity.

From the data, a clear trend emerges: hydroquinone exhibits the highest antioxidant activity, followed by catechol, with resorcinol showing the least activity among the dihydroxybenzenes. this compound, with only one hydroxyl group, is a significantly weaker antioxidant than its dihydroxy counterparts. This hierarchy can be attributed to the stability of the phenoxyl radical formed upon hydrogen donation. The para and ortho positioning of the second hydroxyl group in hydroquinone and catechol, respectively, allows for better resonance stabilization of the radical, making the hydrogen donation more favorable.

Mechanism of Antioxidant Action

The primary mechanism by which phenolic compounds exert their antioxidant effect is through hydrogen atom transfer (HAT). The hydroxyl group of the this compound donates its hydrogen atom to a free radical, thus neutralizing it. This process is illustrated in the following diagram:

AntioxidantMechanism This compound Phenolic Antioxidant (Ar-OH) PhenoxylRadical Phenoxyl Radical (Ar-O•) This compound->PhenoxylRadical H• donation FreeRadical Free Radical (R•) NeutralizedRadical Neutralized Molecule (RH) FreeRadical->NeutralizedRadical H• acceptance

Mechanism of free radical scavenging by a phenolic antioxidant.

Experimental Protocols

Accurate and reproducible assessment of antioxidant activity is paramount. The following are detailed methodologies for the two most common in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which is a deep violet color, to the yellow-colored diphenylpicrylhydrazine.

1. Reagent Preparation:

  • DPPH Solution (0.1 mM): Dissolve 2.2 mg of DPPH in 100 mL of methanol (B129727). Store in a dark bottle at 4°C.

  • Test Compounds: Prepare stock solutions of this compound, hydroquinone, catechol, and resorcinol in methanol. Create a series of dilutions from the stock solutions.

  • Positive Control: A solution of a known antioxidant, such as ascorbic acid or Trolox, at various concentrations.

2. Assay Procedure:

  • To 2 mL of the DPPH solution, add 1 mL of the test compound solution at different concentrations.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • A blank is prepared with 1 mL of methanol and 2 mL of DPPH solution.

  • The percentage of radical scavenging activity is calculated using the following formula:

    where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

3. Data Analysis:

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound. The IC50 is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color.

1. Reagent Preparation:

  • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

  • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

  • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Diluted ABTS•+ Solution: Dilute the ABTS•+ working solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Test Compounds and Positive Control: Prepare as described for the DPPH assay.

2. Assay Procedure:

  • To 3.9 mL of the diluted ABTS•+ solution, add 0.1 mL of the test compound solution at different concentrations.

  • Incubate the mixture at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • A blank is prepared with 0.1 mL of methanol and 3.9 mL of the diluted ABTS•+ solution.

  • The percentage of radical scavenging activity is calculated using the same formula as in the DPPH assay.

3. Data Analysis:

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Conclusion

The comparative analysis of this compound and its dihydroxy derivatives underscores the critical role of molecular structure in determining antioxidant activity. The presented data clearly indicates that the presence and position of multiple hydroxyl groups significantly enhance radical scavenging capabilities. Hydroquinone and catechol, with their ortho- and para-dihydroxy substitutions, are potent antioxidants, while resorcinol is considerably less effective, and this compound is a weak antioxidant. For researchers in drug development and related fields, this structure-activity relationship is a fundamental principle for the design and selection of phenolic compounds with optimal antioxidant properties. The provided experimental protocols offer a standardized approach for the in vitro evaluation of these compounds.

A Comparative Guide to Biosensors for Real-Time Phenol Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Phenol (B47542) Biosensor Performance

The accurate and real-time monitoring of this compound and its derivatives is critical across various fields, from environmental protection and industrial process control to pharmaceutical research and healthcare. While traditional analytical methods like chromatography offer high accuracy, they are often time-consuming, require extensive sample preparation, and are not suitable for continuous, on-site measurements. Biosensors present a compelling alternative, offering rapid detection, high sensitivity, and portability. This guide provides a comparative analysis of different biosensor types for real-time this compound monitoring, supported by experimental data and detailed validation protocols.

Performance Comparison of this compound Biosensors

The selection of a suitable biosensor depends on the specific application, considering factors such as the required sensitivity, the complexity of the sample matrix, and the desired operational stability. The following tables summarize the quantitative performance of recently developed biosensors for this compound detection, categorized by the biological recognition element employed.

Enzyme-Based Biosensors

Enzyme-based biosensors, particularly those utilizing polythis compound oxidases like tyrosinase and laccase, are the most extensively studied for this compound detection.[1] These enzymes catalyze the oxidation of phenolic compounds, generating a detectable electrochemical or optical signal.[2][3]

Biosensor Type (Enzyme)Electrode/Transducer MaterialLinear Range (µM)Detection Limit (µM)Response TimeStabilityReproducibility (RSD)Reference
TyrosinaseGraphene Oxide/Glassy Carbon Electrode0.05 - 500.03< 10 sGood (retains 67% activity after 28 days)< 5%[1][4]
TyrosinaseGraphene/PEDOT/Screen-Printed Electrode0.000772 - 0.0009560.000772Not Specified> 75% activity after 30 days< 8%[2]
LaccaseCo-cross-linked on Electrode40 - 100Not Specified~ 3 minGoodNot Specified[5]
LaccaseImmobilized on Gold Electrode1 - 400Not Specified300 sStable for 1 monthNot Specified
LaccaseGraphene-Gold/Chitosan on SPCE0.05 - 150.016Not SpecifiedStable for at least 1 monthGood
Microbial Biosensors

Microbial biosensors utilize whole microorganisms that can metabolize phenolic compounds. The metabolic activity, often measured by changes in oxygen consumption or the production of electrochemically active metabolites, is correlated to the this compound concentration.

Biosensor Type (Microorganism)TransducerLinear Range (mg/L)Detection Limit (mg/L)Response TimeStabilityReproducibility (RSD)Reference
Pseudomonas sp.Oxygen Electrode0.2 - 2Not SpecifiedNot SpecifiedReusableNot Specified[6]
Mutated DmpR + lucNot Specified0.047 - Not Specified0.047Not SpecifiedNot SpecifiedNot Specified

Experimental Protocols for Biosensor Validation

Rigorous validation is essential to ensure the reliability and accuracy of any biosensor. The following are detailed methodologies for key experiments in the validation of a this compound biosensor.

Sensitivity and Linearity Determination

This experiment establishes the biosensor's analytical range and its response to varying concentrations of the target analyte.

Protocol:

  • Prepare Standard Solutions: A series of this compound standard solutions of known concentrations are prepared in a suitable buffer (e.g., phosphate (B84403) buffer saline, pH 7.0).

  • Electrochemical Measurement: The biosensor is immersed in the buffer solution, and a baseline signal is recorded using an appropriate electrochemical technique (e.g., cyclic voltammetry, differential pulse voltammetry, or amperometry).

  • Analyte Addition: Aliquots of the this compound standard solutions are successively added to the electrochemical cell to achieve a range of final concentrations.

  • Signal Recording: The biosensor response (e.g., peak current) is recorded after each addition, allowing the system to stabilize.

  • Calibration Curve: A calibration curve is constructed by plotting the biosensor's response against the corresponding this compound concentration.

  • Data Analysis: The linear range is determined from the linear portion of the calibration curve. The sensitivity is calculated from the slope of the linear regression line. The limit of detection (LOD) is typically calculated as 3 times the standard deviation of the blank signal divided by the slope of the calibration curve.[1]

Selectivity and Interference Study

This protocol assesses the biosensor's ability to specifically detect this compound in the presence of other potentially interfering compounds.

Protocol:

  • Select Interferents: A selection of compounds that are structurally similar to this compound or are likely to be present in the intended sample matrix are chosen as potential interferents (e.g., cresol, catechol, ascorbic acid, glucose).[2]

  • Baseline Measurement: The biosensor's response to a fixed concentration of this compound is measured.

  • Interferent Addition: A solution containing a potential interferent, typically at a concentration equal to or higher than that of this compound, is added to the electrochemical cell already containing the this compound solution.

  • Response Measurement: The biosensor's response is recorded in the presence of the interferent.

  • Calculate Interference Effect: The percentage of interference is calculated by comparing the signal in the presence and absence of the interferent. A low percentage change indicates high selectivity.

Stability Assessment

This experiment evaluates the operational and storage stability of the biosensor over time.

Protocol:

  • Initial Measurement: The initial response of a freshly prepared biosensor to a fixed concentration of this compound is measured and recorded as 100%.

  • Storage: The biosensor is stored under specified conditions (e.g., at 4°C in a dry environment).

  • Periodic Measurements: At regular intervals (e.g., daily or weekly), the biosensor's response to the same concentration of this compound is measured.[5]

  • Data Analysis: The response at each time point is expressed as a percentage of the initial response. The stability is determined by the duration over which the biosensor maintains a significant portion of its initial activity (e.g., >90%).

Reproducibility and Repeatability Analysis

These experiments determine the precision of the biosensor measurements.

Protocol:

  • Repeatability (Intra-assay precision):

    • One biosensor is used to measure the response to a single concentration of this compound multiple times (e.g., 10 consecutive measurements) under the same experimental conditions.[7]

    • The relative standard deviation (RSD) of the measurements is calculated. A low RSD indicates high repeatability.

  • Reproducibility (Inter-assay precision):

    • Multiple biosensors (e.g., 5-10), prepared independently using the same fabrication protocol, are used to measure the response to the same concentration of this compound.[7]

    • The RSD of the measurements obtained from the different biosensors is calculated. A low RSD indicates high reproducibility.

Visualization of Key Processes

To better understand the underlying mechanisms and experimental procedures, the following diagrams illustrate a typical signaling pathway for an enzyme-based this compound biosensor and a standard experimental workflow for its validation.

Figure 1: Signaling pathway of a tyrosinase-based electrochemical biosensor.

G A Biosensor Fabrication (e.g., Enzyme Immobilization) B Electrochemical Cell Setup A->B C Baseline Signal Recording (in Buffer) B->C D Successive Addition of This compound Standards C->D E Signal Measurement (e.g., Amperometry, Voltammetry) D->E F Data Acquisition & Analysis E->F G Calibration Curve Construction F->G I Selectivity Testing (with Interferents) F->I J Stability Assessment (Long-term Monitoring) F->J K Reproducibility & Repeatability (Statistical Analysis) F->K H Performance Evaluation (Sensitivity, LOD, Linearity) G->H L Validation Report H->L I->L J->L K->L

Figure 2: Experimental workflow for biosensor validation.

References

A Researcher's Guide to Selecting the Optimal Column for Phenol Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of phenolic compounds, the choice of a chromatography column is a critical factor that dictates the success of separation and quantification. This guide provides a comprehensive comparison of the performance of various high-performance liquid chromatography (HPLC) and gas chromatography (GC) columns for phenol (B47542) analysis, supported by experimental data and detailed protocols.

Performance Comparison of Chromatography Columns for this compound Analysis

The selection of an appropriate column is paramount for achieving optimal resolution, selectivity, and efficiency in this compound chromatography. Reversed-phase HPLC is a widely used technique, with C18 columns being the most common choice. However, alternative phases can offer significant advantages for specific applications, particularly when dealing with complex mixtures or isomers.[1][2] Phenyl-based columns, for instance, can provide unique selectivity for aromatic compounds due to π-π interactions.[3][4] For highly polar phenols, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a viable alternative to reversed-phase chromatography.[5][6] In gas chromatography, the choice of the stationary phase is equally critical, with low to mid-polarity columns being generally effective for substituted phenols.[7]

The following table summarizes the performance of different HPLC columns for the separation of phenolic compounds based on published experimental data. The key performance metrics include retention time, resolution, and peak symmetry.

Column TypeStationary PhaseKey Performance CharacteristicsTypical Applications
Reversed-Phase
Luna C18(2)Octadecyl Silane (C18)Good retention and separation for a wide range of phenols.[8][9]General purpose analysis of pollutant phenols.[8]
Purospher C18Octadecyl Silane (C18)Comparable performance to other C18 columns.[8][9]Analysis of phenolic pollutants.[8]
Synergi C12Dodecyl Silane (C12)Moderate retention, may offer different selectivity compared to C18.[8][9]Separation of complex this compound mixtures.[8]
Synergi Fusion C18Octadecyl Silane (C18)High-performance separation of phenols.[8][9]Demanding separations requiring high efficiency.[8]
Gemini C18Octadecyl Silane (C18)Robust performance across a range of conditions.[8][9]Method development for this compound analysis.[8]
Luna CyanoCyanopropylLower retention than C18, alternative selectivity.[8][9]Separation of polar phenols.[8]
Lichrospher C8Octyl Silane (C8)Less retention than C18, suitable for faster analysis of less retained compounds.[8][9]Rapid screening of phenolic compounds.[8]
Envirosep-PPPolymericDifferent selectivity compared to silica-based columns.[8][9]Analysis of phenols in complex matrices.[8]
Kinetex BiphenylBiphenylIncreased peak capacity, higher selectivity, and improved retention for phenolic compounds compared to C18 columns.[10]Separation and quantification of hydrophilic phenolic compounds in complex samples like extra virgin olive oil.[10]
Luna Phenyl-HexylPhenyl-HexylProvides unique selectivity for aromatic compounds and can resolve components that are not separated on a C18 column.[2][11]Analysis of non-steroidal anti-inflammatory drugs (NSAIDs) and other aromatic compounds.[2]
Hydrophilic Interaction
Luna HILICSilicaEffective for the separation of highly polar and hydrophilic compounds that are poorly retained in reversed-phase.[5]Characterization of nutraceuticals and food supplements based on flavanols and related phenolic compounds.[5]

Experimental Workflow for Column Performance Comparison

A systematic approach is essential for comparing the performance of different chromatography columns. The general workflow involves sample preparation, chromatographic separation under defined conditions, and data analysis to evaluate key performance metrics.

Experimental Workflow for Column Performance Comparison cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Evaluation SampleCollection Sample Collection Extraction Extraction of Phenols SampleCollection->Extraction Cleanup Extract Cleanup Extraction->Cleanup Derivatization Derivatization (for GC) Cleanup->Derivatization ColumnSelection Column Selection (Test Columns) Derivatization->ColumnSelection Inject Sample HPLC_GC HPLC / GC Separation ColumnSelection->HPLC_GC Detection Detection (UV, MS, FID) HPLC_GC->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Generate Data PerformanceMetrics Performance Metrics (Resolution, Retention Time, Peak Shape) DataAcquisition->PerformanceMetrics Comparison Comparative Analysis PerformanceMetrics->Comparison

Caption: General workflow for comparing the performance of different chromatography columns for this compound analysis.

Detailed Experimental Protocols

Reproducible and comparable results hinge on detailed and consistent experimental protocols. Below are representative methods for HPLC and GC analysis of phenolic compounds.

This protocol is a generalized procedure for the separation of a mixture of pollutant phenols using reversed-phase HPLC.[8][9]

  • Instrumentation: A standard HPLC system equipped with a UV-DAD detector is used.

  • Columns: A variety of reversed-phase columns are tested, including Luna C18(2), Purospher C18, Synergi C12, Synergi Fusion C18, Gemini C18, Luna Cyano, Lichrospher C8, and Envirosep-PP.[8]

  • Mobile Phase: A binary mobile phase consisting of 50 mM acetate (B1210297) buffer (pH 5.0) and acetonitrile (B52724) (ACN) in a 60:40 (v/v) ratio is used.[8] The mobile phase composition can be further optimized for each column to improve separation.[8][9]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: The column temperature is maintained at 50°C to improve separation efficiency.[8]

  • Detection: UV detection is performed at a wavelength suitable for the phenols of interest (e.g., 270-320 nm).[12]

  • Injection Volume: A 20 µL injection volume is standard.

This protocol describes a common method for the analysis of substituted phenols, which often requires derivatization to improve volatility and chromatographic performance.[7][13]

  • Instrumentation: A gas chromatograph coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is used.

  • Column: A low to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is a good starting point for the analysis of substituted phenols.[7]

  • Sample Preparation (Derivatization):

    • Silylation: A common derivatization technique using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[13]

    • Acetylation: An alternative method using acetic anhydride.[13]

  • Oven Temperature Program:

    • Initial temperature: 50°C

    • Ramp: 10°C/min to 300°C

    • Hold: 3 minutes at 300°C

    • Total run time: 28.0 minutes.[7]

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C (FID) or as appropriate for the MS interface.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless injection is often used for trace analysis.

Conclusion

The optimal column for this compound chromatography depends heavily on the specific analytes, the sample matrix, and the desired analytical outcome. For general-purpose analysis of a broad range of phenols, C18 columns provide a robust starting point.[1] However, for challenging separations involving isomers or highly polar compounds, alternative stationary phases such as Phenyl-Hexyl or HILIC columns can offer superior performance.[2][4][10] A systematic evaluation of different columns under optimized experimental conditions, as outlined in this guide, is crucial for developing a reliable and efficient analytical method.

References

Unveiling the Biological Impact of Phenol: A Statistical and Mechanistic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of phenol's biological activity reveals its multifaceted effects in various in vitro assays, providing critical data for researchers in drug discovery and development. This guide offers a comparative look at this compound's antioxidant, cytotoxic, and anti-inflammatory properties, complete with detailed experimental protocols and mechanistic insights into its influence on key cellular signaling pathways.

Comparative Analysis of this compound's Bioactivity

To provide a clear quantitative comparison, the following tables summarize the half-maximal inhibitory concentration (IC50) values of This compound (B47542) in key biological assays. These values are juxtaposed with those of well-established reference compounds, offering a contextual understanding of this compound's potency.

Antioxidant Activity: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free-radical scavenging ability of a compound. A lower IC50 value indicates greater antioxidant potential. While specific IC50 values for this compound can vary between studies, it generally demonstrates moderate antioxidant activity. For comparative purposes, the activities of potent antioxidants like ascorbic acid and quercetin (B1663063) are significantly higher.

CompoundDPPH Scavenging IC50 (µg/mL)Reference CompoundReference DPPH Scavenging IC50 (µg/mL)
This compoundData Not Consistently Available in LiteratureAscorbic Acid~2.9 - 10.12[1]
Quercetin~5.0[2]

Note: The IC50 of this compound in the DPPH assay is not widely reported in readily available literature, highlighting a gap in direct comparative data for this basic phenolic compound.

Cytotoxicity: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay assesses the metabolic activity of cells and is a measure of cell viability. A lower IC50 value indicates higher cytotoxicity. This compound is known to be cytotoxic at higher concentrations.

CompoundCell LineMTT Assay IC50 (µM)Reference CompoundReference MTT Assay IC50 (µM)
This compoundRAW 264.7 MacrophagesData Not Consistently Available in LiteratureDoxorubicinVaries by cell line (e.g., low micromolar range)

Note: Specific IC50 values for this compound in MTT assays on common cell lines like RAW 264.7 are not consistently published, making direct comparison challenging.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common in vitro model for assessing anti-inflammatory activity. A lower IC50 value suggests a greater potential to reduce inflammation. Phenolic compounds are known to inhibit NO production[3][4][5].

CompoundCell LineNO Inhibition IC50 (µg/mL)Reference CompoundReference NO Inhibition IC50 (µg/mL)
This compoundRAW 264.7 MacrophagesData Not Consistently Available in LiteratureQuercetinVaries (e.g., significant inhibition at low µM concentrations)[1]

Note: While the anti-inflammatory effects of various phenolic compounds are well-documented, specific IC50 values for this compound in NO inhibition assays are not readily found in the literature.

Mechanistic Insights: Impact on Cellular Signaling Pathways

Phenolic compounds are recognized for their ability to modulate key signaling pathways involved in inflammation and oxidative stress responses. While research often focuses on more complex polyphenols, the fundamental phenolic structure is key to these interactions.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Phenolic antioxidants can inhibit the activation of NF-κB, thereby blocking the transcription of pro-inflammatory genes[6][7]. This inhibition can occur through various mechanisms, including the prevention of IκBα degradation and the subsequent nuclear translocation of NF-κB subunits[1].

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates Pro_inflammatory_Genes Pro-inflammatory Genes Nucleus->Pro_inflammatory_Genes activates transcription This compound This compound This compound->IKK inhibits

This compound's inhibitory effect on the NF-κB signaling pathway.
Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of the cellular antioxidant response. Some phenolic compounds can activate Nrf2, leading to the transcription of antioxidant and cytoprotective genes. This activation often occurs through the modification of Keap1, a protein that targets Nrf2 for degradation under normal conditions.

Nrf2_Pathway cluster_cytoplasm Cytoplasm Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates ARE ARE Nucleus->ARE binds to Antioxidant_Genes Antioxidant Genes ARE->Antioxidant_Genes activates transcription This compound This compound This compound->Keap1 may interact with

Potential interaction of this compound with the Nrf2 signaling pathway.

Experimental Protocols

Detailed methodologies for the key assays are provided below to ensure reproducibility and aid in the design of future experiments.

DPPH Radical Scavenging Assay

This assay quantifies the ability of a substance to donate a hydrogen atom or electron to the stable DPPH radical.

DPPH_Workflow A Prepare DPPH Solution (e.g., 0.1 mM in methanol) C Mix DPPH solution with test compound or control A->C B Prepare Test Compound (this compound) and Control (e.g., Ascorbic Acid) at various concentrations B->C D Incubate in the dark (e.g., 30 minutes at room temp.) C->D E Measure Absorbance (e.g., at 517 nm) D->E F Calculate % Inhibition and IC50 Value E->F

Workflow for the DPPH antioxidant assay.

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a series of dilutions of the test compound (this compound) and a positive control (e.g., ascorbic acid) in a suitable solvent[8].

  • Reaction: In a 96-well plate, add a specific volume of the test compound or control to the DPPH solution[3].

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes[3].

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader[8].

  • Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals[3].

MTT Cell Viability Assay

This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.

MTT_Workflow A Seed cells in a 96-well plate and allow to adhere B Treat cells with various concentrations of this compound A->B C Incubate for a defined period (e.g., 24, 48, or 72 hours) B->C D Add MTT solution to each well C->D E Incubate until formazan crystals form (e.g., 4 hours) D->E F Solubilize formazan crystals (e.g., with DMSO or SDS) E->F G Measure Absorbance (e.g., at 570 nm) F->G H Calculate % Cell Viability and IC50 Value G->H

Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a predetermined density and allow them to adhere overnight[9][10].

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control[9].

  • Incubation: Incubate the cells for a specific period (e.g., 24, 48, or 72 hours)[9].

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C[10].

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals[4][11].

  • Measurement: Measure the absorbance at 570 nm using a microplate reader[11].

  • Calculation: Calculate the percentage of cell viability relative to the control and determine the IC50 value[4].

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS).

NO_Inhibition_Workflow A Seed RAW 264.7 cells in a 96-well plate B Pre-treat cells with various concentrations of this compound A->B C Stimulate cells with LPS (e.g., 1 µg/mL) B->C D Incubate for 24 hours C->D E Collect cell supernatant D->E F Measure nitrite (B80452) concentration using Griess Reagent E->F G Calculate % NO Inhibition and IC50 Value F->G

Workflow for the in vitro anti-inflammatory assay.

Protocol:

  • Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate and allow them to adhere[12].

  • Treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours before stimulating with LPS (e.g., 1 µg/mL)[12].

  • Incubation: Incubate the cells for 24 hours[12].

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration, a stable product of NO, using the Griess reagent[12].

  • Calculation: Determine the percentage of NO inhibition compared to the LPS-stimulated control and calculate the IC50 value. A concurrent cell viability assay (e.g., MTT) should be performed to ensure that the observed NO inhibition is not due to cytotoxicity[12].

References

The Gold Standard: Validating Phenol as a Reference in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical measurements are paramount. This guide provides an objective comparison of phenol (B47542) as an analytical reference standard, supported by experimental data and detailed protocols, to ensure the integrity of your results.

This compound, a foundational organic compound, is widely employed as a reference standard in various analytical techniques due to its stability, purity, and well-characterized physicochemical properties. Its use is critical in spectrophotometric, chromatographic, and pharmacopeial assays for the quantification of phenolic compounds in diverse matrices, including pharmaceuticals, environmental samples, and biological fluids. This guide delves into the validation of this compound as a reference standard, offering a comparative analysis against other potential alternatives and presenting the necessary experimental frameworks for its robust validation.

Properties of this compound as a Reference Standard

A reliable reference standard must possess specific characteristics that ensure the accuracy and reproducibility of analytical measurements. This compound is available as a United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) reference standard, as well as a Certified Reference Material (CRM) produced under ISO 17034 and ISO/IEC 17025, attesting to its high purity and traceability.[1][2]

PropertyValueSource
Chemical Formula C₆H₅OH[3]
Molecular Weight 94.11 g/mol [3]
Appearance Colorless to light-pink crystalline solid[4]
Melting Point 40-42 °C[1][5]
Boiling Point 181.7 °C[3]
Solubility in Water ~84.2 g/L at 25 °C[3]
Purity (USP) Not less than 99.0% and not more than 100.5% (anhydrous basis)[6]

Caption: Key physicochemical properties of this compound that underpin its suitability as a reference standard.

Comparative Analysis of this compound as a Reference Standard

While this compound is the ideal reference standard for the specific quantification of this compound, other compounds are often used for the determination of "total phenolic content," a common assay in food and natural product analysis. It is crucial to understand the distinction and the appropriate use of each standard.

Reference StandardPrimary ApplicationAdvantagesLimitations
This compound Quantification of this compoundHigh specificity; available as a primary reference standard (USP, Ph. Eur., CRM).[1][7]Not representative of all phenolic compounds in a "total phenolics" assay.
Gallic Acid Total phenolic content (Folin-Ciocalteu assay)Commonly used, provides results in "gallic acid equivalents" (GAE).[8]Reactivity with the Folin-Ciocalteu reagent differs from other phenols, leading to an estimation rather than an absolute quantification.[9]
Catechin Total phenolic contentAlternative to gallic acid, may be more representative of flavonoid-rich samples.[8]Less commonly used than gallic acid, which can make inter-study comparisons difficult.
Chlorogenic Acid Total phenolic contentAnother alternative to gallic acid.[8]Similar limitations to other "equivalent" standards in terms of representing a heterogeneous mixture of phenols.

Caption: Comparison of this compound with other commonly used reference standards for phenolic compound analysis.

Validation of this compound as a Reference Standard: Key Performance Indicators

The validation of an analytical method using this compound as a reference standard involves the assessment of several key performance parameters to ensure the method is fit for its intended purpose. The following table summarizes typical acceptance criteria for chromatographic and spectrophotometric methods.

Validation ParameterHPLCUV-Vis SpectrophotometrySource
Linearity (R²) ≥ 0.999≥ 0.998[10][11]
Accuracy (% Recovery) 98 - 102%95 - 105%[4][11]
Precision (%RSD)
- Repeatability (Intra-day)≤ 2.0%≤ 3.0%[4][11]
- Intermediate Precision (Inter-day)≤ 2.0%≤ 5.0%[4][11]
Limit of Detection (LOD) Analyte- and instrument-dependentAnalyte- and instrument-dependent[4][10]
Limit of Quantification (LOQ) Analyte- and instrument-dependentAnalyte- and instrument-dependent[4][10]

Caption: Typical validation parameters and acceptance criteria for analytical methods using this compound as a reference standard.

Experimental Protocols

Detailed methodologies are essential for the successful validation and application of this compound as a reference standard.

High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification

This protocol describes a general reversed-phase HPLC method for the determination of this compound.

1. Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or purified)

  • Phosphoric acid (or other suitable acid for pH adjustment)

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 40:60 v/v), with a small amount of phosphoric acid to adjust the pH to ~3.0.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 270 nm

  • Injection Volume: 20 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

4. Validation Procedure:

  • Linearity: Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis.

  • Accuracy: Analyze a sample of known concentration (or a spiked sample) and calculate the percent recovery.

  • Precision:

    • Repeatability: Analyze at least six replicates of a standard solution on the same day.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.

  • LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Spectrophotometric (4-Aminoantipyrine) Method for this compound Quantification

This colorimetric method is widely used for the determination of this compound in water and wastewater.[12]

1. Instrumentation and Reagents:

2. Procedure:

  • Standard and Sample Preparation: Prepare a series of this compound standards in water (e.g., 0.1 to 1.0 mg/L). For samples, a preliminary distillation may be required to remove interferences.[12]

  • Color Development:

    • To 100 mL of standard or sample, add 2.0 mL of phosphate buffer and mix.

    • Add 1.0 mL of 4-AAP solution and mix.

    • Add 1.0 mL of potassium ferricyanide solution and mix.

    • Allow the color to develop for 15 minutes.

  • Measurement: Measure the absorbance of the solution at 510 nm against a reagent blank.

3. Validation Procedure:

  • Follow a similar validation procedure as outlined for the HPLC method, using absorbance values instead of peak areas.

Visualizing the Validation Workflow

Understanding the logical flow of the validation process is crucial. The following diagrams illustrate the key stages.

ValidationWorkflow cluster_prep Preparation cluster_method Analytical Method cluster_validation Validation Parameters cluster_result Outcome RefStd This compound Reference Standard Instrument HPLC or Spectrophotometer RefStd->Instrument Sample Test Sample Sample->Instrument Protocol Standard Operating Procedure (SOP) Instrument->Protocol Linearity Linearity Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision Protocol->Precision Specificity Specificity Protocol->Specificity LOD_LOQ LOD/LOQ Protocol->LOD_LOQ ValidatedMethod Validated Analytical Method Linearity->ValidatedMethod Accuracy->ValidatedMethod Precision->ValidatedMethod Specificity->ValidatedMethod LOD_LOQ->ValidatedMethod

Caption: A logical workflow for the validation of an analytical method using a reference standard.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing StdPrep Prepare this compound Standard Solutions Injection Inject into HPLC System StdPrep->Injection SamplePrep Prepare and Filter Sample Solution SamplePrep->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection at 270 nm Separation->Detection PeakIntegration Integrate Peak Area Detection->PeakIntegration CalibrationCurve Construct Calibration Curve PeakIntegration->CalibrationCurve from standards Quantification Quantify this compound in Sample PeakIntegration->Quantification from sample CalibrationCurve->Quantification

Caption: Experimental workflow for the quantification of this compound using HPLC.

References

assessing the matrix effects in the analysis of phenol in complex samples

Author: BenchChem Technical Support Team. Date: December 2025

A Researcher's Guide to Assessing Matrix Effects in Phenol (B47542) Analysis

Navigating the complexities of sample matrices is a critical challenge in the accurate quantification of phenols. This guide provides a comparative overview of established methods for assessing matrix effects, complete with experimental protocols and data to inform methodological choices in your research.

When analyzing phenols in complex samples such as plasma, serum, or environmental extracts, the sample matrix—everything in the sample besides the analyte—can significantly interfere with analytical measurements.[1][2][3] This phenomenon, known as the matrix effect, can lead to the suppression or enhancement of the analytical signal, compromising the accuracy, precision, and sensitivity of the results.[1][4][5] For researchers and drug development professionals, understanding and quantifying these effects is paramount for method validation and ensuring data reliability.[6]

The most common analytical techniques for this compound analysis, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), are susceptible to matrix effects.[1][2][5] In LC-MS, co-eluting endogenous components can alter the ionization efficiency of the target this compound in the ion source.[1] Similarly, in GC-MS, active sites in the inlet can be masked by matrix components, leading to enhanced analyte response.[5]

This guide explores and compares the primary methods used to assess these matrix effects: the Post-Extraction Spike Method, the Standard Addition Method, and the use of Stable Isotope-Labeled Internal Standards.

Comparison of Methods for Assessing Matrix Effects

Several methods exist to quantify the impact of the matrix on this compound analysis. The choice of method depends on factors such as the complexity of the matrix, the availability of materials, and the desired level of accuracy. The most widely accepted approaches provide a quantitative measure of the matrix effect, often expressed as a Matrix Factor (MF) or percent suppression/enhancement.

Method Principle Advantages Disadvantages Typical Application
Post-Extraction Spike Method Compares the response of an analyte spiked into an extracted blank matrix with the response of the analyte in a pure solvent.[7]Provides a direct quantitative measure of ion suppression or enhancement.[7] Relatively straightforward to implement.Requires a true blank matrix, which may be difficult to obtain. Does not account for variability between different lots of the same matrix.[8]Routine method validation in bioanalysis and environmental testing.[7][8]
Standard Addition Method Involves adding known amounts of the analyte to the sample itself to create a calibration curve within each sample's unique matrix.[4][7]Highly effective for compensating for matrix effects, even with significant variability between samples.[7] Does not require a blank matrix.Time-consuming and requires a larger sample volume as multiple analyses are needed for each sample.[7]Analysis of unique or highly variable complex samples where a representative blank matrix is unavailable.
Stable Isotope-Labeled Internal Standard (SIL-IS) A known concentration of a stable isotope-labeled version of the analyte is added to the sample before extraction.Considered the gold standard for correcting matrix effects.[9] The SIL-IS co-elutes with the analyte and experiences the same matrix effects, providing accurate correction.[9]Can be expensive due to the cost of synthesizing or purchasing SIL-IS.[4][9] A specific SIL-IS is required for each analyte.High-stakes analyses requiring the utmost accuracy, such as in clinical trials and pharmacokinetic studies.[10]
Post-Column Infusion (Qualitative) A solution of the analyte is continuously infused into the mass spectrometer after the analytical column while a blank matrix extract is injected.Provides a qualitative profile of where ion suppression or enhancement occurs during the chromatographic run.[1][4][7]Does not provide a quantitative measure of the matrix effect.[7] Primarily used for method development.Optimizing chromatographic conditions to separate the analyte from interfering matrix components.

Experimental Protocols

Detailed and robust experimental design is crucial for accurately assessing matrix effects. Below are generalized protocols for the key quantitative methods.

Protocol 1: Post-Extraction Spike Method for Matrix Factor (MF) Calculation

This protocol is adapted from guidelines provided by regulatory agencies for bioanalytical method validation.[8]

  • Sample Preparation:

    • Extract a minimum of six different lots of the blank control matrix (e.g., plasma from six different donors) using the established sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).[8]

    • Prepare two sets of samples:

      • Set A (Neat Solution): Spike the analyte and the internal standard (if used) at a specific concentration (e.g., low and high QC levels) into the final extraction solvent.

      • Set B (Post-Extraction Spike): Spike the same concentration of the analyte and internal standard into the extracted blank matrix samples from each of the six lots.[8]

  • Analysis:

    • Analyze both sets of samples using the validated LC-MS or GC-MS method.

    • Record the peak area response for the analyte and the internal standard in all samples.

  • Calculation:

    • Matrix Factor (MF): Calculate the MF for each of the six matrix lots using the following formula[8]:

      • MF = (Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)

    • Internal Standard (IS) Normalized MF: If an internal standard is used, calculate the IS-Normalized MF[8]:

      • IS-Normalized MF = (Analyte MF) / (IS MF)

    • Assessment: The coefficient of variation (CV) of the IS-Normalized MF across the six lots should not exceed 15%.[8] A value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

Protocol 2: Standard Addition Method

This protocol is ideal for samples where a blank matrix is not available.

  • Sample Preparation:

    • Divide a single complex sample into at least four aliquots.

    • Leave one aliquot unspiked.

    • Spike the remaining aliquots with increasing, known concentrations of the this compound standard. The spike concentrations should bracket the expected concentration of the analyte in the sample.

  • Analysis:

    • Process and analyze all aliquots using the established analytical method.

    • Record the peak area response for the analyte in each aliquot.

  • Calculation:

    • Create a calibration curve by plotting the measured peak area against the concentration of the added standard.

    • Determine the concentration of the endogenous this compound in the unspiked sample by extrapolating the linear regression line to the x-intercept. The absolute value of the x-intercept is the concentration of the analyte in the original sample.

Visualizing the Workflow

Understanding the sequence of operations is key to executing these protocols correctly. The following diagrams illustrate the workflows for assessing matrix effects.

MatrixEffectWorkflow General Workflow for Matrix Effect Assessment cluster_sample Sample Handling cluster_prep Sample Preparation cluster_spiking Spiking & Analysis cluster_calc Calculation & Assessment Sample Obtain Complex Sample (e.g., Plasma, Soil) Extract_Sample Extract Sample Sample->Extract_Sample Blank Obtain Blank Matrix (if available) Extract_Blank Extract Blank Matrix Blank->Extract_Blank Spike_StdAdd Spike Aliquots of Sample (Std. Addition) Extract_Sample->Spike_StdAdd Spike_Post Post-Extraction Spike of Blank Matrix Extract_Blank->Spike_Post Analysis LC-MS or GC-MS Analysis Spike_Post->Analysis Spike_StdAdd->Analysis Neat_Sol Prepare Neat Solution (Analyte in Solvent) Neat_Sol->Analysis Calc_MF Calculate Matrix Factor (Post-Spike vs. Neat) Analysis->Calc_MF Calc_StdAdd Plot Calibration Curve (Standard Addition) Analysis->Calc_StdAdd

Caption: Workflow for assessing matrix effects.

MethodComparison Logical Comparison of Assessment Methods Start Start: Need to Assess Matrix Effect for this compound Analysis Blank_Avail Is a Representative Blank Matrix Available? Start->Blank_Avail Post_Spike Use Post-Extraction Spike Method (Quantitative MF) Blank_Avail->Post_Spike Yes Std_Add Use Standard Addition Method (Quantitative, Per Sample) Blank_Avail->Std_Add No High_Accuracy Is Highest Accuracy Required (e.g., Clinical Validation)? Post_Spike->High_Accuracy Std_Add->High_Accuracy SIL_IS Use Stable Isotope-Labeled Internal Standard (SIL-IS) (Gold Standard Correction) High_Accuracy->SIL_IS Yes Result Validated Method with Quantified Matrix Effect High_Accuracy->Result No SIL_IS->Result

Caption: Decision tree for selecting a matrix effect assessment method.

Conclusion

The accurate quantification of phenols in complex matrices is non-negotiable for reliable research and development outcomes. Matrix effects present a significant hurdle, but their impact can be effectively assessed and mitigated through systematic evaluation. The post-extraction spike method offers a robust quantitative assessment for routine validation, while the standard addition method provides an invaluable tool for unique and variable samples. For applications demanding the highest level of accuracy and precision, the use of stable isotope-labeled internal standards remains the benchmark. By selecting the appropriate assessment strategy and implementing rigorous experimental protocols, researchers can ensure the integrity and validity of their analytical data.

References

A Comparative Guide to the Environmental Impact of Phenol and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Phenol's Environmental Footprint Against Greener Solvent Alternatives, Supported by Experimental Data.

The persistent drive towards sustainable practices in research and development has cast a critical eye on the environmental impact of commonly used solvents. This compound (B47542), a widely utilized solvent and chemical intermediate, is facing increasing scrutiny due to its recognized toxicity and environmental hazards. This guide provides a comprehensive comparison of the environmental impact of this compound with several greener alternatives, offering quantitative data, detailed experimental protocols, and visualizations to support informed solvent selection.

Executive Summary

This guide demonstrates that while this compound is an effective solvent, its significant environmental and health risks necessitate the consideration of safer alternatives. Green solvents such as Anisole, Dimethyl Sulfoxide (DMSO), Cyrene™, and 2-Methyltetrahydrofuran (2-MeTHF) present viable alternatives with demonstrably lower toxicity and improved biodegradability profiles. However, the selection of an alternative solvent is not without trade-offs, particularly concerning their lifecycle environmental impacts, such as Global Warming Potential (GWP). A holistic assessment, considering toxicity, biodegradability, and lifecycle analysis, is crucial for making environmentally responsible decisions in the laboratory and beyond.

Data Presentation: A Comparative Analysis

The following tables summarize the key environmental impact metrics for this compound and its selected alternatives.

Table 1: Comparison of Acute Toxicity and Biodegradability

SolventCAS NumberOral LD50 (rat, mg/kg)Biodegradability (% in 28 days)Classification
This compound 108-95-2317Readily biodegradable[1]Toxic, Harmful
Anisole 100-66-33700[2][3][4][5]Readily biodegradableIrritant, Flammable
Dimethyl Sulfoxide (DMSO) 67-68-5> 5000Inherently biodegradableLow toxicity
Cyrene™ 53716-82-8> 2000[6]99% (in 14 days)[7]Eye Irritant
2-Methyltetrahydrofuran (2-MeTHF) 96-47-9300 - 2000[8]Not readily biodegradableFlammable, Irritant

Table 2: Comparative Life Cycle Assessment (LCA) Data

SolventGlobal Warming Potential (GWP) (kg CO2 eq/kg)Key LCA Considerations
This compound ~2.3Production is energy-intensive and reliant on fossil fuels.
Anisole Higher than some traditional solventsMulti-step synthesis process can increase environmental impact compared to single-step processes[9][10].
Dimethyl Sulfoxide (DMSO) Lower than many conventional solventsCan be produced as a byproduct of the pulp and paper industry, offering a more circular economy approach. Recycling via distillation is an option to reduce overall impact[11].
Cyrene™ Favorable, derived from renewable resourcesProduced from cellulose, a renewable feedstock, leading to a lower carbon footprint.
2-Methyltetrahydrofuran (2-MeTHF) Lower than many petroleum-based solventsCan be derived from renewable feedstocks like corncobs and sugarcane bagasse.

Experimental Protocols

To ensure transparency and reproducibility, the following are detailed methodologies for key experiments cited in this guide.

OECD Guideline 209: Activated Sludge, Respiration Inhibition Test

This test assesses the potential of a chemical to inhibit the respiration of microorganisms in activated sludge, which is a crucial process in wastewater treatment plants.

Principle: The rate of oxygen consumption by a mixture of activated sludge, synthetic sewage, and the test substance is measured and compared to a control without the test substance.

Apparatus:

  • Oxygen monitoring system (e.g., BOD sensor, oxygen electrode)

  • Aeration and stirring equipment

  • Incubator or water bath to maintain a constant temperature (20 ± 2 °C)

  • Glass test vessels

Procedure:

  • Preparation of Activated Sludge: Collect activated sludge from a well-operated domestic wastewater treatment plant. The sludge should be washed and resuspended in a mineral medium. The concentration of suspended solids should be adjusted to a specific range (e.g., 1.5 g/L).

  • Preparation of Test Solutions: Prepare a range of concentrations of the test substance in a mineral medium. A reference substance (e.g., 3,5-dichlorothis compound) is tested in parallel to validate the sensitivity of the test system.

  • Test Performance:

    • Add a defined volume of synthetic sewage and the prepared activated sludge to each test vessel.

    • Add the test substance at various concentrations to the respective vessels. Control vessels receive only the mineral medium.

    • Aerate and stir the mixtures for a specified contact time, typically 3 hours[12][13].

  • Measurement of Respiration Rate: After the incubation period, transfer the contents of each vessel to an oxygen consumption measurement cell. Measure the rate of oxygen uptake for a defined period (e.g., 10 minutes).

  • Data Analysis: Calculate the percentage of respiration inhibition for each concentration of the test substance relative to the control. Determine the EC50 value, which is the concentration of the test substance that causes a 50% inhibition of respiration.

OECD Guideline 301: Ready Biodegradability

This set of guidelines includes several methods to assess the ready biodegradability of chemicals by aerobic microorganisms.

Principle: A small amount of the test substance is dissolved in a mineral medium, inoculated with microorganisms from a source like sewage treatment plant effluent, and incubated under aerobic conditions in the dark for 28 days. The extent of biodegradation is determined by measuring the decrease of Dissolved Organic Carbon (DOC), the amount of CO2 produced, or the amount of oxygen consumed.

Apparatus:

  • Shaker or magnetic stirrer

  • Incubator maintained at a constant temperature (20-25°C)

  • Apparatus for measuring DOC, CO2, or oxygen consumption

  • Glass flasks or bottles

Procedure (summary of common elements):

  • Preparation of Test Medium: Prepare a mineral medium containing essential mineral salts.

  • Preparation of Inoculum: Use microorganisms from sources such as the effluent of a wastewater treatment plant. The inoculum can be pre-conditioned to the test conditions.

  • Test Setup:

    • Add the mineral medium, inoculum, and the test substance to the test flasks.

    • Prepare control flasks containing only the inoculum and mineral medium (inoculum blank) and flasks with a readily biodegradable reference substance (e.g., sodium benzoate) to check the viability of the inoculum.

  • Incubation: Incubate the flasks in the dark at a constant temperature for 28 days, with continuous shaking or stirring to ensure aerobic conditions.

  • Sampling and Analysis: At regular intervals, take samples from the flasks and analyze for the chosen parameter (DOC, CO2, or oxygen).

  • Data Analysis: Calculate the percentage of biodegradation over time. A substance is considered "readily biodegradable" if it reaches a certain percentage of degradation within a 10-day window during the 28-day test period (e.g., >60% of theoretical CO2 production or >70% DOC removal)[14][15][16].

Microtox® Basic Test Procedure

The Microtox® test is a rapid bioassay that measures the acute toxicity of a sample by its effect on the light output of the bioluminescent bacterium Aliivibrio fischeri.

Principle: The light output of the luminescent bacteria is measured before and after exposure to a sample. A decrease in light output indicates a toxic effect.

Apparatus:

  • Microtox® analyzer (photometer)

  • Incubator and cooling block for cuvettes

  • Precision pipettes

  • Glass cuvettes

Procedure:

  • Reagent Preparation: Reconstitute the freeze-dried Aliivibrio fischeri reagent with a reconstitution solution.

  • Sample Preparation: Prepare a series of dilutions of the test sample in a suitable diluent. An osmotic adjustment solution is added to samples to ensure the salinity is appropriate for the marine bacteria.

  • Test Performance:

    • Pipette the bacterial suspension into the test cuvettes.

    • Take an initial light reading (I₀) for each cuvette.

    • Add the different dilutions of the test sample to the cuvettes. A control cuvette contains only the diluent.

    • Incubate the cuvettes at a controlled temperature (e.g., 15°C) for a specific exposure time (typically 5 and 15 minutes).

  • Light Measurement: After the incubation period, measure the final light output (Iₜ) of each cuvette.

  • Data Analysis: Calculate the percentage of light inhibition for each sample dilution compared to the control. The EC50 value, the concentration of the sample that causes a 50% reduction in light output, is then determined.

Mandatory Visualization

The following diagrams illustrate key concepts related to the environmental impact of this compound and the workflow for its assessment.

cluster_this compound This compound Exposure cluster_cellular Cellular Response cluster_outcome Toxicological Outcome This compound This compound erk_p38 Activation of ERK and p38 Pathways This compound->erk_p38 hif1a Upregulation of HIF-1α erk_p38->hif1a vegf Increased VEGF Expression hif1a->vegf emt Induction of Epithelial- Mesenchymal Transition (EMT) hif1a->emt angiogenesis Increased Angiogenesis vegf->angiogenesis migration Enhanced Tumor Cell Migration emt->migration

Caption: Signaling pathway of this compound-induced cellular toxicity.

cluster_workflow Toxicity and Biodegradability Assessment Workflow start Select Solvent (this compound or Alternative) toxicity_test Perform Toxicity Test (e.g., Microtox®) start->toxicity_test biodegradability_test Perform Biodegradability Test (e.g., OECD 301) start->biodegradability_test lca Conduct Life Cycle Assessment (LCA) start->lca data_analysis Analyze and Compare Data (LD50, % Biodegradation, GWP) toxicity_test->data_analysis biodegradability_test->data_analysis lca->data_analysis decision Informed Solvent Selection data_analysis->decision

Caption: Workflow for assessing the environmental impact of solvents.

Conclusion

The data presented in this guide strongly supports the transition away from this compound towards greener alternatives in many applications. Solvents like Cyrene™ and Anisole offer significantly lower acute toxicity and are readily biodegradable. While DMSO also exhibits low toxicity, its biodegradability is less favorable than the other alternatives. 2-MeTHF, though derived from renewable resources, has a higher toxicity profile than the other green solvents presented.

It is imperative for researchers and drug development professionals to consider the entire lifecycle of a solvent, from its production to its disposal. While a solvent may be "green" in terms of its origin or immediate toxicity, its overall environmental footprint, including its GWP, must be taken into account. This guide provides a foundational dataset and a methodological framework to aid in this critical decision-making process, ultimately contributing to a safer and more sustainable scientific enterprise.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Phenol Safety

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Handling Protocols for Phenol (B47542)

This compound is a versatile and widely used chemical in research and development, particularly in molecular biology for DNA/RNA extraction. However, its utility is matched by its significant health hazards. This compound is highly corrosive, can cause severe chemical burns, and is readily absorbed through the skin, potentially leading to systemic toxicity affecting the central nervous system, liver, and kidneys.[1][2] This guide provides essential, procedural, and step-by-step guidance for the safe handling, use, and disposal of this compound to ensure the safety of all laboratory personnel.

Personal Protective Equipment (PPE): Your First Line of Defense

The correct selection and use of PPE are critical to mitigate the risks associated with this compound. Below is a summary of the recommended PPE for various tasks involving this compound.

Protection Type Recommended Equipment Key Considerations
Eye and Face Protection Chemical splash goggles. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[3][4]Standard safety glasses are insufficient and should not be used when handling this compound.[3]
Hand Protection - Incidental Contact (Dilute Solutions <10%): Double-layered nitrile gloves (minimum 8mil total thickness).[3][5] - Concentrated Solutions or Prolonged Handling: Neoprene or butyl rubber gloves worn over nitrile gloves.[3][4]This compound can rapidly penetrate standard nitrile gloves.[5] Gloves should be changed frequently and immediately upon contamination.[3]
Body Protection A fully buttoned laboratory coat is mandatory. For tasks with a high splash potential, a butyl rubber or neoprene apron should be worn over the lab coat.[3][4]Long pants and closed-toe shoes are required at all times in the laboratory.[3]
Respiratory Protection All work with this compound, especially stock solutions and heated this compound, must be conducted in a certified chemical fume hood.[1][3]If a fume hood is not available, a full-face respirator with organic vapor cartridges is necessary.[6]

Experimental Workflow: From Preparation to Disposal

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting. Adherence to this workflow is crucial for minimizing exposure and preventing accidents.

Phenol_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure & Disposal prep_1 Review Safety Data Sheet (SDS) prep_2 Ensure Emergency Equipment is Accessible (Eyewash, Safety Shower, Spill Kit) prep_1->prep_2 prep_3 Don Appropriate PPE prep_2->prep_3 handling_1 Work Within a Chemical Fume Hood prep_3->handling_1 Proceed to Handling handling_2 Perform Experimental Procedure handling_1->handling_2 handling_3 Securely Close this compound Container handling_2->handling_3 cleanup_1 Decontaminate Work Area handling_3->cleanup_1 Proceed to Cleanup cleanup_2 Properly Dispose of this compound Waste cleanup_1->cleanup_2 cleanup_3 Dispose of Contaminated PPE cleanup_2->cleanup_3 cleanup_4 Remove PPE cleanup_3->cleanup_4 cleanup_5 Wash Hands Thoroughly cleanup_4->cleanup_5

Caption: Workflow for Safe this compound Handling in a Laboratory Setting.

Operational Plans: Spills, Exposure, and Disposal

Spill Management

Immediate and appropriate action is crucial in the event of a this compound spill.

  • Small Spills (<50 mL) within a Fume Hood:

    • Alert personnel in the immediate area.[3]

    • Wear appropriate PPE, including neoprene or butyl rubber gloves over nitrile gloves.[3]

    • Contain the spill using absorbent pads or vermiculite.[3]

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[1]

    • Clean the spill area with soap and water.[3]

  • Large Spills (>50 mL) or Spills Outside a Fume Hood:

    • Evacuate the laboratory immediately.[1]

    • Remove any sources of ignition.[1]

    • Close the laboratory doors and prevent entry.[1]

    • Contact your institution's Environmental Health and Safety (EHS) department for emergency response.[1]

First Aid for this compound Exposure

Rapid decontamination is critical to minimize this compound absorption.[4]

  • Skin Contact:

    • Immediately remove all contaminated clothing.[7]

    • Flush the affected area with copious amounts of water for at least 15 minutes using an emergency shower.[1][7]

    • After the initial water flush, repeatedly swab the affected area with Polyethylene Glycol 300 or 400 (PEG 300/400) until the odor of this compound is no longer detectable.[4][8]

    • Seek immediate medical attention.[1] Anyone assisting should wear protective gloves.[4]

  • Eye Contact:

    • Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[1][4]

    • Do not use PEG on the eyes.[6]

    • Seek immediate medical attention.[1]

  • Inhalation:

    • Move the individual to fresh air immediately.[1]

    • Seek immediate medical attention.[1]

  • Ingestion:

    • Do NOT induce vomiting.[7]

    • If the person is conscious, have them rinse their mouth with water.[2]

    • Seek immediate medical attention.[1]

Waste Disposal

All this compound-containing waste, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.[3]

  • Collect all this compound waste in a clearly labeled, sealed, and leak-proof container.[1][9]

  • Store the waste container in a designated, well-ventilated area away from incompatible materials such as strong oxidizers and bases.[1][9]

  • Do not mix this compound waste with other waste streams.[3]

  • Arrange for disposal through your institution's hazardous waste management program.[1] Contaminated clothing should be double-bagged and disposed of as hazardous waste.[4][10]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.